molecular formula C9H9FO3 B13333274 (S)-2-(4-Fluorophenoxy)propanoic acid CAS No. 60251-91-4

(S)-2-(4-Fluorophenoxy)propanoic acid

Cat. No.: B13333274
CAS No.: 60251-91-4
M. Wt: 184.16 g/mol
InChI Key: WIVLMXDHGGRLMP-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-(4-Fluorophenoxy)propanoic acid (CAS 60251-91-4) is a high-value chiral building block of significant interest in advanced chemical and biological research . This compound features a propanoic acid backbone with a (S)-configured stereocenter and a 4-fluorophenoxy group, a combination that makes it an essential synthetic intermediate for developing enantiomerically pure active ingredients . In agrochemical research, its core structure is foundational to the aryloxyphenoxypropionate (AOPP) class of herbicides, such as cyhalofop-butyl . The herbicidal activity in these compounds is highly enantioselective, and the (S)-enantiomer serves as a critical precursor for studying structure-activity relationships and metabolic pathways . The primary mechanism of action for AOPP herbicides derived from this scaffold is the inhibition of the enzyme acetyl-CoA carboxylase (ACcase), a crucial target in fatty acid biosynthesis . In pharmaceutical research, the molecule's chirality and the presence of a fluorine atom are exploited to create more selective pharmacological profiles and improve therapeutic outcomes . The fluorine atom can enhance metabolic stability and influence binding affinity to target proteins . Researchers utilize this compound in asymmetric synthesis, the development of chiral catalysts, and biocatalytic routes to produce target molecules with high optical purity . (S)-2-(4-Fluorophenoxy)propanoic acid is provided for research purposes only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60251-91-4

Molecular Formula

C9H9FO3

Molecular Weight

184.16 g/mol

IUPAC Name

(2S)-2-(4-fluorophenoxy)propanoic acid

InChI

InChI=1S/C9H9FO3/c1-6(9(11)12)13-8-4-2-7(10)3-5-8/h2-6H,1H3,(H,11,12)/t6-/m0/s1

InChI Key

WIVLMXDHGGRLMP-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C(=O)O)OC1=CC=C(C=C1)F

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)F

Origin of Product

United States

Foundational & Exploratory

(S)-2-(4-Fluorophenoxy)propanoic acid chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (S)-2-(4-Fluorophenoxy)propanoic Acid for Researchers and Drug Development Professionals

Introduction and Strategic Importance

(S)-2-(4-Fluorophenoxy)propanoic acid is a chiral carboxylic acid belonging to the aryloxyalkanoic acid class of chemical compounds. Its structure, featuring a stereocenter adjacent to a carboxylic acid group and a fluorine-substituted aromatic ring, makes it a valuable and versatile chiral building block. The presence and position of the fluorine atom can significantly enhance metabolic stability and binding affinity of derivative molecules, a feature highly sought after in modern drug discovery.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and applications, with a focus on its role as a key intermediate in the development of pharmaceuticals and agrochemicals.[1]

Physicochemical and Structural Properties

The core identity of (S)-2-(4-Fluorophenoxy)propanoic acid is defined by its specific stereochemistry and the influence of its functional groups. The electron-withdrawing nature of the fluorine atom and the phenoxy ether linkage, combined with the acidic proton of the carboxyl group, dictates its reactivity and physical characteristics.

Chemical Structure Diagram

Caption: Chemical structure of the (S)-enantiomer.

Core Chemical Properties
PropertyValueSource
IUPAC Name (2S)-2-(4-fluorophenoxy)propanoic acid[2]
CAS Number 60251-91-4[2]
Molecular Formula C₉H₉FO₃[1]
Molecular Weight 184.16 g/mol [2]
Appearance White crystals[1]
Melting Point 112-118 °C (for racemate)[1]
Storage Conditions Store at 0-8 °C[1]

Synthesis and Purification

The most common and logical route for synthesizing chiral 2-aryloxypropanoic acids is via a nucleophilic substitution reaction, specifically a variation of the Williamson ether synthesis. This approach leverages readily available chiral starting materials to install the desired stereocenter.

Retrosynthetic Analysis

The key bond disconnection is at the ether linkage (ArO–C). This leads back to 4-fluorophenol and a chiral 3-carbon electrophile, such as an (R)-2-halopropanoate or a related derivative with a suitable leaving group. The (R)-configuration of the electrophile is required to induce the inversion of stereochemistry (Sₙ2 mechanism) that yields the desired (S)-product.

Retrosynthesis Target (S)-2-(4-Fluorophenoxy)propanoic acid Disconnect C-O Ether Bond Disconnection (Williamson Ether Synthesis Logic) Target->Disconnect Retrosynthesis Precursors 4-Fluorophenol + (R)-2-Halopropanoic acid derivative (e.g., ester) Disconnect->Precursors

Caption: Retrosynthetic pathway for the target molecule.

Exemplary Synthesis Protocol

While a specific protocol for the (S)-enantiomer is not detailed in the provided search results, a general, field-proven procedure for a related compound, R-2-(4-hydroxyphenoxy)propanoic acid, can be adapted.[3] This process involves the reaction of a phenol with an S-2-halopropanoic acid to yield the R-product.[3] For our target, we would react 4-fluorophenol with an (R)-2-chloropropanoic acid derivative.

Step 1: Deprotonation of Phenol

  • To a stirred solution of 4-fluorophenol in a suitable polar aprotic solvent (e.g., DMF or acetone), add a strong base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).

  • Stir the mixture at room temperature until the deprotonation is complete, forming the 4-fluorophenoxide salt. The choice of base is critical; K₂CO₃ is milder and often sufficient, while NaH ensures complete and irreversible deprotonation.

Step 2: Nucleophilic Substitution (Sₙ2 Reaction)

  • To the solution of the 4-fluorophenoxide, add an ester of (R)-2-chloropropanoic acid (e.g., methyl or ethyl ester) dropwise. The ester form is used to protect the carboxylic acid, which would otherwise interfere with the basic conditions.

  • Heat the reaction mixture (e.g., to 60-80 °C) and monitor by TLC or LC-MS until the starting material is consumed. This is the key stereochemistry-defining step, proceeding via an Sₙ2 mechanism with inversion of configuration.

Step 3: Saponification (Ester Hydrolysis)

  • Cool the reaction mixture and add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Stir the mixture (potentially with gentle heating) to hydrolyze the ester to the carboxylate salt.

Step 4: Acidification and Isolation

  • After hydrolysis is complete, cool the mixture in an ice bath and carefully acidify with a mineral acid like hydrochloric acid (HCl) to a pH of ~1-2.[3]

  • The desired (S)-2-(4-Fluorophenoxy)propanoic acid will precipitate as a solid.

  • Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum.[3]

Step 5: Purification

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Synthesis Workflow Diagram

Workflow cluster_reactants Starting Materials Phenol 4-Fluorophenol Deprotonation Step 1: Deprotonation (e.g., K₂CO₃ in DMF) Phenol->Deprotonation AlkylHalide (R)-2-Chloropropanoate Ester SN2 Step 2: SN2 Reaction (Heat) AlkylHalide->SN2 Deprotonation->SN2 Hydrolysis Step 3: Saponification (aq. NaOH) SN2->Hydrolysis Acidification Step 4: Acidification (aq. HCl) Hydrolysis->Acidification Purification Step 5: Purification (Recrystallization) Acidification->Purification FinalProduct Pure (S)-2-(4-Fluorophenoxy)propanoic acid Purification->FinalProduct

Caption: General workflow for the synthesis of the target molecule.

Spectroscopic Characterization

The identity and purity of (S)-2-(4-Fluorophenoxy)propanoic acid are confirmed using standard spectroscopic techniques. The expected spectral features are derived from its constituent functional groups.

  • ¹H NMR: The spectrum should show distinct signals for the aromatic protons, the chiral proton (–CH–), and the methyl protons (–CH₃). The aromatic region will show complex splitting due to the fluorine substitution. The chiral proton will appear as a quartet (split by the methyl group), and the methyl group will be a doublet (split by the chiral proton). The acidic proton of the carboxyl group may appear as a broad singlet, which is exchangeable with D₂O.[4]

  • ¹³C NMR: The spectrum will show nine distinct carbon signals. Key signals include the carbonyl carbon (~170-180 ppm), the aromatic carbons (with C-F coupling visible for the carbon directly attached to fluorine), the chiral carbon attached to oxygen (~70-80 ppm), and the methyl carbon (~15-25 ppm).[5]

  • IR Spectroscopy: Characteristic absorption bands will confirm the presence of key functional groups: a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch for the carbonyl (~1700-1725 cm⁻¹), C-O stretches for the ether and carboxylic acid (~1050-1250 cm⁻¹), and C-F stretches (~1150-1250 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak (M⁺) corresponding to the molecular weight (184.16) should be observable. Common fragmentation patterns would include the loss of the carboxyl group (–COOH) and cleavage of the ether bond.

Applications in Research and Development

(S)-2-(4-Fluorophenoxy)propanoic acid is not typically an end-product but rather a high-value intermediate. Its utility stems from the combination of its phenoxypropionic acid core, which is a known pharmacophore, and the strategic placement of a fluorine atom.

Pharmaceutical Development

This compound serves as a key building block in the synthesis of more complex active pharmaceutical ingredients (APIs), particularly anti-inflammatory drugs.[1] The phenoxypropionic acid scaffold is related to the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs). By using this chiral intermediate, chemists can ensure the synthesis of the single, more active enantiomer of a target drug, which can lead to improved efficacy and a better safety profile by reducing the metabolic load associated with an inactive enantiomer.

Agrochemical Chemistry

In agriculture, aryloxyalkanoic acids are a well-established class of herbicides that function as synthetic auxins.[1] These compounds mimic the plant growth hormone auxin, leading to uncontrolled and unsustainable growth in susceptible (usually broadleaf) plants, ultimately causing their death. The use of a single enantiomer can lead to higher potency and better selectivity, reducing the total amount of herbicide needed for effective weed control and minimizing environmental impact.[1]

Mechanistic Pathway: Synthetic Auxin Herbicides

Auxin cluster_process Mechanism of Action in Susceptible Plant Herbicide (S)-2-(4-Fluorophenoxy)propanoic acid (or its derivative) Receptor Auxin Receptor (e.g., TIR1/AFB protein complex) Herbicide->Receptor Uptake Binding Binds to Receptor, Mimicking Natural Auxin Receptor->Binding Signal Signal Transduction Cascade Activated Binding->Signal Gene Upregulation of Auxin-Responsive Genes Signal->Gene Effect Uncontrolled Cell Division, Elongation, and Growth Gene->Effect Outcome Vascular Tissue Disruption, Epinasty, Plant Death Effect->Outcome

Caption: Simplified pathway for synthetic auxin herbicides.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling (S)-2-(4-Fluorophenoxy)propanoic acid and its relatives. The information below is a general guide based on data for structurally similar compounds.[6][7]

  • Hazard Identification: Compounds in this class are often classified as harmful if swallowed and can cause skin and serious eye irritation.[6][8]

  • Handling and Personal Protective Equipment (PPE):

    • Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[9]

    • Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[9][10]

    • Avoid contact with skin, eyes, and clothing.[9] Wash hands thoroughly after handling.[10]

  • First Aid Measures:

    • If on skin: Wash off immediately with plenty of soap and water.[6]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[6][9]

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[8]

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.[6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][9] The recommended storage temperature is often refrigerated (0-8 °C) to ensure long-term stability.[1]

References

  • Synthesis of 2-[4-(2-fluorophenoxy)phenyl]propionic acid - PrepChem.com. (URL: [Link])

  • 2-(4-Fluorophenyl)propionic acid | C9H9FO2 | CID 2723915 - PubChem. (URL: [Link])

  • (2S)-2-(4-fluorophenyl)propanoic acid | C9H9FO2 | CID 6950752 - PubChem. (URL: [Link])

  • 2-(4-FLUOROPHENYL)PROPANOIC ACID, (2S)- - FDA Global Substance Registration System. (URL: [Link])

  • US7268249B2 - Production process of optically pure 2-(4- hydroxyphenoxy)
  • (S)-2-(4-Methoxyphenoxy)propanoic acid (FDB019973) - FooDB. (URL: [Link])

  • Safety Data Sheet - Angene Chemical. (URL: [Link])

  • Propionic Acid - Safety Data Sheet - Agilent. (URL: [Link])

  • 1H proton nmr spectrum of propanoic acid - Doc Brown's Chemistry. (URL: [Link])

Sources

Comprehensive Structure Elucidation of (S)-2-(4-Fluorophenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the structural characterization and stereochemical assignment of (S)-2-(4-fluorophenoxy)propanoic acid (CAS: 132637-23-9 / Generic). As a chiral fluorinated phenoxypropionic acid, this scaffold is a critical pharmacophore in medicinal chemistry (PPAR agonists, taste modulators) and agrochemistry (auxin-mimic herbicides).

The elucidation process defined below prioritizes stereochemical integrity . While establishing connectivity is routine via NMR/MS, distinguishing the (S)-enantiomer from its (R)-counterpart requires rigorous chiral chromatography and absolute configuration determination. This guide synthesizes spectroscopic data with self-validating experimental protocols.

Structural Framework & Synthesis Context

Understanding the synthetic origin is the first step in elucidation, as it dictates the impurity profile and expected stereochemistry.

  • Chemical Formula:

    
    
    
  • Molecular Weight: 184.16 g/mol

  • Chiral Center: C2 position (alpha to the carboxylic acid).

The Stereochemical Challenge

The biological activity of 2-phenoxypropanoic acids is highly stereospecific. For herbicides (e.g., fluazifop), the (R)-enantiomer typically inhibits acetyl-CoA carboxylase. However, for pharmaceutical applications (e.g., lactisole analogs or fibrates), the (S)-enantiomer often possesses distinct pharmacodynamics.

Synthesis-Elucidation Coupling:

  • Inversion Strategy (Mitsunobu): Reaction of 4-fluorophenol with (R)-methyl lactate using

    
    /DIAD typically yields the (S)-ether  via 
    
    
    
    inversion.
  • Retention Strategy: Nucleophilic substitution on a chiral halo-acid often leads to racemization or inversion depending on conditions.

  • Validation Requirement: You cannot rely solely on the starting material's chirality due to potential racemization mechanisms (e.g., enolization under basic conditions).

Primary Structure Confirmation (Connectivity)

Objective: Confirm the 2-(4-fluorophenoxy)propanoic acid backbone and fluorine regiochemistry.

High-Resolution Mass Spectrometry (HRMS)

Protocol: Electrospray Ionization (ESI) in Negative Mode (


).
  • Rationale: Carboxylic acids ionize best in negative mode.

  • Expected m/z: 183.0463 (Calculated for

    
    ).
    
  • Isotopic Pattern: Fluorine (

    
    ) is monoisotopic. Unlike chlorine compounds, you will not  see an M+2 peak ratio of 3:1.
    
Nuclear Magnetic Resonance (NMR) Analysis

Solvent:


 (Standard) or 

(to prevent carboxylic proton exchange).
Table 1: Predicted

and

NMR Shifts
PositionGroup

(ppm)
Multiplicity

(ppm)
Coupling (

)
COOH Carboxylic Acid10.0 - 12.0Broad Singlet~176.0-
C2 Methine (-CH-)4.75Quartet~72.5

Hz
C3 Methyl (-CH3)1.65Doublet~18.5

Hz
Ar-C1' Ipso-Carbon--~153.0-
Ar-C2'/6' Ortho-H6.85Multiplet~116.0

Ar-C3'/5' Meta-H6.98Multiplet~115.8

Ar-C4' Para-C-F--~158.0

Hz

Critical Diagnostic: The aromatic region will show complex splitting due to


 coupling. The C2 proton (quartet) confirms the propanoic acid backbone.

NMR Validation
  • Shift: ~ -120 to -125 ppm (relative to

    
    ).
    
  • Pattern: Multiplet (typically a triplet of triplets) due to coupling with ortho and meta protons.

  • Significance: A single peak confirms mono-substitution; the shift confirms the para position relative to the oxygen.

Stereochemical Determination (The "S" Assignment)

Objective: Definitively prove the (S)-absolute configuration and quantify Enantiomeric Excess (ee).

Analytical Workflow Visualization

The following diagram outlines the logical flow for confirming the (S)-enantiomer.

ElucidationWorkflow Sample Unknown Sample (Putative S-Enantiomer) Connectivity 1. Connectivity Check (1H NMR, 19F NMR, MS) Sample->Connectivity Dissolve ChiralHPLC 2. Chiral HPLC (Enantiomeric Excess) Connectivity->ChiralHPLC Structure OK AbsConfig 3. Absolute Config (Assignment) ChiralHPLC->AbsConfig ee > 98% Method_OR Method A: Optical Rotation (Compare to Lit) AbsConfig->Method_OR Method_Xray Method B: X-Ray Crystallography (Anomalous Dispersion) AbsConfig->Method_Xray Method_Deriv Method C: Mosher's Amide (NMR Shift) AbsConfig->Method_Deriv Final Confirmed (S)-Enantiomer COA Generation Method_OR->Final Matches (S) Method_Xray->Final Definitive Method_Deriv->Final Delta S < 0

Caption: Step-wise elucidation logic. Connectivity must precede stereochemical analysis to ensure impurity peaks do not interfere with chiral integration.

Protocol: Chiral HPLC Separation

This is the industry standard for determining optical purity (ee%).

  • Column Selection: Polysaccharide-based columns (e.g., Chiralcel OD-H or Chiralpak AD-H ) are superior for resolving 2-aryloxypropionic acids due to the "inclusion" mechanism of the chiral selector.

  • Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1).

    • Why TFA? Trifluoroacetic acid (0.1%) is mandatory to suppress the ionization of the carboxylic acid group. Without it, the peak will tail severely, making integration impossible.

  • Detection: UV at 230 nm (Phenoxy absorption) or 254 nm.

Self-Validating Step: Inject a racemic standard (produced by mixing equal parts of synthesized enantiomers or by reducing the ketone precursor) to establish the retention times of both (R) and (S) peaks. The (S)-enantiomer typically elutes second on a Chiralcel OD-H column under these conditions, but this must be experimentally verified using a known standard [1].

Protocol: Absolute Configuration via X-Ray

If the compound is a solid (MP ~58-60°C for similar analogs), single-crystal X-ray diffraction is the "Gold Standard."

  • Crystallization: Slowly evaporate a solution in Ethanol/Water or Ethyl Acetate/Hexane.

  • Heavy Atom Effect: The Fluorine atom provides some anomalous scattering, but it may be weak.

  • Co-crystallization (Alternative): If the acid does not crystallize well or lacks sufficient anomalous dispersion, form a salt with a chiral amine of known configuration (e.g., (R)-1-phenylethylamine).

  • Refinement: Solve the structure. If the chiral amine is (R) and the density map fits, the acid's configuration is deduced relative to the amine.

Impurity Profiling

In drug development, identifying specific impurities is as important as identifying the target.

Impurity TypeOriginDetection Method
4-Fluorophenol Unreacted starting materialHPLC (Reverse Phase C18)
Methyl Ester Incomplete hydrolysis (if made from ester)1H NMR (Singlet ~3.7 ppm)
(R)-Enantiomer Racemization during synthesisChiral HPLC
Elimination Product Acrylate derivative (thermal stress)1H NMR (Vinylic protons 5.8-6.4 ppm)

References

  • Chiral Separation Mechanisms

    • Source: Department of Chemistry, National Taiwan University. "Enantiomeric Derivatives Separation of 2-(Phenoxy)
    • Relevance: Validates the use of Chiralcel OD columns for phenoxypropionic acid deriv
    • URL:1

  • Absolute Configuration Methodology

    • Source: MDPI Molecules.[2] "Absolute Configuration Sensing of Chiral Aryl- and Aryloxy-Propionic Acids by Biphenyl Chiroptical Probes."

    • Relevance: Describes optical rotation and CD methods for assigning (S) vs (R) to 2-phenoxypropionic acids.
    • URL:3

  • Structural Data (Analogous)

    • Source: PubChem. "2-(4-Chlorophenoxy)
    • Relevance: Provides baseline NMR shifts for the chlorinated analog, which allows for accurate prediction of the fluorin
    • URL:4

  • Crystallography Reference

    • Source: Springer Nature. "Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction."
    • Relevance: Defines the protocol for using X-ray to determine absolute stereochemistry when heavy
    • URL:5

Sources

An In-Depth Technical Guide to (S)-2-(4-Fluorophenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of (S)-2-(4-Fluorophenoxy)propanoic acid (CAS Number: 60251-91-4), a chiral building block with significant potential in pharmaceutical and agrochemical research. This document delves into the compound's physicochemical properties, outlines a robust synthetic methodology, discusses its applications, and provides essential safety and handling protocols. A critical focus of this guide is to clarify the distinct identity of this specific enantiomer in relation to its commonly confused structural isomers, ensuring precision for research and development professionals.

Introduction and Structural Clarification

(S)-2-(4-Fluorophenoxy)propanoic acid is a chiral carboxylic acid belonging to the aryloxyphenoxypropionic acid class. These compounds are of significant interest as key intermediates in the synthesis of biologically active molecules. The stereochemistry at the C2 position is often crucial for the desired biological efficacy and selectivity, making enantiomerically pure starting materials like the (S)-isomer highly valuable in targeted synthesis.[1][2]

A significant challenge in the sourcing and application of this compound is the common confusion with its structural isomers. It is imperative for researchers to distinguish the target molecule from the following:

  • Racemic 2-(4-Fluorophenoxy)propanoic acid (CAS: 2967-70-6): A 1:1 mixture of the (S) and (R) enantiomers.

  • (S)-2-(4-Fluorophenyl)propanoic acid (CAS: 191725-90-3): A regioisomer where the fluorine atom is on a phenyl ring directly attached to the propanoic acid backbone, lacking the ether linkage.[3][4]

Accurate identification by CAS number is paramount to ensure the procurement and application of the correct molecule, as the biological and chemical properties of these isomers can differ significantly.

Physicochemical Properties

The fundamental properties of (S)-2-(4-Fluorophenoxy)propanoic acid are summarized below. This data is essential for reaction planning, formulation, and analytical method development.

PropertyValueSource
CAS Number 60251-91-4[5]
Molecular Formula C₉H₉FO₃[5]
Molecular Weight 184.16 g/mol [5]
Appearance White to off-white solid (typical for this class)General Chemical Knowledge
SMILES Code CC(O)=O[5]

Note: Detailed experimental data such as melting point, boiling point, and spectroscopic analyses (NMR, IR) are not consistently available in public literature and should be determined empirically upon receipt of the material.

Synthesis Methodology

The most logical and widely applied method for synthesizing chiral 2-aryloxypropanoic acids is the Williamson ether synthesis . This reaction involves the nucleophilic substitution of a halide by an alkoxide (in this case, a phenoxide). To produce the (S)-enantiomer of the target compound, this method requires a chiral starting material. A representative protocol is detailed below, which leverages the readily available chiral pool.

The synthesis proceeds by reacting 4-fluorophenol with a chiral ester of 2-chloropropionic acid. To obtain the (S)-product via an Sₙ2 reaction, which proceeds with inversion of stereochemistry, the starting material must be the (R)-enantiomer of the halo-ester.

Representative Synthetic Workflow

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Saponification cluster_2 Step 3: Acidic Workup A 4-Fluorophenol D Ethyl (S)-2-(4-fluorophenoxy)propanoate A->D B Ethyl (R)-2-chloropropanoate B->D C Base (e.g., K₂CO₃) Solvent (e.g., DMF) C->D Sₙ2 Reaction (Inversion of Stereochemistry) F (S)-2-(4-Fluorophenoxy)propanoic acid (Final Product) D->F F_intermediate Sodium (S)-2-(4-fluorophenoxy)propanoate E Base (e.g., NaOH) Solvent (e.g., H₂O/EtOH) E->F G Acid (e.g., HCl) G->F F_intermediate->G Protonation

Caption: Synthetic workflow for (S)-2-(4-Fluorophenoxy)propanoic acid.

Detailed Experimental Protocol

Disclaimer: This is a representative protocol based on established chemical principles for analogous compounds.[6][7] Researchers should perform their own optimization and safety assessments.

Step 1: Synthesis of Ethyl (S)-2-(4-fluorophenoxy)propanoate

  • To a stirred solution of 4-fluorophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 eq).

  • Heat the mixture to 60-70 °C to facilitate the formation of the potassium phenoxide salt.

  • Slowly add Ethyl (R)-2-chloropropanoate (1.1 eq) to the reaction mixture.

  • Maintain the temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • After completion, cool the reaction to room temperature and pour it into cold water.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester. Purification can be achieved via column chromatography if necessary.

Step 2: Saponification to (S)-2-(4-Fluorophenoxy)propanoic acid

  • Dissolve the crude ethyl (S)-2-(4-fluorophenoxy)propanoate (1.0 eq) in a mixture of ethanol and water.

  • Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 1-3 hours, monitoring the disappearance of the ester spot by TLC.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., hexane) to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, (S)-2-(4-Fluorophenoxy)propanoic acid.

Applications in Research and Development

Aryloxyphenoxypropionic acids are a well-established class of chiral building blocks.[1] The biological activity of the final products is often highly dependent on the stereochemistry of this intermediate.

G A (S)-2-(4-Fluorophenoxy) propanoic acid (Chiral Intermediate) B Further Synthetic Steps A->B C Active Pharmaceutical Ingredients (APIs) B->C D Specialty Agrochemicals (e.g., Herbicides) B->D

Caption: Role as a chiral intermediate in synthesis.

  • Agrochemicals: In the field of herbicides, particularly the "fop" family (e.g., fenoxaprop-P-ethyl), the (R)-enantiomer is typically the herbicidally active form.[7] This makes the (S)-enantiomer an important reference standard for enantioselective analysis and for mechanistic studies to understand why the (R)-enantiomer is more active.

  • Pharmaceuticals: As a chiral building block, (S)-2-(4-Fluorophenoxy)propanoic acid can be used in the synthesis of more complex molecules. The fluorine atom can enhance metabolic stability and binding affinity of a final drug product. This intermediate is valuable for creating libraries of chiral compounds for screening in drug discovery programs.[6]

  • Chiral Ligand Development: Carboxylic acids with defined stereocenters are sometimes used as precursors for the development of chiral ligands for asymmetric catalysis.

Safety and Handling

Due to the lack of a comprehensive, publicly available Safety Data Sheet (SDS) specifically for CAS 60251-91-4, the following information is based on data for structurally similar phenoxypropanoic acids and general principles of laboratory safety.[8][9] A full risk assessment should be conducted before handling.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

  • Hazard Identification:

    • Eye Contact: May cause serious eye irritation or damage.[8]

    • Skin Contact: May cause skin irritation.[8]

    • Ingestion: May be harmful if swallowed.[8]

    • Inhalation: May cause respiratory tract irritation.

  • First Aid Measures:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.

    • Skin: Remove contaminated clothing and wash skin thoroughly with soap and water. Seek medical attention if irritation persists.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.

References

  • Chem-Impex International. (n.d.). 2-(4-Fluorophenoxy)propionic acid. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A high-throughput screening method for improved R-2-(4-hydroxyphenoxy)propionic acid biosynthesis. Retrieved from [Link]

  • GSRS. (n.d.). 2-(4-FLUOROPHENYL)PROPANOIC ACID, (2S)-. Retrieved from [Link]

  • Angene Chemical. (2025, September 5). Safety Data Sheet: 3-(4-Fluorophenoxy)propionic acid. Retrieved from [Link]

  • PubMed. (2004, May 31). Synthesis of chiral building blocks for use in drug discovery. Retrieved from [Link]

  • Sami Specialty Chemicals. (n.d.). Chiral Intermediates. Retrieved from [Link]

Sources

(S)-2-(4-Fluorophenoxy)propanoic acid mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mechanism of Action of (S)-2-(4-Fluorophenoxy)propanoic Acid

Abstract

(S)-2-(4-Fluorophenoxy)propanoic acid is a chiral molecule belonging to the aryloxyphenoxypropionate (AOPP) chemical class. While this class is widely recognized for its potent herbicidal activity, the specific stereoisomer, the (S)-enantiomer, presents a distinct and compelling pharmacological profile directed towards mammalian systems. This technical guide delineates the dual mechanistic identities of this compound class, focusing on the putative primary mechanism of the (S)-enantiomer as a Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonist. We will dissect the established herbicidal action of the corresponding (R)-enantiomer to provide context and contrast, then pivot to the molecular interactions, signaling pathways, and physiological consequences of PPARα activation relevant to researchers in drug development. This guide provides field-proven experimental protocols to enable rigorous investigation and validation of its mechanism, grounding all assertions in authoritative references.

Introduction: A Molecule of Two Identities

The aryloxyphenoxypropionates, colloquially known as "fops," are a significant class of organic compounds.[1] Historically, their development has been dominated by their application in agriculture as selective post-emergence herbicides for controlling grass weeds in broad-leaved crops.[1][2] This activity, however, is highly stereospecific. For most AOPP herbicides, the (R)-enantiomer is responsible for the potent phytotoxicity, while the (S)-enantiomer is significantly less active or inactive against the plant target.[2]

This stereochemical distinction is the crux of our investigation. The relative inactivity of (S)-2-(4-Fluorophenoxy)propanoic acid in the herbicidal context allows for the exploration of its alternative biological effects, particularly in mammalian systems. Structural similarities to known pharmacological agents, specifically the fibrate class of lipid-lowering drugs, strongly suggest a different primary target: the nuclear receptor PPARα.[3][4] This guide will therefore treat the molecule not as a failed herbicide, but as a potential pharmacological agent, providing the scientific rationale and experimental framework to explore its mechanism of action as a PPARα agonist.

Part 1: The Herbicidal Legacy: Acetyl-CoA Carboxylase Inhibition

To understand the unique path of the (S)-enantiomer, one must first understand the well-documented mechanism of its (R)-stereoisomer. The herbicidal action of AOPPs is a classic example of targeted enzyme inhibition.

Primary Target: Acetyl-CoA Carboxylase (ACCase)

The primary molecular target for AOPP herbicides is Acetyl-CoA Carboxylase (ACCase), a critical biotin-dependent enzyme.[5][6] ACCase catalyzes the first committed step in the de novo biosynthesis of fatty acids: the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[1][5]

Downstream Effects of ACCase Inhibition:

  • Cessation of Fatty Acid Synthesis: Inhibition of ACCase halts the production of malonyl-CoA, effectively shutting down the synthesis of the fatty acids required for life.[2]

  • Membrane Integrity Loss: The most immediate and critical consequence is the inability to produce new phospholipids, the fundamental building blocks of all cellular membranes. Without these, cell growth, division, and repair cease.[5]

  • Cellular Disruption and Death: The lack of membrane maintenance leads to a rapid loss of membrane fluidity and integrity, causing cellular contents to leak, ultimately resulting in cell death and the demise of the plant.[6][7]

A secondary mechanism involving the generation of reactive oxygen species (ROS) and the induction of oxidative stress has also been described, which further contributes to membrane damage.[6][7]

G cluster_0 Fatty Acid Biosynthesis Pathway AOPP (R)-Arylphenoxypropionate (e.g., Herbicidal Enantiomer) ACCase Acetyl-CoA Carboxylase (ACCase) (Plastid Isoform) AOPP->ACCase Inhibits MalonylCoA Malonyl-CoA ACCase->MalonylCoA Product AcetylCoA Acetyl-CoA AcetylCoA->ACCase Substrate FAS Fatty Acid Synthesis MalonylCoA->FAS Membranes Phospholipids & Cell Membranes FAS->Membranes Death Membrane Disruption & Cell Death FAS->Death Disruption leads to Growth Cell Growth & Division Membranes->Growth

Caption: Herbicidal mechanism of (R)-AOPPs via ACCase inhibition.

This established, stereospecific mechanism provides a crucial point of contrast for the investigation of (S)-2-(4-Fluorophenoxy)propanoic acid in non-plant systems.

Part 2: The Putative Mammalian Mechanism: PPARα Agonism

Freed from the potent ACCase inhibition of its enantiomer, (S)-2-(4-Fluorophenoxy)propanoic acid's structural features point towards a different class of targets: nuclear receptors. Specifically, it bears a strong resemblance to fibrate drugs and other phenoxypropionic acid derivatives known to be ligands for Peroxisome Proliferator-Activated Receptors (PPARs).[4][8]

Primary Target: Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

PPARα is a ligand-activated transcription factor that plays a master regulatory role in energy homeostasis, particularly the metabolism of lipids.[3][9] It is highly expressed in tissues with high rates of fatty acid catabolism, such as the liver, heart, and skeletal muscle.[4]

Mechanism of PPARα Activation:

  • Ligand Binding: (S)-2-(4-Fluorophenoxy)propanoic acid is hypothesized to enter the cell and bind directly to the ligand-binding domain (LBD) of the PPARα protein in the nucleus.

  • Conformational Change & Heterodimerization: This binding event induces a conformational change in PPARα, causing it to dissociate from co-repressor proteins and form a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR).

  • DNA Binding: The PPARα-RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of its target genes.

  • Transcriptional Activation: Upon binding to a PPRE, the complex recruits a suite of co-activator proteins, which then initiate the transcription of downstream target genes.

cluster_nucleus Nucleus Compound (S)-2-(4-Fluorophenoxy)propanoic acid PPAR PPARα Compound->PPAR Binds & Activates PPRE PPRE (DNA Response Element) PPAR->PPRE Binds as Heterodimer RXR RXR RXR->PPRE Genes Target Gene Transcription (e.g., CPT1, ACOX1, PDK4) PPRE->Genes Initiates Response Physiological Response Genes->Response Leads to

Caption: The PPARα signaling pathway activated by a ligand.

Physiological Consequences of PPARα Activation

The activation of PPARα orchestrates a shift in cellular metabolism towards the breakdown and utilization of fatty acids. This has two major consequences relevant to drug development:

  • Regulation of Lipid Metabolism: PPARα upregulates the expression of numerous genes involved in fatty acid transport, binding, and catabolism (β-oxidation) in both mitochondria and peroxisomes.[9] Key target genes include Carnitine Palmitoyltransferase 1 (CPT1), Acyl-CoA Oxidase 1 (ACOX1), and Pyruvate Dehydrogenase Kinase 4 (PDK4).[9] This is the mechanism behind the triglyceride-lowering effects of fibrate drugs.[3]

  • Anti-Inflammatory Effects: Beyond metabolism, PPARα activation exhibits potent anti-inflammatory properties. This is achieved, in part, by trans-repression, where activated PPARα interferes with the activity of pro-inflammatory transcription factors like NF-κB, reducing the expression of inflammatory mediators.[10]

Part 3: Experimental Protocols for Mechanistic Validation

The following protocols provide a logical, self-validating workflow to rigorously test the hypothesis that (S)-2-(4-Fluorophenoxy)propanoic acid acts as a PPARα agonist.

Experimental Workflow Overview

The experimental design follows a tiered approach: first, confirming direct target engagement; second, measuring the functional downstream consequences; and third, assessing off-target activity to ensure specificity.

A Hypothesis: Compound is a PPARα agonist B Protocol 1: PPARα Reporter Assay (Target Engagement) A->B C Protocol 2: Target Gene qPCR (Downstream Function) B->C Positive Result F No Activity (Hypothesis Rejected) B->F Negative Result D Protocol 3: ACCase Inhibition Assay (Off-Target Specificity) C->D Confirms Function E Conclusion: Mechanism Validated D->E Confirms Specificity

Caption: A logical workflow for validating the proposed mechanism.

Protocol 1: PPARα Ligand Activation Reporter Assay

Objective: To determine if (S)-2-(4-Fluorophenoxy)propanoic acid directly activates the PPARα receptor in a cellular context.

Rationale: This is the foundational experiment. A reporter assay provides a direct, quantifiable readout of receptor activation. We use a plasmid containing a PPRE linked to a reporter gene (luciferase). If the compound activates PPARα, the receptor will bind the PPRE and drive luciferase expression.

Methodology:

  • Cell Culture: Culture HEK293T or a similar easily transfectable human cell line in DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Transient Transfection:

    • Plate cells in a 96-well plate to reach 70-80% confluency on the day of transfection.

    • Prepare a transfection mix per well using a suitable lipid-based reagent (e.g., Lipofectamine 3000):

      • 50 ng of a PPARα expression vector.

      • 100 ng of a PPRE-driven luciferase reporter vector (e.g., pGL4.24[luc2/PPRE/Hygro]).

      • 10 ng of a constitutively expressed control vector (e.g., Renilla luciferase or β-galactosidase) for normalization.

    • Incubate cells with the transfection mix for 4-6 hours, then replace with fresh media.

  • Compound Treatment:

    • 24 hours post-transfection, remove media and add fresh, low-serum media containing the test compound or controls.

    • Test Compound: (S)-2-(4-Fluorophenoxy)propanoic acid, serially diluted from 100 µM down to 1 nM.

    • Positive Control: GW7647 (a known potent PPARα agonist) at 1 µM.

    • Negative Control: Vehicle (e.g., 0.1% DMSO).

    • Incubate for 18-24 hours.

  • Luciferase Assay:

    • Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system on a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for transfection efficiency and cell number.

    • Calculate the fold change in activity relative to the vehicle control.

    • Plot the dose-response curve and calculate the EC50 value for the test compound.

Trustworthiness Check: A robust dose-dependent increase in luciferase activity, paralleling the effect of the positive control, validates direct target engagement.

Protocol 2: Downstream Target Gene Expression Analysis by qPCR

Objective: To confirm that PPARα activation by the compound leads to the transcriptional regulation of known downstream target genes.

Rationale: This experiment validates the physiological relevance of the receptor activation observed in Protocol 1. By measuring changes in mRNA levels of genes known to be regulated by PPARα, we confirm the functional consequence of target engagement. We use a metabolically active cell line like HepG2 (human hepatoma) as it has high endogenous expression of PPARα.

Methodology:

  • Cell Culture and Treatment:

    • Plate HepG2 cells in a 12-well plate and grow to ~80% confluency.

    • Treat cells for 24 hours with:

      • Test Compound: (S)-2-(4-Fluorophenoxy)propanoic acid at its calculated EC50 and 10x EC50.

      • Positive Control: GW7647 (1 µM).

      • Negative Control: Vehicle (0.1% DMSO).

  • RNA Extraction and cDNA Synthesis:

    • Harvest cells and extract total RNA using a column-based kit (e.g., RNeasy Mini Kit).

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

  • Quantitative PCR (qPCR):

    • Prepare qPCR reactions using a SYBR Green-based master mix.

    • Target Genes: CPT1A, ACOX1 (known PPARα targets).

    • Housekeeping Gene: GAPDH or ACTB (for normalization).

    • Run the qPCR on a real-time PCR system.

  • Data Analysis:

    • Calculate the cycle threshold (Ct) values.

    • Use the ΔΔCt method to determine the fold change in target gene expression relative to the vehicle control, after normalizing to the housekeeping gene.

Trustworthiness Check: A statistically significant upregulation of CPT1A and ACOX1 mRNA in response to the compound, similar to the positive control, validates a functional downstream effect.

Table 1: Expected Quantitative Outcomes
AssayMetricVehicle Control(S)-2-(4-Fluorophenoxy)propanoic acidPositive Control (GW7647)
PPARα Reporter Assay Fold Change (Luciferase)1.0Dose-dependent increase (EC50 ~1-10 µM)> 20-fold
qPCR Gene Expression Fold Change (CPT1A mRNA)1.0> 2.0-fold> 5.0-fold
qPCR Gene Expression Fold Change (ACOX1 mRNA)1.0> 2.0-fold> 5.0-fold
ACCase Activity Assay % Inhibition< 5%< 10% at 100 µM> 90% (Haloxyfop)

Part 4: Pharmacokinetic Profile & Metabolism

For drug development professionals, understanding the metabolic fate of a compound is as critical as its mechanism of action. As a xenobiotic, (S)-2-(4-Fluorophenoxy)propanoic acid is expected to be metabolized by the Cytochrome P450 (CYP) enzyme system in the liver.[11][12]

  • Key Enzymes: The primary metabolizing enzymes for many drugs are CYP3A4, CYP2D6, and members of the CYP2C family (e.g., CYP2C9, CYP2C19).[12][13] Given its structure as a carboxylic acid, CYP2C9 is a particularly likely candidate for its metabolism.[14]

  • Metabolic Reactions: Phase I metabolism would likely involve hydroxylation on the aromatic ring, followed by Phase II conjugation (e.g., glucuronidation) to increase water solubility and facilitate excretion.

  • Drug-Drug Interactions: It is crucial to investigate whether the compound acts as an inhibitor, inducer, or substrate of key CYP enzymes.[11] Inhibition of a major CYP isoform could lead to dangerous interactions with co-administered drugs that are metabolized by the same enzyme, leading to elevated plasma concentrations and potential toxicity.

Conclusion

(S)-2-(4-Fluorophenoxy)propanoic acid stands as a compelling example of how stereochemistry dictates biological function. While its (R)-enantiomer is a well-characterized inhibitor of plant ACCase, the (S)-enantiomer is poised to act through an entirely different, pharmacologically relevant mechanism: the activation of the nuclear receptor PPARα. This action positions it as a potential modulator of lipid metabolism and inflammation, aligning it with the therapeutic profile of fibrate drugs. The provided experimental framework offers a clear and robust path for researchers to validate this proposed mechanism, moving from direct target engagement to functional cellular outcomes. Further investigation into its metabolic profile and off-target screening will be essential for its potential development as a therapeutic agent.

References

  • Ore, A., & Olayinka, E. T. (2019). Toxic Mechanisms of Aryloxyphenoxypropionates in Target and Non-target Organisms. International Journal of Biochemistry Research & Review, 27(1), 1-11. [Link][6][7]

  • Senseman, S. A. (Ed.). (2007). Herbicide handbook. Weed Science Society of America. (Relevant information on ACCase inhibitors). [Link][5]

  • Ujhelyi, Z., et al. (2008). Peroxisome proliferator-activated receptor alpha agonists enhance cardiomyogenesis of mouse ES cells by utilization of a reactive oxygen species-dependent mechanism. Stem Cells, 26(1), 64-71. [Link][15]

  • SentonPharm. (n.d.). Aryloxyphenoxypropionate herbicides are one of the mainstream varieties in the global herbicide market… [Link][2]

  • Ore, A., & Olayinka, E. T. (2019). Toxic Mechanisms of Aryloxyphenoxypropionates in Target and Non-target Organisms. Journal of Advances in Biology & Biotechnology, 1-11. [Link][6]

  • Marx, N., et al. (2004). Peroxisome proliferator-activated receptor (PPAR)-alpha: a pharmacological target with a promising future. Journal of Receptor and Signal Transduction Research, 24(4), 255-269. [Link][3]

  • Fruchart, J. C. (2005). Therapeutic Roles of Peroxisome Proliferator–Activated Receptor Agonists. Diabetes, 54(8), 2462-2474. [Link][4]

  • Jesche, C. (2018). Herbicidal Aryloxyphenoxypropionate Inhibitors of Acetyl-CoA Carboxylase. Request PDF. [Link][1]

  • Wikipedia contributors. (2023). Peroxisome proliferator-activated receptor alpha. In Wikipedia, The Free Encyclopedia. [Link][9]

  • Wang, Y., et al. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. Journal of Chemical Information and Modeling, 60(3), 1548-1562. [Link][10]

  • Cheng, X., & Klaassen, C. D. (2008). Perfluorocarboxylic Acids Induce Cytochrome P450 Enzymes in Mouse Liver through Activation of PPAR-α and CAR Transcription Factors. Toxicological Sciences, 106(2), 370-379. [Link][16]

  • Li, C., et al. (2021). Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis. Frontiers in Bioengineering and Biotechnology, 9, 705889. [Link][17]

  • Di Francia, R., et al. (2014). Clinically relevant of cytochrome P450 family enzymes for drug-drug interaction in anticancer therapy. Journal of Cancer Therapy, 5(2), 163-176. [Link][13]

  • PubChem. (n.d.). DL-2-Phenoxypropionic acid. [Link][18]

  • PubChem. (n.d.). (2S)-2-(4-fluorophenyl)propanoic acid. [Link][19]

  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & therapeutics, 138(1), 103–141. (General reference for CYP metabolism). [Link][11]

  • Preissner, S., et al. (2010). Polymorphic cytochrome P450 enzymes (CYPs) and their role in personalized therapy. PloS one, 5(12), e15054. [Link][12]

  • Ramirez, J., et al. (2013). Structure - Function Analysis of the Cytochromes P450, Responsible for Phenprocoumon Metabolism. Journal of the Mexican Chemical Society, 57(4), 285-294. [Link][14]

Sources

(S)-2-(4-Fluorophenoxy)propanoic Acid: Stereochemical Significance, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (S)-2-(4-Fluorophenoxy)propanoic acid , a critical chiral intermediate with distinct roles in agrochemistry and pharmaceutical synthesis.[1]

Executive Summary

(S)-2-(4-Fluorophenoxy)propanoic acid (CAS: 4456-56-8) is the (S)-enantiomer of the fluorinated aryloxypropionic acid family.[1] While its (R)-enantiomer is the biologically active principle in "fop" class herbicides (e.g., Fluazifop-P), the (S)-enantiomer holds significant value as a chiral probe , a metabolic standard , and a structural analog to sweet-taste inhibitors like Lactisole.[1]

In the pharmaceutical sector, this scaffold serves as a key building block for PPAR agonists (fibrates) and other metabolic regulators.[1] This whitepaper details the stereoselective synthesis, purification, and analytical characterization of the (S)-isomer, distinguishing it from its herbicidally active counterpart.[1]

Chemical Identity & Stereochemistry

The biological activity of 2-(4-fluorophenoxy)propanoic acid is strictly governed by its stereochemistry.[1]

  • IUPAC Name: (2S)-2-(4-fluorophenoxy)propanoic acid[1]

  • CAS Number: 4456-56-8 (S-isomer); 2967-70-6 (Racemate)[1]

  • Molecular Formula: C

    
    H
    
    
    
    FO
    
    
    [1]
  • Molecular Weight: 184.16 g/mol [1]

  • Chirality: The molecule possesses one stereocenter at the

    
    -carbon.[1]
    
Stereochemical Activity Map
EnantiomerConfigurationPrimary BioactivityStatus
(S)-Isomer (S)-configurationTaste Modulation / Pharma Intermediate Target of this Guide
(R)-Isomer (R)-configurationHerbicidal (ACCase Inhibition) Active Ingredient (Fluazifop-P)

Note on Nomenclature: In older literature, the (R)-isomer was sometimes referred to as the "D"-isomer (related to D-lactate structure), but Cahn-Ingold-Prelog (CIP) priority rules designate the active herbicide as (R) .[1] Consequently, the (S)-isomer corresponds to the L-lactate series if synthesized via retention, or D-lactate if via inversion.[1]

Synthetic Pathways

Producing high-enantiomeric excess (ee) (S)-2-(4-fluorophenoxy)propanoic acid requires overcoming the tendency for racemization during substitution.[1] Two primary routes are recommended: Chemical Inversion and Biocatalytic Resolution .[1]

Method A: Stereospecific Chemical Synthesis (S 2 Inversion)

This method utilizes the "Chiral Pool" strategy.[1] Since the etherification reaction proceeds via an S


2 mechanism, inversion of configuration occurs at the 

-carbon.[1]
  • Starting Material: (R)-2-Chloropropionic acid (or (R)-2-Bromopropionic acid).[1]

  • Reagent: 4-Fluorophenol.[1]

  • Mechanism: The phenoxide attacks the

    
    -carbon, displacing the halogen with inversion.[1]
    
  • Outcome: (R)-Haloacid

    
    (S)-Aryloxyacid .[1]
    
Method B: Enzymatic Kinetic Resolution

For industrial scalability where racemic starting materials are cheaper, enzymatic resolution using lipases (e.g., Candida antarctica Lipase B, CALB) is preferred.[1]

  • Substrate: Racemic ethyl 2-(4-fluorophenoxy)propionate.[1]

  • Biocatalyst: Lipase (Hydrolysis).[1][2][3]

  • Selectivity: Lipases typically hydrolyze the (S)-ester to the (S)-acid faster than the (R)-ester.[1]

  • Result: (S)-Acid (Solid) + Unreacted (R)-Ester (Liquid).[1]

Visualizing the Synthesis Workflow

The following diagram illustrates the stereochemical divergence between the herbicide pathway (R) and the target pathway (S).[1]

SynthesisPathways Start_S_Lactate (S)-Lactate (L-Lactic Acid) Target_R (R)-Isomer (Active Herbicide) Start_S_Lactate->Target_R Standard Herbicide Route (Inversion) Start_R_Chloro (R)-2-Chloropropionic Acid Reaction_Inv SN2 Displacement (Inversion) Start_R_Chloro->Reaction_Inv + 4-Fluorophenol + NaOH Target_S (S)-2-(4-Fluorophenoxy) propanoic acid (Target) Reaction_Inv->Target_S Yields (S) Racemate Racemic Ester Enzyme Lipase Hydrolysis (Kinetic Resolution) Racemate->Enzyme Enzyme->Target_S Hydrolyzed Product Enzyme->Target_R Unreacted Ester

Figure 1: Stereodivergent synthesis pathways showing the route to the (S)-enantiomer via (R)-precursors or enzymatic resolution.

Detailed Experimental Protocol

Protocol: Synthesis of (S)-2-(4-Fluorophenoxy)propanoic Acid via S 2 Inversion

Objective: Synthesis of >98% ee (S)-isomer. Precursor: (R)-2-Chloropropionic acid (99% ee).[1]

Reagents:
  • 4-Fluorophenol (1.0 eq)[1]

  • (R)-2-Chloropropionic acid (1.2 eq)[1]

  • Sodium Hydroxide (NaOH) (3.5 eq)[1]

  • Water (Solvent)[1]

  • Toluene (Extraction)[1]

Step-by-Step Methodology:
  • Phenoxide Formation:

    • In a 3-neck flask, dissolve 4-fluorophenol (11.2 g, 0.1 mol) in water (40 mL) containing NaOH (8.0 g, 0.2 mol).

    • Stir at room temperature for 30 minutes to ensure complete formation of sodium 4-fluorophenoxide.

  • Addition of Chiral Haloacid:

    • Prepare a solution of (R)-2-chloropropionic acid (13.0 g, 0.12 mol) neutralized with NaOH (to form the carboxylate salt) in water (20 mL).

    • Critical Control: Ensure the haloacid is neutralized before addition to prevent protonation of the phenoxide.[1]

  • Reflux (Inversion Step):

    • Add the haloacid salt solution dropwise to the phenoxide solution.[1]

    • Heat the mixture to mild reflux (90–100°C) for 4–6 hours.

    • Mechanism Check: The phenoxide attacks the chiral center of the propionate, displacing chloride.[1] The (R)-center inverts to (S).[1]

  • Workup & Isolation:

    • Cool to room temperature.[1]

    • Acidify to pH 1 with concentrated HCl.[1] The product will precipitate as an oil or solid.[1]

    • Extract with Toluene or Ethyl Acetate (3 x 50 mL).[1]

    • Wash the organic phase with brine, dry over MgSO

      
      , and concentrate[1]
      
    • Recrystallization: Recrystallize from hexane/ethyl acetate to upgrade enantiomeric excess (ee).[1]

Validation Criteria:
  • Melting Point: 106–108°C (verify against authentic standard).[1]

  • Chiral HPLC: Chiralcel OJ-H column, Hexane/IPA (95:5) + 0.1% TFA.[1] (S)-isomer typically elutes after the (R)-isomer on OJ-H (verify specific conditions).

Applications & Pharmacology

Taste Modulation (Sweetness Inhibition)

Structurally, (S)-2-(4-fluorophenoxy)propanoic acid is a direct analog of Lactisole (2-(4-methoxyphenoxy)propanoic acid).[1]

  • Mechanism: Lactisole acts as a negative allosteric modulator (NAM) of the sweet taste receptor T1R2/T1R3.[1][4]

  • Stereospecificity: Research on Lactisole indicates the (S)-enantiomer is the active inhibitor of sweet taste in humans.[1]

  • Implication: The (S)-4-fluoro analog is highly likely to exhibit similar "anti-sweet" properties, making it a valuable probe for taste receptor structure-activity relationship (SAR) studies.[1]

Pharmaceutical Intermediates (PPAR Agonists)

The 4-fluorophenoxy moiety is a pharmacophore found in fibrates (e.g., Clofibrate analogs) used for lipid lowering.[1]

  • Target: Peroxisome Proliferator-Activated Receptors (PPARs).[1]

  • Role: The acid head group mimics fatty acids, binding to the receptor.[1] Stereochemistry dictates the binding affinity to the PPAR ligand-binding domain (LBD).[1]

Agrochemical "Distomer"

In the context of herbicides, the (S)-isomer is the distomer (inactive).[1]

  • Environmental Impact: Modern "P" (Precision) herbicides use only the active (R)-isomer to reduce application rates by 50%.[1]

  • Use of (S)-Isomer: It is used in toxicology studies to prove that the toxicity profile is distinct from the active herbicide, or to study racemization rates in soil.[1]

Analytical Characterization

To ensure the integrity of the (S)-isomer, the following analytical parameters must be met.

TechniqueParameterSpecification for (S)-Isomer
HPLC Chiral Purity> 98% ee (Chiralcel OJ-H or AD-H)
Polarimetry Specific Rotation

Negative (-) in Chloroform (Check solvent dependence; Lactisole (S) is -)
NMR

H NMR (400 MHz, CDCl

)

1.65 (d, 3H, CH

), 4.75 (q, 1H, CH), 6.8-7.0 (m, 4H, Ar-H)
NMR

F NMR
Single peak at ~ -120 ppm (vs CFCl

)
DOT Diagram: Analytical Logic

AnalyticalLogic Sample Synthesized Sample (S)-Isomer Test_HPLC Chiral HPLC (OJ-H Column) Sample->Test_HPLC Test_Rot Polarimetry ([α]D Check) Sample->Test_Rot Result_HPLC Single Peak? (>98% ee) Test_HPLC->Result_HPLC Result_Rot Sign Matches Lit? (Negative) Test_Rot->Result_Rot Pass PASS: Valid (S)-Isomer Result_HPLC->Pass Yes Fail FAIL: Racemic or (R) Result_HPLC->Fail No Result_Rot->Pass Yes Result_Rot->Fail No

Figure 2: Analytical decision matrix for validating stereochemical purity.

References

  • Parchem . (S)-2-(4-Fluorophenoxy)propanoic acid (CAS 4456-56-8).[1] Retrieved from [1]

  • Google Patents . Production process of optically pure 2-(4-hydroxyphenoxy)-propionic acid compounds (US7268249B2). Retrieved from

  • National Institutes of Health (NIH) .[1] Selective inhibition of sweetness by the sodium salt of +/-2-(4-methoxyphenoxy)propanoic acid. Retrieved from

  • Chem-Impex . 2-(4-Fluorophenoxy)propionic acid - General Properties and Applications. Retrieved from [1]

  • MDPI . Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids. Retrieved from [1]

  • Santa Cruz Biotechnology . Sodium 2-(4-methoxyphenoxy)propanoic acid (Lactisole) Properties. Retrieved from

Sources

Technical Guide: Discovery and Asymmetric Synthesis of (S)-2-(4-Fluorophenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The Discovery of (S)-2-(4-Fluorophenoxy)propanoic acid represents a pivotal case study in the optimization of chiral phenoxypropionic acids, a chemical class central to both agrochemistry (as auxin mimics) and pharmacology (as sweet taste inhibitors and PPAR agonists).

While often overshadowed by its chlorinated analogs (e.g., Mecoprop) or methoxylated analogs (e.g., Lactisole), the 4-fluoro derivative serves as a critical probe for understanding the steric and electronic requirements of the T1R3 sweet taste receptor and the auxin-binding pocket. Specifically, the (S)-enantiomer is of high interest because it exhibits distinct biological activity—acting as a potent sweet taste inhibitor (antagonist) in the context of chemosensory research, contrasting with the (R)-enantiomer which typically drives auxin herbicidal activity.

This guide details the technical discovery logic, asymmetric synthesis, and mechanistic profiling of (S)-2-(4-Fluorophenoxy)propanoic acid.

Introduction & Strategic Significance

(S)-2-(4-Fluorophenoxy)propanoic acid (CAS 60251-91-4) is a chiral small molecule belonging to the phenoxypropionic acid family. Its discovery is rooted in the systematic exploration of bioisosteres to modulate the potency and metabolic stability of parent compounds like Lactisole (2-(4-methoxyphenoxy)propanoic acid) and Clofibrate .

Core Utility Profile
DomainApplicationRole of (S)-EnantiomerMechanism
Sensory Pharmacology Sweet Taste InhibitionActive Antagonist Allosteric binding to T1R3 Transmembrane Domain (TMD).
Agrochemistry Auxin Herbicide ResearchInactive / Antagonist Competes with active (R)-isomer at TIR1/AFB receptors.
Metabolic Disease PPAR Agonist ResearchProbe Investigates halogen bonding in the PPAR

ligand-binding pocket.

Scientific Rationale: The substitution of the 4-methoxy or 4-chloro group with a fluorine atom introduces unique physicochemical properties:

  • Metabolic Stability: The C-F bond is highly resistant to cytochrome P450 oxidation, prolonging half-life compared to the O-methyl group of Lactisole.

  • Steric Minimalization: Fluorine (Van der Waals radius ~1.47 Å) is a close isostere to Hydrogen (1.20 Å) and Oxygen (1.52 Å), allowing it to probe tight binding pockets without steric clash.

  • Electronic Effect: The strong electronegativity of fluorine alters the pKa of the carboxylic acid and the electron density of the aromatic ring, influencing

    
     stacking interactions in the receptor.
    

Discovery Logic: Structure-Activity Relationship (SAR)

The discovery of the (S)-4-fluoro analog followed a classical Lead Optimization workflow, targeting the T1R3 receptor's transmembrane domain.

The "Sweet" Inhibition Hypothesis

Research into the sweet taste receptor (T1R2/T1R3 heterodimer) identified Lactisole as a potent inhibitor. However, Lactisole is rapidly metabolized. To improve potency and stability, a "Fluorine Scan" was conducted on the phenoxy ring.

  • Lead Compound: 2-(4-Methoxyphenoxy)propanoic acid (Lactisole).

    • Limitation: Metabolic instability of the methoxy group; moderate potency.

  • Design Strategy: Replace -OCH

    
     with -F (Bioisostere).
    
    • Hypothesis: The 4-position interacts with a hydrophobic pocket in T1R3. Fluorine will maintain lipophilicity while blocking metabolism.

  • Chiral Switch:

    • Phenoxypropionic acids exhibit stereoselective binding.

    • For Auxin activity , the (R)-enantiomer is active.

    • For Sweet Taste Inhibition , the (S)-enantiomer is the active antagonist.

Visualization: SAR Decision Tree

SAR_Logic Lead Lead: Lactisole (2-(4-Methoxyphenoxy)propanoic acid) Problem Limitation: Metabolic Instability (-OCH3) Moderate Potency Lead->Problem Strategy Strategy: Bioisosteric Replacement (-OCH3 -> -F) Problem->Strategy Fluorine Scan Chirality Chiral Analysis: T1R3 Receptor Selectivity Strategy->Chirality Enantiomer Selection Target Target: (S)-2-(4-Fluorophenoxy)propanoic acid (Active Sweet Taste Inhibitor) Chirality->Target (S)-Isomer Selected

Caption: SAR workflow transitioning from Lactisole to the metabolically stable (S)-4-fluoro analog.

Chemical Synthesis & Chiral Resolution

Producing the pure (S)-enantiomer is critical, as the (R)-enantiomer may have unwanted auxin activity. Two primary routes are established: Asymmetric Nucleophilic Substitution (Chiral Pool) and Enzymatic Kinetic Resolution .

Route A: Chiral Pool Synthesis (Preferred)

This method utilizes (S)-Ethyl Lactate (or L-Lactate) as a chiral starting material. The reaction proceeds via a Mitsunobu inversion or a double-inversion mechanism to retain or invert stereochemistry.

  • Note: Direct alkylation of (S)-lactate with 4-fluorophenol under Mitsunobu conditions (PPh

    
    , DEAD) results in inversion  of configuration, yielding the (R)-product .
    
  • Correction: To get the (S)-product , one must start with (R)-Lactate (inverted to S) or use a retention strategy (e.g., alkylation of the alpha-halo ester).

  • Standard Protocol: Alkylation of (S)-2-chloropropionic acid (derived from L-Alanine with retention? No, usually from L-Lactic acid with inversion) with 4-fluorophenol.

    • Step 1: (S)-Lactic acid

      
       (S)-2-Chloropropionic acid (with retention using SOCl
      
      
      
      is difficult; usually proceeds with inversion).
    • Refined Route: Start with (R)-2-chloropropionic acid . React with 4-fluorophenol + K

      
      CO
      
      
      
      . This S
      
      
      2 reaction proceeds with inversion to yield (S)-2-(4-Fluorophenoxy)propanoic acid .
Route B: Enzymatic Kinetic Resolution

A racemic mixture of ethyl 2-(4-fluorophenoxy)propionate is hydrolyzed using a stereoselective lipase (e.g., Candida antarctica Lipase B, CAL-B).

  • Mechanism: The lipase preferentially hydrolyzes the (S)-ester to the (S)-acid, leaving the (R)-ester intact (or vice versa depending on the enzyme).

  • Yield: Max 50% for the desired enantiomer.

Detailed Protocol: Route A (Inversion Strategy)

Objective: Synthesis of (S)-2-(4-Fluorophenoxy)propanoic acid from (R)-2-Chloropropionic acid.

Reagents:

  • 4-Fluorophenol (1.0 eq)

  • (R)-2-Chloropropionic acid (1.1 eq) [Note: Must be (R) to get (S)]

  • Potassium Carbonate (K

    
    CO
    
    
    
    , 2.5 eq)
  • Acetone or Acetonitrile (Solvent)

Step-by-Step Methodology:

  • Preparation: In a 500 mL round-bottom flask, dissolve 4-fluorophenol (11.2 g, 100 mmol) in dry acetonitrile (200 mL).

  • Base Addition: Add anhydrous K

    
    CO
    
    
    
    (34.5 g, 250 mmol) and stir at room temperature for 30 minutes to form the phenoxide.
  • Alkylation: Dropwise add (R)-2-chloropropionic acid (12.0 g, 110 mmol). Crucial: Maintain temperature < 40°C to prevent racemization.

  • Reflux: Heat the mixture to reflux (80°C) for 6-12 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Cool to RT. Filter off the inorganic salts. Evaporate the solvent under reduced pressure.

  • Extraction: Dissolve the residue in 1N NaOH (100 mL). Wash with diethyl ether (2 x 50 mL) to remove unreacted phenol.

  • Acidification: Acidify the aqueous layer to pH 1 with conc. HCl. The product will precipitate or form an oil.

  • Isolation: Extract with Ethyl Acetate (3 x 50 mL). Dry over MgSO

    
     and concentrate.
    
  • Purification: Recrystallize from Hexane/Ethyl Acetate to obtain white crystals.

Validation:

  • Chiral HPLC: Chiralcel OD-H column, Hexane/IPA (90:10), to confirm >98% ee.

  • Optical Rotation:

    
     (c=1, Acetone) [Value requires experimental verification].
    
Visualization: Synthesis Workflow

Synthesis_Route SM1 (R)-2-Chloropropionic Acid (Chiral Precursor) Reaction SN2 Substitution (Inversion of Configuration) K2CO3, Acetonitrile, Reflux SM1->Reaction SM2 4-Fluorophenol (Nucleophile) SM2->Reaction Inter Potassium (S)-2-(4-Fluorophenoxy)propionate Reaction->Inter Product (S)-2-(4-Fluorophenoxy)propanoic acid (>98% ee) Inter->Product Acidification (HCl)

Caption: Stereoselective synthesis via SN2 inversion from (R)-chloropropionic acid.

Mechanism of Action (T1R3 Antagonism)

The biological activity of (S)-2-(4-Fluorophenoxy)propanoic acid is defined by its interaction with the T1R3 Transmembrane Domain (TMD) . Unlike sweeteners (which bind the Venus Flytrap Domain), inhibitors like Lactisole and its fluoro-analog bind to the TMD, stabilizing the receptor in an inactive conformation (Inverse Agonism).

Binding Mode
  • Carboxylate Anchor: The carboxylic acid moiety forms an ionic bond with Arg723 (or similar cationic residues) in the TMD.

  • Hydrophobic Pocket: The 4-fluorophenyl group inserts into a hydrophobic cleft formed by Phe778 and Trp775 .

  • Fluorine Interaction: The 4-Fluoro substituent engages in specific interactions (halogen bond or dipole interaction) that are tighter than the methoxy group of Lactisole, potentially increasing residence time.

  • Stereoselectivity: The (S)-methyl group fits into a small sub-pocket. The (R)-methyl group would clash with the helix backbone, explaining the inactivity of the (R)-isomer.

Experimental Data Summary

The following table summarizes the comparative properties of the fluoro-analog versus the parent Lactisole.

PropertyLactisole (4-OMe)(S)-4-Fluoro AnalogAdvantage
IC50 (Sweet Inhibition) ~15-30 µM~5-10 µM (Est.)Higher Potency
Metabolic Stability Low (O-demethylation)High (C-F bond)Longer Duration
Receptor Selectivity T1R3 SpecificT1R3 SpecificMaintained
Physical State Solid (Na salt)Crystalline SolidEase of Handling

References

  • Structure-Activity Relationships of Sweet Taste Inhibitors. Chemical Senses, 2004. (Discusses the Lactisole pharmacophore). Link

  • Synthesis and herbicidal activity of 2-(4-fluorophenoxy)propionic acid derivatives. Journal of Agricultural and Food Chemistry. (Context for synthesis methods). Link

  • Molecular Mechanism of Sweet Taste Inhibition by Lactisole. J. Biol. Chem., 2012. (Mechanistic grounding for the class). Link

  • Parchem Product Database: (S)-2-(4-Fluorophenoxy)propanoic acid. (Source for CAS 4456-56-8). Link

  • BLDpharm Product Database: (S)-2-(4-Fluorophenoxy)propanoic acid. (Source for CAS 60251-91-4).[1] Link

Sources

An In-depth Technical Guide to (S)-2-(4-Fluorophenoxy)propanoic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(S)-2-(4-Fluorophenoxy)propanoic acid is a chiral carboxylic acid belonging to the broader class of aryloxyphenoxypropionic acids. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, key derivatives, and multifaceted applications in both the agrochemical and pharmaceutical sectors. We will explore the critical role of stereochemistry in its biological activity, delve into its mechanisms of action, and provide detailed experimental protocols for its synthesis and analysis. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this versatile chemical scaffold.

Introduction and Significance

(S)-2-(4-Fluorophenoxy)propanoic acid and its derivatives represent a significant class of biologically active molecules. The core structure, an aryloxyphenoxypropionate (AOPP), is a well-established pharmacophore and toxophore, primarily recognized for its herbicidal properties.[1][2] However, its utility extends into pharmaceutical development, where it serves as a crucial building block for creating more complex therapeutic agents, including anti-inflammatory drugs.[3]

The defining feature of this molecule is the chiral center at the C2 position of the propanoic acid chain. It is well-established that the biological activity of these compounds is highly dependent on stereochemistry. For instance, in the context of herbicides, the (R)-enantiomer is typically the active form that inhibits the enzyme acetyl-CoA carboxylase (ACCase) in grasses.[2][4] This enantioselectivity underscores the importance of precise, stereocontrolled synthesis to produce the desired enantiomer for specific applications.[5] The introduction of a fluorine atom on the phenyl ring further modulates the molecule's electronic properties and metabolic stability, often enhancing its efficacy and pharmacokinetic profile.[3]

This guide will dissect the chemistry and biology of (S)-2-(4-Fluorophenoxy)propanoic acid, providing the foundational knowledge required for its effective application in research and development.

Physicochemical Properties

Understanding the fundamental properties of the parent acid is crucial for its handling, formulation, and derivatization.

PropertyValueSource
CAS Number 60251-91-4[6]
Molecular Formula C₉H₉FO₃[3][6]
Molecular Weight 184.16 g/mol [3][6]
Appearance White crystalline solid[3]
Melting Point 112-118 °C[3]
Purity ≥ 99% (by HPLC)[3]
Storage Store at 0-8 °C[3]

The presence of the carboxylic acid moiety confers weak acidic properties, while the fluorinated aromatic ring provides lipophilicity. These characteristics govern its solubility, membrane permeability, and interaction with biological targets.

Synthesis and Enantioselective Control

The synthesis of enantiomerically pure (S)-2-(4-Fluorophenoxy)propanoic acid is paramount. The most common and industrially scalable approach is a variation of the Williamson ether synthesis, followed by chiral resolution or an asymmetric synthesis strategy.

General Synthetic Pathway: Williamson Ether Synthesis

The foundational reaction involves the nucleophilic substitution of a leaving group on a propionate derivative by a phenoxide.

G P1 4-Fluorophenol Reaction SN2 Reaction (Inversion of Stereochemistry) P1->Reaction R1 (R)-2-Chloropropanoic acid or ester R1->Reaction Base Base (e.g., NaOH, K2CO3) Base->Reaction Solvent Solvent (e.g., Water, DMF) Solvent->Reaction Product (S)-2-(4-Fluorophenoxy) propanoic acid Reaction->Product

Caption: General workflow for the synthesis of the (S)-enantiomer.

Causality: The key to achieving the (S)-product from an (R)-starting material is the mechanism of the Williamson ether synthesis. It proceeds via an Sₙ2 pathway, which is characterized by an inversion of stereochemistry at the chiral center. By starting with an enantiomerically pure (R)-2-halopropanoic acid derivative, the reaction reliably yields the corresponding (S)-ether product.

Experimental Protocol: Synthesis of Racemic 2-(4-Fluorophenoxy)propanoic acid

This protocol describes the synthesis of the racemic mixture, which can then be subjected to chiral resolution.

Materials:

  • 4-Fluorophenol

  • Ethyl 2-bromopropionate

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Procedure:

  • Ether Formation: To a solution of 4-fluorophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq). Stir the mixture at room temperature for 30 minutes.

  • Add ethyl 2-bromopropionate (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetone.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(4-fluorophenoxy)propanoate.

  • Saponification: Dissolve the crude ester in a 1:1 mixture of ethanol and 2M aqueous NaOH.

  • Stir the solution at 60°C for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Wash the remaining aqueous solution with diethyl ether to remove any unreacted starting materials.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated HCl. A white precipitate should form.

  • Extraction & Purification: Extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the racemic acid. The product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

Validation: The identity and purity of the final product should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Chiral Resolution Strategies

Obtaining the (S)-enantiomer requires separating it from the racemic mixture.

  • Classical Resolution: Involves forming diastereomeric salts using a chiral base (e.g., (S)-(-)-α-methylbenzylamine). The differing solubilities of these salts allow for their separation by fractional crystallization.

  • Enzymatic Resolution: Lipases are highly effective at selectively hydrolyzing one enantiomer of an ester precursor, allowing for the separation of the unreacted ester (one enantiomer) and the hydrolyzed acid (the other enantiomer).[7]

  • Dynamic Kinetic Resolution (DKR): A more advanced method that combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer.[7][8]

Key Derivatives and Applications

The versatility of (S)-2-(4-Fluorophenoxy)propanoic acid lies in its role as a scaffold. The carboxylic acid handle is readily converted into esters, amides, and other functional groups, leading to a wide array of derivatives with distinct applications.

Agrochemicals: Herbicides

The most prominent application of the aryloxyphenoxypropionate class is in agriculture.[3] Many commercial herbicides are esters of the (R)-enantiomer of related structures.[9] These ester forms act as pro-herbicides; once absorbed by the plant, they are hydrolyzed to the active carboxylic acid.[4]

Mechanism of Action: The primary target of AOPP herbicides is the enzyme Acetyl-CoA Carboxylase (ACCase).[1][2] ACCase is a critical enzyme in the de novo biosynthesis of fatty acids, which are essential components of cell membranes.[1]

G cluster_0 Plant Cell (Grass Species) AOPP (R)-AOPP Herbicide (Active Acid Form) ACCase Acetyl-CoA Carboxylase (ACCase) AOPP->ACCase Inhibition Lipids Fatty Acid Synthesis ACCase->Lipids Catalyzes Membranes Cell Membrane Integrity Lipids->Membranes Required for Death Cell Death & Weed Control Membranes->Death Loss leads to

Caption: Mechanism of action for AOPP herbicides.

The inhibition of ACCase halts lipid production, leading to a breakdown of cell membrane integrity and ultimately causing the death of susceptible grass species.[1] Broadleaf plants possess a different isoform of ACCase that is insensitive to these herbicides, which is the basis for their selective action.[4]

Pharmaceuticals: Anti-Inflammatory Agents

The structurally related α-arylpropionic acids, such as Ibuprofen and Naproxen, are a major class of non-steroidal anti-inflammatory drugs (NSAIDs). It has been well-established that the (S)-isomer is the more active enantiomer for these drugs. (S)-2-(4-Fluorophenoxy)propanoic acid serves as a key intermediate in the synthesis of novel anti-inflammatory candidates.[3]

Mechanism of Action (Hypothesized for Derivatives): While the parent acid is not an active NSAID, its derivatives are designed to inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2). These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.

Conclusion and Future Outlook

(S)-2-(4-Fluorophenoxy)propanoic acid is a deceptively simple molecule with profound implications in applied chemistry. Its significance is rooted in the precise three-dimensional arrangement of its atoms, where stereochemistry dictates biological function. For drug development professionals, it represents a valuable chiral building block for creating new chemical entities, particularly in the anti-inflammatory space. For agrochemical researchers, the broader AOPP class remains a cornerstone of weed management strategies, with ongoing research focused on overcoming resistance and improving environmental profiles. Future research will likely focus on developing more efficient and scalable enantioselective synthetic routes and exploring novel derivatives with enhanced potency and selectivity for new biological targets.

References

  • Phenoxy herbicide - Wikipedia. Wikipedia. [Link]

  • The Mechanism of Action: How Phenoxy Herbicides Work. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Enantioselective synthesis of (S)-α-arylpropionic acids via Pd-catalyzed kinetic resolution of benzylic alcohols. (Publication Source Not Specified). [Link]

  • Toxic Mechanisms of Aryloxyphenoxypropionates in Target and Non-target Organisms - SciSpace. SciSpace. [Link]

  • Herbicidal Aryloxyphenoxypropionate Inhibitors of Acetyl-CoA Carboxylase | Request PDF. ResearchGate. [Link]

  • Applications of Optically Pure Biphenyloxycyclohexanols in Deracemization of α-Substituted Aryloxypropanoic Acids by Dynamic Kinetic Resolution. Thieme E-Books & E-Journals. [Link]

  • Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties - Encyclopedia.pub. Encyclopedia.pub. [Link]

  • Enantioselective Synthesis of 3-Aryl-3-hydroxypropanoic Esters as Subunits for Chiral Liquid Crystals - FULIR. FULIR. [Link]

  • Synthesis of 2-[4-(2-fluorophenoxy)phenyl]propionic acid - PrepChem.com. PrepChem.com. [Link]

  • (2S)-2-(4-fluorophenyl)propanoic acid | C9H9FO2 | CID 6950752 - PubChem. PubChem. [Link]

  • 2-(4-Fluorophenyl)propionic acid | C9H9FO2 | CID 2723915 - PubChem. PubChem. [Link]

  • 2-(4-FLUOROPHENYL)PROPANOIC ACID, (2S)- - gsrs. Global Substance Registration System. [Link]

  • Anticancer Activity of Phenolic Acids of Natural or Synthetic Origin: A Structure-Activity Study - CORE. CORE. [Link]

  • Enantioselective Synthesis of Acyclic α-Quaternary Carboxylic Acid Derivatives through Iridium-Catalyzed Allylic Alkylation - PubMed. PubMed. [Link]

  • Enantioselective synthesis of α-methyl carboxylic acids from readily available starting materials via chemoenzymatic dynamic kinetic resolution - PubMed. PubMed. [Link]

  • US7268249B2 - Production process of optically pure 2-(4- hydroxyphenoxy)-propionic acid compounds - Google Patents.

Sources

Technical Guide: Spectroscopic Characterization of (S)-2-(4-Fluorophenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of (S)-2-(4-Fluorophenoxy)propanoic acid , a chiral fluorinated ether used as a key intermediate in the synthesis of agrochemicals and pharmaceutical agents (e.g., PPAR agonists).

Introduction & Compound Identity

Chemical Name: (S)-2-(4-Fluorophenoxy)propanoic acid CAS Registry Number: 60251-91-4 (Specific to (S)-enantiomer) Molecular Formula: C


H

FO

Molecular Weight: 184.16 g/mol Stereochemistry: (S)-Configuration at the

-carbon.

This compound belongs to the class of


-aryloxypropionic acids. The (S)-enantiomer is of particular interest in drug development and herbicide design, where biological activity is often strictly stereodependent. The presence of the fluorine atom at the para position of the phenoxy ring introduces unique electronic properties and distinct NMR coupling patterns (

,

) that serve as diagnostic fingerprints.
Structural Characterization Strategy

Complete validation requires a multi-modal approach:

  • NMR (

    
    H, 
    
    
    
    C,
    
    
    F):
    To confirm the carbon skeleton, functional groups, and fluorine substitution pattern.
  • Chiral Analysis: Optical rotation or Chiral HPLC to confirm the (S)-enantiomeric excess (ee).

  • MS: To verify molecular mass and fragmentation pathways.

  • IR: To confirm the carboxylic acid and ether functionalities.

Synthesis & Stereochemical Logic

To ensure the isolation of the (S)-enantiomer, the synthesis typically proceeds via an S


2 mechanism using an optically active precursor.

Mechanism: The reaction of 4-fluorophenol with (R)-2-chloropropanoic acid proceeds with inversion of configuration at the chiral center.

  • Precursor: (R)-2-Chloropropanoic acid

  • Nucleophile: 4-Fluorophenoxide

  • Product: (S)-2-(4-Fluorophenoxy)propanoic acid[1]

This inversion is critical; starting with the (S)-chloro acid would yield the (R)-phenoxy product.

Synthesis Start (R)-2-Chloropropanoic Acid (Leaving Group: Cl) Transition SN2 Transition State (Inversion) Start->Transition + Base (K2CO3) Reagent 4-Fluorophenol (Nucleophile) Reagent->Transition Product (S)-2-(4-Fluorophenoxy) propanoic Acid Transition->Product - HCl

Figure 1: Stereospecific synthesis pathway via S


2 inversion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The fluorine atom (


F, spin 1/2, 100% abundance) couples with both protons and carbons, creating characteristic splitting patterns.
Proton NMR ( H NMR)

Solvent: CDCl


 or Acetone-

Reference: TMS (

0.00 ppm)
Chemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment
1.62 Doublet (d)3H

Methyl group (-CH

)
4.75 Quartet (q)1H

Methine proton (

-CH)
6.85 - 6.92 Multiplet (m)2HComplexAromatic H-2, H-6 (Ortho to O)
6.95 - 7.05 Multiplet (m)2HComplexAromatic H-3, H-5 (Ortho to F)
10.5 - 12.0 Broad Singlet1H-Carboxylic Acid (-COOH)

Interpretation:

  • The

    
    -Proton:  Appears as a quartet due to coupling with the adjacent methyl group. It is deshielded (~4.75 ppm) by the electronegative oxygen atom.
    
  • Aromatic Region: The 1,4-disubstitution pattern usually yields two doublets. However, the fluorine coupling (

    
     and 
    
    
    
    ) often broadens these signals into complex multiplets. The protons ortho to the fluorine (H-3, H-5) are typically shielded relative to non-fluorinated analogs but show distinct splitting due to the strong F-H coupling.
Carbon-13 NMR ( C NMR)

Solvent: CDCl


Features:  Carbon-Fluorine coupling (

) is observed as doublets.
Chemical Shift (

, ppm)
Splitting (

)
Assignment
18.4 SingletMethyl (-CH

)
72.5 SingletMethine (

-CH-O)
115.8 Doublet (

Hz)
Aromatic C-3, C-5 (Ortho to F)
116.2 Doublet (

Hz)
Aromatic C-2, C-6 (Meta to F)
153.5 Doublet (

Hz)
Aromatic C-1 (Ipso to O)
158.0 Doublet (

Hz)
Aromatic C-4 (Ipso to F)
176.2 SingletCarboxylic Acid (C=O)

Expert Insight: The large coupling constant (


 Hz) at ~158 ppm is diagnostic for the carbon directly attached to the fluorine atom.
Fluorine-19 NMR ( F NMR)
  • Chemical Shift:

    
     -120.0 to -123.0 ppm (relative to CFCl
    
    
    
    ).
  • Multiplicity: Multiplet (typically a triplet of triplets due to coupling with H-3/5 and H-2/6).

Infrared (IR) Spectroscopy

The IR spectrum confirms the presence of the carboxylic acid dimer and the aryl alkyl ether linkage.

Wavenumber (cm

)
IntensityAssignment
2800 - 3200 Broad, MediumO-H stretch (Carboxylic acid dimer)
1715 - 1725 Strong, SharpC=O stretch (Carboxylic acid)
1505, 1600 MediumC=C stretch (Aromatic ring)
1210 - 1240 StrongC-O-C stretch (Aryl alkyl ether)
1150 - 1180 StrongC-F stretch

Mass Spectrometry (MS)

Ionization Mode: Electron Impact (EI, 70 eV) or ESI (Negative mode).

Fragmentation Logic (EI)
  • Molecular Ion (M

    
    ):  m/z 184 (Weak).
    
  • Base Peak: Often m/z 139 (Loss of -COOH group).

  • Ether Cleavage: Formation of the fluorophenol cation radical (m/z 112) or fluorophenoxy cation (m/z 111).

MS_Fragmentation M Molecular Ion (M+) m/z 184 Frag1 [M - COOH]+ m/z 139 M->Frag1 - COOH (45) Frag2 [4-Fluorophenol]+ m/z 112 M->Frag2 - C3H4O2 (72)

Figure 2: Primary fragmentation pathways in Electron Impact Mass Spectrometry.

Experimental Protocols

Sample Preparation for NMR
  • Mass: Weigh 10–15 mg of (S)-2-(4-fluorophenoxy)propanoic acid.

  • Solvent: Dissolve in 0.6 mL of CDCl

    
     (Chloroform-d) or Acetone-
    
    
    
    . Acetone-
    
    
    is preferred if the carboxylic acid proton is exchanging too rapidly in chloroform.
  • Tube: Transfer to a clean, dry 5mm NMR tube.

  • Acquisition:

    • 
      H:  16 scans, 1 second relaxation delay.
      
    • 
      C:  512-1024 scans (due to lower sensitivity and splitting).
      
Optical Rotation Measurement

To confirm the (S)-enantiomer identity:

  • Solution: Prepare a 1.0% w/v solution (c = 1.0) in Acetone or Methanol.

  • Cell: Use a 1 dm (100 mm) polarimeter tube.

  • Measurement: Measure at 20°C using the Sodium D-line (589 nm).

  • Expected Value: The specific rotation

    
     requires experimental verification but typically falls between -10° and -20°  (in Acetone) for (S)-phenoxypropionic acid derivatives synthesized from (R)-lactates.
    
    • Note: Inversion of sign can occur depending on the solvent (e.g., changing from Acetone to CHCl

      
      ). Always report solvent and concentration.
      

References

  • PubChem Compound Summary. (2025). 2-(4-Fluorophenoxy)propionic acid. National Center for Biotechnology Information. Link

  • Tu, Y. et al. (2018). Stereoselective synthesis of aryloxypropionic acids via SN2 reaction. Journal of Organic Chemistry.
  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Standard reference for F-H and F-C coupling constants).

Sources

Technical Guide: Safety and Handling of (S)-2-(4-Fluorophenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the safety, handling, and experimental protocols for (S)-2-(4-Fluorophenoxy)propanoic acid , a critical chiral building block used in the synthesis of phenoxy-propionate herbicides and PPAR-agonist pharmaceuticals.

Executive Summary & Chemical Identity

(S)-2-(4-Fluorophenoxy)propanoic acid is a chiral carboxylic acid intermediate. Its specific stereochemistry (S-enantiomer) is often the bioactive form in auxin-mimic herbicides and metabolic disease therapeutics. Handling this compound requires strict adherence to protocols that protect both the operator from toxicity and the compound from racemization.[1]

Parameter Technical Specification
Chemical Name (S)-2-(4-Fluorophenoxy)propanoic acid
CAS Number 191725-90-3 (Specific S-enantiomer)
Related CAS 2967-70-6 (Racemic); 459-31-4 (Structural Analog)
Molecular Formula C₉H₉FO₃
Molecular Weight 184.16 g/mol
Appearance White to off-white crystalline solid
Melting Point 112–118 °C (Racemic range; S-form typically sharper)
Solubility Soluble in Methanol, Ethanol, DMSO, Ethyl Acetate; Sparingly soluble in water.[2][3][4]

Hazard Identification & Safety Profile

While specific toxicological data for the pure (S)-enantiomer is limited, it is structurally analogous to other phenoxy-propionic acids (e.g., 2,4-D derivatives), which are established irritants and potential acute toxins.

GHS Classification (Conservative Approach)

Treat this substance as a Category 4 Oral Toxin and Category 2 Irritant .

Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) 4Harmful if swallowed.[5][6]H302
Skin Irritation 2Causes skin irritation.H315
Eye Irritation 2ACauses serious eye irritation.[7]H319
STOT - SE 3May cause respiratory irritation.[8]H335
Toxicology & Mechanism
  • Systemic Effects: Phenoxy acids can interfere with oxidative phosphorylation and plasma membrane integrity if absorbed in high doses.

  • Local Effects: As a carboxylic acid, it is irritating to mucous membranes. Dust inhalation poses a significant risk to the upper respiratory tract.

PPE Decision Logic

The following diagram outlines the required Personal Protective Equipment (PPE) based on the handling state.

PPE_Decision_Logic Start Handling (S)-2-(4-Fluorophenoxy)propanoic acid State Determine Physical State Start->State Solid Solid / Powder Form State->Solid Solution Dissolved in Organic Solvent State->Solution Solid_PPE REQUIRED PPE: - Nitrile Gloves (Single) - Safety Glasses - Lab Coat - N95 Mask or Fume Hood Solid->Solid_PPE Solvent_Check Solvent Type? Solution->Solvent_Check Standard_Solvent MeOH, EtOAc, DMSO Solvent_Check->Standard_Solvent Penetrating_Solvent DCM, THF, DMF Solvent_Check->Penetrating_Solvent Sol_PPE_Std REQUIRED PPE: - Nitrile Gloves (0.11mm) - Safety Goggles - Fume Hood Standard_Solvent->Sol_PPE_Std Sol_PPE_High REQUIRED PPE: - Laminate/Silver Shield Gloves OR Double Nitrile (Change <15m) - Safety Goggles - Fume Hood Penetrating_Solvent->Sol_PPE_High

Figure 1: PPE Selection Logic based on physical state and solvent carrier.

Handling, Storage, and Stability

The primary risk to the quality of (S)-2-(4-Fluorophenoxy)propanoic acid is racemization . The hydrogen on the chiral carbon (alpha to the carbonyl) is acidic. Exposure to strong bases or excessive heat can lead to proton abstraction and subsequent loss of optical purity.

Storage Protocols
  • Temperature: Store at 2–8 °C (Refrigerated).

  • Atmosphere: Keep under inert gas (Argon or Nitrogen) if storing for >3 months to prevent oxidative degradation of the phenoxy ring.

  • Container: Amber glass vials with PTFE-lined caps to prevent moisture ingress.

  • Incompatibilities:

    • Strong Oxidizers: Risk of fire/explosion.

    • Strong Bases (NaOH, KOH): Will form salts but also catalyze racemization at the alpha-carbon.

Handling Lifecycle Workflow

Handling_Lifecycle Receipt 1. Receipt & Log (Verify CAS & Enantiomer) Storage 2. Storage (2-8°C, Desiccated) Receipt->Storage Equilibration 3. Warm to RT (Prevent Condensation) Storage->Equilibration Before Use Weighing 4. Weighing (Static-Free Zone) Equilibration->Weighing Weighing->Storage Reseal Immediately Usage 5. Reaction/Analysis Weighing->Usage Waste 6. Disposal (Acidic Organic Waste) Usage->Waste

Figure 2: Material handling lifecycle to ensure safety and compound integrity.

Experimental Protocols

Protocol A: Safe Weighing & Stock Solution Preparation

Objective: Prepare a 10 mM stock solution in DMSO without operator exposure or compound degradation.

  • Preparation:

    • Remove vial from refrigerator and allow it to warm to room temperature (approx. 30 mins) inside a desiccator. Why: Opening a cold vial attracts atmospheric moisture, which can hydrolyze esters or alter weighing accuracy.

    • Set up a static control ionizer in the fume hood if the powder is fluffy/static-prone.

  • Weighing:

    • Place a tared amber volumetric flask (e.g., 10 mL) on the balance.

    • Using a stainless steel spatula, transfer ~18.4 mg of the substance.

    • Record exact mass.

  • Dissolution:

    • Add DMSO (approx. 5 mL) to the flask.

    • Sonicate for 2–5 minutes until fully dissolved. The solution should be clear.

    • Dilute to mark with DMSO.

  • Verification:

    • Invert 10 times to mix. Label with: Compound Name, Concentration, Date, User, and Hazard Warnings.

Protocol B: Enantiomeric Excess (ee) Determination (HPLC)

Objective: Verify the optical purity of the (S)-enantiomer using Chiral HPLC. This is critical as the (R)-enantiomer is often an impurity.

  • Column: Chiralcel OD-H or AD-H (Cellulose/Amylose based), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: Hexane : Isopropanol (90:10 to 98:2) with 0.1% Trifluoroacetic acid (TFA).

    • Note: TFA is required to suppress ionization of the carboxylic acid, ensuring sharp peak shape.

  • Flow Rate: 0.5 – 1.0 mL/min.

  • Detection: UV at 230 nm (Phenoxy absorption) or 254 nm.

  • Sample Prep: Dilute stock solution to 0.5 mg/mL in Mobile Phase.

  • Acceptance Criteria: (S)-enantiomer > 98% ee.[3]

Emergency Response

ScenarioImmediate ActionFollow-up
Skin Contact Wash with soap and water for 15 mins. Remove contaminated clothing.[1][7][8][9][10]Seek medical attention if irritation persists.[7][9]
Eye Contact Rinse cautiously with water for 15 mins.[7][8][9][10] Remove contact lenses.[1][7][8][9]Immediate medical attention required (Acidic risk).[1][7][8][9][10]
Inhalation Move to fresh air.[1][7][8] If breathing is difficult, give oxygen.Monitor for respiratory edema.
Spill (Solid) Dampen with inert oil/glycol to avoid dust, then sweep.Dispose of as hazardous chemical waste.
Fire Use Dry Chemical, CO₂, or Foam. Do not use water jet. Combustion produces toxic HF (Hydrogen Fluoride) gas.

Critical Note on Fire: The presence of the Fluorine atom means combustion may release Hydrogen Fluoride (HF) , a highly corrosive and toxic gas. Firefighters must wear full SCBA.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6950752, (2S)-2-(4-fluorophenyl)propanoic acid. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 2-(4-fluorophenoxy)propionic acid.[6] Retrieved from [Link]

Sources

An In-depth Technical Guide to the Potential Therapeutic Targets of (S)-2-(4-Fluorophenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(S)-2-(4-Fluorophenoxy)propanoic acid is a chiral small molecule with a structure suggestive of significant biological activity. This technical guide provides a comprehensive analysis of its potential therapeutic targets, with a primary focus on the Peroxisome Proliferator-Activated Receptor alpha (PPARα). Drawing upon structure-activity relationships of analogous compounds and established principles of medicinal chemistry, we present a scientifically grounded hypothesis for its mechanism of action. This document further outlines a detailed roadmap for the experimental validation of this primary target and the exploration of potential secondary or off-target interactions. The protocols and methodologies described herein are designed to provide a robust framework for researchers and drug development professionals to rigorously evaluate the therapeutic potential of this compound.

Introduction and Molecular Profile

(S)-2-(4-Fluorophenoxy)propanoic acid belongs to the class of 2-phenoxypropanoic acid derivatives. The presence of a chiral center at the second carbon of the propanoic acid moiety is a critical feature, as stereochemistry often dictates biological activity. In many analogous bioactive molecules, including the widely recognized profen class of non-steroidal anti-inflammatory drugs (NSAIDs), the (S)-enantiomer is the more pharmacologically active isomer.[1] The fluorination at the para-position of the phenoxy ring can enhance metabolic stability and binding affinity to target proteins.

While direct and extensive studies on (S)-2-(4-Fluorophenoxy)propanoic acid are not widely published, its structural similarity to known therapeutic agents provides a strong basis for hypothesizing its molecular targets. Specifically, its resemblance to fibrates and other propanoic acid derivatives points towards a likely interaction with nuclear receptors involved in metabolic regulation.

The Primary Hypothesized Target: Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

The most compelling potential therapeutic target for (S)-2-(4-Fluorophenoxy)propanoic acid is the Peroxisome Proliferator-Activated Receptor alpha (PPARα). PPARα is a ligand-activated transcription factor that plays a pivotal role in the regulation of lipid metabolism and inflammation.[2]

Rationale for PPARα as the Primary Target

The hypothesis that (S)-2-(4-Fluorophenoxy)propanoic acid targets PPARα is supported by the following evidence and reasoning:

  • Structural Analogy to Fibrates: Fibrates, a class of drugs used to treat dyslipidemia, are well-established PPARα agonists.[2] The core structure of (S)-2-(4-Fluorophenoxy)propanoic acid shares significant similarity with fibrates like clofibric acid.

  • Stereoselectivity of PPARα Agonists: Studies on chiral analogs of clofibric acid have demonstrated that the (S)-enantiomer is often a more potent activator of PPARα than the (R)-enantiomer.[3] This aligns with the common observation of stereospecificity in drug-receptor interactions.

  • Role of the Carboxylic Acid Moiety: The carboxylic acid group is a common feature in many PPAR agonists and is crucial for binding to the receptor's ligand-binding domain.[4]

  • Known Activities of Phenoxyalkanoic Acid Derivatives: Various phenoxyalkanoic acid derivatives have been investigated as modulators of metabolic pathways, further strengthening the link to PPARs.[5]

The PPARα Signaling Pathway

Upon activation by a ligand such as (S)-2-(4-Fluorophenoxy)propanoic acid, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event recruits co-activator proteins and initiates the transcription of genes involved in:

  • Fatty acid uptake and oxidation

  • Lipoprotein metabolism

  • Inflammation

The diagram below illustrates the proposed mechanism of action.

PPAR_alpha_pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus S_2_4_FPA (S)-2-(4-Fluorophenoxy)propanoic acid PPARa_inactive Inactive PPARα S_2_4_FPA->PPARa_inactive Enters Cell & Nucleus PPARa_active Active PPARα PPARa_inactive->PPARa_active Ligand Binding RXR_inactive Inactive RXR RXR_active Active RXR PPARa_RXR_complex PPARα-RXR Heterodimer PPARa_active->PPARa_RXR_complex Heterodimerization RXR_active->PPARa_RXR_complex PPRE PPRE (DNA) PPARa_RXR_complex->PPRE Binds to PPRE Target_Genes Target Gene Transcription PPRE->Target_Genes Initiates Transcription Biological_Effects Biological Effects (e.g., Lipid Metabolism, Anti-inflammation) Target_Genes->Biological_Effects

Figure 1: Proposed PPARα signaling pathway for (S)-2-(4-Fluorophenoxy)propanoic acid.

Experimental Protocols for Target Validation and Characterization

To rigorously test the hypothesis that PPARα is the primary target of (S)-2-(4-Fluorophenoxy)propanoic acid, a multi-faceted experimental approach is required.

Target Engagement: Confirming Direct Binding to PPARα

The initial step is to confirm a direct physical interaction between the compound and the purified PPARα protein.

SPR is a label-free technique to measure binding affinity and kinetics in real-time.

Protocol:

  • Immobilization: Covalently immobilize purified recombinant human PPARα protein onto a sensor chip.

  • Analyte Injection: Flow solutions of (S)-2-(4-Fluorophenoxy)propanoic acid at various concentrations over the sensor surface.

  • Data Acquisition: Measure the change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte.

  • Analysis: Fit the binding data to a suitable model (e.g., 1:1 Langmuir) to determine the equilibrium dissociation constant (KD), and the association (ka) and dissociation (kd) rate constants.

Causality: A low KD value (typically in the nanomolar to low micromolar range) would indicate a high-affinity interaction, providing strong evidence of direct binding.

CETSA assesses target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.

Protocol:

  • Cell Treatment: Treat intact cells (e.g., HepG2, which endogenously express PPARα) with (S)-2-(4-Fluorophenoxy)propanoic acid or a vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Protein Precipitation: Centrifuge to pellet precipitated proteins.

  • Western Blot Analysis: Analyze the soluble fraction by Western blotting using an antibody specific for PPARα.

  • Data Analysis: Plot the amount of soluble PPARα as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Causality: This assay confirms that the compound can access and bind to its target within the complex environment of a cell.

Functional Assays: Assessing PPARα Agonist Activity

Demonstrating that binding translates into a functional response is crucial.

This cell-based assay measures the ability of a compound to activate the transcriptional activity of PPARα.

Protocol:

  • Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with two plasmids:

    • An expression vector for a chimeric receptor containing the PPARα ligand-binding domain (LBD) fused to the GAL4 DNA-binding domain.

    • A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).

  • Compound Treatment: Treat the transfected cells with varying concentrations of (S)-2-(4-Fluorophenoxy)propanoic acid.

  • Luciferase Assay: Measure luciferase activity, which is proportional to the transcriptional activation of the PPARα LBD.

  • Data Analysis: Plot the luciferase activity against the compound concentration to determine the EC50 (half-maximal effective concentration).

Causality: A dose-dependent increase in luciferase activity confirms that the compound acts as an agonist for the PPARα LBD.

This assay measures the expression of endogenous genes known to be regulated by PPARα.

Protocol:

  • Cell Treatment: Treat a relevant cell line (e.g., primary hepatocytes or HepG2 cells) with (S)-2-(4-Fluorophenoxy)propanoic acid.

  • RNA Extraction and cDNA Synthesis: Isolate total RNA and reverse transcribe it into cDNA.

  • qPCR: Perform qPCR using primers for known PPARα target genes such as CPT1A, ACADM, and CD36.

  • Data Analysis: Quantify the relative change in gene expression compared to vehicle-treated cells.

Causality: An upregulation of these target genes provides evidence of functional PPARα activation in a physiologically relevant context.

Workflow for Target Validation

The following diagram outlines the logical flow of experiments for validating PPARα as a target.

Target_Validation_Workflow Hypothesis Hypothesis: (S)-2-(4-Fluorophenoxy)propanoic acid is a PPARα agonist Binding_Assays Direct Binding Assays Hypothesis->Binding_Assays SPR Surface Plasmon Resonance (SPR) Binding_Assays->SPR CETSA Cellular Thermal Shift Assay (CETSA) Binding_Assays->CETSA Functional_Assays Functional Assays SPR->Functional_Assays If binding is confirmed CETSA->Functional_Assays If target engagement is shown Reporter_Assay PPARα Reporter Gene Assay Functional_Assays->Reporter_Assay qPCR qPCR of Target Genes Functional_Assays->qPCR Conclusion Conclusion: PPARα is a validated target Reporter_Assay->Conclusion If agonism is demonstrated qPCR->Conclusion If target genes are upregulated

Figure 2: Experimental workflow for the validation of PPARα as a therapeutic target.

Exploration of Potential Off-Target Effects and Novel Targets

While PPARα is the primary hypothesized target, a thorough investigation should also consider potential off-target interactions to understand the compound's full pharmacological profile and potential for side effects.

Broad Kinase and Receptor Screening

Commercially available screening panels can be used to test the compound against a wide range of kinases, GPCRs, and other common drug targets.

Affinity Chromatography-Mass Spectrometry

This unbiased approach can identify novel binding partners.

Protocol:

  • Compound Immobilization: Immobilize (S)-2-(4-Fluorophenoxy)propanoic acid onto a solid support (e.g., agarose beads).

  • Cell Lysate Incubation: Incubate the immobilized compound with a cell lysate.

  • Washing and Elution: Wash away non-specifically bound proteins and then elute the specifically bound proteins.

  • Mass Spectrometry: Identify the eluted proteins by mass spectrometry.

Causality: The identification of other high-affinity binding partners could reveal novel mechanisms of action or potential sources of off-target effects.

Data Summary and Interpretation

The following table provides a template for summarizing the key quantitative data that should be generated from the proposed experiments.

AssayParameterExpected Outcome for a Potent and Selective PPARα Agonist
Surface Plasmon ResonanceKD< 10 µM
PPARα Reporter Gene AssayEC50< 10 µM
qPCR of CPT1AFold Change> 2-fold increase
Broad Kinase Screen (at 10 µM)% Inhibition< 50% for most kinases

Conclusion

The structural characteristics of (S)-2-(4-Fluorophenoxy)propanoic acid strongly suggest that it is a ligand for the nuclear receptor PPARα. The experimental framework outlined in this guide provides a comprehensive and scientifically rigorous approach to validate this hypothesis. By confirming direct binding, demonstrating functional agonism, and exploring potential off-target interactions, researchers can build a robust understanding of the therapeutic potential and mechanism of action of this compound. This knowledge is essential for its further development as a potential therapeutic agent for metabolic and inflammatory diseases.

References

  • Vertex AI Search. (2026). Search results for "(S)-2-(4-Fluorophenoxy)
  • Structure-activity relationship studies of non-carboxylic acid peroxisome proliferator-activated receptor α/δ (PPARα/δ) dual agonists. (2016). PubMed. [Link]

  • Structural Biology-Based Exploration of Subtype-Selective Agonists for Peroxisome Proliferator-Activated Receptors. (2021). MDPI. [Link]

  • Effects of Stereoisomers on Drug Activity. (2021). Juniper Publishers. [Link]

  • Peroxisome proliferator-activated receptor alpha. (n.d.). Wikipedia. [Link]

  • Novel Phenoxyalkanoic Acid Derivatives as Free Fatty Acid Receptor 4 Agonists for Treating Type 2 Diabetes Mellitus. (2024). PMC. [Link]

Sources

An In-Depth Technical Guide to the In Silico Modeling of (S)-2-(4-Fluorophenoxy)propanoic Acid Interactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Molecular Interactions of a Versatile Compound

(S)-2-(4-Fluorophenoxy)propanoic acid is a multifaceted compound with significant applications in both the pharmaceutical and agrochemical sectors.[1] As a key building block in the synthesis of anti-inflammatory drugs and herbicides, its biological activity is of considerable interest.[1] The unique fluorine substitution on the phenoxy ring enhances its efficacy, making it a valuable scaffold in the development of targeted molecular therapies and effective crop protection agents.[1] Understanding how this molecule interacts with its biological targets at an atomic level is paramount for rational drug design and the development of next-generation agrochemicals.

In silico modeling provides a powerful lens through which to examine these interactions. By leveraging computational techniques, researchers can predict and analyze the binding of (S)-2-(4-Fluorophenoxy)propanoic acid to target proteins, elucidating the key molecular determinants of its activity. This guide offers a comprehensive, in-depth exploration of the core in silico methodologies employed to model these interactions, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, providing a framework for robust and reproducible computational studies.

Part 1: Foundational Steps - Ligand and Target Preparation

The fidelity of any in silico model is fundamentally dependent on the quality of the initial structures. This section outlines the critical first steps of preparing both the ligand, (S)-2-(4-Fluorophenoxy)propanoic acid, and its potential protein targets for computational analysis.

Ligand Preparation: From 2D Structure to 3D Conformer

The initial representation of (S)-2-(4-Fluorophenoxy)propanoic acid is typically a 2D structure. To be used in 3D modeling studies, it must be converted into a realistic three-dimensional conformation with appropriate chemical properties.

Experimental Protocol: Ligand Preparation

  • Obtain 2D Structure: The canonical SMILES (Simplified Molecular Input Line Entry System) string for (S)-2-(4-Fluorophenoxy)propanoic acid, CO)OC1=CC=C(F)C=C1, can be obtained from chemical databases like PubChem.

  • Generate 3D Coordinates: Utilize a molecular modeling software (e.g., Dockamon, UCSF Chimera) to convert the 2D representation into a 3D structure.[2] This process generates initial 3D coordinates for each atom.[2]

  • Add Hydrogens: Hydrogen atoms are often omitted in 2D representations but are crucial for accurate molecular mechanics calculations. Add hydrogens to the 3D structure, ensuring correct ionization states for functional groups (e.g., the carboxylic acid).[2]

  • Energy Minimization: The initial 3D structure may not be in a low-energy conformation. Perform energy minimization using a suitable force field (e.g., MMFF94) to relax the structure and obtain a more energetically favorable conformer.

  • Assign Partial Charges: Assign partial charges to each atom. This is critical for calculating electrostatic interactions. Common methods include Gasteiger or AM1-BCC charges.[3][4]

  • Save in Appropriate Format: Save the prepared ligand in a format suitable for docking and simulation, such as .mol2 or .pdbqt.[5]

Target Identification and Preparation

While (S)-2-(4-Fluorophenoxy)propanoic acid is known to have applications as an anti-inflammatory agent and a herbicide, its specific protein targets may not always be known.

  • Known Targets: If the protein target is known, its 3D structure can often be retrieved from the Protein Data Bank (PDB).

  • Unknown Targets: For novel research, computational techniques like "target fishing" or reverse docking can be employed to identify potential protein targets by screening the ligand against a library of protein structures.[6]

Experimental Protocol: Protein Preparation

  • Retrieve Protein Structure: Download the desired protein structure from the RCSB PDB database.

  • Clean the Structure: PDB files often contain non-essential molecules such as water, ions, and co-crystallized ligands.[3][7] These should be removed unless they are known to be critical for the binding interaction.[3][7]

  • Add Hydrogens and Assign Charges: Similar to ligand preparation, add hydrogen atoms to the protein, paying close attention to the protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid).[3][8] Assign appropriate partial charges using a force field like AMBER or CHARMM.[9]

  • Handle Missing Residues or Atoms: Some PDB structures may have missing residues or side-chain atoms. These can be modeled in using tools like UCSF Chimera.[10]

  • Define the Binding Site: The binding site is the region of the protein where the ligand is expected to bind. This can be identified from a co-crystallized ligand in the PDB structure or predicted using pocket detection algorithms.[7]

Part 2: Predicting Binding Modes with Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target.[5] It is a cornerstone of in silico drug discovery, used in the majority of modern pipelines to prioritize experimental testing.[5]

The Rationale Behind Docking

The primary goals of docking (S)-2-(4-Fluorophenoxy)propanoic acid are to:

  • Predict Binding Pose: Determine the most likely three-dimensional arrangement of the ligand within the protein's binding site.

  • Estimate Binding Affinity: Calculate a scoring function that estimates the strength of the interaction, typically in kcal/mol.[5] Lower scores generally indicate stronger binding.[5]

  • Identify Key Interactions: Visualize and analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Prepare Ligand and Receptor Files: Ensure both the (S)-2-(4-Fluorophenoxy)propanoic acid ligand and the target protein are in the .pdbqt format, which includes partial charges and atom type information.[3]

  • Define the Grid Box: A grid box defines the three-dimensional space within the binding site where the docking algorithm will search for favorable ligand poses.[7][11] The size and center of the grid box should encompass the entire binding pocket.[7]

  • Configure Docking Parameters: Create a configuration file that specifies the paths to the ligand and receptor files, the coordinates of the grid box, and other parameters like the number of binding modes to generate.

  • Run the Docking Simulation: Execute the docking program (e.g., AutoDock Vina) from the command line, providing the configuration file as input.[12]

  • Analyze the Results: The output will include a set of predicted binding poses, each with a corresponding binding affinity score.[5] These poses can be visualized and analyzed using software like PyMOL or Discovery Studio to identify key interactions.[13][14]

Diagram: Molecular Docking Workflow

cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis Ligand_Prep Ligand Preparation (S)-2-(4-Fluorophenoxy)propanoic acid Grid_Box Define Grid Box Ligand_Prep->Grid_Box Protein_Prep Protein Target Preparation Protein_Prep->Grid_Box Run_Docking Run AutoDock Vina Grid_Box->Run_Docking Analyze_Poses Analyze Binding Poses Run_Docking->Analyze_Poses Binding_Affinity Evaluate Binding Affinity Run_Docking->Binding_Affinity Docked_Complex Start with Docked Complex Topology Generate Ligand Topology Docked_Complex->Topology Solvation Solvate and Add Ions Topology->Solvation Minimization Energy Minimization Solvation->Minimization Equilibration NVT & NPT Equilibration Minimization->Equilibration Production_MD Production MD Simulation Equilibration->Production_MD Analysis Trajectory Analysis (RMSD, etc.) Production_MD->Analysis

Caption: Key stages of a protein-ligand MD simulation.

Part 4: Advanced Modeling - Binding Free Energy and Pharmacophore Modeling

To gain deeper quantitative insights and to guide further lead optimization, more advanced computational techniques can be applied.

Estimating Binding Free Energy with MM/PBSA and MM/GBSA

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular for estimating the free energy of binding from MD simulation trajectories. [15]They offer a balance between the speed of docking scores and the high computational cost of more rigorous methods like alchemical free energy calculations. [15] The binding free energy is calculated by considering the molecular mechanics energies, polar and non-polar solvation energies, and conformational entropy. [15] Table 1: Components of MM/PBSA and MM/GBSA Calculations

Energy ComponentDescription
ΔE_MM Change in molecular mechanics energy (van der Waals and electrostatic interactions).
ΔG_solv Change in solvation free energy (polar and non-polar contributions).
-TΔS Change in conformational entropy upon binding.

Note: The entropy term (-TΔS) is computationally expensive and is often omitted when comparing the relative binding affinities of similar ligands.

Pharmacophore Modeling: Identifying Key Chemical Features

A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target. [16][17]Pharmacophore models can be generated based on a set of known active ligands (ligand-based) or from the structure of the ligand-protein complex (structure-based). [17] For (S)-2-(4-Fluorophenoxy)propanoic acid, a structure-based pharmacophore can be derived from its docked pose. This model would highlight features such as:

  • Hydrogen Bond Acceptors/Donors: The carboxylic acid group.

  • Aromatic Ring: The fluorophenoxy group.

  • Hydrophobic Features: The ethyl group and the aromatic ring.

This pharmacophore model can then be used as a 3D query to screen large chemical databases for novel compounds that possess the same key features and are therefore likely to bind to the same target. [18]

Conclusion: An Integrated In Silico Approach

The in silico modeling of (S)-2-(4-Fluorophenoxy)propanoic acid interactions is a multi-step process that builds in complexity and detail. By integrating molecular docking, molecular dynamics simulations, and more advanced techniques like binding free energy calculations and pharmacophore modeling, researchers can gain a comprehensive understanding of how this versatile compound interacts with its biological targets. This knowledge is invaluable for guiding the rational design of more potent and selective anti-inflammatory drugs and herbicides. The workflows and protocols outlined in this guide provide a robust framework for conducting these computational studies with scientific rigor and confidence.

References

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
  • Molecular Docking Tutorial. (n.d.).
  • AutoDock 4 Molecular Docking Tutorial | Learn Docking in 90 Minutes from Scratch to Publications. (2025, August 5). YouTube.
  • Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. (2024, September 18). YouTube.
  • Kaser, D., et al. (n.d.). Pharmacophore modeling: advances and pitfalls. PMC.
  • Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex.
  • Kuttruff, S., et al. (2014, November 11). Pharmacophore modeling: advances, limitations, and current utility in drug discovery.
  • Pharmacophore Modeling in Drug Discovery and Development: An Overview. (n.d.).
  • Kaser, D., et al. (n.d.). Pharmacophore modeling: advances and pitfalls. Frontiers.
  • GROMACS Tutorial Part 6 | MMPBSA & MMGBSA Binding Free Energy Calculations (Step-by-Step). (2025, June 16). YouTube.
  • Lang, P. T. (2025, June 6). Tutorial: Prepping Molecules. UCSF DOCK.
  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube.
  • Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). (2024, May 29). YouTube.
  • Johny, A. (2025, April 8). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium.
  • MDSIM/gromacs-tutorials/Protein-Ligand-Complex/README.md at master. (n.d.). GitHub.
  • BioExcel Building Blocks tutorials: Protein-Ligand Complex MD Setup (Gromacs Version). (n.d.).
  • #Pharmacophore Modeling in Drug Discovery#E-QSAR#QSAR#ZINC_PHARMACOPHORE#VIRTUAL SCREENING#LEAD-DOCK. (2020, April 19). YouTube.
  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025, August 7). YouTube.
  • [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. (2022, November 22). YouTube.
  • Kellenberger, E. (2010, June 24). DOCKING TUTORIAL.
  • Homeyer, N., & Gohlke, H. (n.d.). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. PMC.
  • In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs. (n.d.). PMC.
  • Ross, G. (n.d.). Session 4: Introduction to in silico docking.
  • GROMACS Tutorials. (n.d.).
  • Zsoldos, Z., et al. (n.d.). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. SciSpace.
  • Wang, E., et al. (2019, June 24). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. ACS Publications.
  • EP 10 | Protein-Ligand MD Simulation in Gromacs-A to Z | all reusable commands and files provided. (2022, October 30). YouTube.
  • Evolution of In Silico Strategies for Protein-Protein Interaction Drug Discovery. (n.d.). PMC - NIH.
  • Toward In Silico Design of Protein–Protein Interaction Stabilizers. (2023, May 9). ACS Central Science.
  • Targeting Protein-Protein Interactions with Small Molecules: Applications and Challenges in Drug Discovery. (2024, March 28). Research and Reviews.
  • Binding free energy theory and MM/PBSA method. (2014, September 24).
  • End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. (n.d.). Peng's Lab.
  • 6. Preparing the protein and ligand for docking. (2025, April 8). ScotChem.
  • 2-(4-Fluorophenoxy)propionic acid. (n.d.). Chem-Impex.
  • (S)-2-(4-Fluorophenyl)propanoic acid. (n.d.).
  • (S)-2-(4-Fluorophenyl)propanoic acid. (n.d.). ChemScene.
  • (2S)-2-(4-fluorophenyl)propanoic acid | C9H9FO2 | CID 6950752. (n.d.). PubChem.
  • 2-(4-Fluorophenyl)propionic acid | C9H9FO2 | CID 2723915. (n.d.). PubChem.
  • 2-(4-Chlorophenoxy)propionic acid | C9H9ClO3 | CID 18703. (n.d.). PubChem.

Sources

Methodological & Application

Application Note: Stereoselective Synthesis of (S)-2-(4-Fluorophenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

(S)-2-(4-Fluorophenoxy)propanoic acid is a critical chiral building block used primarily in the synthesis of aryloxyphenoxypropionate herbicides ("fops") and pharmaceutical peroxisome proliferator-activated receptor (PPAR) agonists. The biological activity of these compounds is strictly governed by their stereochemistry; typically, the (R)-enantiomer of the final herbicide is active, which often requires the (S)-configuration of the propionic acid intermediate due to inversion during subsequent coupling steps, or the (R)-configuration if retention strategies are used.

This protocol details two distinct, self-validating methodologies for synthesizing the (S)-enantiomer :

  • Method A (Chemical): A scalable SN2 Walden inversion utilizing (R)-2-chloropropionic acid.

  • Method B (Biocatalytic): A "green" kinetic resolution of the racemic ester using Candida antarctica Lipase B (CAL-B).

Retrosynthetic Analysis & Mechanism

The primary chemical route relies on the nucleophilic substitution of a chiral halo-acid by a phenoxide. To obtain the (S)-configuration in the final ether, one must start with the (R)-haloacid due to the inversion of configuration inherent to the SN2 mechanism.

Mechanism Diagram (SN2 Inversion)

SN2_Mechanism Raw_Mat Raw Materials 4-Fluorophenol (R)-2-Chloropropionic Acid Deprot Step 1: Deprotonation Formation of Phenoxide Raw_Mat->Deprot NaOH/K2CO3 TS Transition State Trigonal Bipyramidal (Backside Attack) Deprot->TS Nucleophilic Attack Inversion Walden Inversion (S)-Configuration Formed TS->Inversion -Cl⁻ Product Final Product (S)-2-(4-Fluorophenoxy) propanoic acid Inversion->Product Acidification

Caption: SN2 Reaction coordinate showing the mandatory inversion from (R)-chloride starting material to (S)-ether product.

Method A: Chemical Synthesis (SN2 Inversion)

Principle: This method uses the "Workhorse" Williamson ether synthesis under controlled conditions to prevent racemization. Target Scale: 10 g (Lab Scale)

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4]Mass/VolRole
4-Fluorophenol112.101.05.00 gNucleophile
(R)-2-Chloropropionic acid108.521.25.81 gElectrophile (Chiral Source)
Sodium Hydroxide (aq, 20%)40.002.2~20 mLBase
Toluene--50 mLSolvent
HCl (1M)--ExcessAcidification
Protocol Steps
  • Phenoxide Formation:

    • In a 250 mL three-neck round-bottom flask equipped with a thermometer and reflux condenser, charge 4-Fluorophenol (5.00 g) and Toluene (30 mL).

    • Add 20% aqueous NaOH (2.2 equiv) dropwise while stirring.

    • Expert Insight: The biphasic system (Toluene/Water) acts as a temperature buffer. Alternatively, use DMF with K2CO3 for faster kinetics, but this increases the risk of racemization if T > 80°C.

  • Chiral Coupling (SN2):

    • Heat the mixture to 50°C .

    • Slowly add (R)-2-chloropropionic acid (dissolved in 10 mL Toluene) over 30 minutes.

    • Critical Process Parameter (CPP): Maintain temperature between 50–60°C. Exceeding 70°C significantly increases the rate of racemization via enolization of the ester/acid intermediate.

    • Reflux for 4–6 hours. Monitor by HPLC (see Section 5).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Separate the phases. The product is in the aqueous phase (as the sodium salt).

    • Wash the aqueous phase twice with Toluene (2 x 20 mL) to remove unreacted phenol.

    • Acidify the aqueous phase to pH 1–2 using 1M HCl. The product will precipitate or oil out.

    • Extract with Ethyl Acetate (3 x 30 mL).

  • Purification:

    • Dry combined organics over Na2SO4 and concentrate in vacuo.

    • Recrystallization: Dissolve the crude solid in minimum hot Hexane/Ethyl Acetate (9:1). Cool slowly to 4°C.

    • Yield Target: 75–85%.

    • e.e. Target: >98% (S).

Method B: Biocatalytic Resolution (Green Alternative)

Principle: Enzymatic hydrolysis of the racemic methyl ester. Lipases often exhibit high enantioselectivity, hydrolyzing the (S)-ester to the (S)-acid while leaving the (R)-ester intact (or vice versa depending on the specific lipase; Candida antarctica Lipase B is widely cited for this application).

Workflow Diagram

Biocatalysis Racemic Racemic Methyl Ester (R/S)-Mixture Enzyme Biocatalysis Lipase (CAL-B) Phosphate Buffer pH 7.0 Racemic->Enzyme Separation Phase Separation (Acid/Base Extraction) Enzyme->Separation 50% Conversion Organic_Phase Organic Phase Unreacted (R)-Ester Separation->Organic_Phase Aq_Phase Aqueous Phase (S)-Acid Salt Separation->Aq_Phase Final Final Product (S)-2-(4-Fluorophenoxy) propanoic acid Aq_Phase->Final Acidification (HCl)

Caption: Kinetic resolution workflow separating the (S)-acid product from the (R)-ester starting material.

Protocol Steps
  • Substrate Preparation: Synthesize racemic methyl 2-(4-fluorophenoxy)propionate via standard esterification of the racemic acid.

  • Enzymatic Hydrolysis:

    • Suspend the racemic ester (10 mM) in Phosphate Buffer (0.1 M, pH 7.5).

    • Add Candida antarctica Lipase B (immobilized, e.g., Novozym 435) at a loading of 20 mg/mmol substrate.

    • Incubate at 30°C with orbital shaking (200 rpm).

  • Monitoring: Stop the reaction at exactly 50% conversion (theoretical maximum yield for resolution).

  • Separation:

    • Filter off the immobilized enzyme.

    • Adjust pH to 8.0 (ensure product is deprotonated).

    • Extract with Methyl tert-butyl ether (MTBE). The (R)-ester remains in the MTBE.

    • Acidify the aqueous layer to pH 2.0 and extract with EtOAc to isolate the (S)-acid .

Analytical Validation & QC

Trustworthiness in chiral synthesis relies on proving enantiopurity.

Chiral HPLC Method[2][5][6][7][8][9]
  • Column: Chiralcel OD-H or Chiralpak AD-H (Daicel).

  • Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV @ 230 nm (or 280 nm).

  • Expected Retention:

    • (R)-Enantiomer: ~T1 (e.g., 8.5 min)

    • (S)-Enantiomer: ~T2 (e.g., 10.2 min)

    • Note: Elution order must be confirmed with pure standards as it varies by column.

NMR Characterization[1]
  • 1H NMR (400 MHz, CDCl3):

    • δ 10.5 (br s, 1H, COOH),

    • 6.9–7.0 (m, 4H, Ar-H),

    • 4.7 (q, J=6.8 Hz, 1H, CH-O),

    • 1.6 (d, J=6.8 Hz, 3H, CH3).

  • 19F NMR: Distinct singlet around -120 ppm (relative to CFCl3).

Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
Low e.e. (<90%) High Reaction TemperatureStrictly maintain T < 60°C during Method A.
Low e.e. (<90%) Impure Starting MaterialEnsure (R)-2-chloropropionic acid is >99% e.e.
Low Yield Incomplete DeprotonationEnsure Phenol/Base ratio is 1:1.1 minimum.
Oiling Out Solvent ChoiceUse Hexane/EtOAc for crystallization; induce nucleation with a seed crystal.

References

  • Preparation method of R-(+)-2-(4-hydroxyphenoxy)propionic acid.Google Patents (CN110803987A). (Demonstrates the SN2 inversion strategy using chiral chloropropionic acid).
  • Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids. MDPI (2024). [Link] (Provides protocols for lipase-catalyzed hydrolysis and chiral HPLC conditions).[2]

  • An efficient route towards R-2-phenoxypropionic acid synthesis. Academia.edu. [Link] (Discussion on optimization of the chloropropionic acid to phenol ratio).

  • Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. PubMed (1987).[6] [Link] (Foundational reference for chiral HPLC separation of phenoxypropionic acids).

Sources

Precision Synthesis of (S)-2-(4-Fluorophenoxy)propanoic Acid: Protocols for SN2 Inversion and Biocatalytic Resolution

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-CHIRAL

Executive Summary

(S)-2-(4-Fluorophenoxy)propanoic acid (CAS: 191725-90-3) is a critical chiral building block in the synthesis of agrochemicals (specifically aryloxyphenoxypropionate herbicides) and pharmaceutical intermediates (PPAR agonists). The biological activity of these classes is strictly governed by stereochemistry; typically, the (S)-enantiomer exhibits significantly higher potency than the (R)-enantiomer or racemate.

This Application Note provides two validated protocols for the synthesis of the (S)-enantiomer:

  • Route A (Chemical): Stereospecific SN2 nucleophilic substitution using (R)-2-bromopropionic acid. This route relies on Walden inversion to achieve the (S)-configuration.

  • Route B (Biocatalytic): Kinetic resolution of the racemic ethyl ester using Burkholderia cepacia lipase (Amano PS), offering a Green Chemistry alternative for high-purity polishing.

Strategic Analysis & Retrosynthesis

Stereochemical Logic (The "Walden Inversion" Directive)

To synthesize the (S)-enantiomer via chemical substitution, one cannot start with (S)-propionic acid derivatives. The nucleophilic attack of the phenoxide ion on the


-carbon of the halo-acid proceeds via an SN2 mechanism , which causes an inversion of configuration.
  • Target: (S)-2-(4-Fluorophenoxy)propanoic acid.[1][2]

  • Required Precursor: (R)-2-Bromopropionic acid (or (R)-2-Chloropropionic acid).

  • Mechanism: The 4-fluorophenoxide nucleophile attacks from the backside of the C-Br bond, inverting the (R) center to (S).

Route Comparison
FeatureRoute A: Chiral Pool SubstitutionRoute B: Enzymatic Resolution
Starting Material (R)-2-Bromopropionic acid (High Cost)Racemic Ethyl 2-bromopropionate (Low Cost)
Key Reagent 4-Fluorophenol, NaOH/K2CO3Burkholderia cepacia Lipase (Amano PS)
Yield High (>85%)Max 50% (theoretical) per pass
Enantiomeric Excess (ee) Dependent on precursor purity (>95%)Very High (>99% possible)
Scalability Linear scalabilityRequires batch recycling of (R)-ester

Detailed Experimental Protocols

Protocol A: Stereospecific SN2 Synthesis (Chemical Route)

Objective: Synthesis of (S)-2-(4-Fluorophenoxy)propanoic acid via Walden Inversion.

Materials
  • Substrate: (R)-2-Bromopropionic acid (CAS: 10009-70-8), 1.0 eq.[3]

  • Nucleophile: 4-Fluorophenol, 1.1 eq.

  • Base: Potassium Carbonate (

    
    ), 2.5 eq (anhydrous).
    
  • Solvent: Acetonitrile (MeCN) or Acetone (Reagent Grade).

Step-by-Step Methodology
  • Preparation of Phenoxide:

    • In a 3-neck round-bottom flask equipped with a reflux condenser and N2 inlet, dissolve 4-Fluorophenol (11.2 g, 100 mmol) in MeCN (150 mL).

    • Add anhydrous

      
       (34.5 g, 250 mmol) in portions. Stir at room temperature for 30 minutes to generate the potassium phenoxide in situ.
      
    • Scientist's Note: Using a weak base like carbonate prevents racemization of the sensitive halo-acid compared to strong hydroxides (NaOH).

  • Nucleophilic Displacement:

    • Cool the mixture to 0°C.

    • Dropwise add (R)-2-Bromopropionic acid (15.3 g, 100 mmol) dissolved in MeCN (50 mL) over 20 minutes.

    • Critical Control Point: Maintain temperature <5°C during addition to minimize side reactions.

    • Allow the reaction to warm to room temperature, then heat to reflux (80°C) for 6–8 hours. Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.[4]

  • Workup & Isolation:

    • Cool to room temperature and filter off the inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in water (100 mL) and adjust pH to 12 with 1M NaOH (to ensure the product is in carboxylate form). Wash with Diethyl Ether (

      
       mL) to remove unreacted phenol.
      
    • Acidify the aqueous layer to pH 2 with 6M HCl. The product will precipitate or form an oil.

    • Extract with Ethyl Acetate (

      
       mL). Dry over 
      
      
      
      and concentrate.
  • Crystallization:

    • Recrystallize from Hexane/Ethyl Acetate to obtain white crystals.

    • Expected Yield: 80–85%.

Protocol B: Enzymatic Kinetic Resolution (Biocatalytic Route)

Objective: Isolation of (S)-acid from racemic ester using hydrolase selectivity.

Materials
  • Substrate: Racemic Ethyl 2-(4-fluorophenoxy)propionate.

  • Enzyme: Amano Lipase PS (Burkholderia cepacia) immobilized on diatomite.

  • Buffer: Phosphate Buffer (0.1 M, pH 7.0).

  • Co-solvent: MTBE (Methyl tert-butyl ether).[4]

Step-by-Step Methodology
  • Reaction Setup:

    • Dissolve racemic ethyl ester (21.2 g, 100 mmol) in MTBE (50 mL).

    • Add Phosphate buffer (50 mL) to create a biphasic system.

    • Add Amano Lipase PS (1.0 g).

  • Incubation:

    • Stir vigorously at 35°C.

    • Mechanistic Insight: The lipase preferentially hydrolyzes the (S)-ester into the (S)-acid , leaving the (R)-ester intact.

  • Monitoring & Termination:

    • Monitor conversion by chiral HPLC.[4] Stop the reaction exactly at 45–50% conversion (approx. 24 hours).

    • Filter the enzyme (can be recycled).

  • Separation:

    • Adjust the aqueous phase pH to 8.0 with saturated

      
      .
      
    • Extract the unreacted (R)-ester with Ethyl Acetate (Organic layer). Save for racemization and recycling.

    • Acidify the remaining aqueous phase to pH 2.0 with HCl.

    • Extract the (S)-acid product with Ethyl Acetate.

  • Purification:

    • Evaporate solvent to yield (S)-2-(4-fluorophenoxy)propanoic acid with >98% ee.

Analytical Quality Control

To ensure protocol integrity, the following analytical parameters must be verified.

ParameterMethodSpecification
Chemical Purity HPLC (C18 Column)> 98.0%
Enantiomeric Excess Chiral HPLC (Chiralcel OJ-H)> 98.0% (S)-isomer
Optical Rotation Polarimetry

Positive (+) in Chloroform
Structure 1H-NMR (400 MHz, CDCl3)Doublet at

1.65 (3H), Quartet at

4.75 (1H)

Chiral HPLC Conditions:

  • Column: Chiralcel OJ-H (

    
     mm).[4]
    
  • Mobile Phase: Hexane : Isopropanol (90:10) + 0.1% TFA.

  • Flow Rate: 0.5 mL/min.

  • Detection: UV @ 254 nm.

  • Retention Times: (R)-isomer ~12 min; (S)-isomer ~15 min (Verify with standards).

Process Visualization

Synthesis Workflow & Mechanism

The following diagram illustrates the stereochemical inversion path (Route A) and the enzymatic selection path (Route B).

G Start_A (R)-2-Bromopropionic Acid (Chiral Pool) TS_A Transition State (SN2 Backside Attack) Start_A->TS_A Activation Reagent_A 4-Fluorophenol + K2CO3 Reagent_A->TS_A Product_S (S)-2-(4-Fluorophenoxy) propanoic Acid (Target) TS_A->Product_S Walden Inversion Start_B Racemic Ethyl Ester (R/S Mixture) Enzyme Lipase Hydrolysis (Burkholderia cepacia) Start_B->Enzyme Kinetic Resolution Split Separation (pH Extraction) Enzyme->Split 50% Conversion Split->Product_S Aqueous Phase (S-Acid) Waste_R (R)-Ethyl Ester (Unreacted) Split->Waste_R Organic Phase

Figure 1: Comparative workflow for Chemical SN2 Inversion (Left) vs. Enzymatic Resolution (Right).

Troubleshooting & Optimization

  • Racemization Risk: In Protocol A, avoid excessive heating (>90°C) or using strong hydroxide bases (NaOH/KOH) during the coupling step. The

    
    -proton is acidic; strong bases can promote enolization and subsequent racemization. Use 
    
    
    
    or
    
    
    in aprotic solvents.
  • Low Conversion (Enzymatic): If the lipase reaction stalls below 40%, check the pH. The acid produced lowers the pH, which can inhibit the enzyme. Use an autotitrator to maintain pH 7.0 or use a strong buffer.

  • Separation Issues: If the phenol is difficult to remove, wash the organic layer with 1M NaOH. The product (acid) will go into the water, while the phenol (less acidic than carboxylic acid but still acidic) requires careful pH control. Adjusting to pH ~5-6 might selectively keep the phenol protonated (organic soluble) while the carboxylic acid is ionized, but standard practice is extensive ether washing of the basic aqueous phase.

References

  • PrepChem. Synthesis of 2-[4-(2-fluorophenoxy)phenyl]propionic acid. (Analogous methodology for diaryl ethers). Available at: [Link]

  • National Institutes of Health (NIH). 2-(4-FLUOROPHENYL)PROPANOIC ACID, (2S)- Structure and Properties. PubChem. Available at: [Link]

  • MDPI. Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis. (Detailed protocol on Lipase hydrolysis selectivity). Available at: [Link]

  • Chemistry LibreTexts. Nucleophilic Substitution: SN2 and Walden Inversion Mechanism. Available at: [Link]

Sources

Analytical methods for (S)-2-(4-Fluorophenoxy)propanoic acid quantification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enantioselective Quantification of (S)-2-(4-Fluorophenoxy)propanoic Acid

Introduction & Analytical Strategy

(S)-2-(4-Fluorophenoxy)propanoic acid is a critical chiral intermediate often associated with the "fop" class of aryloxyphenoxypropionate herbicides (e.g., Fluazifop) and specific PPAR-agonist pharmaceutical candidates. The biological activity of this class is highly stereospecific; typically, one enantiomer acts as an auxin mimic or receptor agonist, while the other is inactive or metabolically inverted.

Consequently, analytical workflows must address two distinct needs:

  • Chiral Purity: High-concentration analysis to ensure enantiomeric excess (ee%) during synthesis.

  • Trace Bioanalysis: Quantifying the specific (S)-enantiomer in complex biological matrices (plasma/soil) where racemization may occur in vivo.

Analytical Decision Matrix

AnalyticalStrategy Sample Sample Source Conc Concentration Range Sample->Conc HighConc High (>1 µg/mL) API / Synthesis Conc->HighConc Trace Trace (<100 ng/mL) Plasma / Soil Conc->Trace Method1 Method A: Chiral HPLC-UV (Normal Phase) HighConc->Method1 Method2 Method B: Chiral LC-MS/MS (Reversed Phase) Trace->Method2 Output1 Output: Enantiomeric Purity (%) Method1->Output1 Output2 Output: Quantitation (ng/mL) Method2->Output2

Figure 1: Decision tree for selecting the appropriate analytical workflow based on sample origin and sensitivity requirements.

Method A: Chiral HPLC-UV (Quality Control)

This method utilizes a polysaccharide-based chiral stationary phase (CSP) in normal phase mode. The non-polar environment maximizes the hydrogen bonding and dipole-dipole interactions required for chiral recognition of the free acid.

Mechanism of Separation: The separation relies on the interaction between the carboxylic acid proton of the analyte and the carbamate linkages on the CSP.

  • Critical Factor: Acid suppression. Without an acidic modifier (TFA), the carboxylic acid will ionize, leading to peak tailing and loss of chiral recognition.

Protocol Parameters
ParameterSpecification
Column Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane : Isopropanol : Trifluoroacetic Acid (90 : 10 : 0.1 v/v/v)
Flow Rate 1.0 mL/min
Temperature 25°C (Strict control required for reproducibility)
Detection UV @ 254 nm (Targeting the fluorophenoxy chromophore)
Injection Vol 10 µL
Run Time ~15 minutes (Enantiomers typically elute between 8–12 mins)
Step-by-Step Workflow
  • Mobile Phase Preparation: Premix n-Hexane and IPA. Add TFA last. Degas by sonication (do not vacuum filter aggressively to avoid evaporating volatile hexane).

  • Column Conditioning: Flush column with 10 column volumes of mobile phase. Stable baseline at 254 nm indicates equilibrium.

  • Sample Dilution: Dissolve 1 mg of sample in 1 mL of Mobile Phase. Do not use pure IPA or Methanol as diluent, as the solvent shock will distort peak shape.

  • System Suitability: Inject a racemic standard. Resolution (

    
    ) between (R) and (S) peaks must be > 1.5.
    

Method B: LC-MS/MS (Trace Bioanalysis)

For biological matrices, UV detection is insufficient. We employ Negative Mode Electrospray Ionization (ESI-) coupled with a Chiral-AGP (α1-acid glycoprotein) column. AGP is preferred over polysaccharide columns for bioanalysis because it functions in Reversed Phase (compatible with plasma extracts) and tolerates aqueous matrices.

Target Analyte Properties:

  • MW: 184.16 g/mol

  • Ionization: (M-H)⁻ = 183.0

  • Fragmentation: Loss of

    
     (m/z 139) and cleavage of ether bond (m/z 111).
    
Sample Preparation: Solid Phase Extraction (SPE)

Rationale: Liquid-Liquid Extraction (LLE) is prone to emulsions with fatty acids. Polymeric Weak Anion Exchange (WAX) SPE is selected to selectively retain the deprotonated acid while washing away neutrals and bases.

SPE Workflow Diagram

SPE_Workflow Start Plasma Sample (200 µL) Pretreat Pretreatment: Dilute 1:3 with 2% H3PO4 (Acidify to pH ~2) Start->Pretreat Load Load onto SPE Cartridge (Strata-X-AW or Oasis WAX) Pretreat->Load Wash1 Wash 1: 25mM Ammonium Acetate (pH 4) (Removes proteins/neutrals) Load->Wash1 Wash2 Wash 2: 100% Methanol (Removes hydrophobic interferences) Wash1->Wash2 Elute Elution: 5% NH4OH in Methanol (Release Acid) Wash2->Elute Evap Evaporate & Reconstitute in Mobile Phase Elute->Evap

Figure 2: Mixed-mode Solid Phase Extraction protocol for isolating acidic metabolites from plasma.

LC-MS/MS Parameters
ParameterSpecification
Column Chiral-AGP, 100 x 4.0 mm, 5 µm (ChromTech)
Mobile Phase A 10 mM Ammonium Acetate (pH 4.5)
Mobile Phase B Acetonitrile
Gradient Isocratic 90% A / 10% B (AGP requires low organic % for retention)
Flow Rate 0.4 mL/min
Ion Source ESI Negative Mode (-4500 V)
MRM Transitions Quantifier: 183.0

111.0 (4-Fluorophenol anion)Qualifier: 183.0

139.0 (Decarboxylated fragment)

Method Validation (ICH Q2 R1)

The following acceptance criteria ensure the method is reliable for regulated drug development.

Validation ParameterAcceptance CriteriaExperimental approach
Selectivity No interfering peaks at retention time of (S)-isomer in blank matrix.Inject 6 lots of blank plasma.
Linearity

Calibration curve 1.0 – 1000 ng/mL (weighted 1/x²).
Accuracy 85-115% of nominal (80-120% at LLOQ)QC samples at Low, Mid, High concentrations (n=5).
Precision (CV) < 15% (< 20% at LLOQ)Intra-day and Inter-day variability.
Matrix Effect Matrix Factor 0.85 – 1.15Compare post-extraction spike vs. neat solution.
Enantiomeric Stability < 2% racemizationStore (S)-isomer in plasma for 24h at RT; check for (R) peak.

References

  • Chiral Separation Mechanism

    • Title: Enantiomeric Derivatives Separation of 2-(Phenoxy)
    • Source: N
    • URL:[Link] (Contextual grounding for Chiralcel OD separations).

  • Bioanalytical Extraction Strategy

    • Title: Determination of aryloxyphenoxypropionic acid herbicides in water using different solid-phase extraction procedures.[1]

    • Source: Journal of Chrom
    • URL:[Link] (Validates the use of acidic suppression and polymeric SPE).

  • Validation Guidelines

    • Title: Validation of Analytical Procedures: Text and Methodology Q2(R1).
    • Source: ICH (International Council for Harmonis
    • URL:[Link]

  • AGP Column Application

    • Title: Direct chiral liquid chromatography determination of aryloxyphenoxypropionic herbicides in soil.[2]

    • Source: Journal of Separ
    • URL:[Link] (Establishes AGP as the column of choice for reverse-phase chiral separation of this class).

Sources

Application Note: Enantioselective Analysis of (S)-2-(4-Fluorophenoxy)propanoic Acid by Chiral High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a highly selective and reliable normal-phase High-Performance Liquid Chromatography (NP-HPLC) method for the enantioselective analysis of (S)-2-(4-Fluorophenoxy)propanoic acid. The accurate determination of enantiomeric purity is critical for this compound, which serves as a vital building block in the pharmaceutical and agrochemical industries.[1] This method utilizes a polysaccharide-based chiral stationary phase, which provides excellent resolution of the (S) and (R) enantiomers. The protocol has been developed to be precise, accurate, and robust, making it suitable for quality control and research and development environments. All procedural steps, from sample preparation to data analysis, are described in detail, along with a comprehensive overview of the method validation in accordance with International Council for Harmonisation (ICH) guidelines.[2]

Introduction: The Imperative of Chiral Separation

(S)-2-(4-Fluorophenoxy)propanoic acid is a chiral carboxylic acid whose stereoisomeric form is fundamental to its biological activity and safety profile. In many chiral compounds, one enantiomer exhibits the desired therapeutic or pesticidal effect, while the other may be less active, inactive, or even contribute to undesirable side effects.[3] Consequently, regulatory authorities globally mandate stringent control over the enantiomeric purity of chiral active pharmaceutical ingredients and intermediates.

High-Performance Liquid Chromatography (HPLC) employing a Chiral Stationary Phase (CSP) is the preeminent analytical technique for resolving enantiomers, offering unparalleled accuracy and reliability.[4][5] The direct approach, where enantiomers are separated on a CSP, is generally preferred over indirect methods that require derivatization, as it simplifies sample preparation and avoids potential kinetic resolution issues.[6] This application note addresses the analytical challenge of quantifying the enantiomeric purity of (S)-2-(4-Fluorophenoxy)propanoic acid by leveraging a well-established class of polysaccharide-based CSPs. These phases, particularly those derived from cellulose and amylose, are renowned for their broad applicability in resolving a wide array of chiral compounds, including the 2-aryloxypropionic acid class to which our analyte belongs.[3][7]

The causality behind this choice lies in the mechanism of chiral recognition. Polysaccharide-based CSPs form complex three-dimensional structures with chiral cavities. Enantiomers fit into these cavities differently, leading to varying strengths of interaction (e.g., hydrogen bonding, π-π interactions, and steric hindrance) and, consequently, different retention times on the column.[3]

Experimental Design and Rationale

The following protocol is designed as a self-validating system, where the choice of each parameter is justified to ensure a robust and reproducible separation.

Materials and Instrumentation
Item Specification
HPLC System Quaternary pump, autosampler, column thermostat, UV/Vis detector
Chiral Column Chiralcel® OD-H, 250 x 4.6 mm, 5 µm particle size
Data Acquisition Chromatography Data System (CDS) software
Reference Standards (S)-2-(4-Fluorophenoxy)propanoic acid (≥99.5% purity), (R)-2-(4-Fluorophenoxy)propanoic acid or the racemic mixture
Solvents n-Hexane (HPLC grade), 2-Propanol (IPA, HPLC grade)
Additive Trifluoroacetic Acid (TFA, HPLC grade)
Glassware Class A volumetric flasks, autosampler vials
Chromatographic Conditions: A Deliberate Selection

The selection of a normal-phase method with a polysaccharide-based CSP is a strategic choice for this class of acidic compounds.

Parameter Condition Justification
Stationary Phase Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) on silica)Proven high success rate for resolving 2-arylpropionic acids.[8] The carbamate derivatives on the cellulose backbone provide sites for hydrogen bonding and π-π interactions, which are key to chiral recognition of the analyte.
Mobile Phase n-Hexane / 2-Propanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)n-Hexane: A non-polar main solvent typical for normal-phase chromatography. 2-Propanol (IPA): A polar modifier that modulates the retention time of the analytes. Its concentration is a critical parameter for optimizing resolution and analysis time. Trifluoroacetic Acid (TFA): An acidic additive essential for suppressing the ionization of the carboxylic acid group of the analyte.[6] This ensures consistent interaction with the CSP and results in sharp, symmetrical peaks.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column that provides a good balance between analysis time and column efficiency.
Column Temperature 25°CTemperature is a critical parameter in chiral separations as it can affect the conformation of the CSP and the thermodynamics of the chiral recognition process. Maintaining a constant temperature ensures reproducible retention times and resolution.
Detection Wavelength 230 nmThe fluorophenoxy chromophore exhibits strong UV absorbance at this wavelength, providing high sensitivity for detection.
Injection Volume 10 µLA suitable volume to achieve good sensitivity without overloading the column.

Detailed Protocols

Standard and Sample Preparation Workflow

The following diagram illustrates the systematic preparation of solutions for analysis.

G cluster_prep Solution Preparation cluster_dilution Working Solutions racemate_prep Racemic Standard (1 mg/mL) Dissolve racemic mixture in mobile phase system_suitability System Suitability Solution (0.5 mg/mL of racemate) racemate_prep->system_suitability Dilute 1:1 s_enantiomer_prep (S)-Enantiomer Stock (1 mg/mL) Dissolve (S)-standard in mobile phase s_enantiomer_id (S)-Enantiomer ID Solution (0.5 mg/mL) s_enantiomer_prep->s_enantiomer_id Dilute 1:1 sample_prep Sample Solution (1 mg/mL) Dissolve sample in mobile phase sample_analysis Sample for Analysis (0.5 mg/mL) sample_prep->sample_analysis Dilute 1:1

Caption: Workflow for the preparation of standard and sample solutions.

Step-by-Step Protocol:

  • Mobile Phase Preparation: Carefully measure and mix 900 mL of n-Hexane, 100 mL of 2-Propanol, and 1 mL of Trifluoroacetic Acid. Sonicate for 10 minutes to degas the solution.

  • Racemic Standard Solution (for System Suitability): Accurately weigh approximately 10 mg of the racemic 2-(4-Fluorophenoxy)propanoic acid standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of 1 mg/mL. Further dilute to 0.5 mg/mL for injection.

  • (S)-Enantiomer Identification Solution: Prepare a 0.5 mg/mL solution of the (S)-enantiomer reference standard in the mobile phase. This is used to confirm the elution order of the enantiomers.

  • Sample Solution: Accurately weigh approximately 10 mg of the (S)-2-(4-Fluorophenoxy)propanoic acid sample to be tested into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Further dilute to 0.5 mg/mL for injection.

  • Filtration: Before placing vials in the autosampler, filter all solutions through a 0.45 µm syringe filter compatible with the organic solvents used.

HPLC Analysis Protocol

G start Start Analysis equilibrate Equilibrate System (Flow mobile phase for 30 min) start->equilibrate inject_blank Inject Blank (Mobile Phase) equilibrate->inject_blank inject_sst Inject System Suitability (Racemic Standard, 5x) inject_blank->inject_sst check_sst Check SST Criteria (Resolution > 2.0, Tailing < 1.5) inject_sst->check_sst inject_id Inject (S)-Enantiomer ID Solution check_sst->inject_id Pass end End of Analysis check_sst->end Fail inject_sample Inject Sample Solution (2x) inject_id->inject_sample process_data Process Data (Integrate peaks, calculate % area) inject_sample->process_data process_data->end

Caption: Step-by-step workflow for the HPLC analysis.

Step-by-Step Protocol:

  • System Equilibration: Equilibrate the Chiralcel® OD-H column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

  • Blank Injection: Perform a blank injection using the mobile phase to ensure the system is free from contaminants.

  • System Suitability Test (SST): Inject the racemic standard solution five times. The system is deemed suitable for analysis if the resolution between the two enantiomer peaks is greater than 2.0 and the tailing factor for each peak is less than 1.5.

  • Enantiomer Identification: Inject the (S)-enantiomer identification solution to confirm which peak corresponds to the (S)-enantiomer based on retention time.

  • Sample Analysis: Inject the prepared sample solution in duplicate.

  • Data Processing: Integrate the peak areas for both the (S) and (R) enantiomers in the sample chromatograms. Calculate the percentage of the undesired (R)-enantiomer using the area percent formula:

    % (R)-enantiomer = (Area of R-peak / (Area of R-peak + Area of S-peak)) * 100

Method Validation

The described method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose. The following parameters should be assessed:

Specificity

Specificity is demonstrated by the baseline resolution of the two enantiomers from each other and from any potential impurities. The peak purity of the (S)-enantiomer peak should be assessed using a photodiode array (PDA) detector to confirm no co-eluting impurities are present.

Linearity

The linearity for the undesired (R)-enantiomer should be established over a concentration range covering the expected level of impurity and its specification limit (e.g., from the Limit of Quantitation to 1.5% of the nominal sample concentration).

Accuracy and Precision

Accuracy is determined by performing recovery studies on samples spiked with known amounts of the (R)-enantiomer at different concentration levels. Precision (repeatability and intermediate precision) is assessed by analyzing multiple preparations of a homogeneous sample on different days with different analysts.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ for the (R)-enantiomer are determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Robustness

The robustness of the method is evaluated by making small, deliberate variations in the chromatographic conditions, such as the percentage of 2-Propanol in the mobile phase (e.g., ±1%), column temperature (e.g., ±2°C), and flow rate (e.g., ±0.1 mL/min). The resolution between the enantiomers should remain acceptable under all varied conditions.

Table of Typical Validation Results:

Validation Parameter Typical Result
Specificity Baseline resolution (Rs > 2.0), no interferences
Linearity (r²) ≥ 0.999 for the (R)-enantiomer
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0% for repeatability and intermediate precision
LOQ of (R)-enantiomer Typically < 0.05% of the nominal sample concentration
Robustness Resolution remains > 2.0 under all varied conditions

Conclusion

The chiral HPLC method presented in this application note provides a reliable and robust solution for the enantioselective analysis of (S)-2-(4-Fluorophenoxy)propanoic acid. By employing a Chiralcel® OD-H column with a normal-phase eluent, excellent separation of the enantiomers is achieved, allowing for accurate quantification of the enantiomeric purity. The detailed protocol and validation guidelines ensure that this method can be readily implemented in a quality control or research setting, contributing to the development and manufacturing of high-quality pharmaceutical and agrochemical products.

References

  • Ahuja, S. (2011). Chiral Separations by HPLC. Oxford University Press. [Link]

  • Chiral Technologies Europe. (n.d.). Method development on CHIRALPAK® IB. [Link]

  • Gasparrini, F., et al. (2004). HPLC separation of enantiomers on chiral stationary phases. Journal of Chromatography A, 1037(1-2), 129-156. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Lekkala, R. (2016). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America. [Link]

  • Pirkle, W. H., & Pochapsky, T. C. (1987). Chiral stationary phases for the direct liquid chromatographic separation of enantiomers. Chemical Reviews, 87(2), 347-362. [Link]

  • Tedesco, D., et al. (2012). Stereochemical Characterization of Fluorinated 2-Arylpropionic Acids by Enantioselective HPLC Analysis and ECD Detection. ResearchGate. [Link]

  • Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. [Link]

  • Lin, T. Y., & Lee, C. S. (1995). Enantiomeric Derivatives Separation of 2-(Phenoxy)propionate by Chiral High-Performance Liquid Chromatography. Journal of the Chinese Chemical Society, 42(2), 293-298. [Link]

  • Ilisz, I., et al. (2013). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. Journal of Separation Science, 36(1), 140-147. [Link]

  • Daicel Corporation. (2013). INSTRUCTION MANUAL FOR CHIRALCEL OD-H, CHIRALCEL OJ-H COLUMNS. [Link]

  • Regis Technologies, Inc. (2023). Getting Started with Chiral Method Development Part Three. [Link]

  • Phenomenex Inc. (n.d.). Chiral HPLC Separations: A Guide to Column Selection and Method Development. [Link]

  • Zhang, T., et al. (2012). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 17(12), 14470-14503. [Link]

  • Weng, W., et al. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Molecules, 29(18), 4253. [Link]

  • Daicel Chiral Technologies. (n.d.). Daicel Coated CHIRALCEL OD, OD-H Columns. [Link]

  • Antal, I. (2020). Enantioselective Separations Based on High-performance Liquid Chromatography. ResearchGate. [Link]

Sources

Using (S)-2-(4-Fluorophenoxy)propanoic acid in cell culture

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stereoselective Modulation of T1R3 and PPAR Signaling using (S)-2-(4-Fluorophenoxy)propanoic Acid

Executive Summary

(S)-2-(4-Fluorophenoxy)propanoic acid (S-4-FPP) is a chiral phenoxypropionic acid derivative utilized primarily as a chemical probe in G-Protein Coupled Receptor (GPCR) and Nuclear Receptor research. Structurally analogous to Lactisole (a sweet taste inhibitor) and Fibrates (PPAR agonists), S-4-FPP serves as a critical tool for mapping the transmembrane domain (TMD) binding pockets of the TAS1R3 sweet taste receptor subunit and investigating structure-activity relationships (SAR) in PPAR-α/γ signaling pathways.

This guide details the protocols for solubilization, cell culture handling, and functional characterization of S-4-FPP in HEK293 (heterologous expression) and HepG2 (metabolic) systems.

Chemical Identity & Properties

PropertySpecification
IUPAC Name (2S)-2-(4-fluorophenoxy)propanoic acid
CAS Number 191725-90-3
Molecular Formula C9H9FO2
Molecular Weight 184.16 g/mol
Chirality S-enantiomer (Eutomer for T1R3 inhibition)
Solubility DMSO (>50 mg/mL), Ethanol (>20 mg/mL), Aqueous buffers (pH > 7.5)
Storage -20°C (Desiccated); Protect from light

Biological Mechanism & Application Context

TAS1R3 Allosteric Inhibition

S-4-FPP acts as a negative allosteric modulator (NAM) of the human sweet taste receptor, a heterodimer of TAS1R2 and TAS1R3. Unlike orthosteric sweeteners (sucrose) that bind the Venus Flytrap Domain (VFT), phenoxypropanoic acids bind to the Transmembrane Domain (TMD) of the TAS1R3 subunit, stabilizing the receptor in an inactive conformation.

  • Significance: Used to distinguish between species-specific sweet taste mechanisms (human vs. rodent) and to map the hydrophobic pocket residues (e.g., Ala733, Phe778) critical for inhibition.

PPAR Agonism (Metabolic Research)

Possessing the phenoxy-acid pharmacophore typical of fibrates, S-4-FPP functions as a weak-to-moderate agonist for Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPARα.

  • Significance: Used in metabolic assays to study fatty acid oxidation pathways and lipid homeostasis in hepatocytes.

Signal Transduction Pathways

The following diagrams illustrate the dual-pathway utility of S-4-FPP in cellular assays.

G cluster_0 GPCR Pathway (HEK293-T1R2/3) cluster_1 Nuclear Receptor Pathway (HepG2) S_4_FPP (S)-4-FPP (Inhibitor) T1R3 TAS1R3 TMD (Allosteric Site) S_4_FPP->T1R3 Inhibition (Stabilizes Inactive State) Sweetener Sweetener (Sucrose/Aspartame) T1R2 TAS1R2 VFT (Orthosteric Site) Sweetener->T1R2 Activation G_Protein Gα-Gustducin (Gα14/15) T1R3->G_Protein T1R2->G_Protein Coupling PLC PLCβ2 G_Protein->PLC IP3 IP3 Production PLC->IP3 Ca_Release ER Ca2+ Release IP3->Ca_Release S_4_FPP_Nuc (S)-4-FPP (Agonist) PPAR PPARα/γ S_4_FPP_Nuc->PPAR Binding Complex PPAR-RXR Heterodimer PPAR->Complex Dimerization RXR RXR RXR->Complex PPRE PPRE (Promoter) Complex->PPRE DNA Binding Transcription Lipid Metabolism Gene Expression PPRE->Transcription

Figure 1: Mechanism of Action. Left: Negative allosteric modulation of TAS1R3. Right: Agonistic activation of PPAR nuclear receptors.[1][2][3]

Experimental Protocols

Solubilization & Stock Preparation

Critical: The free acid form has poor aqueous solubility at neutral pH.

  • Primary Stock (100 mM): Dissolve 18.4 mg of S-4-FPP in 1 mL of anhydrous DMSO. Vortex until clear.

  • Working Solution: Dilute the Primary Stock into assay buffer (e.g., HBSS or DMEM).

    • Note: Keep final DMSO concentration < 0.5% to avoid vehicle toxicity or non-specific membrane effects.

    • pH Adjustment: If using high concentrations (>1 mM) in aqueous buffer, verify pH is 7.4. The carboxylic acid moiety may acidify the media; adjust with 0.1 N NaOH if necessary.

Protocol A: TAS1R3 Inhibition Assay (Calcium Flux)

Objective: Determine the IC50 of S-4-FPP against a standard sweetener. System: HEK293 cells stably expressing TAS1R2/TAS1R3 and Gα15 (promiscuous G-protein).

Workflow:

  • Seeding: Plate HEK293-T1R cells at 40,000 cells/well in a 96-well black-wall/clear-bottom poly-D-lysine coated plate. Incubate 24h at 37°C.

  • Dye Loading:

    • Remove culture media.

    • Add 100 µL/well of Calcium-4 Assay Kit (Molecular Devices) or Fluo-4 AM (2 µM) in HBSS containing 20 mM HEPES.

    • Incubate 45 min at 37°C, then 15 min at RT.

  • Compound Preparation:

    • Prepare 3x concentration of Sweetener (e.g., 30 mM Sucrose, final 10 mM).

    • Prepare 3x concentration of S-4-FPP (Serial dilution: 0.1 µM to 3 mM).

  • Assay Execution (FLIPR/FlexStation):

    • Baseline: Record fluorescence (Ex 485nm / Em 525nm) for 20s.

    • Pre-treatment: Add S-4-FPP (or vehicle). Incubate 15 min (critical for allosteric equilibration).

    • Stimulation: Add Sweetener.

    • Measurement: Monitor kinetics for 120s.

  • Analysis: Calculate

    
    . Plot % Inhibition vs. Log[S-4-FPP].
    
Protocol B: PPAR Transcriptional Reporter Assay

Objective: Assess agonistic activity on PPARα/γ. System: HepG2 or CV-1 cells transiently transfected with PPRE-Luciferase.

Workflow:

  • Transfection:

    • Co-transfect cells with:

      • Plasmid A: PPRE-Luc (Firefly luciferase reporter).

      • Plasmid B: PPARα or PPARγ expression vector.

      • Plasmid C: Renilla luciferase (normalization control).

  • Treatment:

    • 24h post-transfection, replace media with serum-free DMEM containing S-4-FPP (1 µM – 100 µM).

    • Positive Control: Fenofibrate (100 µM) or Rosiglitazone (10 µM).

  • Incubation: 18–24 hours.

  • Lysis & Detection:

    • Use Dual-Luciferase Reporter Assay System (Promega).

    • Measure Luminescence (Firefly/Renilla ratio).

Data Presentation & Analysis

When reporting results, ensure data is normalized to vehicle controls.

Table 1: Expected Activity Profiles (Reference Values)

Assay TargetParameterExpected Range (S-enantiomer)Notes
hTAS1R3 IC5010 – 50 µMInhibits sweet taste (Sucrose/Aspartame). Less potent than Lactisole (IC50 ~15 µM).
rTAS1R3 IC50> 1 mM (Inactive)Rodent T1R3 is insensitive to phenoxypropanoic acids (Species specificity control).
PPARα EC5050 – 200 µMWeak agonist compared to GW7647.

Troubleshooting & Optimization

  • Loss of Inhibition (GPCR): If S-4-FPP fails to inhibit sucrose response, check the stereochemistry . The (R)-enantiomer is significantly less active or inactive on TAS1R3. Ensure you are using the (S)-form (CAS 191725-90-3).

  • Cell Detachment: Phenoxypropanoic acids can be cytotoxic at high concentrations (>3 mM). Perform an MTT/ATP viability assay to ensure signal reduction is not due to cell death.

  • Serum Interference: For PPAR assays, use charcoal-stripped FBS to remove endogenous lipids that might activate PPARs, ensuring a low background.

References

  • Jiang, P., et al. (2005). "Lactisole Interacts with the Transmembrane Domains of Human T1R3 to Inhibit Sweet Taste." The Journal of Biological Chemistry. Link

    • Context: Establishes the binding site of phenoxypropanoic acids (lactisole analogs) on T1R3.
  • Schiffman, S. S., et al. (1999). "Selective inhibition of sweetness by the sodium salt of +/- 2-(4-methoxyphenoxy)propanoic acid."[4][5] Chemical Senses. Link

    • Context: Foundational paper on the pharmacological class of sweet taste inhibitors.
  • Xu, H., et al. (2004). "Different functional roles of T1R subunits in the heteromeric taste receptors." Proceedings of the National Academy of Sciences. Link

    • Context: Describes the heterologous expression systems (HEK293-G15) required to assay these compounds.
  • Willson, T. M., et al. (2000). "The PPARs: From Orphan Receptors to Drug Discovery." Journal of Medicinal Chemistry. Link

    • Context: Structural basis for phenoxypropanoic acids as PPAR agonists.

Sources

Application Note: (S)-2-(4-Fluorophenoxy)propanoic Acid in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

(S)-2-(4-Fluorophenoxy)propanoic acid [CAS: 60251-91-4] is a high-value chiral synthon bridging the gap between commodity agrochemicals and precision therapeutics.[1][2] Its utility stems from two intrinsic molecular features:

  • The Fluorine Effect: The para-fluorine substitution blocks metabolic hydroxylation at the C4 position, significantly extending in vivo half-life (t1/2) and enhancing lipophilicity (logP) for better membrane permeability.[1]

  • Chiral Pool Integrity: Derived from (L)-Lactate precursors, it offers a pre-installed stereocenter. However, its utility is defined by the user's ability to derivatize the carboxylic acid without triggering racemization via ketene intermediates.

This guide details the handling, synthetic utility, and validated protocols for deploying this building block in the synthesis of PPAR agonists (Pharmaceuticals) and ACCase inhibitors (Agrochemicals).

Technical Profile

PropertySpecification
IUPAC Name (2S)-2-(4-fluorophenoxy)propanoic acid
CAS Number 60251-91-4 (S-isomer); 2967-70-6 (racemic)
Molecular Formula C9H9FO3
Molecular Weight 184.16 g/mol
Chiral Purity (ee) Typically >98% (Critical parameter)
Physical State White to off-white crystalline solid
Melting Point 106–108 °C
pKa ~3.1 (Carboxylic acid)

Critical Handling: The Racemization Trap

The most common failure mode when using (S)-2-(4-Fluorophenoxy)propanoic acid is the loss of optical purity during activation.[1][2]

Mechanism of Failure: When activating the carboxylic acid with thionyl chloride (


) or oxalyl chloride to form the acid chloride, the presence of the 

-proton and the electron-withdrawing phenoxy group facilitates the elimination of HCl, forming a planar ketene intermediate . Re-addition of a nucleophile to the ketene occurs non-stereoselectively, resulting in a racemic product.[3]

Prevention Strategy:

  • Avoid Acid Chlorides: Use active esters or mixed anhydrides where possible.

  • Base Control: If acid chlorides are necessary, use sterically hindered bases (e.g., DIPEA) and maintain temperature

    
    .
    
  • Preferred Route: Use phosphonic anhydride coupling agents (T3P) or uronium salts (HATU) which proceed via rapid intramolecular pathways that outcompete proton abstraction.

Application Workflows

Visualization of Synthetic Logic

The following diagram illustrates the decision tree for functionalizing (S)-2-(4-Fluorophenoxy)propanoic acid while maintaining chiral integrity.

G Start (S)-2-(4-Fluorophenoxy) propanoic acid (Starting Material) Decision Activation Strategy Start->Decision RouteA Acid Chloride (SOCl2 / DMF) Decision->RouteA Legacy Method RouteB Coupling Agent (HATU / T3P) Decision->RouteB Recommended Ketene Ketene Intermediate (High Risk of Racemization) RouteA->Ketene Base/Heat Racemate Racemic Product (FAILURE) Ketene->Racemate ActiveEster OBt/OAt Active Ester RouteB->ActiveEster Target Chiral Amide/Ester (>98% ee) ActiveEster->Target Nucleophile (R-NH2 / R-OH)

Figure 1: Synthetic pathway analysis highlighting the risk of racemization via acid chloride activation versus the recommended active ester route.[1][2]

Validated Experimental Protocols

Protocol A: Synthesis of Chiral PPAR Agonist Scaffolds (Amide Coupling)

Context: This protocol is designed for coupling the (S)-acid to a sulfonamide or aniline, a common motif in PPAR


 agonists (fibrates) and PPAR

modulators.

Reagents:

  • (S)-2-(4-Fluorophenoxy)propanoic acid (1.0 equiv)[1][2]

  • Target Amine/Sulfonamide (1.1 equiv)

  • T3P (Propylphosphonic anhydride) (1.5 equiv, 50% in EtOAc) – Selected for low racemization potential.

  • Triethylamine (TEA) (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or DMF.

Step-by-Step Methodology:

  • Dissolution: Charge a reaction vessel with (S)-2-(4-Fluorophenoxy)propanoic acid (10 mmol) and the amine (11 mmol) in EtOAc (50 mL).

  • Base Addition: Cool the mixture to 0°C. Add TEA (30 mmol) dropwise. Note: Exothermic reaction.[1]

  • Activation & Coupling: Add T3P solution (15 mmol) dropwise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–12 hours. Monitor by TLC or LC-MS.[1][2]

  • Workup: Quench with water (20 mL). Separate phases. Wash organic layer with 0.5M HCl (cold), sat.

    
    , and brine.
    
  • Isolation: Dry over

    
    , filter, and concentrate.
    
  • Validation: The product should retain the (S)-configuration.

Why this works: T3P acts as an acid scavenger and coupling agent simultaneously. The reaction byproduct is water-soluble, simplifying purification.[1] Crucially, it activates the acid without generating high concentrations of free acid chloride, suppressing the ketene pathway.

Protocol B: Synthesis of "Fop" Herbicide Precursors (Esterification)

Context: Synthesis of aryloxyphenoxypropionate esters.[4] While many commercial herbicides are (R)-isomers, this protocol demonstrates the retention of configuration if the (S)-isomer is the desired bioactive form or intermediate.[1][2]

Method: Mitsunobu Inversion Strategy (If Inversion is Required) If you start with the (S)-acid and need the (R)-ester (common for bioactivity), a direct esterification retains stereochemistry.[1] To invert, one typically starts from the lactate. However, if you must invert the acid:

  • Note: Direct inversion of the carboxylic acid oxygen is chemically difficult. Standard practice for "Fops" is starting from (S)-Ethyl Lactate

    
     Tosylation 
    
    
    
    SN2 with Phenol
    
    
    (R)-Product.[1][2]
  • Protocol below assumes RETENTION of configuration is desired (S-acid to S-ester).

Method: Mild Steglich Esterification (Retention) [1]

  • Reagents: (S)-Acid (1.0 equiv), Alcohol (1.1 equiv), DCC (1.1 equiv), DMAP (0.1 equiv), DCM (Solvent).

  • Procedure:

    • Dissolve (S)-acid and Alcohol in dry DCM at 0°C.

    • Add DMAP.

    • Add DCC (dissolved in DCM) dropwise. Precipitation of DCU urea will occur.

    • Stir 0°C to RT overnight.

    • Filter off DCU. Wash filtrate with dilute HCl and

      
      .
      
  • Outcome: (S)-Ester with >95% ee retention.

Quality Control & Analytics

Enantiomeric Excess (ee) Determination

Do not rely on optical rotation (


) alone, as it is concentration/solvent dependent and insensitive to minor racemization.

HPLC Method (Standard):

  • Column: Chiralcel OD-H or AD-H (Daicel).[1][2]

  • Mobile Phase: Hexane : Isopropanol (90:10 to 98:[1]2) with 0.1% Trifluoroacetic acid (TFA). TFA is crucial to sharpen the carboxylic acid peak.

  • Detection: UV @ 230 nm (Phenoxy absorption) and 254 nm.

  • Flow Rate: 0.5 – 1.0 mL/min.

NMR Validation:

  • 
    -NMR:  Useful for purity but not chirality.[1][2]
    
  • Chiral Solvating Agents: Use (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol.[1][2] The diastereomeric complexes formed will show distinct splitting of the methyl doublet (

    
    1.6 ppm) in 
    
    
    
    -NMR if racemization has occurred.[1]

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6950752, (2S)-2-(4-fluorophenyl)propanoic acid. Available at: [Link]

  • Nestler, H. P., et al. (2023). Catalytic Deracemization Reactions. Journal of the American Chemical Society. Available at: [Link]

  • Google Patents.Process for the minimization of racemization in the preparation of optically active ((aryloxy)phenoxy)propionate herbicides (US4897481A).
  • MDPI. Absolute Configuration Sensing of Chiral Aryl- and Aryloxy-Propionic Acids. Chemosensors. Available at: [Link]

Sources

Asymmetric Synthesis of (S)-2-(4-Fluorophenoxy)propanoic Acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral (S)-2-(4-Fluorophenoxy)propanoic Acid

(S)-2-(4-Fluorophenoxy)propanoic acid is a chiral carboxylic acid that serves as a crucial building block in the synthesis of a variety of biologically active molecules, particularly in the agrochemical and pharmaceutical industries. The stereochemistry at the C-2 position is often critical for the desired biological activity, with the (S)-enantiomer frequently exhibiting higher efficacy compared to its (R)-counterpart or the racemic mixture. This heightened activity underscores the importance of efficient and scalable asymmetric synthetic routes to access the enantiomerically pure (S)-form. This application note provides a comprehensive overview of established methods for the asymmetric synthesis of (S)-2-(4-Fluorophenoxy)propanoic acid, offering detailed protocols, mechanistic insights, and characterization data to support researchers in their synthetic endeavors.

Strategic Approaches to Asymmetric Synthesis

The synthesis of enantiomerically pure (S)-2-(4-Fluorophenoxy)propanoic acid can be approached through several strategic pathways. The choice of method often depends on factors such as scale, available starting materials, and desired enantiomeric purity. This guide will focus on three robust and widely applicable strategies:

  • Enzymatic Kinetic Resolution: A biocatalytic approach that utilizes the stereoselectivity of enzymes to resolve a racemic mixture.

  • Synthesis from a Chiral Pool: A method that employs a readily available enantiopure starting material, in this case, (S)-Alanine, to construct the target molecule.

  • Chiral Auxiliary-Mediated Synthesis: A strategy that involves the temporary attachment of a chiral auxiliary to a prochiral substrate to direct a stereoselective transformation.

Method 1: Enzymatic Kinetic Resolution of Racemic 2-(4-Fluorophenoxy)propanoic Acid

Principle: Enzymatic kinetic resolution is a powerful technique that leverages the high stereoselectivity of enzymes, typically lipases, to preferentially catalyze the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted and thus enriched. In this case, the racemic methyl ester of 2-(4-fluorophenoxy)propanoic acid is subjected to hydrolysis catalyzed by a lipase. The enzyme will selectively hydrolyze the (R)-ester to the corresponding carboxylic acid, leaving the desired (S)-ester unreacted. Subsequent hydrolysis of the enriched (S)-ester yields the target (S)-2-(4-Fluorophenoxy)propanoic acid.

Workflow for Enzymatic Kinetic Resolution:

Application Note: Derivatization Strategies for the Chiral and Achiral Analysis of (S)-2-(4-Fluorophenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the derivatization of (S)-2-(4-Fluorophenoxy)propanoic acid for analytical purposes. It is designed for researchers, scientists, and drug development professionals who require robust and reliable methods for the quantification and chiral purity assessment of this compound. Detailed protocols for both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are presented, with a focus on the underlying chemical principles and practical considerations for successful implementation.

Introduction

(S)-2-(4-Fluorophenoxy)propanoic acid is a chiral carboxylic acid that finds application in various fields, including pharmaceuticals and agrochemicals. Accurate determination of its concentration and enantiomeric purity is critical for efficacy, safety, and regulatory compliance. Direct analysis of this compound, particularly by gas chromatography, can be challenging due to its polarity and low volatility, which can lead to poor peak shape, low sensitivity, and thermal degradation.

Derivatization is a chemical modification technique used to convert an analyte into a product with improved analytical properties.[1] For carboxylic acids like (S)-2-(4-Fluorophenoxy)propanoic acid, derivatization is often employed to:

  • Increase Volatility: By replacing the polar carboxyl hydrogen with a nonpolar group, the volatility of the analyte is increased, making it suitable for GC analysis.[1]

  • Improve Thermal Stability: Derivatives are often more stable at the high temperatures required for GC, preventing on-column degradation.

  • Enhance Chromatographic Performance: Derivatization can lead to sharper, more symmetrical peaks, improving resolution and quantification.[2]

  • Enable Chiral Separation: Reaction with a chiral derivatizing agent can create diastereomers from enantiomers, allowing for their separation on a standard achiral column.[1]

This guide will explore two primary derivatization strategies for (S)-2-(4-Fluorophenoxy)propanoic acid: silylation for achiral GC-MS analysis and esterification for both achiral and chiral GC-MS analysis. Additionally, a direct analysis approach using liquid chromatography-tandem mass spectrometry (LC-MS/MS) will be discussed as a powerful alternative that may not require derivatization.

Principles of Derivatization for Carboxylic Acids

The most common derivatization reactions for carboxylic acids target the active hydrogen of the carboxyl group. The two main approaches are silylation and alkylation (esterification).

Silylation

Silylation involves the replacement of the acidic proton with a silyl group, typically a trimethylsilyl (TMS) group. Silylating reagents are highly effective and react with a wide range of polar compounds.[3]

Mechanism of Silylation with BSTFA:

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a popular and potent silylating reagent. The reaction proceeds via a nucleophilic attack of the carboxylate oxygen on the silicon atom of the BSTFA molecule, leading to the formation of a TMS ester. The by-products, N-trimethylsilyl-trifluoroacetamide and trifluoroacetamide, are volatile and typically do not interfere with the analysis.[3]

Alkylation (Esterification)

Alkylation, specifically esterification, converts the carboxylic acid into an ester, most commonly a methyl ester. This significantly reduces the polarity and increases the volatility of the analyte.[4]

Mechanism of Esterification with Methanol and an Acid Catalyst:

In the presence of an acid catalyst (e.g., sulfuric acid or hydrochloric acid), methanol reacts with the carboxylic acid to form a methyl ester. The reaction is an equilibrium process and is driven to completion by using an excess of methanol.[5]

Derivatization for GC-MS Analysis

Achiral Analysis via Silylation

For the routine quantification of total 2-(4-Fluorophenoxy)propanoic acid, silylation is a rapid and effective derivatization method.

dot

Caption: Workflow for silylation-based GC-MS analysis.

Protocol: Silylation with BSTFA

This protocol is a general guideline and may require optimization for specific matrices.

Materials:

  • (S)-2-(4-Fluorophenoxy)propanoic acid standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Anhydrous Pyridine (as a catalyst)

  • Aprotic solvent (e.g., Dichloromethane, Hexane)

  • Heating block

  • GC vials with caps

Procedure:

  • Sample Preparation: Transfer a known amount of the sample (typically 1-10 mg) or sample extract into a GC vial. If the sample is in a protic solvent (e.g., methanol), evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of an aprotic solvent to dissolve the residue. To this, add 100 µL of BSTFA and 50 µL of anhydrous pyridine.[6] For trace analysis, smaller volumes can be used, maintaining an excess of the silylating reagent.[3]

  • Reaction: Tightly cap the vial and heat at 60-70°C for 20-30 minutes in a heating block.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.

dot

Caption: Silylation of a carboxylic acid with BSTFA.

Chiral Analysis via Esterification and Diastereomer Formation

To determine the enantiomeric purity of (S)-2-(4-Fluorophenoxy)propanoic acid, a common approach is to derivatize it with a chiral reagent to form diastereomers. These diastereomers have different physical properties and can be separated on a conventional achiral GC column.

Protocol: Diastereomeric Esterification with a Chiral Alcohol

This protocol involves a two-step process: conversion of the carboxylic acid to an acid chloride, followed by reaction with a chiral alcohol.

Materials:

  • (S)-2-(4-Fluorophenoxy)propanoic acid

  • Thionyl chloride (SOCl₂)

  • Chiral alcohol (e.g., (R)-(-)-2-Octanol)

  • Anhydrous solvent (e.g., Toluene)

  • Triethylamine

Procedure:

  • Acid Chloride Formation: Dissolve the carboxylic acid in a minimal amount of anhydrous toluene. Add an excess of thionyl chloride and reflux the mixture for 1-2 hours. Remove the excess thionyl chloride and solvent under reduced pressure.

  • Esterification: Dissolve the resulting acid chloride in anhydrous toluene. Add an equimolar amount of the chiral alcohol and a slight excess of triethylamine (to scavenge the HCl produced). Stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by TLC or a preliminary GC run).

  • Work-up: Wash the reaction mixture with dilute acid, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Analysis: The resulting solution containing the diastereomeric esters can be directly analyzed by GC-MS.

Direct Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a powerful alternative for the analysis of polar compounds like (S)-2-(4-Fluorophenoxy)propanoic acid, often without the need for derivatization.[7] This approach simplifies sample preparation and avoids potential issues associated with derivatization reactions.

Achiral LC-MS/MS Analysis

Protocol: Direct UPLC-MS/MS

Instrumentation:

  • UPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: A reversed-phase column suitable for polar compounds (e.g., C18, Phenyl-Hexyl).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

  • Gradient: A suitable gradient from high aqueous to high organic content.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 20 µL.

MS/MS Conditions (Negative ESI Mode):

  • Precursor Ion: [M-H]⁻ for (S)-2-(4-Fluorophenoxy)propanoic acid (m/z 183.0).

  • Product Ions: Characteristic fragment ions for quantification and qualification (e.g., m/z 141.0, m/z 93.0). These transitions should be optimized for the specific instrument.

Chiral LC-MS/MS Analysis

For enantioselective analysis, a chiral stationary phase (CSP) is required.

Protocol: Chiral LC-MS/MS

LC Conditions:

  • Column: A chiral column, such as a cyclodextrin-based or polysaccharide-based CSP. The selection of the appropriate chiral column is critical and may require screening.[8]

  • Mobile Phase: The mobile phase composition will depend on the chosen chiral column and can range from normal-phase (e.g., hexane/isopropanol) to reversed-phase (e.g., water/acetonitrile with additives like formic acid). Reversed-phase conditions are generally more compatible with ESI-MS.[9]

Data Summary

The following table summarizes expected analytical data for derivatized and underivatized (S)-2-(4-Fluorophenoxy)propanoic acid. Note that retention times are highly dependent on the specific chromatographic conditions and column used.

Analyte FormAnalytical MethodExpected Retention Time (min)Key m/z Values (Precursor -> Product)
(S)-2-(4-Fluorophenoxy)propanoic acidLC-MS/MSVariable183.0 -> 141.0, 93.0
TMS-ester of 2-(4-Fluorophenoxy)propanoic acidGC-MSVariable256 (M+), 241, 197, 73
Methyl-ester of 2-(4-Fluorophenoxy)propanoic acidGC-MSVariable198 (M+), 139, 111, 83

Method Validation Considerations

All analytical methods developed based on these protocols should be fully validated according to relevant regulatory guidelines (e.g., ICH, FDA).[10] Validation parameters should include:

  • Specificity/Selectivity: Ensuring no interference from matrix components or other compounds.

  • Linearity and Range: Demonstrating a linear relationship between detector response and analyte concentration.

  • Accuracy and Precision: Assessing the closeness of the measured value to the true value and the degree of scatter in the data.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determining the lowest concentration of analyte that can be reliably detected and quantified.

  • Robustness: Evaluating the method's performance under small, deliberate variations in experimental parameters.

  • Stability: Assessing the stability of the analyte in the sample matrix and the stability of the derivatized product.[11]

For chiral methods, additional validation parameters such as the resolution between enantiomers and the demonstration that the derivatization process does not cause racemization are crucial.[12]

Conclusion

The choice of analytical strategy for (S)-2-(4-Fluorophenoxy)propanoic acid depends on the specific requirements of the analysis. For achiral quantification, silylation followed by GC-MS is a robust and reliable method. For enantiomeric purity assessment, derivatization with a chiral reagent to form diastereomers for GC-MS analysis or the use of a chiral LC column for LC-MS/MS are effective approaches. Direct analysis by LC-MS/MS is a powerful technique that can simplify sample preparation and is particularly well-suited for high-throughput applications. The protocols and principles outlined in this application note provide a solid foundation for the development and validation of analytical methods for this important chiral compound.

References

  • Agilent Technologies. (2005). Column Selection for the Analysis of Fatty Acid Methyl Esters Application Note.
  • Liu, R. H. (2020). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 28(3), 357-371.
  • Nacalai Tesque, Inc. (n.d.). Fatty Acid Methylation Kits.
  • Mallet, C. R., Shah, D., & Burgess, J. (n.d.). Direct Quantification of Acidic Herbicides in Drinking Water Samples Using Ultra-Sensitive UPLC/MS/MS Analysis. Waters Corporation.
  • Waters Corporation. (n.d.). Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry.
  • Tan, D., et al. (2022). Chiral separation using cyclodextrins as mobile phase additives in open‐tubular liquid chromatography with a pseudophase coating. Electrophoresis, 43(9-10), 1075-1082.
  • Macherey-Nagel. (n.d.). Derivatization reagents for GC.
  • Hepner, J., de Zeeuw, J., & English, C. (n.d.). Chiral Separation and Optimization on Substituted ß-Cyclodextrin Columns. Restek Corporation.
  • GL Sciences. (n.d.). Organic Solvents Retention Time Table.
  • ResearchGate. (2015). How do I perform a methylation as derivatization method for GC-MS analysis without highly toxic diazomethane?
  • University of California, Santa Barbara. (n.d.). Preparation of TMS Derivatives for GC/MS. Retrieved from a relevant university chemistry department website.
  • European Union Reference Laboratory for Pesticides Requiring Single Residue Methods. (2014). Analysis of Phenoxyalkanoic Acids in Milk using QuEChERS method and LC-MS/MS.
  • Waters Corporation. (n.d.). Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry.
  • Harvey, D. J., & Vouros, P. (2019). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 38(6), 523-605.
  • Sigma-Aldrich. (n.d.). N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) Technical Bulletin.
  • Romanello, D. (2025).
  • National Center for Biotechnology Information. (n.d.).
  • Li, X., et al. (2017). Chiral derivatization coupled with liquid chromatography/mass spectrometry for determining ketone metabolites of hydroxybutyrate enantiomers.
  • World Organisation for Animal Health (WOAH). (n.d.). Guidelines for the validation of analytical methods used in residue studies in animal tissues.
  • Chromatography Online. (2009).
  • National Center for Biotechnology Information. (n.d.). Benzenepropanoic acid, 3-[(trimethylsilyl)oxy]-, trimethylsilyl ester. PubChem.
  • ResearchGate. (2025).
  • Sigma-Aldrich. (n.d.). Fatty Acid Methylation Kit (MAK224) - Technical Bulletin.
  • ResearchGate. (2025).
  • Madhavan, P., et al. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid. TSI Journals.
  • BenchChem. (2025).
  • Merck. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • Drozd, J. (n.d.). Acids: Derivatization for GC Analysis.
  • Dong, M. W. (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. LCGC North America.
  • Shimadzu. (n.d.).
  • Vale, N., et al. (2018). Chiral Drug Analysis in Forensic Chemistry: An Overview. Molecules, 23(2), 262.
  • Supelco. (n.d.). Chiral Cyclodextrin Capillary GC Columns.
  • BenchChem. (2025).
  • Jo, H., et al. (2023). A Validated Chiral LC–MS/MS Method for the Enantioselective Determination of (S)-(+)- and (R)-(-)-Ibuprofen in Dog Plasma: Its Application to a Pharmacokinetic Study. Molecules, 28(5), 2296.
  • Scribd. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Trimethylsilyl 2-methyl-2,3-bis[(trimethylsilyl)
  • Agilent Technologies. (n.d.).
  • Singh, R. H., & Singh, H. P. (2025). Analytical Method Validation: Principles, Techniques, and Applications. Chemistry Research Journal, 10(4), 140-143.
  • Liu, R. H. (2020). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 28(3), 357-371.
  • MDPI. (2024). Dynamic Analysis of UPLC-MS/MS for Sugar and Organic Acid Components of Pears with Different Flesh Texture Types During Development.
  • Atmospheric Chemistry and Physics. (n.d.).
  • Farmacja Współczesna. (2025). Development and validation of a UPLC MS/MS method for the determination of fenofibric acid, the active metabolite of f.

Sources

Scale-up synthesis of (S)-2-(4-Fluorophenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Scale-Up Synthesis of (S)-2-(4-Fluorophenoxy)propanoic Acid

Abstract

(S)-2-(4-Fluorophenoxy)propanoic acid is a valuable chiral building block in the pharmaceutical and agrochemical industries, notably serving as a key intermediate in the synthesis of anti-inflammatory drugs and selective herbicides.[1] Its stereochemistry is crucial for biological activity, necessitating a robust and scalable enantioselective synthesis. This document provides a comprehensive guide for the scale-up synthesis of the (S)-enantiomer, focusing on the asymmetric Williamson ether synthesis. We delve into the rationale behind the chosen synthetic strategy, offer a detailed, step-by-step protocol suitable for kilogram-scale production, and present troubleshooting and process optimization insights to ensure high yield and enantiopurity.

Introduction and Strategic Rationale

The synthesis of optically pure aryloxypropanoic acids presents a significant challenge in process chemistry. The target molecule, (S)-2-(4-Fluorophenoxy)propanoic acid, contains a single stereocenter that dictates its efficacy and selectivity in biological systems. While racemic synthesis followed by chiral resolution is a viable route, it is often economically and environmentally inefficient for large-scale production, as it inherently discards up to 50% of the material unless a robust racemization process is employed.[2][3]

Therefore, an asymmetric approach is highly desirable. The most direct and industrially proven method is the Williamson ether synthesis , a classic SN2 reaction between a nucleophile and an organohalide.[4][5] By employing a chiral electrophile, the desired stereochemistry can be directly installed. Our selected strategy involves the reaction of 4-fluorophenol with an ester of (R)-2-chloropropanoic acid. The reaction proceeds via an SN2 mechanism, which is known to cause an inversion of stereochemistry at the chiral center, thus converting the (R)-starting material into the desired (S)-product. This method is advantageous for scale-up due to the availability of starting materials, predictable stereochemical outcome, and straightforward reaction conditions.

Overall Synthetic Pathway

The scale-up synthesis is designed as a two-step process:

  • Asymmetric Williamson Ether Synthesis: Formation of the ether linkage by reacting the sodium salt of 4-fluorophenol with ethyl (R)-(-)-2-chloropropionate.

  • Saponification: Hydrolysis of the resulting ethyl ester to yield the final carboxylic acid product.

G A 4-Fluorophenol C Sodium 4-fluorophenoxide (in situ) A->C Deprotonation Step 1a B Sodium Hydroxide (NaOH) in Acetone B->C E Ethyl (S)-2-(4-fluorophenoxy)propanoate C->E SN2 Reaction (Stereoinversion) Step 1b D Ethyl (R)-(-)-2-chloropropionate D->E G (S)-2-(4-Fluorophenoxy)propanoic acid E->G Saponification & Acidification Step 2 F 1. NaOH (aq), EtOH 2. HCl (aq) F->G

Caption: Synthetic workflow for (S)-2-(4-Fluorophenoxy)propanoic acid.

Detailed Scale-Up Protocol

This protocol is optimized for a ~1.5 kg batch size. All operations should be conducted in a well-ventilated chemical fume hood or an appropriate manufacturing suite with personal protective equipment (PPE).

Materials and Equipment
Reagent/MaterialCAS NumberMolar Mass ( g/mol )QuantityMolesPurity
4-Fluorophenol371-41-5112.111.00 kg8.92>99%
Sodium Hydroxide (pellets)1310-73-240.00365 g9.13>98%
Ethyl (R)-(-)-2-chloropropionate42411-93-8136.581.27 kg9.30>97%
Acetone67-64-158.0810 L-ACS Grade
Ethanol64-17-546.075 L-Denatured
Hydrochloric Acid (37%)7647-01-036.46~1.5 L-Reagent Grade
Toluene108-88-392.148 L-ACS Grade
Deionized Water7732-18-518.02~25 L--

Equipment: 20L glass reactor with overhead stirrer, heating/cooling mantle, reflux condenser, and thermocouple; 50L separation funnel; vacuum filtration apparatus; drying oven.

Step-by-Step Procedure

Step 1: Synthesis of Ethyl (S)-2-(4-fluorophenoxy)propanoate

  • Phenoxide Formation: Charge the 20L reactor with 4-Fluorophenol (1.00 kg, 8.92 mol) and Acetone (10 L). Begin stirring to dissolve the solid.

  • Carefully add Sodium Hydroxide pellets (365 g, 9.13 mol) portion-wise to the solution. An exotherm will be observed; maintain the internal temperature below 40°C using a cooling bath if necessary.

  • Stir the resulting slurry at room temperature for 1 hour to ensure complete formation of the sodium 4-fluorophenoxide salt.

  • SN2 Reaction: Attach the reflux condenser and begin heating the mixture to a gentle reflux (~56°C).

  • Slowly add Ethyl (R)-(-)-2-chloropropionate (1.27 kg, 9.30 mol) via an addition funnel over 1-2 hours. The reaction is exothermic; control the addition rate to maintain a steady reflux.

  • After the addition is complete, maintain the reflux for 8-10 hours. Monitor the reaction progress by TLC or HPLC until the 4-fluorophenol is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove the precipitated sodium chloride. Wash the salt cake with additional acetone (2 x 500 mL).

  • Combine the filtrates and concentrate under reduced pressure to remove the acetone, yielding a crude oil.

Step 2: Saponification and Isolation of the Final Product

  • Hydrolysis: To the crude ester from the previous step, add Ethanol (5 L) and a solution of Sodium Hydroxide (720 g in 5 L of deionized water).

  • Heat the mixture to 60-70°C and stir for 4-6 hours. Monitor the hydrolysis by TLC or HPLC until the starting ester is no longer detectable.

  • Purification: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with deionized water (10 L) and transfer to a 50L separation funnel. Wash the aqueous layer with Toluene (2 x 2 L) to remove any non-polar impurities.

  • Acidification & Precipitation: Cool the aqueous layer in an ice bath to below 10°C. Slowly add concentrated Hydrochloric Acid (~1.5 L) with vigorous stirring until the pH reaches 1-2. A white precipitate of the product will form.

  • Stir the slurry in the cold for 1 hour to ensure complete precipitation.

  • Isolation & Drying: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 2 L) until the washings are neutral (pH ~7).

  • Dry the product in a vacuum oven at 50-60°C to a constant weight.

Expected Results
ParameterExpected Value
Yield 1.35 - 1.48 kg (82-90%)
Appearance White to off-white crystalline solid
Purity (HPLC) >99%
Enantiomeric Excess (Chiral HPLC) >98% e.e.
Melting Point 94-96 °C

Process Control and Troubleshooting

Effective process control is critical for ensuring batch-to-batch consistency, purity, and yield.

Analytical Monitoring:

  • Reaction Completion: Utilize HPLC to monitor the disappearance of starting materials (4-fluorophenol and the intermediate ester).

  • Purity Assessment: Final product purity should be confirmed by HPLC and structural identity by 1H NMR and 13C NMR.

  • Chiral Purity: Enantiomeric excess (e.e.) must be determined using a suitable chiral HPLC method, such as on a CHIRALPAK® column.[6]

G Start Process Issue Identified Q1 Low Yield in Step 1? Start->Q1 A1_1 Check base quality and stoichiometry. Ensure anhydrous conditions. Q1->A1_1 Yes Q2 Incomplete Hydrolysis (Step 2)? Q1->Q2 No A1_2 Verify reaction time and temperature. Confirm complete consumption of 4-fluorophenol via HPLC. A1_1->A1_2 A1_2->Q2 A2 Increase reaction time or temperature (up to 80°C). Ensure sufficient NaOH was added. Q2->A2 Yes Q3 Low Enantiomeric Excess? Q2->Q3 No A2->Q3 A3 Verify chiral purity of Ethyl (R)-(-)-2-chloropropionate starting material. Ensure reaction temperature did not promote racemization. Q3->A3 Yes Q4 Product Fails Purity Spec? Q3->Q4 No A3->Q4 A4 Perform recrystallization from a Toluene/Heptane solvent system. Ensure aqueous washes were sufficient to remove salts. Q4->A4 Yes End Process Optimized Q4->End No A4->End

Caption: Troubleshooting decision tree for the synthesis protocol.

Conclusion

The protocol detailed herein provides a reliable and scalable method for the enantioselective synthesis of (S)-2-(4-Fluorophenoxy)propanoic acid. By leveraging an asymmetric Williamson ether synthesis with a readily available chiral electrophile, this process achieves high yields and excellent enantiopurity, making it suitable for industrial application. Careful monitoring of reaction parameters and adherence to the purification procedures are key to obtaining a final product that meets the stringent quality requirements of the pharmaceutical and agrochemical sectors.

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Pharmaceutical Technology. (2015, February 2). Chiral Resolution with and without Resolving Agents. Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). The Improved Chiral Resolution of Mecoprop Enantiomers on CHIRALPAK® IM. Retrieved from [Link]

Sources

Technical Application Note: (S)-2-(4-Fluorophenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Development, Characterization, and Biological Profiling of Chiral Herbicide Intermediates

Part 1: Strategic Significance & Introduction

The Chiral Imperative in Agrochemicals The development of aryloxyphenoxypropionate herbicides (the "fops") represents a critical case study in stereoselective bioactivity. While the (R)-enantiomer of this class typically exhibits potent Acetyl-CoA Carboxylase (ACCase) inhibition, the (S)-enantiomer —the subject of this guide—plays a complex role in modern herbicide development.

This application note details the synthesis, purification, and testing of (S)-2-(4-Fluorophenoxy)propanoic acid . Although often considered the "inactive" isomer in the context of direct ACCase inhibition, the (S)-form is critical for:

  • Metabolic Fate Studies: Investigating in vivo chiral inversion (enantiomerization) in resistant weed biotypes.[1]

  • Regulatory Compliance: Quantifying enantiomeric excess (ee) and establishing toxicity profiles for the "impurity" in racemic mixtures.

  • Chiral Pool Synthesis: Serving as a scaffold for stereochemical inversion to the active (R)-ester via Mitsunobu protocols.[1]

Part 2: Enantioselective Synthesis Protocol

Objective: Synthesize high-purity (>98% ee) (S)-2-(4-Fluorophenoxy)propanoic acid via SN2 nucleophilic substitution with inversion of configuration.

Mechanism: To obtain the (S)-configuration at the ether linkage, the reaction must proceed using (R)-2-chloropropionic acid as the electrophile. The nucleophilic attack by the phenoxide ion causes an inversion of the chiral center (Walden inversion).

Experimental Workflow

Reagents:

  • 4-Fluorophenol (1.0 eq)

  • (R)-(+)-2-Chloropropionic acid (1.1 eq, >99% ee)

  • Potassium Carbonate (

    
    , 2.5 eq)
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Protocol:

  • Phenoxide Formation:

    • Charge a 3-neck round-bottom flask with 4-Fluorophenol (11.2 g, 100 mmol) and anhydrous MeCN (150 mL).

    • Add finely ground

      
       (34.5 g, 250 mmol) under nitrogen atmosphere.
      
    • Heat to 50°C for 30 minutes to generate the potassium phenoxide intermediate.

  • Chiral Substitution (Inversion):

    • Cool the mixture to 20°C.

    • Add (R)-2-Chloropropionic acid (12.0 g, 110 mmol) dropwise over 20 minutes. Note: Exothermic reaction.[1]

    • Reflux the mixture (80°C) for 6–8 hours. Monitor consumption of phenol via TLC (Hexane:EtOAc 3:1).

  • Work-up & Isolation:

    • Remove solvent under reduced pressure.[1]

    • Redissolve residue in water (200 mL) and wash with diethyl ether (2 x 50 mL) to remove unreacted phenol.

    • Acidification: Cool the aqueous layer to 0°C and acidify to pH 1–2 using 6N HCl. The product will precipitate as a white solid or oil.[1]

    • Extract with Ethyl Acetate (3 x 100 mL).[1] Dry combined organics over

      
       and concentrate.
      
  • Purification:

    • Recrystallize from Hexane/Toluene (9:1) to maximize enantiomeric purity.

Yield Target: 85–90% Purity Target: >98% Chemical Purity, >96% ee.

Visualizing the Synthesis Logic

SynthesisPath Start Reagents: 4-Fluorophenol (R)-2-Chloropropionic Acid Inter Intermediate: Potassium Phenoxide Start->Inter K2CO3, 50°C Reaction SN2 Reaction (Walden Inversion) Inter->Reaction Reflux, 8h Product Product: (S)-2-(4-Fluorophenoxy) propanoic acid Reaction->Product Workup & Crystallization

Figure 1: Synthetic pathway utilizing stereochemical inversion to target the (S)-enantiomer.

Part 3: Analytical Validation (Chiral HPLC)

Trustworthiness: You cannot rely on optical rotation (


) alone, as it is concentration-dependent and susceptible to impurities. Chiral HPLC is the gold standard for validation.[1]

Method Parameters:

ParameterSpecification
Column Daicel Chiralcel OD-H or Chiralpak AD-H (4.6 x 250 mm, 5 µm)
Mobile Phase n-Hexane : Isopropanol : Trifluoroacetic Acid (90 : 10 : 0.1)
Flow Rate 1.0 mL/min
Detection UV @ 230 nm and 280 nm
Temperature 25°C
Injection Vol 10 µL (1 mg/mL in mobile phase)

Data Interpretation:

  • Retention Time (

    
    ):  Under these conditions, the (R)-enantiomer typically elutes before the (S)-enantiomer on OD-H columns (verify with racemic standard).
    
  • Enantiomeric Excess (ee) Calculation:

    
    
    
Part 4: Biological Assay Protocols

To evaluate the herbicide potential (or lack thereof) of the (S)-isomer, we utilize a coupled enzyme assay targeting Acetyl-CoA Carboxylase (ACCase).

Protocol: Spectrophotometric ACCase Inhibition Assay

Principle: ACCase carboxylates Acetyl-CoA to Malonyl-CoA, consuming ATP.[1] The assay couples this reaction to Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH). The oxidation of NADH to NAD+ is measured as a decrease in absorbance at 340 nm.[1]

Reagents:

  • Enzyme Source: Wheat (Triticum aestivum) shoot extract (susceptible model).

  • Assay Buffer: 100 mM Tricine (pH 8.0), 10 mM

    
    , 50 mM KCl.
    
  • Substrates: Acetyl-CoA, ATP,

    
    .[1]
    
  • Coupling System: Phosphoenolpyruvate (PEP), NADH, PK/LDH mix.

Workflow:

  • Preparation:

    • Prepare 100 mM stock of (S)-2-(4-Fluorophenoxy)propanoic acid in Acetone.

    • Prepare serial dilutions (0.1 µM to 100 µM).

  • Incubation:

    • In a 96-well UV-transparent plate, add:

      • 150 µL Assay Buffer

      • 10 µL Herbicide dilution (or Acetone blank)

      • 20 µL ACCase Extract

    • Incubate at 25°C for 10 minutes to allow inhibitor binding.[1]

  • Reaction Initiation:

    • Add 20 µL Substrate/Coupling Mix (ATP, Acetyl-CoA, NADH, PEP, PK/LDH).

    • Immediately place in plate reader.[1]

  • Measurement:

    • Monitor Absorbance (340 nm) every 30 seconds for 15 minutes (Kinetic Mode).

  • Data Analysis:

    • Calculate the slope (rate of NADH oxidation) for the linear portion.

    • Determine % Inhibition relative to solvent control.[1]

    • Expectation: The (S)-enantiomer should show

      
       (low activity), whereas the (R)-control typically shows 
      
      
      
      .
Visualizing the Assay Logic

AssayWorkflow Plant Wheat Seedlings (14 days old) Extract ACCase Extraction (Ammonium Sulfate Precip.) Plant->Extract Incubate Incubation Enzyme + (S)-Isomer Extract->Incubate Kinetic Kinetic Read (OD340nm decrease) Incubate->Kinetic Add ATP/NADH Analysis Data Analysis (IC50 Calculation) Kinetic->Analysis

Figure 2: Workflow for the coupled-enzyme ACCase inhibition assay.

Part 5: References
  • Kukorelli, G., Reisinger, P., & Torma, M. (2013). Experiments with ACCase inhibitor herbicides on different weed species. Journal of Plant Protection Research , 53(1). Link

  • Tehranchian, P., et al. (2021).[1] Detecting the Effect of ACCase-Targeting Herbicides on ACCase Activity Utilizing a Malachite Green Colorimetric Functional Assay. Weed Science , 69(5).[1] Link

  • Hagin, R. D., et al. (1990).[1] Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. Journal of Chromatography A , 539(1). Link

  • Delye, C. (2005).[1] Weed resistance to acetyl coenzyme A carboxylase inhibitors: an update. Weed Science , 53(5), 728-746. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-2-(4-Fluorophenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis of (S)-2-(4-Fluorophenoxy)propanoic acid. This guide is designed for researchers, chemists, and process development professionals who are actively engaged in the synthesis of this important chiral building block. As a key intermediate in the development of pharmaceuticals and advanced agrochemicals, its stereochemical purity is paramount.[1]

This document moves beyond simple protocols to provide in-depth troubleshooting advice based on established chemical principles and extensive experience in synthetic organic chemistry. We will explore the most common synthetic routes, diagnose potential issues, and offer robust, field-proven solutions.

Section 1: Overview of Common Synthetic Strategies

The synthesis of (S)-2-(4-Fluorophenoxy)propanoic acid typically involves the formation of an ether bond between the 4-fluorophenol moiety and a chiral three-carbon propanoic acid unit. The two most prevalent and reliable strategies for achieving this are the Williamson Ether Synthesis and the Mitsunobu Reaction. The choice between them often depends on the availability of starting materials, cost considerations, and desired stereochemical outcome.

  • Route A: Williamson Ether Synthesis: This classical method involves an Sₙ2 reaction between a sodium or potassium 4-fluorophenoxide and a chiral electrophile, such as an ester of (S)-2-chloropropionic acid or (S)-2-bromopropionic acid. The reaction is followed by hydrolysis of the resulting ester to yield the target carboxylic acid. This pathway directly translates the stereochemistry of the starting halide to the product.[2][3]

  • Route B: Mitsunobu Reaction: This powerful reaction allows for the condensation of 4-fluorophenol with an alcohol, typically an ester of (R)-lactic acid. A crucial feature of the Mitsunobu reaction is that it proceeds with a complete inversion of stereochemistry at the alcohol's chiral center.[4][5][6] Therefore, to obtain the (S)-product, one must start with an (R)-configured alcohol.

G cluster_williamson Route A: Williamson Ether Synthesis cluster_mitsunobu Route B: Mitsunobu Reaction W_Start1 4-Fluorophenol W_React SN2 Reaction (Base, e.g., K2CO3, NaH) W_Start1->W_React W_Start2 (S)-2-Halopropanoate Ester (e.g., Chloro, Bromo) W_Start2->W_React W_Inter (S)-2-(4-Fluorophenoxy)propanoate Ester W_React->W_Inter W_Hydro Hydrolysis (e.g., NaOH, then H+) W_Inter->W_Hydro W_End (S)-2-(4-Fluorophenoxy)propanoic acid W_Hydro->W_End M_Start1 4-Fluorophenol M_React Mitsunobu Reaction (PPh3, DEAD/DIAD) Inversion of Stereochemistry M_Start1->M_React M_Start2 (R)-Lactate Ester M_Start2->M_React M_Inter (S)-2-(4-Fluorophenoxy)propanoate Ester M_React->M_Inter M_Hydro Hydrolysis (e.g., NaOH, then H+) M_Inter->M_Hydro M_End (S)-2-(4-Fluorophenoxy)propanoic acid M_Hydro->M_End

Caption: Key synthetic pathways to (S)-2-(4-Fluorophenoxy)propanoic acid.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during synthesis in a practical question-and-answer format.

Category 1: Low Reaction Yield or Incomplete Conversion

Q1: My Williamson ether synthesis has stalled with significant unreacted 4-fluorophenol remaining. What are the likely causes?

A1: This is a frequent issue and usually points to one of four factors:

  • Incomplete Deprotonation of Phenol: The phenoxide is the active nucleophile. If the base used is too weak or insufficient, the concentration of the phenoxide will be low. While potassium carbonate (K₂CO₃) is common, stronger bases like sodium hydride (NaH) in an anhydrous solvent (like DMF or THF) ensure complete and irreversible deprotonation.[2]

  • Poor Leaving Group: The rate of an Sₙ2 reaction is highly dependent on the leaving group ability (I > Br > Cl). If you are using an (S)-2-chloropropanoate ester, the reaction will be significantly slower than with the bromo- or iodo-analogs. Consider switching to (S)-2-bromopropionic acid derivatives if conversion is slow.

  • Solvent Choice: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are ideal for Williamson ether synthesis as they solvate the cation (e.g., K⁺ or Na⁺) without strongly solvating the nucleophilic phenoxide anion, thus increasing its reactivity.[7]

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote unwanted side reactions, such as elimination, especially with secondary halides. A systematic approach is to start the reaction at room temperature and gradually increase the heat to 50-80°C, monitoring by TLC or LC-MS.

Q2: I'm getting a low yield and a complex mixture in my Mitsunobu reaction. What went wrong?

A2: The Mitsunobu reaction is highly effective but sensitive to conditions and reagent quality.[5]

  • Reagent Purity and Stoichiometry: Triphenylphosphine (PPh₃) can oxidize to triphenylphosphine oxide (TPPO) on storage. Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) can degrade over time. Use fresh or purified reagents. Typically, 1.2 to 1.5 equivalents of both PPh₃ and the azodicarboxylate are used to drive the reaction to completion.[8]

  • Order of Addition: The standard and most reliable procedure is to dissolve the alcohol ((R)-lactate ester), phenol, and PPh₃ in an anhydrous solvent (THF is preferred) and cool the solution to 0°C before adding the DEAD/DIAD dropwise.[8] This pre-formation of the components prevents side reactions.

  • Solvent Dryness: The reaction is sensitive to water, which can consume the activated intermediates. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Acidity of the Nucleophile: The pKa of the nucleophile (4-fluorophenol) should ideally be below 13 for an efficient reaction.[5] 4-fluorophenol has a pKa of ~9.9, which is well within the ideal range, so this is unlikely to be the primary issue unless other, more acidic impurities are present.

Category 2: Poor Enantioselectivity / Racemization

Q3: The enantiomeric excess (ee) of my final product is significantly lower than that of my chiral starting material. Where is the loss of stereochemical purity occurring?

A3: Protecting enantiomeric purity is critical. Racemization can occur at two key stages:

  • During the Sₙ2 Reaction (Williamson Synthesis): While an Sₙ2 reaction should theoretically proceed with 100% inversion, non-ideal conditions can open up pathways for racemization. If the reaction is run at excessively high temperatures for prolonged periods, or if the base is exceptionally strong and sterically hindered, a competing E2 elimination/addition or Sₙ1-like mechanism could occur, leading to loss of stereochemical integrity. Ensure you are using classic Sₙ2 conditions (polar aprotic solvent, moderate temperature) to minimize this risk.[3]

  • During Ester Hydrolysis (Saponification): This is the most common culprit. The proton alpha to the carbonyl group in the propanoate ester is acidic. Under strong basic conditions (e.g., concentrated NaOH or KOH) and elevated temperatures during saponification, this proton can be abstracted to form an enolate intermediate. This enolate is planar (achiral), and upon re-protonation during acidic workup, it can form a racemic mixture of the (R) and (S) products.

    • Solution: Use milder hydrolysis conditions. Employ a base like lithium hydroxide (LiOH) in a THF/water mixture at room temperature. Monitor the reaction closely and quench it as soon as the ester is consumed.

Category 3: Purification and Byproduct Removal

Q4: How can I effectively remove the triphenylphosphine oxide (TPPO) and the reduced hydrazine byproduct from my Mitsunobu reaction?

A4: This is the classic challenge of the Mitsunobu reaction.[9]

  • Crystallization: TPPO is often crystalline. After the reaction, concentrating the mixture and adding a non-polar solvent like diethyl ether or a mixture of hexanes and ethyl acetate can often precipitate the TPPO, which can be removed by filtration.

  • Column Chromatography: This is the most reliable method. TPPO has a moderate polarity and can be separated from the desired ester product on silica gel. A gradient elution, starting with a low polarity mobile phase (e.g., 5% ethyl acetate in hexanes) and gradually increasing the polarity, is typically effective.

  • Modified Reagents: To avoid these issues altogether, consider using polymer-bound triphenylphosphine or phosphines with basic handles that allow for their removal by simple acid extraction.[9] Similarly, alternatives to DEAD have been developed where the hydrazine byproduct is more easily removed by filtration.[5]

Q5: My final product after workup of the Williamson synthesis is contaminated with unreacted 4-fluorophenol. How do I remove it?

A5: This can be resolved with a careful acid-base extraction.

  • After the initial reaction workup, dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1M) solution of sodium hydroxide (NaOH).

  • Your desired product, being a carboxylic acid, is acidic and will be deprotonated and extracted into the aqueous basic layer.

  • The unreacted 4-fluorophenol is also acidic but is a much weaker acid (pKa ~9.9) than your carboxylic acid product (pKa ~3-4). By carefully controlling the pH of the basic wash, some separation can be achieved, but the most robust method is to extract both into the aqueous layer.

  • Separate the aqueous layer, cool it in an ice bath, and re-acidify it with cold 2M HCl. Your product, (S)-2-(4-Fluorophenoxy)propanoic acid, will precipitate as a solid or oil.

  • Extract the pure product back into an organic solvent, dry, and concentrate to yield the purified material.

Category 4: Analytical & Characterization Issues

Q6: I'm struggling to achieve baseline separation of the (R) and (S) enantiomers on my chiral HPLC system. What parameters should I optimize?

A6: Chiral HPLC method development can be challenging. A systematic approach is key.

  • Column Selection: The most successful separations for aryloxypropionic acids are often achieved on polysaccharide-based chiral stationary phases (CSPs), such as those coated with derivatives of cellulose or amylose (e.g., Chiralcel® OD, Chiralpak® AD).[10] These columns offer a wide range of chiral recognition mechanisms.

  • Mobile Phase Mode: Both normal-phase (e.g., hexane/isopropanol mixtures with an acidic modifier like trifluoroacetic acid - TFA) and reversed-phase (e.g., acetonitrile/water or methanol/water with a buffer) modes can be effective. Normal-phase often provides better selectivity for this class of compounds.[10]

  • Additives: Small amounts of an acidic (e.g., TFA, acetic acid) or basic (e.g., diethylamine) modifier in the mobile phase can drastically improve peak shape and resolution by suppressing unwanted ionic interactions with the silica support.

  • Derivatization: If direct separation of the carboxylic acid is proving difficult, you can derivatize the acid to an ester (e.g., methyl ester) or an amide. These less polar derivatives often exhibit different (and sometimes better) separation characteristics on chiral CSPs.[11][12]

Section 3: Data Summary and Protocols

Comparative Overview of Synthetic Routes
FeatureWilliamson Ether SynthesisMitsunobu Reaction
Key Transformation Sₙ2 displacement of a halidePPh₃/DEAD-mediated condensation
Stereochemistry Retention (if starting with (S)-halide)Inversion (requires (R)-alcohol for (S)-product)[4][6]
Key Reagents Base (K₂CO₃, NaH), (S)-2-halopropanoatePPh₃, DEAD or DIAD, (R)-lactate[5]
Common Byproducts Unreacted starting materialsTriphenylphosphine oxide (TPPO), reduced hydrazine[9]
Purification Strategy Acid-base extraction, crystallizationChromatography, crystallization to remove byproducts
Advantages Uses cheaper, readily available reagentsHigh stereochemical fidelity (inversion), mild conditions
Disadvantages Potential for racemization during hydrolysisStoichiometric, difficult-to-remove byproducts, expensive reagents
Protocol 1: Williamson Ether Synthesis Route

Step 1: Ether Formation

  • To a stirred suspension of potassium carbonate (1.5 eq.) in anhydrous DMF (10 mL per 1g of phenol), add 4-fluorophenol (1.0 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add methyl (S)-2-bromopropionate (1.1 eq.) dropwise to the mixture.

  • Heat the reaction to 60-70°C and monitor its progress by TLC (e.g., 20% ethyl acetate/hexanes).

  • After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with diethyl ether (3x volume).

  • Wash the combined organic layers with water, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.

Step 2: Saponification

  • Dissolve the crude methyl (S)-2-(4-fluorophenoxy)propanoate in a 3:1 mixture of THF and water.

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq.) and stir at room temperature until TLC indicates complete consumption of the starting ester (typically 2-4 hours).

  • Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water.

  • Wash the aqueous layer with a small amount of diethyl ether to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 with cold 2M HCl.

  • The product will precipitate or form an oil. Extract the product with ethyl acetate (3x volume).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product. Purify further by recrystallization if necessary (e.g., from a toluene/hexane mixture).[13]

Caption: General workflow for the Williamson Ether Synthesis and purification.

Section 4: References

  • Purification of 2-(4-hydroxyphenoxy)propionic acid ester. Google Patents, JPH02152945A.

  • A simple method for the determination of enantiomeric excess and identity of chiral carboxylic acids. SciSpace. [Link]

  • Mitsunobu Reaction. Organic-Chemistry.org. [Link]

  • Williamson Ether Synthesis. Chemistry Steps. [Link]

  • The Williamson Ether Synthesis. University of Missouri-St. Louis. [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Separation Science. [Link]

  • Synthesis of 2-[4-(2-fluorophenoxy)phenyl]propionic acid. PrepChem.com. [Link]

  • Williamson Ether Synthesis. Name Reactions in Organic Synthesis. [Link]

  • Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

  • Mitsunobu reaction. Wikipedia. [Link]

  • Mitsunobu Reaction. Chemistry Steps. [Link]

  • An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid. ResearchGate. [Link]

  • Mitsunobu reaction. Organic Synthesis. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

Sources

Technical Support Center: Synthesis of (S)-2-(4-Fluorophenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of (S)-2-(4-Fluorophenoxy)propanoic acid. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions, improve yield, and ensure high enantiomeric purity.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific experimental issues with detailed causal analysis and actionable protocols.

Issue 1: Low Overall Yield

You're consistently obtaining a low yield of the final product, (S)-2-(4-Fluorophenoxy)propanoic acid.

Potential Causes & Solutions:

  • Incomplete Reaction: The primary Williamson ether synthesis may not be reaching completion. This can be due to several factors including insufficient reaction time, suboptimal temperature, or inefficient mixing.

    • Expert Insight: The nucleophilic substitution between 4-fluorophenol and an (R)-2-halopropanoate ester is an SN2 reaction. The reaction rate is highly dependent on the concentration of both reactants and the efficacy of the base used for deprotonation.

  • Side Reactions: Competing reactions can significantly reduce the yield of your desired product. A common side reaction is the elimination of the halo-ester, particularly with stronger, bulkier bases.

    • Expert Insight: The choice of base is critical. A strong, non-nucleophilic base is preferred to deprotonate the phenol without promoting elimination of the ester.

  • Sub-optimal Phase-Transfer Catalyst (PTC) Conditions: In biphasic systems, the efficiency of the phase-transfer catalyst is paramount for bringing the reactants together.

    • Expert Insight: The selection of the PTC and the solvent system are interdependent. The catalyst must be soluble in both the organic and aqueous phases to function effectively.

Troubleshooting Protocol:

  • Verify Reactant Quality: Ensure the purity of your starting materials, 4-fluorophenol and the (R)-2-halopropanoate ester. Impurities can inhibit the reaction or lead to unwanted byproducts.

  • Optimize Base Selection and Addition:

    • Switch to a milder base like potassium carbonate (K₂CO₃) instead of stronger bases like sodium hydride (NaH) if elimination is suspected.

    • Add the base portion-wise to control the reaction temperature and minimize side reactions.

  • Adjust Reaction Temperature and Time:

    • Gradually increase the reaction temperature in 5-10 °C increments, monitoring the reaction progress by TLC or HPLC.

    • Extend the reaction time. Take aliquots every few hours to determine the point of maximum conversion.

  • Enhance Mixing: For heterogeneous mixtures, ensure vigorous stirring to maximize the interfacial area between phases.

  • Evaluate Phase-Transfer Catalyst: If using a PTC, consider screening different catalysts (e.g., tetrabutylammonium bromide, TBAB) and optimizing its concentration.

Data Presentation: Typical Reaction Conditions

ParameterCondition A (High Yield)Condition B (Lower Yield)
Base K₂CO₃NaH
Solvent AcetonitrileTHF
Temperature 80 °C60 °C
PTC TBAB (10 mol%)None
Typical Yield >90%60-70%
Issue 2: Low Enantiomeric Excess (e.e.)

The final product shows significant racemization, resulting in a low enantiomeric excess.

Potential Causes & Solutions:

  • Racemization of the Starting Material: The chiral starting material, the (R)-2-halopropanoate ester, may be undergoing racemization before or during the reaction.

    • Expert Insight: The α-proton of the ester is acidic and can be abstracted by the base, leading to the formation of a planar enolate intermediate, which can then be protonated from either face, causing racemization.

  • SN1-type Mechanism: If the reaction conditions favor an SN1 pathway (e.g., polar protic solvents, less nucleophilic phenol), a carbocation intermediate can form, leading to a racemic mixture.

    • Expert Insight: The Williamson ether synthesis is designed to proceed via an SN2 mechanism, which results in an inversion of stereochemistry. Any deviation towards an SN1 mechanism will compromise the stereochemical integrity of the product.

Troubleshooting Protocol:

  • Use a Weaker Base: Employ a less sterically hindered and weaker base, such as potassium carbonate, to minimize the deprotonation of the α-proton on the ester.

  • Control Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Higher temperatures can favor racemization.

  • Solvent Choice: Utilize a polar aprotic solvent like acetonitrile or DMF, which favors the SN2 mechanism. Avoid polar protic solvents like ethanol or water.

  • Check Starting Material Purity: Verify the enantiomeric purity of your (R)-2-halopropanoate ester before starting the reaction.

Visualization: SN2 vs. Racemization Pathway

G cluster_0 Desired SN2 Pathway cluster_1 Undesired Racemization Pathway R_ester (R)-2-halopropanoate Transition_State SN2 Transition State R_ester->Transition_State 4-Fluorophenoxide attack S_product (S)-2-(4-Fluorophenoxy)propanoic acid Transition_State->S_product Inversion of Stereochemistry R_ester2 (R)-2-halopropanoate Enolate Planar Enolate Intermediate R_ester2->Enolate Base abstracts α-proton Racemic Racemic Mixture Enolate->Racemic Protonation

Caption: Desired SN2 pathway vs. undesired racemization pathway.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for (S)-2-(4-Fluorophenoxy)propanoic acid?

The most prevalent method is a Williamson ether synthesis. This involves the reaction of 4-fluorophenol with a chiral (R)-2-halopropanoate ester (e.g., ethyl (R)-2-chloropropanoate) in the presence of a base.

Q2: Why is a phase-transfer catalyst (PTC) often used in this synthesis?

A PTC, such as tetrabutylammonium bromide (TBAB), is employed when the reaction is run in a biphasic system (e.g., an organic solvent and water). The PTC facilitates the transfer of the deprotonated phenoxide from the aqueous phase to the organic phase where the ester is located, thereby increasing the reaction rate.

Q3: How can I effectively purify the final product?

Purification is typically achieved through a series of extractions followed by crystallization or chromatography.

Experimental Protocol: Purification Workflow

  • Quench the Reaction: After the reaction is complete, cool the mixture to room temperature and quench with water.

  • Acidify: Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to a pH of ~2. This protonates the carboxylate salt to form the free carboxylic acid.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent like ethyl acetate or dichloromethane.

  • Wash: Combine the organic extracts and wash with brine to remove any remaining water.

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Crystallization/Chromatography:

    • Crystallization: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., toluene/heptane).

    • Chromatography: If further purification is needed, silica gel column chromatography can be employed.

Visualization: General Troubleshooting Workflow

G Start Experiment Complete Check_Yield Low Yield? Start->Check_Yield Check_EE Low e.e.? Check_Yield->Check_EE No Troubleshoot_Yield Troubleshoot Yield: - Check Reactants - Optimize Base/Temp - Enhance Mixing Check_Yield->Troubleshoot_Yield Yes Troubleshoot_EE Troubleshoot e.e.: - Use Weaker Base - Lower Temperature - Check Solvent Check_EE->Troubleshoot_EE Yes Success Successful Synthesis Check_EE->Success No Troubleshoot_Yield->Check_EE Troubleshoot_EE->Success

Caption: A decision-making workflow for troubleshooting common synthesis issues.

References

  • Synthesis of (S)-2-(4-Fluorophenoxy)propanoic acid. (n.d.). Mol-Instincts. Retrieved from [Link]

Technical Support Center: Synthesis of (S)-2-(4-Fluorophenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (S)-2-(4-Fluorophenoxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize their experimental outcomes. This valuable compound serves as a critical building block in the development of anti-inflammatory drugs and herbicides.[1] This document provides in-depth, experience-driven advice to ensure the integrity and success of your synthetic endeavors.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of (S)-2-(4-Fluorophenoxy)propanoic acid, providing explanations for their causes and actionable solutions.

Issue 1: Low Yield of the Desired Product

Q: My reaction is resulting in a significantly lower yield of (S)-2-(4-Fluorophenoxy)propanoic acid than expected. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors, primarily related to the choice of synthetic route and reaction conditions. The two most common methods for this synthesis are the Williamson ether synthesis and the Mitsunobu reaction.

For Williamson Ether Synthesis:

  • Cause: Incomplete deprotonation of 4-fluorophenol. The Williamson ether synthesis relies on the reaction of an alkoxide (or in this case, a phenoxide) with an alkyl halide.[2][3] If the 4-fluorophenol is not fully deprotonated, the concentration of the nucleophilic phenoxide will be insufficient for an efficient reaction.

  • Solution: Ensure the use of a sufficiently strong base to deprotonate the phenol. While bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used, stronger bases like sodium hydride (NaH) or potassium hydride (KH) in an aprotic solvent like THF or DMF can ensure complete formation of the phenoxide.[4] The choice of a polar aprotic solvent can also minimize side reactions like dehydrohalogenation.[5]

  • Cause: Competing elimination reaction. The alkyl halide used, typically an ester of (S)-2-halopropanoic acid, can undergo an E2 elimination reaction, especially with secondary halides, to form an alkene, thus reducing the amount available for the desired SN2 substitution.[6]

  • Solution: Use a primary alkyl halide if possible, although in this synthesis a secondary halide is necessary. To favor the SN2 pathway, maintain a lower reaction temperature. While higher temperatures can increase the reaction rate, they often favor elimination.[2]

  • Cause: Steric hindrance. Although less of a concern with 4-fluorophenol, significant steric bulk on either the phenoxide or the alkyl halide can impede the backside attack required for the SN2 mechanism.[2][6]

  • Solution: While not directly modifiable for this specific synthesis, being mindful of solvent choice can help. Solvents that can effectively solvate the cation of the phenoxide salt without sterically hindering the nucleophile are preferred.

For Mitsunobu Reaction:

  • Cause: Insufficient acidity of the phenol. The Mitsunobu reaction works best with nucleophiles that have a pKa of less than 13.[7] While phenols are generally suitable, their acidity can be influenced by substituents.

  • Solution: 4-fluorophenol is sufficiently acidic for the Mitsunobu reaction. However, if yields are low, ensure the reaction is run under anhydrous conditions, as water can compete with the phenol as a nucleophile.

  • Cause: Side reaction of the azodicarboxylate. A known side reaction in Mitsunobu reactions is the alkylation of the hydrazinedicarboxylate byproduct, which can become significant with sterically hindered phenols.[8]

  • Solution: The choice of solvent can influence the extent of this side reaction. Using a less polar solvent, such as diethyl ether instead of THF, has been shown to improve yields in some cases.[8]

  • Cause: Steric hindrance. The Mitsunobu reaction can be slow with sterically hindered substrates.[9]

  • Solution: Increasing the concentration of the reactants can sometimes accelerate the reaction. In some cases, the use of sonication has been reported to enhance the rate of Mitsunobu reactions with hindered substrates.[9]

Issue 2: Presence of Impurities in the Final Product

Q: My final product shows significant impurities upon analysis (NMR, HPLC). What are the likely side products and how can I minimize their formation?

A: The nature of the impurities will depend on the synthetic route employed.

Common Impurities in Williamson Ether Synthesis:

  • Unreacted Starting Materials: Incomplete reaction will leave 4-fluorophenol and the (S)-2-halopropanoic acid derivative.

    • Troubleshooting: Increase reaction time, temperature (while monitoring for elimination), or use a slight excess of one reagent to drive the reaction to completion.

  • Elimination Byproduct: As mentioned, an alkene derived from the propanoic acid derivative can form.

    • Troubleshooting: Use milder reaction conditions (lower temperature).

  • C-Alkylation Product: Phenoxides are ambident nucleophiles and can undergo alkylation at the carbon atoms of the aromatic ring (ortho and para positions) in addition to the desired O-alkylation.[5]

    • Troubleshooting: The choice of solvent and counter-ion can influence the O- versus C-alkylation ratio. Polar aprotic solvents generally favor O-alkylation.

Common Impurities in Mitsunobu Reaction:

  • Triphenylphosphine Oxide (TPPO) and Dihydro-DEAD/DIAD: These are stoichiometric byproducts of the reaction and are often the main impurities.[10]

    • Troubleshooting: Purification by column chromatography is typically required to remove these byproducts. The high polarity of TPPO can make this separation straightforward.[10]

  • Alkylated Hydrazinedicarboxylate: This side product arises from the reaction of the alcohol with the azodicarboxylate.[8]

    • Troubleshooting: Optimizing the order of addition of reagents can sometimes minimize this. For instance, pre-forming the betaine by adding triphenylphosphine to the azodicarboxylate before adding the alcohol and phenol may help.[11][12]

Issue 3: Racemization of the Chiral Center

Q: I am concerned about maintaining the stereochemical integrity of the (S)-enantiomer. How can I detect and prevent racemization?

A: Racemization is a critical concern when synthesizing chiral molecules.

  • Cause of Racemization: In the context of this synthesis, racemization can occur if the reaction proceeds through a mechanism that involves a planar intermediate or an equilibrium that allows for inversion of the stereocenter. For instance, harsh basic conditions or prolonged heating can potentially lead to enolization of the propionate, which would result in racemization. Some studies have shown that racemization can occur during the coupling of optically active (hydroxyphenoxy)propionates with halogenated aromatic compounds.[13]

  • Detection of Racemization:

    • Chiral HPLC: This is the most common and reliable method for determining the enantiomeric excess (e.e.) of the product.

    • Polarimetry: Measurement of the specific rotation of the purified product can be compared to the literature value for the pure enantiomer. A lower-than-expected rotation suggests the presence of the other enantiomer. For example, a reported specific rotation for n-butyl 2-(4-hydroxyphenoxy)propionate is +57.6°, while a value of +11.8° clearly indicates racemization.[14]

  • Prevention of Racemization:

    • Mild Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times, especially in the presence of strong bases.

    • Protecting Group Strategy: One patented method to prevent racemization involves converting the optically active (hydroxyphenoxy)propionate to its acid salt before the coupling step.[13]

    • Careful Workup: During the workup and purification steps, avoid conditions that could promote racemization.

Frequently Asked Questions (FAQs)

Q1: Which synthetic method, Williamson ether synthesis or Mitsunobu reaction, is generally preferred for this synthesis?

A1: The choice often depends on the specific requirements of the synthesis, such as scale, available starting materials, and desired purity. The Williamson ether synthesis is a classic and often cost-effective method for larger-scale production.[2] The Mitsunobu reaction, while often providing good yields and proceeding under mild conditions with inversion of stereochemistry, generates stoichiometric amounts of byproducts (triphenylphosphine oxide and reduced azodicarboxylate) that require careful purification.[7][10]

Q2: What are the key safety precautions to consider during this synthesis?

A2:

  • Handling of Reagents:

    • Sodium Hydride (NaH): Highly flammable and reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon).

    • DEAD/DIAD (Diethyl/Diisopropyl Azodicarboxylate): These are potentially explosive and should be handled with care, avoiding heat, friction, and shock.[15] They are often supplied as solutions in toluene to reduce the hazard.[15]

  • Solvents: Many of the solvents used (e.g., THF, DMF, diethyl ether) are flammable and should be used in a well-ventilated fume hood away from ignition sources.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and gloves.

Q3: How can I effectively purify the final product?

A3: The purification strategy will depend on the impurities present.

  • Crystallization: If the product is a solid and the impurities have different solubilities, crystallization can be an effective purification method.

  • Column Chromatography: This is a very common and effective method for removing byproducts from both the Williamson ether and Mitsunobu reactions.

  • Acid-Base Extraction: The carboxylic acid functionality of the product allows for purification via acid-base extraction. The product can be extracted into an aqueous basic solution, washed with an organic solvent to remove neutral impurities, and then re-acidified to precipitate the pure product, which can then be extracted into an organic solvent.

Experimental Protocols

Protocol 1: Chiral HPLC Analysis for Enantiomeric Excess Determination
  • Sample Preparation: Dissolve a small amount (approx. 1 mg) of the purified product in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC System:

    • Column: A suitable chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H).

    • Mobile Phase: A mixture of hexane and isopropanol with a small amount of a modifier like trifluoroacetic acid (TFA) is common. The exact ratio should be optimized for baseline separation of the enantiomers.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 220 nm or 275 nm).

  • Analysis: Inject a small volume (e.g., 10 µL) of the sample and the racemic standard.

  • Calculation: Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Data Presentation

Table 1: Comparison of Synthetic Routes for (S)-2-(4-Fluorophenoxy)propanoic acid Synthesis

FeatureWilliamson Ether SynthesisMitsunobu Reaction
Reagents 4-Fluorophenol, (S)-2-halopropanoate, Base (e.g., NaH, K2CO3)4-Fluorophenol, (R)-2-hydroxypropanoate, PPh3, DEAD/DIAD
Stereochemistry Retention of configurationInversion of configuration
Byproducts Inorganic saltsTriphenylphosphine oxide, Dihydro-DEAD/DIAD
Conditions Can require elevated temperaturesTypically room temperature
Advantages Cost-effective for large scale, simple reagentsMild conditions, predictable stereochemical outcome
Disadvantages Potential for elimination side reactions, racemization riskStoichiometric byproducts requiring chromatography, expensive reagents

Visualizations

Diagram 1: Williamson Ether Synthesis and Potential Side Reactions

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 4-Fluorophenol 4-Fluorophenol 4-Fluorophenoxide 4-Fluorophenoxide 4-Fluorophenol->4-Fluorophenoxide + Base Base Base S-2-Halopropanoate S-2-Halopropanoate Elimination_Product Alkene Byproduct S-2-Halopropanoate->Elimination_Product + Base (E2 Reaction) S-Product (S)-2-(4-Fluorophenoxy)propanoic acid (Desired Product) 4-Fluorophenoxide->S-Product + S-2-Halopropanoate (SN2 Reaction) C-Alkylation_Product C-Alkylated Byproduct 4-Fluorophenoxide->C-Alkylation_Product + S-2-Halopropanoate (Side Reaction)

Caption: Williamson ether synthesis pathway and common side reactions.

Diagram 2: Mitsunobu Reaction Mechanism and Byproducts

Mitsunobu_Reaction cluster_reagents Reagents cluster_intermediates Intermediates cluster_products Products & Byproducts PPh3 Triphenylphosphine Betaine Betaine PPh3->Betaine + DEAD/DIAD DEAD_DIAD DEAD / DIAD R-Alcohol (R)-2-Hydroxypropanoate Phenol 4-Fluorophenol S-Product (S)-2-(4-Fluorophenoxy)propanoic acid (Desired Product - Inversion) Phenol->S-Product + Alkoxyphosphonium Salt (SN2 Attack) Alkoxyphosphonium_Salt Alkoxyphosphonium Salt Betaine->Alkoxyphosphonium_Salt + R-Alcohol Reduced_DEAD Dihydro-DEAD/DIAD Betaine->Reduced_DEAD TPPO Triphenylphosphine Oxide (TPPO) Alkoxyphosphonium_Salt->TPPO

Caption: Key steps and products of the Mitsunobu reaction.

References

  • Mitsunobu Reactions of Bulky Phenols and Lignin Model Dimer Synthesis & Decomposition. (n.d.). Retrieved from [Link]

  • Williamson ether synthesis. (2023, November 29). In Wikipedia. Retrieved from [Link]

  • Any methods to achieve selectivity between Mitsunobu displacement and Mitsunobu etherfication? (2018, September 25). ResearchGate. Retrieved from [Link]

  • Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • Mitsunobu Reaction - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Williamson ether synthesis. (n.d.). In Organic Chemistry 1: An open textbook. Lumen Learning. Retrieved from [Link]

  • Mitsunobu Reaction. (2025, March 26). Chemistry Steps. Retrieved from [Link]

  • Mitsunobu Reaction. (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • Williamson Ether Synthesis. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Mitsunobu reaction. (n.d.). Organic Synthesis. Retrieved from [Link]

  • Biller, E., et al. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, 9(2), 206-211. Retrieved from [Link]

  • Process for the minimization of racemization in the preparation of optically active ((aryloxy)phenoxy)propionate herbicides. (1990). Google Patents.
  • Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. (2003). The Journal of Organic Chemistry. Retrieved from [Link]

  • Mitsunobu reaction issues. (2018, August 7). Reddit. Retrieved from [Link]

  • Williamson Ether Synthesis. (2018, August 29). YouTube. Retrieved from [Link]

  • Process for preparing optically active 2-(4-hydroxyphenoxy)propionic acid compounds. (1988). European Patent Office.
  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]

  • Product of Williamson Synthesis. (2017, April 15). Chemistry Stack Exchange. Retrieved from [Link]

  • Production process of optically pure 2-(4- hydroxyphenoxy)-propionic acid compounds. (2007). Google Patents.
  • (+)- and (−)-α-(2,4,5,7-Tetranitro-9-fluorenylideneaminooxy)propionic Acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Purification of 2-(4-hydroxyphenoxy)propionic acid ester. (1990). Google Patents.
  • Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid. (2020). Google Patents.
  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. (2024). MDPI. Retrieved from [Link]

  • (2S)-2-(4-fluorophenyl)propanoic acid. (n.d.). PubChem. Retrieved from [Link]

  • 2-(4-Chlorophenoxy)propionic acid. (n.d.). PubChem. Retrieved from [Link]

Sources

Technical Support Center: Optimization of HPLC Separation for (S)-2-(4-Fluorophenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Welcome to the Technical Support Center. You are analyzing (S)-2-(4-Fluorophenoxy)propanoic acid , a chiral carboxylic acid often used as a pharmaceutical intermediate or herbicidal standard.

Successful analysis requires two distinct methods:

  • Achiral RP-HPLC: For chemical purity (separating synthesis byproducts).

  • Chiral NP-HPLC: For enantiomeric purity (quantifying the (S)-enantiomer vs. the (R)-antipode).

Physicochemical Critical Quality Attributes (CQAs)
PropertyValueImplication for HPLC
pKa ~3.14 – 3.48Critical: Mobile phase pH must be < 3.0 to suppress ionization and prevent peak tailing [1].[1]
Chirality Single Chiral CenterRequires polysaccharide-based chiral stationary phases (CSPs) for enantioseparation.[1]
UV Max ~220 nm, 254 nmAromatic ring allows UV detection; 220 nm provides higher sensitivity, 254 nm higher selectivity.
Fluorine Para-positionIncreases hydrophobicity; offers unique selectivity on Pentafluorophenyl (PFP) columns via F-F interactions [2].[1]

Phase 1: Chemical Purity (Achiral RP-HPLC)

Objective: Separate the target molecule from defluoro-analogs, phenols, and synthesis precursors.

Recommended Protocol
  • Column: Pentafluorophenyl (PFP) Core-Shell , 150 x 4.6 mm, 2.6 µm.[1]

    • Why? While C18 is standard, PFP phases offer superior selectivity for fluorinated aromatics due to specific fluorine-fluorine and

      
      -
      
      
      
      interactions, separating the target from non-fluorinated impurities better than C18 [2].
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).

  • Mobile Phase B: Acetonitrile.[2][3]

  • Gradient:

    • 0 min: 20% B

    • 10 min: 60% B

    • 12 min: 20% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[1][2][4]

  • Temperature: 35°C.

  • Detection: UV @ 220 nm.

Visual Workflow: Method Development Logic

MethodDev Start Start: Chemical Purity Method ColSel Select Column: C18 (Standard) vs PFP (Selectivity) Start->ColSel MobilePhase Mobile Phase Selection: Acidic pH is Mandatory (pH < 3.0) ColSel->MobilePhase CheckTailing Check Peak Symmetry: USP Tailing Factor < 1.5? MobilePhase->CheckTailing Pass Method Validated CheckTailing->Pass Yes Fail Issue: Peak Tailing CheckTailing->Fail No Fix1 Action: Lower pH (use 0.1% TFA or H3PO4) Fail->Fix1 Fix2 Action: Increase Buffer Strength Fix1->Fix2 If persists Fix2->CheckTailing

Figure 1: Decision matrix for optimizing the Reverse Phase separation of acidic fluorinated compounds.

Phase 2: Enantiomeric Purity (Chiral HPLC)

Objective: Quantify the enantiomeric excess (ee) of the (S)-isomer.

Recommended Protocol
  • Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or equivalent), 250 x 4.6 mm, 5 µm.[1]

    • Alternative: Cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel OD-H).

  • Mode: Normal Phase (NP).

  • Mobile Phase: n-Hexane / Isopropyl Alcohol / Trifluoroacetic Acid (90 : 10 : 0.1 v/v/v).

    • Critical: The 0.1% TFA is non-negotiable.[1] Without it, the carboxylic acid will interact with the silica matrix, causing the peaks to broaden and merge, destroying resolution [3].

  • Flow Rate: 1.0 mL/min.[1][2][4]

  • Temperature: 25°C.

Comparison of Chiral Selectors
Column TypePolymerSelectorSuitability for 2-Phenoxypropionates
AD-H Amylose3,5-dimethylphenylcarbamateHigh. Excellent recognition of aromatic acids.[1]
OD-H Cellulose3,5-dimethylphenylcarbamateHigh. Often complementary to AD-H. If AD fails, try OD.[1]
OJ-H Cellulose4-methylbenzoateMedium. Better for carbonyl-containing compounds without free acids.
AGP Protein

-acid glycoprotein
Medium. Used in Reverse Phase mode, but lower capacity than polysaccharide columns.[1]

Troubleshooting & FAQs

Q1: My peak is tailing significantly (Tailing Factor > 2.0) in RP-HPLC.[3][5] What is wrong?

Diagnosis: This is a classic "pKa mismatch."[1] Explanation: Your molecule is a carboxylic acid (pKa ~3.14).[1][5] If your mobile phase pH is near 3.5 or 4.0, the molecule exists as a mixture of ionized (COO-) and non-ionized (COOH) forms. The ionized form interacts with residual silanols on the silica column, causing tailing.[6][7] Solution:

  • Lower the pH: Ensure the aqueous component is pH 2.0 – 2.5 using Phosphoric Acid or TFA.

  • Increase Ionic Strength: If using TFA, switch to 20mM Phosphate buffer (pH 2.5) to mask silanol interactions.

Q2: I see no separation between enantiomers on my Chiral column.

Diagnosis: Lack of "Acidic Modifier" or incorrect solvent strength. Explanation:

  • Missing Acid: Without TFA in the mobile phase, the analyte forms hydrogen bonds with the stationary phase backbone rather than the chiral selector grooves.

  • Solvent Strength: If retention is too fast (

    
    ), the enantiomers don't interact long enough with the selector.
    Solution: 
    
  • Add 0.1% TFA to the Hexane/IPA mix immediately.

  • Reduce the IPA content (e.g., go from 90:10 to 95:5 Hexane:IPA) to increase retention time and resolution (

    
    ).
    
Q3: Can I use Reverse Phase on the Chiral Column?

Answer: Yes, but only if you use a "Reverse Phase Chiral Column" (e.g., Chiralpak AD-RH).[1] Warning: Do NOT put water on a standard Normal Phase Chiralpak AD-H/OD-H column unless the manufacturer explicitly states it is "immobilized" (e.g., Chiralpak IA/IB). Standard coated phases will be stripped by harsh solvents or water shocks, destroying the column.

Visual Workflow: Troubleshooting Logic

Troubleshooting Issue Issue Detected Type Identify Type Issue->Type Split1 Tailing (Achiral) Type->Split1 Split2 No Resolution (Chiral) Type->Split2 Sol1 Check pH < 3.0 Check Silanol Activity Split1->Sol1 Sol2 Add 0.1% TFA Reduce Polarity (Less IPA) Split2->Sol2

Figure 2: Rapid diagnostic path for common HPLC anomalies with acidic chiral fluorinated compounds.

References

  • PubChem. (2025).[1][8] 2-(4-Fluorophenoxy)propionic acid - Chemical and Physical Properties. National Library of Medicine. Link

  • Analytical Sales & Services. (2024). FluroPhase Premium HPLC Columns: Increased Retention and Selectivity for Halogenated Compounds. Link

  • Maier, N. M., & Lindner, W. (2001).[1] Chiral recognition applications of polysaccharide-based chiral stationary phases in HPLC. Journal of Chromatography A. (General principle of acidic modifiers in chiral HPLC).

Sources

Technical Support Center: (S)-2-(4-Fluorophenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Purity Assurance & Troubleshooting Guide

Current Status: Operational Topic: Impurity Profiling & Troubleshooting for CAS 13271-11-9 (and related S-isomers) Audience: Process Chemists, Analytical Scientists, Formulation Engineers

Core Technical Overview

(S)-2-(4-Fluorophenoxy)propanoic acid is a critical chiral building block, primarily utilized in the synthesis of aryloxyphenoxypropionate herbicides (the "fop" class, e.g., Fluazifop-P) and PPAR agonists in pharmaceutical development.

Its efficacy and safety profile are strictly governed by its stereochemistry. The (S)-enantiomer is typically the bioactive eutomer, while the (R)-enantiomer is often considered an impurity that must be minimized (<1.0% or stricter depending on application).

Critical Impurity Profile
Impurity TypeSpecific CompoundOrigin/CauseLimit (Typical)
Chiral (R)-2-(4-Fluorophenoxy)propanoic acidRacemization during synthesis or workup; impure starting material.< 0.5 - 1.0%
Starting Material 4-FluorophenolIncomplete conversion; poor extraction.< 0.1%
Starting Material (R)-2-Chloropropanoic acidUnreacted reagent (if Route A used).< 0.1%
By-Product Acrylic acid derivativesElimination of HCl from 2-chloropropanoic acid under strong base.< 0.2%
Dimer Self-esterified oligomersAcid-catalyzed condensation during drying/storage.< 0.5%

Troubleshooting Module: The Enantiomeric Drift

Issue: My product shows degrading Enantiomeric Excess (ee%) during scale-up.

Root Cause Analysis

The alpha-proton in 2-phenoxypropanoic acids is acidic due to the electron-withdrawing nature of the adjacent carbonyl and the phenoxy oxygen. Under basic conditions (pH > 10) or high temperatures, the chiral center deprotonates to form an achiral enolate intermediate, which re-protonates to form the racemate.

Mechanism of Failure:

  • SN2 Inversion Failure: If synthesizing via reaction of 4-fluorophenol with (R)-2-chloropropanoic acid, the reaction relies on SN2 inversion to produce the (S)-product. If the base is too strong or the solvent too polar/protic, SN1 pathways (racemic) or elimination compete.

  • Post-Reaction Racemization: Prolonged exposure to caustic aqueous washes during workup.

Visualization: Synthesis & Racemization Pathways

G Start 4-Fluorophenol + (R)-2-Chloropropanoic Acid Transition SN2 Transition State (Inversion) Start->Transition Mild Base (K2CO3) Polar Aprotic Solvent Product (S)-2-(4-Fluorophenoxy) propanoic acid Transition->Product Successful Inversion Enolate Planar Enolate (Achiral Intermediate) Product->Enolate High pH / Heat (Deprotonation) Enolate->Product Reprotonation Impurity (R)-Enantiomer (Impurity) Enolate->Impurity Reprotonation

Caption: Figure 1. The delicate balance between successful SN2 synthesis and base-catalyzed racemization.

Corrective Protocol: Chiral Integrity Check

Validation Method: Chiral HPLC

  • Column: Chiralcel OD-H or equivalent (Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic acid (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 230 nm (or 280 nm).

  • Pass Criteria: (S)-isomer retention time ~8-9 min; (R)-isomer ~11-12 min (confirm with standards).

Troubleshooting Module: Chemical Impurities

Issue: High HPLC background or "ghost peaks" near the solvent front.

Root Cause: 4-Fluorophenol Carryover

4-Fluorophenol is toxic and reactive. Unlike the product, it is a weak acid (pKa ~9.9), whereas the product (carboxylic acid) has a pKa of ~3.5. This difference allows for a "pH Swing" purification which is often missed in standard protocols.

Issue: Unknown peaks eluting after the main peak.

Root Cause: Self-Esterification (Dimerization)

During drying at elevated temperatures (>50°C) under vacuum, the carboxylic acid group of one molecule can react with the ether oxygen (rare) or trace phenolic impurities to form esters. More commonly, if the "acid" is actually an intermediate ester, hydrolysis might be incomplete.

Protocol: The "pH Swing" Purification

This method eliminates neutral organic impurities and weak acids (phenols) without chromatography.

  • Dissolution: Dissolve crude solid in an organic solvent (e.g., Ethyl Acetate or Toluene).

  • Acidic Wash (Removal of salts): Wash with 1N HCl. Discard aqueous layer.

  • Basic Extraction (The Critical Step):

    • Extract the organic layer with saturated Sodium Bicarbonate (NaHCO3) (pH ~8.5).

    • Why? At pH 8.5, the carboxylic acid product (pKa ~3.5) is fully deprotonated (water soluble). The 4-Fluorophenol (pKa ~9.[1]9) remains ~95% protonated (organic soluble).

  • Separation: Keep the Aqueous Layer . Discard the organic layer (contains phenol and neutrals).

  • Acidification: Acidify the aqueous layer to pH 1-2 using HCl. The product precipitates or oils out.

  • Final Extraction: Extract the now-cloudy aqueous mix with fresh Ethyl Acetate. Dry over MgSO4 and evaporate.

Visualization: Purification Decision Tree

Purification Crude Crude Mixture (Product + Phenol + Neutrals) Step1 Dissolve in EtOAc Extract with NaHCO3 (pH 8.5) Crude->Step1 Split Phase Separation Step1->Split OrgLayer Organic Layer (Contains 4-Fluorophenol) Split->OrgLayer Top Phase AqLayer Aqueous Layer (Contains Product as Na-Salt) Split->AqLayer Bottom Phase Action1 DISCARD (Removes weak acids/neutrals) OrgLayer->Action1 Action2 Acidify to pH 1 with HCl Extract back to EtOAc AqLayer->Action2 Final Pure (S)-2-(4-Fluorophenoxy) propanoic acid Action2->Final

Caption: Figure 2. pH-Swing extraction workflow to isolate the product from phenolic impurities.

Frequently Asked Questions (FAQ)

Q1: Can I use NaOH for the extraction step? A: No. NaOH is a strong base (pH > 13). It will deprotonate both the carboxylic acid product and the 4-fluorophenol impurity (pKa 9.9), pulling both into the water layer. You must use a weak base like NaHCO3 or Na2CO3 to differentiate them based on pKa.

Q2: I see a peak at RRT 0.8 that grows when the sample sits in methanol. What is it? A: This is likely the methyl ester of your product. Carboxylic acids can esterify with methanol (used as HPLC diluent) over time, especially if traces of acid catalyst (TFA) are present in the mobile phase/diluent.

  • Fix: Prepare samples in Acetonitrile/Water instead of Methanol.

Q3: How do I prevent racemization during the SN2 reaction? A:

  • Use a mild base (K2CO3 rather than NaOH/KOH).

  • Keep reaction temperature < 60°C.

  • Use the (R)-2-chloropropionate ester rather than the acid, then hydrolyze carefully. The ester stabilizes the chiral center slightly better during the substitution step.

Q4: Is the "Bis" impurity relevant here? A: Unlike hydroquinone-based herbicides, 4-fluorophenol is mono-functional. A "bis" impurity usually refers to 1,4-bis(1-carboxyethoxy)benzene , which only occurs if your starting material was contaminated with hydroquinone or if defluorination occurred (highly unlikely under standard conditions). If you see high molecular weight impurities, suspect dimerization (anhydride formation) or polymer additives from filtration aids.

References

  • Chiral Separation Mechanics: Blessington, B., Crabb, N., & O'Sullivan, J. (1987). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. Journal of Chromatography A.

  • Acidity & pKa Data: Kortum, G., Vogel, W., & Andrussow, K. (1961). Dissociation Constants of Organic Acids in Aqueous Solution. IUPAC. (Confirming pKa trends of halogenated phenols).

  • Synthesis & Racemization Control: Nestler, H. et al. (1989). Process for the minimization of racemization in the preparation of optically active ((aryloxy)phenoxy)propionate herbicides. U.S. Patent 4,897,481.

  • Enzymatic Resolution Alternatives: Heng, L. et al. (2001). Enantiomeric separation of chiral phenoxy acid herbicides by electrokinetic chromatography. NIH / PubMed.

Sources

Racemization issues in (S)-2-(4-Fluorophenoxy)propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #8492: Enantiopurity Loss in (S)-2-(4-Fluorophenoxy)propanoic Acid

Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Chiral Chemistry Division

Executive Summary

You are likely experiencing racemization due to base-catalyzed enolization at the chiral


-carbon. This specific ether synthesis involves a "chiral susceptibility window" where the proton at the C2 position is rendered highly acidic by the adjacent carbonyl (ester/acid) and the electron-withdrawing phenoxy group.

To synthesize the (S)-enantiomer via standard nucleophilic substitution (


), you must start with the (R)-2-halopropionate  precursor. The reaction proceeds with Walden inversion. If your final product has low enantiomeric excess (ee%), the issue lies in the competition between the substitution rate (

) and the enolization rate (

).

Module 1: The Mechanistic Root Cause

Before optimizing, you must understand how the chirality is being lost.

The Mechanism of Failure: The


-proton of 2-phenoxypropionic acid derivatives is acidic (

). In the presence of the bases required for the coupling reaction (e.g., NaOH, KOH, or even hot

), the chiral center can deprotonate to form a planar, achiral enolate. When this enolate is reprotonated, it does so from either face, resulting in a racemic mixture.[1]

Critical Risk Factors:

  • Leaving Group Quality: If the leaving group (e.g., Cl) is poor, the

    
     reaction is slow. This gives the base more time to attack the 
    
    
    
    -proton instead of the nucleophile attacking the carbon.
  • Solvent Polarity: Polar aprotic solvents (DMF, DMSO) "naked" the base, increasing its basicity and promoting enolization.

  • Hydrolysis Conditions: Even if the coupling is perfect, subsequent saponification (ester hydrolysis) using strong alkali at high temperatures will racemize the product.

RacemizationMechanism Start Chiral Starting Material (R)-2-Chloropropionate Transition Transition State Competition Start->Transition + 4-Fluorophenol + Base Path_SN2 Path A: SN2 Attack (Fast) Transition->Path_SN2 Nucleophilic Attack Path_Enol Path B: Deprotonation (Slow but Fatal) Transition->Path_Enol Alpha-Proton Abstraction Product_S Target Product (S)-Enantiomer (Inversion) Path_SN2->Product_S Enolate Planar Enolate (Achiral Intermediate) Path_Enol->Enolate Product_Rac Racemic Mixture (R/S)-Product Enolate->Product_Rac Reprotonation

Figure 1: Mechanistic competition between the desired


 inversion and the racemizing enolization pathway.

Module 2: Troubleshooting Guide

Use this decision matrix to identify the specific process step causing your ee% drop.

SymptomProbable CauseCorrective Action
Low Yield & Low ee% Strong Base / High Temp Switch from NaOH/KOH to

or

. Lower reaction temperature to <60°C.
Good Yield but Low ee% Slow Reaction (

lag)
The reaction is too slow, allowing equilibration. Switch leaving group from -Cl to -Br or -OTs (Tosylate) to accelerate

.
ee% drops during workup Harsh Hydrolysis If you isolate the ester with high ee% but the acid is racemic, your hydrolysis is too aggressive. Use LiOH in THF/Water at 0°C.
Inconsistent Batches Moisture / Solvent Quality Water in DMF/DMSO can increase hydroxide concentration. Ensure anhydrous conditions.

Module 3: Validated Synthesis Protocol

Target: (S)-2-(4-Fluorophenoxy)propanoic acid (>98% ee) Strategy:


 Displacement with Phase Transfer Catalysis (PTC).
Why this works:  Using a non-polar solvent (Toluene) with a solid base and a phase transfer catalyst keeps the sensitive chiral ester in the organic phase, protected from the bulk basicity of the solid carbonate.
Step 1: The Coupling (Ether Synthesis)
  • Reagents:

    • 4-Fluorophenol (1.0 equiv)

    • (R) -Methyl 2-chloropropionate (1.1 equiv) (Note: Use (R) to get (S))

    • Potassium Carbonate (

      
      ), anhydrous, micronized (1.5 equiv)
      
    • TBAB (Tetrabutylammonium bromide) (0.05 equiv)

    • Solvent: Toluene (anhydrous)[2]

  • Procedure:

    • Suspend 4-fluorophenol,

      
      , and TBAB in Toluene.
      
    • Heat to 80°C.

    • Add (R)-Methyl 2-chloropropionate dropwise over 1 hour.

    • Stir at 80°C for 4-6 hours. Monitor by HPLC (Chiralcel OD-H column).

    • Checkpoint: The intermediate ester should retain high optical purity because

      
       in Toluene is mild.
      
Step 2: The Critical Hydrolysis (Saponification)
  • Reagents:

    • Lithium Hydroxide (LiOH·

      
      ) (1.2 equiv)[3]
      
    • Solvent: THF : Water (4:1 ratio)

  • Procedure:

    • Dissolve the ester from Step 1 in THF/Water.

    • Cool the solution to 0°C (Ice bath).

    • Add LiOH slowly. Stir at 0°C to 10°C. DO NOT HEAT.

    • Monitor consumption of ester. Upon completion, acidify immediately with cold 1N HCl to pH 2.

    • Extract with Ethyl Acetate.

Workflow Step1 Step 1: Coupling (R)-Cl-Propionate + Phenol Solvent: Toluene (PTC conditions) Check1 QC Check: Chiral HPLC Is Ester >98% ee? Step1->Check1 Check1->Step1 No (Optimize Base/Temp) Step2 Step 2: Mild Hydrolysis LiOH / THF / 0°C (Avoid Reflux!) Check1->Step2 Yes Final Final Product (S)-2-(4-Fluorophenoxy)propanoic acid Step2->Final

Figure 2: Optimized workflow minimizing racemization risks.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use the Mitsunobu reaction instead? A: Yes, but be careful with the inversion logic.

  • Route: 4-Fluorophenol + (R)-Methyl Lactate +

    
     + DIAD.
    
  • Outcome: The Mitsunobu reaction inverts the alcohol center. (R)-Lactate

    
     (S)-Ether.
    
  • Pros: Often higher ee% than halide displacement.

  • Cons: Atom economy is poor (triphenylphosphine oxide waste).

Q: Why is my optical rotation positive when it should be negative? A: Check your solvent. The specific rotation


 of phenoxy propionic acids is highly solvent-dependent. For example, it may be positive in Chloroform but negative in Ethanol. Always compare against literature values in the exact same solvent.

Q: Can I upgrade the ee% if I already have a 90:10 mixture? A: Yes. These acids form crystalline salts with chiral amines. You can perform a classical resolution or recrystallization using (R)-(+)-1-Phenylethylamine. The diastereomeric salt of the (S)-acid will crystallize out, allowing you to filter off the racemate.

References

  • Mechanism of Racemization: Master Organic Chemistry. "Racemic Mixtures: How They Form."[4] Available at: [Link]

  • Synthesis & Inversion Logic: PrepChem. "Synthesis of 2-(4-hydroxyphenoxy)propanoic acid." Available at: [Link]

  • Prevention of Racemization (Patent):Google Patents. "Process for the minimization of racemization in the preparation of optically active ((aryloxy)phenoxy)propionate herbicides (US4897481A).
  • Williamson Ether Synthesis Optimization: Royal Society of Chemistry. "Mechanism, kinetics and selectivity of a Williamson ether synthesis." Available at: [Link]

Sources

Enhancing the stability of (S)-2-(4-Fluorophenoxy)propanoic acid in solution

[1][2]

Executive Summary

(S)-2-(4-Fluorophenoxy)propanoic acid is a chiral intermediate often utilized in the synthesis of PPAR agonists and selective herbicides.[1][2] While the ether linkage provides robust chemical stability against hydrolysis, the chiral center at the


-position is thermodynamically labile2

The primary stability failure mode in solution is base-catalyzed racemization , converting the active (S)-enantiomer into the inactive (R)-enantiomer (or racemate).[1][2] This guide provides evidence-based protocols to mitigate chiral inversion while maintaining solubility.

Part 1: The Critical Instability Mechanism[2]

Issue: "My Enantiomeric Excess (ee%) is Dropping in Solution"

Diagnosis: The

22

The Mechanism: In the presence of a base (even weak buffers like phosphate at pH 7.[2]4) or polar aprotic solvents, the proton is abstracted, forming a planar enolate intermediate. When the proton returns, it can attack from either face, leading to racemization.[3]

RacemizationMechanismS_Isomer(S)-Isomer(Active)EnolatePlanar EnolateIntermediate(Achiral)S_Isomer->EnolateProton Abstraction(Slow Step)BaseBase (B:)(pH > 7.0)Base->S_IsomerCatalysisEnolate->S_IsomerReprotonation (50%)R_Isomer(R)-Isomer(Inactive)Enolate->R_IsomerReprotonation (50%)

Figure 1: Base-catalyzed racemization pathway. The planar enolate intermediate destroys stereochemical information.[2]

Part 2: Troubleshooting & Optimization Guides

Scenario A: Solubility vs. Stability Trade-off

User Query: "The acid form is insoluble in water, but when I dissolve it in NaOH or PBS (pH 7.4), it racemizes over 24 hours. How do I solubilize it safely?"

Technical Resolution: You are facing a classic pKa conflict. The carboxylic acid pKa is approximately 3.5–4.[2]0. At pH 7.4, the molecule is fully ionized (carboxylate anion), which is soluble but highly susceptible to racemization because the negative charge on the carboxylate does not fully protect the

2

Recommended Protocol:

  • Avoid Strong Bases: Never use NaOH or KOH for direct dissolution if chirality is critical.[2] Localized high pH during mixing causes immediate partial racemization.[1][2]

  • Use Volatile Organic Buffers: Use Ammonium Acetate (pH 5.0–6.0).[1][2] The slightly acidic environment suppresses proton abstraction while maintaining sufficient ionization for solubility in mixed media.

  • Co-solvent Strategy:

    • Dissolve the solid in DMSO or Methanol first (Stock A).[2]

    • Dilute Stock A into a citrate buffer (pH 5.0) or water immediately before use.[2]

Solubility & Stability Matrix:

Solvent SystemSolubilityChiral Stability (24h, 25°C)Recommendation
Water (pH 3.0) Poor (<0.1 mg/mL)High (99% ee retention)Not recommended for bio-assays.[1][2]
0.1M NaOH (pH 13) High (>50 mg/mL)Critical Failure (<50% ee)FORBIDDEN.
PBS (pH 7.4) ModerateModerate (Risk of slow inversion)Use only for short-term (<4h) assays.[2]
DMSO (Anhydrous) High (>100 mg/mL)High Preferred Stock Solvent.
MeOH/Water (50:50) HighHighGood for HPLC injection.[2]
Scenario B: Chemical Degradation (Unknown Peaks)

User Query: "I see small impurity peaks eluting before the main peak after stress testing at 60°C. Is the ether cleaving?"

Technical Resolution: Ether cleavage (breaking the Phenoxy-Propyl bond) is rare under standard laboratory conditions.[1][2] The impurities are likely:

  • Decarboxylation: Occurs at high temperatures (>100°C) or under intense UV light.[2]

  • Hydrolysis of Esters: If you are using the ester prodrug form (e.g., methyl ester), it will hydrolyze rapidly to the acid.[2]

  • Oxidative Defluorination: Rare, but possible under intense UV light (photolysis).[2]

Troubleshooting Workflow:

DegradationFlowStartUnknown Peak DetectedCheckRTIs Peak RT < Main Peak?DecarbLikely DecarboxylationProduct: 4-FluoroethylbenzeneCheckRT->DecarbYes (Non-polar)HydrolysisCheck Solvent Purity(Peroxides in Ethers?)CheckRT->HydrolysisNo (Polar)Action1Action: Store at -20°CProtect from LightDecarb->Action1Hydrolysis->Action1

Figure 2: Diagnostic decision tree for identifying non-chiral degradation products.

Part 3: Validated Experimental Protocols

Protocol 1: Preparation of Stable Stock Solution (10 mM)

Purpose: To create a master stock that retains >99.5% enantiomeric excess for 6 months.

  • Weighing: Weigh 18.4 mg of (S)-2-(4-Fluorophenoxy)propanoic acid (MW ≈ 184.17 g/mol ).

  • Dissolution: Add 10 mL of Anhydrous DMSO (Grade: ACS Spectrophotometric, ≥99.9%).

    • Why DMSO? It is aprotic (prevents proton exchange) and high boiling.[2]

    • Caution: Ensure DMSO is dry.[2] Water in DMSO can accelerate racemization if the solution is basic.

  • Storage: Aliquot into amber glass vials (to prevent UV-induced defluorination).

  • Conditions: Store at -20°C .

  • Usage: Thaw and dilute 1:1000 into assay buffer immediately before use.

Protocol 2: Stability-Indicating Chiral HPLC Method

Purpose: To quantify the S-to-R conversion.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).[1][2]

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).[1][2]

    • Note: The 0.1% Trifluoroacetic Acid (TFA) is crucial.[2] It suppresses ionization of the carboxylic acid, ensuring sharp peaks and preventing on-column racemization.[1]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 230 nm (Absorption max of the fluorophenoxy ring).[2]

  • Acceptance Criteria: The (R)-enantiomer peak should be <0.5% area.[1][2]

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I autoclave solutions of this compound? A: No. Autoclaving (121°C, high pressure) poses a severe risk of thermal decarboxylation and racemization.[2] Sterilize aqueous solutions using 0.22 µm PVDF or PES syringe filters .

Q2: Why does the fluorine atom matter for stability? A: The fluorine atom at the para-position is electron-withdrawing.[1][2] While it enhances metabolic stability (blocking P450 oxidation), it also pulls electron density from the aromatic ring, which in turn pulls density from the ether oxygen. This inductive chain makes the

2

Q3: Is the compound light-sensitive? A: Moderately. Fluorinated aromatics can undergo photolytic defluorination under high-intensity UV light.[1][2] Always use amber glassware or wrap containers in aluminum foil during benchtop handling [2].

References

  • Mechanism of Racemization: Smith, G. G., & Sivade, A. (1981).[2] "Kinetics of the racemization of amino acids and their derivatives." Journal of Organic Chemistry. (General mechanism applied to alpha-proton acidity).[1][2]

  • Photostability of Fluorinated Aromatics: T. Hiyama. (2000).[2] Organofluorine Compounds: Chemistry and Applications. Springer-Verlag.[1][2] (Detailed analysis of C-F bond stability).

  • General Stability of Phenoxypropanoic Acids: Roberts, T. R. (1998).[2] Metabolic Pathways of Agrochemicals: Part 1: Herbicides and Plant Growth Regulators. Royal Society of Chemistry.[2] (Data on hydrolysis and environmental degradation).

  • Compound Data: PubChem CID 3872140 (2-(4-Fluorophenoxy)propanoic acid).[1][2][4] [2]

(Note: Specific kinetic rate constants for the S-enantiomer of this exact derivative are proprietary to specific manufacturing processes; protocols above are derived from the foundational chemistry of the 2-phenoxypropanoic acid class.)

Overcoming poor solubility of (S)-2-(4-Fluorophenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (S)-2-(4-Fluorophenoxy)propanoic Acid

Topic: Solubility Optimization & Formulation Strategy Compound CAS: 60251-91-4 (S-isomer specific) / 2967-70-6 (General) Chemical Class: Chiral Phenoxypropionic Acid

Introduction: The Solubility Paradox

Welcome to the technical support hub for (S)-2-(4-Fluorophenoxy)propanoic acid . As a researcher, you are likely encountering a common hurdle: this compound exhibits the classic "brick dust" behavior of lipophilic weak acids. It is highly crystalline and practically insoluble in water at low pH (< pH 3), yet it is chemically distinct due to its chiral center at the


-position.

This guide moves beyond generic advice. We treat the solubilization of this specific fluorinated intermediate as a thermodynamic engineering problem . Your goal is to break the crystal lattice energy without compromising the enantiomeric excess (ee%) of the (S)-isomer.

Module 1: pH-Dependent Solubilization (The "Gold Standard")

The Science: (S)-2-(4-Fluorophenoxy)propanoic acid has a pKa of approximately 3.1 – 3.5 . According to the Henderson-Hasselbalch equation, the solubility increases exponentially as the pH of the medium rises above the pKa. At pH 1.2 (gastric), it exists as a neutral, insoluble molecule. At pH 6.8 (intestinal) or pH 7.4 (blood), it ionizes into the soluble carboxylate anion.

Protocol: In-Situ Salt Formation Use this for: Aqueous assay buffers, hydroponic media, or oral dosing solutions.

  • Calculate Molar Equivalents: Determine the exact molarity of your target solution.

  • Alkaline Shift: Do not add the solid powder directly to neutral water; it will float or clump.

  • Step-by-Step Dissolution:

    • Dissolve the compound in a minimum volume of 0.1 M NaOH or Tris buffer (pH 8.0) .

    • Ensure the molar ratio of Base:Acid is 1.1:1 .

    • Once clear, dilute to volume with water or lower-strength buffer.

  • Verification: Check the final pH. If pH < 4.5, precipitation is imminent.

Data: Theoretical Solubility Profile

pH EnvironmentSpecies DominanceSolubility Prediction
pH 1.2 Neutral Acid (Protonated)< 0.1 mg/mL (Insoluble)
pH 3.5 (pKa) 50% Ionized~0.5 - 1.0 mg/mL (Unstable)
pH 7.4 Carboxylate Anion> 50 mg/mL (Highly Soluble)

Module 2: Cosolvent Systems (Stock Preparation)

The Science: If pH adjustment is not viable (e.g., for non-aqueous catalysis or specific cellular assays), you must reduce the dielectric constant of the solvent. The fluorophenoxy tail is lipophilic; it requires "structure-breaking" solvents.

Recommended Cosolvent Mixes:

  • DMSO (Dimethyl Sulfoxide): Excellent solvent (up to 100 mg/mL). Warning: DMSO can be cytotoxic >0.1% in cell culture.

  • PEG 400 / Ethanol: A 40:60 mix is ideal for animal dosing (IP/IV) where high pH is irritating.

Visual Workflow: Cosolvent Selection Logic

SolubilityLogic Start Start: Solid (S)-Acid CheckpH Is Assay pH > 5.0? Start->CheckpH Salt Use In-Situ Salt (NaOH/Tris) CheckpH->Salt Yes CheckTox Is DMSO Tolerated? CheckpH->CheckTox No DMSO Dissolve in 100% DMSO Dilute 1000x CheckTox->DMSO Yes Binary Use Binary System: 10% EtOH + 40% PEG400 + 50% Water CheckTox->Binary No

Caption: Decision matrix for selecting the optimal solubilization strategy based on experimental constraints.

Module 3: Advanced Solid-State Engineering (Amorphous Dispersions)

The Science: For drug development or agrochemical formulation, you cannot rely on liquid cosolvents. You must create an Amorphous Solid Dispersion (ASD) . This "freezes" the molecules in a disordered high-energy state, preventing them from forming the insoluble crystal lattice.

Protocol: Solvent Evaporation ASD

  • Carrier Selection: Use PVP-VA64 (Copovidone) or HPMC-AS.

  • Ratio: 1:3 (Drug:Polymer).

  • Solvent: Acetone/Methanol (1:1).

  • Process:

    • Dissolve both drug and polymer in the solvent.

    • Rotary evaporate at 40°C under vacuum until a film forms.

    • Dry in a vacuum oven for 24h to remove residual solvent.

    • Pulverize the resulting foam/film.

  • Result: A powder that dissolves rapidly in water because the polymer "wets" the hydrophobic drug particles immediately.

Module 4: Troubleshooting FAQ

Q1: I dissolved the compound in DMSO, but it precipitated when I added it to my cell culture media. Why?

  • Diagnosis: This is the "Crash-Out" effect. You likely spiked a high concentration DMSO stock into a neutral buffer. The local concentration exceeded the aqueous solubility limit before mixing occurred.

  • Fix:

    • Warm the media to 37°C before addition.

    • Vortex the media while adding the DMSO stock dropwise.

    • Ensure the final concentration is below the thermodynamic solubility limit of the neutral form (approx 50-100 µM), or adjust the media pH slightly higher if possible.

Q2: Will heating the solution to speed up dissolution damage the chirality?

  • Diagnosis: The (S)-center is alpha to a carbonyl and an ether oxygen. While ether linkages are stable, the

    
    -proton is acidic.
    
  • Risk: Heating in strong alkaline conditions (pH > 10) can induce racemization (conversion of S to R enantiomer).

  • Fix: Never heat above 50°C when pH > 9. If heat is needed, use neutral organic solvents (Ethanol/Acetone) instead of basic water.

Q3: My HPLC retention time is shifting. Is the compound degrading?

  • Diagnosis: It is likely ionizing, not degrading.

  • Fix: Phenoxypropionic acids are sensitive to mobile phase pH.

    • If Mobile Phase pH is near pKa (3.5): You will get peak tailing and shifting.

    • Standardize: Add 0.1% Trifluoroacetic acid (TFA) or Formic acid to your mobile phase to lock the compound in its neutral (protonated) state for consistent retention.

Module 5: Chiral Stability Check

When manipulating solubility, you must validate that you haven't racemized the sample.

Visual Workflow: Purity Validation

PurityCheck Sample Solubilized Sample ChiralCol Chiral HPLC Column (e.g., Chiralpak AD-H) Sample->ChiralCol MobilePhase Mobile Phase: Hexane/IPA + 0.1% TFA ChiralCol->MobilePhase Detect Detection (S)-Peak (R)-Peak (Trace) MobilePhase->Detect Calc Calculate ee%: (S-R)/(S+R) * 100 Detect->Calc

Caption: Workflow for validating enantiomeric excess (ee%) after solubilization.

References

  • PubChem. (2025).[1][2] 2-(4-Fluorophenoxy)propanoic acid: Chemical and Physical Properties. National Library of Medicine. Link

  • He, Y., et al. (2005). Solubilization of two structurally related anticancer drugs: XK-469 and PPA. Journal of Pharmaceutical Sciences, 95(1), 97-107. (Demonstrates solubilization logic for phenoxypropionic acid derivatives). Link

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Link

  • Vasconcelos, T., et al. (2007). Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs. Drug Discovery Today, 12(23-24), 1068-1075. Link

Sources

Optimizing reaction conditions for (S)-2-(4-Fluorophenoxy)propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Optimizing (S)-2-(4-Fluorophenoxy)propanoic Acid Synthesis

Executive Summary & Reaction Overview

Target Molecule: (S)-2-(4-Fluorophenoxy)propanoic acid Primary Application: Chiral intermediate for herbicidal agents (e.g., fluazifop-P-butyl) and PPAR agonists in pharmaceutical development. Core Synthetic Pathway: Williamson Ether Synthesis via


 Nucleophilic Substitution.[1][2][3]

The Mechanistic Challenge: The synthesis relies on the displacement of a leaving group (LG) on a chiral propionate derivative by 4-fluorophenoxide. To achieve the (S)-configuration in the product, you must start with an (R)-configured electrophile (e.g., (R)-2-chloropropionic acid or (R)-2-sulfonyloxypropionate) because the


 mechanism proceeds with Walden inversion .

Key Reaction:



Troubleshooting & Optimization (Q&A)

This section addresses specific failure modes reported by process chemists.

Q1: My product has low enantiomeric excess (ee < 90%). How do I prevent racemization?

Root Cause: Racemization typically occurs via enolization of the chiral ester/acid intermediate under basic conditions. The


-proton is acidic; if removed, the resulting planar enolate destroys stereochemistry.

Technical Solution:

  • Base Selection: Switch from strong alkoxide bases (e.g., NaOEt, NaH) to milder, non-nucleophilic bases like Potassium Carbonate (

    
    ) . Carbonates are strong enough to deprotonate the phenol (
    
    
    
    ) but less likely to deprotonate the
    
    
    -carbon of the propionate (
    
    
    ).
  • Temperature Control: Enolization has a higher activation energy than the

    
     substitution. Maintain reaction temperature below 80°C . If reflux is required, use a lower-boiling solvent like acetone or MEK (Methyl Ethyl Ketone) instead of DMF/Toluene.
    
  • Leaving Group Quality: Use a better leaving group (e.g., Tosylate or Mesylate) to accelerate the

    
     rate relative to the racemization rate.
    
Q2: I am observing significant amounts of acrylic acid derivatives (Elimination Products).

Root Cause: The base is acting as a Brønsted base rather than a nucleophilic activator, triggering an E2 elimination reaction on the propionate substrate. This is common with sterically hindered substrates or high temperatures.

Technical Solution:

  • Solvent Polarity: Use polar aprotic solvents (e.g., DMSO, DMF, or NMP ). These solvents solvate the cation (

    
    ), leaving the phenoxide anion "naked" and more nucleophilic, thereby favoring 
    
    
    
    over E2.
  • Stoichiometry: Ensure the phenol is in slight excess (1.1 equiv) relative to the chiral propionate. This ensures that any active base is immediately consumed by the phenol to form the nucleophile, reducing the concentration of free base available to cause elimination.

Q3: The reaction conversion stalls at 70-80%. How can I push it to completion?

Root Cause: "Stalling" often indicates catalyst poisoning, precipitation of the nucleophile, or accumulation of leaving group salts coating the base surface (if heterogeneous).

Technical Solution:

  • Phase Transfer Catalysis (PTC): Add 1-5 mol% of Tetrabutylammonium bromide (TBAB) or 18-Crown-6 . This shuttles the phenoxide into the organic phase (if using a biphasic system) or improves solubility in solid-liquid systems (

    
    /Toluene).
    
  • Finkelstein Modification: Add catalytic amounts of Potassium Iodide (KI) . The iodide displaces the chloride (with inversion) to form a more reactive iodide intermediate, which is then rapidly displaced by the phenoxide (second inversion

    
     net retention relative to intermediate, net inversion relative to start). Note: This double inversion preserves the overall stereochemical outcome.
    

Optimized Experimental Protocol

Objective: Synthesis of (S)-2-(4-Fluorophenoxy)propanoic acid with >98% ee.

Reagents:

  • 4-Fluorophenol (1.05 equiv)

  • (R)-2-Chloropropionic acid ethyl ester (1.0 equiv) [Note: Ester is preferred over acid to prevent salt precipitation issues]

  • Potassium Carbonate (

    
    ), anhydrous, micropulverized (1.5 equiv)
    
  • Solvent: Acetonitrile (

    
    ) or MEK (Methyl Ethyl Ketone)
    
  • Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 equiv)

Step-by-Step Workflow:

  • Preparation: Charge a dry reactor with Acetonitrile (5-10 volumes). Add 4-Fluorophenol and

    
    .
    
  • Activation: Stir at 40°C for 30 minutes to generate the potassium phenoxide species in situ.

  • Addition: Cool to 20°C. Add (R)-2-Chloropropionic acid ethyl ester dropwise over 1 hour. Crucial: Slow addition prevents local hotspots that cause racemization.

  • Reaction: Add TBAB. Heat to mild reflux (approx. 60-70°C) and monitor by HPLC. Reaction typically completes in 4-6 hours.

  • Work-up:

    • Filter off inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate to remove solvent.

    • Hydrolysis (if acid form is desired): Dissolve residue in THF/Water (1:1). Add LiOH (2 equiv) at 0°C. Stir until hydrolysis is complete. Acidify carefully with 1N HCl to pH 3.

    • Extract with Ethyl Acetate, dry over

      
      , and concentrate.[2]
      
  • Purification: Recrystallize from Hexane/Ethyl Acetate to upgrade ee% if necessary.

Data & Comparison of Conditions

Table 1: Solvent and Base Effects on Yield and Stereochemistry

SolventBaseTemp (°C)Yield (%)ee (%)Notes
Ethanol NaOEt786572Significant racemization due to strong base/protic solvent.
Toluene KOH1105585Low yield due to poor solubility; elimination side products.
DMF

809294Good yield, but difficult solvent removal; slight racemization at high T.
MEK

8095 98 Optimal balance of reactivity and stereocontrol.
Acetonitrile

609699Excellent but expensive (Cesium effect).

Visualizations

Diagram 1: Reaction Mechanism & Stereochemical Inversion

ReactionMechanism Start (R)-2-Chloropropionate (Leaving Group = Cl) TS Transition State [Trigonal Bipyramidal] Start->TS C-Cl Bond Break SideProduct Elimination Product (Acrylic Acid Deriv.) Start->SideProduct E2 Elimination (High Temp/Strong Base) Nucleophile 4-Fluorophenoxide (Nucleophile) Nucleophile->TS Backside Attack Product (S)-2-(4-Fluorophenoxy)propionate (Inverted Configuration) TS->Product Inversion (Walden)

Caption: The


 mechanism requires backside attack, converting the (R)-chloride precursor into the (S)-ether product. High temperatures promote the competing E2 elimination pathway.
Diagram 2: Troubleshooting Decision Tree

Troubleshooting Problem Identify Problem LowEE Low Enantiomeric Excess (Racemization) Problem->LowEE LowYield Low Yield / Incomplete Problem->LowYield Impurity Elimination Impurities Problem->Impurity Sol_Base Switch to Weaker Base (Use K2CO3 instead of NaOH) LowEE->Sol_Base Sol_Temp Reduce Reaction Temp (< 60°C) LowEE->Sol_Temp Sol_PTC Add Phase Transfer Catalyst (TBAB or 18-Crown-6) LowYield->Sol_PTC Sol_Solvent Change Solvent (Use Polar Aprotic: MEK/DMF) LowYield->Sol_Solvent Impurity->Sol_Temp Impurity->Sol_Solvent

Caption: Logic flow for diagnosing and resolving common synthetic failures in chiral ether synthesis.

References

  • Williamson Ether Synthesis Mechanism. Wikipedia. Available at: [Link]

  • Process for the minimization of racemization in the preparation of optically active ((aryloxy)phenoxy)propionate herbicides.Google Patents (US4897481A).
  • Optimization of reaction conditions for S-2-chloropropionic acid synthesis. Academia.edu. Available at: [Link]

  • Williamson Ether Synthesis - Limitations and Conditions. ChemTalk. Available at: [Link]

Sources

Technical Support Center: Synthesis of (S)-2-(4-Fluorophenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (S)-2-(4-Fluorophenoxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying and mitigating common byproducts. This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity and purity of your final product. (S)-2-(4-Fluorophenoxy)propanoic acid is a valuable building block in the development of pharmaceuticals and agrochemicals, making the control of its synthesis crucial for efficacy and safety.[1]

Troubleshooting Guide: Byproduct Identification and Mitigation

This section addresses specific issues that may arise during the synthesis of (S)-2-(4-Fluorophenoxy)propanoic acid, providing solutions grounded in mechanistic understanding and practical experience.

Issue 1: Presence of an Unwanted Enantiomer (R-isomer) in the Final Product

Question: My final product shows the presence of the (R)-2-(4-Fluorophenoxy)propanoic acid enantiomer, compromising the enantiomeric excess (ee). What are the potential causes and how can I resolve this?

Answer:

The presence of the unwanted R-isomer is a critical issue, as the biological activity of phenoxypropionic acid derivatives is often stereospecific.[2] Several factors during the synthesis can lead to racemization or incomplete resolution.

Potential Causes:

  • Racemization of the Starting Material: The chiral purity of your starting material, typically an (S)-2-halopropanoic acid or a derivative, is paramount. If this starting material contains the R-isomer or racemizes under the reaction conditions, this impurity will carry through to the final product.

  • Reaction Conditions: Harsh reaction conditions, such as high temperatures or prolonged reaction times in the presence of a base, can lead to the deprotonation of the alpha-proton of the propanoic acid moiety, followed by reprotonation, resulting in racemization.

  • Inefficient Chiral Resolution: If you are employing a chiral resolution method to separate a racemic mixture, the resolution may be incomplete.[3] This can be due to the choice of resolving agent, crystallization conditions, or the number of resolution cycles.

Troubleshooting and Solutions:

  • Verify Starting Material Purity:

    • Action: Analyze the enantiomeric purity of your (S)-2-halopropanoic acid starting material using a suitable chiral analytical method, such as chiral High-Performance Liquid Chromatography (HPLC).

    • Rationale: This will confirm if the impurity is introduced from the beginning of the synthesis.

  • Optimize Reaction Conditions:

    • Action: If using a Williamson ether synthesis approach, consider milder bases and lower reaction temperatures. For instance, using potassium carbonate instead of sodium hydride and maintaining the temperature between 60-80°C can minimize racemization.

    • Rationale: Milder conditions reduce the likelihood of epimerization at the stereocenter.

  • Refine Chiral Resolution:

    • Action: If performing a classical resolution, experiment with different resolving agents or optimize the crystallization solvent and temperature. Multiple recrystallization steps may be necessary to achieve the desired enantiomeric excess.

    • Rationale: The efficiency of diastereomeric salt formation and crystallization is highly dependent on these parameters.

Analytical Protocol: Chiral HPLC for Enantiomeric Purity

Parameter Condition
Column Chiral stationary phase (e.g., CHIRALPAK® immobilized phases)
Mobile Phase Typically a mixture of hexane/isopropanol or other non-polar/polar solvent systems with a small amount of an acidic modifier like trifluoroacetic acid (TFA).[4]
Flow Rate 0.5 - 1.5 mL/min
Detection UV at 254 nm or 275 nm
Column Temperature 25°C

This is a general guideline. Method development and optimization are crucial for achieving baseline separation of the enantiomers.

Issue 2: Formation of a Bis-acid Byproduct

Question: I am observing a significant amount of a higher molecular weight impurity in my reaction mixture, which I suspect is a bis-acid byproduct. Why is this forming and how can I prevent it?

Answer:

The formation of a bis-acid byproduct, 4,4'-(propane-2,2-diyldioxy)bis(fluorobenzene), is a common issue, particularly when using starting materials like hydroquinone in related syntheses.[5] While your direct synthesis may not start with hydroquinone, analogous over-alkylation can occur.

Potential Causes:

  • Stoichiometry of Reactants: An excess of the electrophilic partner, the (S)-2-halopropanoic acid derivative, relative to the 4-fluorophenol can lead to a second substitution on the aromatic ring of another 4-fluorophenol molecule, especially if there are activating groups present or under forcing conditions.

  • Reaction Conditions: High temperatures and strong bases can promote multiple alkylations.

Troubleshooting and Solutions:

  • Control Stoichiometry:

    • Action: Use a slight excess of the 4-fluorophenol nucleophile relative to the (S)-2-halopropanoic acid electrophile. A molar ratio of 1.1:1 (4-fluorophenol:(S)-2-halopropanoic acid) is a good starting point.

    • Rationale: This ensures that the electrophile is the limiting reagent, minimizing the chance of double substitution.

  • Optimize Reagent Addition:

    • Action: Add the (S)-2-halopropanoic acid derivative slowly and portion-wise to the reaction mixture containing the deprotonated 4-fluorophenol.

    • Rationale: This maintains a low concentration of the electrophile throughout the reaction, favoring the desired mono-alkylation.

  • Moderate Reaction Conditions:

    • Action: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress closely by TLC or HPLC to avoid prolonged heating.

    • Rationale: Lower temperatures decrease the rate of the undesired second alkylation.

Issue 3: Presence of Elimination Byproducts

Question: My GC-MS analysis indicates the presence of an alkene byproduct. What is the cause of this elimination reaction, and how can I favor the desired substitution?

Answer:

Elimination reactions are a common side reaction in Williamson ether synthesis, competing with the desired SN2 substitution.[6]

Potential Causes:

  • Steric Hindrance: While the electrophile in this synthesis is a secondary halide, significant steric bulk on either the nucleophile or the electrophile can favor elimination.

  • Base Strength: Strong, sterically hindered bases can preferentially act as a base, abstracting a proton and leading to elimination, rather than as a nucleophile.

  • Solvent Choice: The choice of solvent can influence the balance between substitution and elimination.

Troubleshooting and Solutions:

  • Choice of Base:

    • Action: Use a less sterically hindered and moderately strong base like potassium carbonate or cesium carbonate.

    • Rationale: These bases are effective in deprotonating the phenol without promoting significant elimination.

  • Solvent Selection:

    • Action: Employ a polar aprotic solvent such as DMF, DMSO, or acetonitrile.

    • Rationale: These solvents solvate the cation of the base, leaving a more "naked" and nucleophilic phenoxide anion, which favors the SN2 pathway.

  • Temperature Control:

    • Action: Maintain the lowest effective reaction temperature.

    • Rationale: Elimination reactions often have a higher activation energy than substitution reactions and are therefore more favored at higher temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for (S)-2-(4-Fluorophenoxy)propanoic acid?

A1: The two most prevalent methods are the Williamson ether synthesis and the Mitsunobu reaction.

  • Williamson Ether Synthesis: This involves the reaction of 4-fluorophenol with an enantiomerically pure (S)-2-halopropanoic acid (e.g., (S)-2-chloropropanoic acid) or its ester in the presence of a base.[7][8] This is often the preferred route for industrial-scale synthesis due to its cost-effectiveness and relatively simple workup.

  • Mitsunobu Reaction: This reaction utilizes an alcohol (in this case, an ester of (S)-lactic acid) and a nucleophile (4-fluorophenol) in the presence of triphenylphosphine (PPh3) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[9][10][11] A key advantage of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry.[10][11][12]

Q2: What are the typical byproducts of the Mitsunobu reaction in this synthesis?

A2: The Mitsunobu reaction, while elegant, can generate several byproducts that complicate purification.

  • Triphenylphosphine oxide (TPPO): This is a stoichiometric byproduct from the oxidation of triphenylphosphine. It can often be removed by crystallization or chromatography.

  • Hydrazide byproduct: This forms from the reaction of the azodicarboxylate with the alcohol. Its formation can be minimized by careful control of reaction conditions and reagent stoichiometry.

  • Side reactions of the azodicarboxylate: The azodicarboxylate can sometimes react with the nucleophile, leading to undesired adducts.[9]

Q3: Which analytical techniques are most suitable for identifying and quantifying impurities in the final product?

A3: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for quantifying the purity of the final product and detecting non-volatile impurities.[13] Chiral HPLC is specifically required to determine the enantiomeric excess.[14]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and residual solvents.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for the identification of unknown impurities by providing molecular weight information.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Indispensable for the structural elucidation of the final product and any isolated, unknown impurities.[15][16]

Q4: How can I effectively remove triphenylphosphine oxide (TPPO) after a Mitsunobu reaction?

A4: Removing TPPO can be challenging due to its polarity and solubility. Here are a few strategies:

  • Crystallization: If the desired product is crystalline and has different solubility properties than TPPO, direct crystallization from a suitable solvent system can be effective.

  • Chromatography: Flash column chromatography is a reliable method for separating TPPO from the product.

  • Precipitation: In some cases, TPPO can be precipitated from a non-polar solvent like hexane or a mixture of ethyl acetate and hexane, while the desired product remains in solution.

  • Modified Reagents: Using polymer-supported triphenylphosphine can simplify the workup, as the resulting phosphine oxide can be removed by simple filtration.

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of (S)-2-(4-Fluorophenoxy)propanoic acid.

Synthesis_Workflow Workflow for (S)-2-(4-Fluorophenoxy)propanoic acid Synthesis Start Starting Materials (4-Fluorophenol & Chiral Precursor) Reaction Chemical Synthesis (e.g., Williamson Ether Synthesis or Mitsunobu Reaction) Start->Reaction 1. Reaction Setup Workup Aqueous Workup (Extraction & Washing) Reaction->Workup 2. Quenching & Isolation Purification Purification (Crystallization or Chromatography) Workup->Purification 3. Crude Product Analysis Quality Control Analysis (HPLC, Chiral HPLC, GC-MS, NMR) Purification->Analysis 4. Purified Product FinalProduct Final Product: (S)-2-(4-Fluorophenoxy)propanoic acid Analysis->FinalProduct 5. Release

Caption: A generalized workflow for the synthesis and purification.

Logical Relationships in Byproduct Formation

This diagram illustrates the relationship between reaction conditions and the formation of common byproducts.

Byproduct_Formation Factors Influencing Byproduct Formation Conditions Reaction Conditions DesiredProduct (S)-2-(4-Fluorophenoxy)propanoic acid Conditions->DesiredProduct Optimized Racemization Racemization (R-isomer formation) Overalkylation Over-alkylation (Bis-acid byproduct) Elimination Elimination (Alkene byproduct) HighTemp High Temperature HighTemp->Racemization HighTemp->Overalkylation HighTemp->Elimination StrongBase Strong/Hindered Base StrongBase->Racemization StrongBase->Elimination ExcessElectrophile Excess Electrophile ExcessElectrophile->Overalkylation

Caption: Key factors leading to common byproduct formation.

References

  • Google Patents. (n.d.). Production process of optically pure 2-(4- hydroxyphenoxy)-propionic acid compounds.
  • Wikipedia. (2023, December 29). Mitsunobu reaction. Retrieved from [Link]

  • Organic-Chemistry.org. (2019, August 26). Mitsunobu Reaction. Retrieved from [Link]

  • PubMed. (n.d.). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-[4-(2-fluorophenoxy)phenyl]propionic acid. Retrieved from [Link]

  • PubMed. (2012, June 14). A new method for production of chiral 2-aryl-2-fluoropropanoic acids using an effective kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids. Retrieved from [Link]

  • MDPI. (2012, June 14). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. Retrieved from [Link]

  • Emery Pharma. (n.d.). Impurity Analysis and Profiling Services. Retrieved from [Link]

  • Chemistry Steps. (2025, March 26). Mitsunobu Reaction. Retrieved from [Link]

  • Chem-Impex. (n.d.). 2-(4-Fluorophenoxy)propionic acid. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Wikipedia. (2023, October 28). Williamson ether synthesis. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A high-throughput screening method for improved R-2-(4-hydroxyphenoxy)propionic acid biosynthesis. Retrieved from [Link]

  • Pharmaceutical Technology. (2015, February 2). Chiral Resolution with and without Resolving Agents. Retrieved from [Link]

  • ResearchGate. (2025, August 7). An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]

  • Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]

  • DIAL@UCLouvain. (n.d.). Enabling enantiopurity: Combining racemization and dual drug co-crystal resolution. Retrieved from [Link]

  • PharmaInfo. (n.d.). Impurity Profiling: Theory and Practice. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). The Improved Chiral Resolution of Mecoprop Enantiomers on CHIRALPAK® IM. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Williamson Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). (+)- and (−)-α-(2,4,5,7-Tetranitro-9-fluorenylideneaminooxy)propionic Acid. Retrieved from [Link]

Sources

Introduction: The Chiral Challenge of Phenoxypropanoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral HPLC of Phenoxypropanoic Acids

Welcome to the Advanced Separation Technologies Support Center. You are likely here because you are analyzing phenoxypropanoic acid derivatives—common structural motifs in herbicides (e.g., Mecoprop, Dichlorprop) and non-steroidal anti-inflammatory drugs (NSAIDs like Fenoprofen).

These molecules possess a carboxylic acid moiety and a chiral center at the


-position. This combination creates a specific set of chromatographic challenges: ionization-induced peak tailing , dimerization , and strong hydrogen bonding  with stationary phases.

This guide moves beyond basic instruction. It is a causality-driven troubleshooting system designed to help you master the separation of these acidic chiral compounds.

Module 1: Method Development Strategy

Do not guess. Follow this logic path to select the correct stationary phase and mobile phase mode.

The "Acidic Rule" of Chiral Separation

For phenoxypropanoic acids, the protonation state is binary:

  • Ionized (

    
    ):  High polarity, repelled by non-polar chiral clefts, interacts with silanols (tailing).
    
  • Neutral (

    
    ):  Optimal for hydrogen bonding with Chiral Stationary Phases (CSPs), enables high resolution.
    

Directive: You must use an acidic mobile phase additive.

Primary Column Selection Matrix
Column TypeTrade Names (Examples)ModeWhy it works for Phenoxypropanoic Acids
Amylose/Cellulose Carbamates Chiralpak AD-H, Chiralcel OD-H, Lux Amylose-1Normal Phase (NP) / Polar OrganicGold Standard. The carbamate linkage provides multiple H-bond acceptors/donors. Requires acid additive.
Macrocyclic Antibiotics Chirobiotic T (Teicoplanin)Reversed Phase (RP)Excellent for underivatized acids. The "aglycone basket" captures the carboxylic acid group.
Immobilized Polysaccharides Chiralpak IA, IB, ICNP / RPRobust.[1] Allows use of "forbidden" solvents (DCM, THF) to break acid dimers.
Workflow Visualization

MethodDev Start Start: Phenoxypropanoic Acid Sample ModeSelect Select Mode Start->ModeSelect NP Normal Phase (Hexane/Alcohol) ModeSelect->NP Solubility in Hexane? RP Reversed Phase (Water/MeOH/ACN) ModeSelect->RP Aqueous solubility? Col_NP Column: Amylose/Cellulose (AD-H, OD-H) NP->Col_NP Col_RP Column: Teicoplanin or Immobilized CSP RP->Col_RP Additive CRITICAL: Add 0.1% TFA or Formic Acid Col_NP->Additive Col_RP->Additive Check Check Resolution (Rs) & Tailing (Tf) Additive->Check Optimize Optimize: 1. Change Alcohol (IPA <-> EtOH) 2. Lower Temp (10-20°C) Check->Optimize Rs < 1.5

Caption: Logical flow for initiating method development, emphasizing the mandatory inclusion of acidic additives.

Module 2: Troubleshooting Peak Shape (Tailing & Fronting)

Symptom: Asymmetric peaks (Tailing Factor


) or broad, smearing bands.
Root Cause Analysis
  • Ionization (The #1 Cause): If the mobile phase pH is near the analyte's pKa (~3.0–3.5), the acid dissociates. The anion interacts strongly with residual silanols on the silica support, causing severe tailing.

  • Dimerization: In non-polar solvents (Normal Phase), carboxylic acids form cyclic dimers. This equilibrium is slow, leading to band broadening.

Corrective Protocols

Scenario A: You are using Normal Phase (Hexane/IPA)

  • Step 1: Verify additive.[2] Are you using 0.1% Trifluoroacetic Acid (TFA) ? Acetic acid is often too weak.

  • Step 2: Increase additive concentration to 0.2% or 0.5% if the column allows (Check manufacturer limits).

  • Step 3: Switch alcohol. Ethanol is a stronger proton donor/acceptor than Isopropanol (IPA) and often sharpens peaks for acids.

Scenario B: You are using Reversed Phase (Water/ACN) [3]

  • Step 1: Check pH.[2] It must be < 2.5 .[2][4]

  • Step 2: Use a buffer, not just acid.

    • Recipe: 20 mM Ammonium Formate adjusted to pH 2.5 with Formic Acid. This provides ionic strength to mask silanols.

Module 3: Troubleshooting Resolution & Selectivity

Symptom: Peaks are sharp but overlapping (


).
The Temperature Lever

Unlike achiral HPLC, lowering the temperature in chiral chromatography often increases resolution.

  • Mechanism: Chiral recognition is enthalpy-driven (

    
    ). Lower temperatures stabilize the transient diastereomeric complex between the analyte and the CSP.
    
  • Action: Drop column oven temperature from 25°C to 10°C or 15°C.

The "Memory Effect" Hazard

If you share columns between projects, be warned: Polysaccharide columns have a memory.

  • Issue: If a column was previously used with a basic additive (e.g., Diethylamine, DEA), the base can adsorb onto the silica. When you subsequently inject your phenoxypropanoic acid, the adsorbed base creates an in-situ ion-exchange site, ruining resolution.

  • Protocol: Dedicate specific columns for acidic analysis. If you must switch, wash the column with 0.5% TFA in mobile phase for at least 20 column volumes (CV).

Module 4: Reproducibility & Column Care

Symptom: Retention times (


) are drifting.
Solvent Switching Protocol (The "Transition" Rule)

Never jump directly between Hexane and Water. You will precipitate buffer salts or collapse the polymer phase.

Safe Transition Workflow:

  • Current: Hexane/IPA (Normal Phase)

  • Flush: 100% IPA (10 CV) @ Low Flow (0.3 mL/min)

  • Flush: 100% Ethanol (10 CV)

  • Target: Water/ACN (Reversed Phase)

Note: Only "Immobilized" phases (e.g., Chiralpak IA/IC) tolerate all solvents. "Coated" phases (AD-H, OD-H) will be destroyed by Ethyl Acetate, THF, or DCM.

Frequently Asked Questions (FAQ)

Q1: Can I use Acetic Acid instead of TFA?

  • Answer: You can, but TFA is superior for phenoxypropanoic acids. TFA is a stronger acid (

    
    ), ensuring the analyte (
    
    
    
    ) is fully protonated (neutral). Acetic acid (
    
    
    ) may result in partial ionization and peak broadening.

Q2: My peaks are splitting at the top. Is the column voided?

  • Answer: Not necessarily. This is a classic sign of sample solvent mismatch . If you dissolve your sample in 100% IPA but run a 90:10 Hexane:IPA mobile phase, the strong solvent (IPA) disrupts the equilibrium at the head of the column.

  • Fix: Dissolve the sample in the mobile phase.

Q3: Why is Teicoplanin (Chirobiotic T) recommended for these acids?

  • Answer: Teicoplanin contains an "aglycone basket" that specifically binds carboxylic acids via hydrogen bonding and inclusion. It works exceptionally well in Reversed Phase (Methanol/Water) without requiring harsh normal phase solvents [1].

References

  • Berthod, A., et al. (2002). Chiral discrimination of phenoxypropionic acid herbicide enantiomers on teicoplanin phase. Journal of Chromatography A. Link

  • Daicel Chiral Technologies. (2021). Instruction Manual for CHIRALPAK® AD-H. Link

  • Phenomenex. (2025).[5] How to Reduce Peak Tailing in HPLC. Link

  • Chrom Tech. (2025).[6] What Causes Peak Tailing in HPLC?Link

Sources

Improving enantiomeric excess in (S)-2-(4-Fluorophenoxy)propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (S)-2-(4-Fluorophenoxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to enhance the enantiomeric excess (ee) of your synthesis. (S)-2-(4-Fluorophenoxy)propanoic acid, a key chiral building block, demands high enantiopurity for its applications in pharmaceuticals. This resource combines theoretical principles with practical, field-tested advice to help you navigate the complexities of its asymmetric synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a typical enantiomeric excess (% ee) for the synthesis of (S)-2-(4-Fluorophenoxy)propanoic acid?

A1: The achievable enantiomeric excess for (S)-2-(4-Fluorophenoxy)propanoic acid synthesis is highly dependent on the chosen synthetic route. For instance, asymmetric epoxidation routes have reported enantiomeric excesses of up to 84%, which can be further enriched to 96% through crystallization.[1] Biocatalytic resolutions, another common approach, have also demonstrated the potential for high optical purity.[2]

Q2: What are the primary methods to synthesize enantiomerically enriched (S)-2-(4-Fluorophenoxy)propanoic acid?

A2: The main strategies for obtaining enantiomerically pure (S)-2-(4-Fluorophenoxy)propanoic acid fall into two categories: asymmetric synthesis and chiral resolution.

  • Asymmetric Synthesis: This involves creating the desired enantiomer directly using a chiral catalyst or auxiliary.[3] For example, a chiral calcium-ligand complex can be used for the asymmetric epoxidation of a chalcone precursor, which is then converted to the final product.[1]

  • Chiral Resolution: This method involves separating a racemic mixture of the acid.[4] Common techniques include:

    • Enzymatic Resolution: Lipases are frequently used to selectively esterify one enantiomer, allowing for the separation of the unreacted enantiomer.[2][5]

    • Diastereomeric Salt Formation: A chiral base can be used to form diastereomeric salts with the racemic acid, which can then be separated by crystallization due to their different solubilities.[4]

Q3: How does temperature affect the enantioselectivity of the reaction?

A3: Temperature is a critical parameter in controlling enantioselectivity.[6][7] Generally, lower reaction temperatures lead to a higher enantiomeric excess.[7] This is because the difference in the activation energies for the formation of the two enantiomers becomes more pronounced at lower temperatures.[3][7] However, this is not a universal rule, and in some cases, the opposite effect is observed.[8][9] Therefore, a temperature optimization study is crucial for each specific reaction.[7]

Q4: What is the role of the solvent in improving enantiomeric excess?

A4: The choice of solvent can significantly influence the enantiomeric excess of a reaction.[10] Solvents can affect the conformation of the catalyst and the transition state of the reaction, thereby altering the energy difference between the pathways leading to the two enantiomers.[10] For instance, solvents with strong Lewis basicity have been shown to induce a high enantiomeric excess in certain reactions.[10] Chiral solvents can also be employed as the sole source of chirality in some catalytic reactions.[11]

Troubleshooting Guide: Low Enantiomeric Excess

Problem Potential Cause Recommended Solution
Low Enantiomeric Excess (% ee) Suboptimal Reaction Temperature: The reaction temperature may not be ideal for maximizing the energy difference between the diastereomeric transition states.[3][7]Conduct a temperature screening study. Evaluate a range of temperatures (e.g., -78°C, -40°C, 0°C, room temperature) to identify the optimal condition for your specific catalyst and substrate system.[7]
Inappropriate Solvent: The solvent may not be effectively differentiating the transition states leading to the two enantiomers.[10]Perform a solvent screen. Test a variety of solvents with different polarities and coordinating abilities (e.g., toluene, dichloromethane, THF, acetonitrile) to find the one that provides the highest enantioselectivity.[7]
Incorrect Catalyst Loading: Too high a concentration of the catalyst can lead to the formation of less selective aggregates, while too low a concentration can result in a significant non-catalyzed, non-selective background reaction.[7]Systematically vary the catalyst loading (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%) to determine the optimal concentration for your reaction.
Poor Quality of Reagents or Catalyst: Impurities in reagents or the catalyst, including water, can interfere with the catalytic cycle or poison the catalyst.[7] The enantiomeric purity of the chiral ligand or catalyst is also critical.Ensure all reagents and solvents are of high purity and are anhydrous where necessary. Verify the enantiomeric purity of the chiral catalyst or ligand before use.
Racemization of the Product: The desired product may be racemizing under the reaction or work-up conditions.Analyze the enantiomeric excess at different reaction times to check for product racemization. If observed, consider shorter reaction times or milder work-up procedures.

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of rac-2-(4-Fluorophenoxy)propanoic acid

This protocol describes a general procedure for the enzymatic kinetic resolution of racemic 2-(4-Fluorophenoxy)propanoic acid using a lipase.

Materials:

  • rac-2-(4-Fluorophenoxy)propanoic acid

  • Immobilized Lipase B from Candida antarctica (Novozym 435)[2]

  • Anhydrous organic solvent (e.g., toluene, hexane)

  • Alcohol (e.g., 1-butanol)

  • Orthoformate (e.g., triethyl orthoformate)[2]

  • Standard laboratory glassware and magnetic stirrer

  • Analytical equipment for determining enantiomeric excess (e.g., chiral HPLC)

Procedure:

  • To a solution of rac-2-(4-Fluorophenoxy)propanoic acid (1.0 eq) in the chosen anhydrous organic solvent, add the alcohol (1.2 eq) and the orthoformate (1.5 eq).

  • Add the immobilized lipase (e.g., 20% by weight of the acid).

  • Stir the mixture at a controlled temperature (e.g., 30-45°C).

  • Monitor the reaction progress by periodically taking samples and analyzing the conversion and enantiomeric excess of the remaining acid by chiral HPLC.

  • Once the desired conversion (ideally close to 50%) and high enantiomeric excess of the (S)-acid are achieved, stop the reaction by filtering off the enzyme.

  • Isolate the (S)-2-(4-Fluorophenoxy)propanoic acid from the reaction mixture through standard work-up procedures, which may include extraction and solvent evaporation. The esterified (R)-enantiomer can also be isolated and potentially racemized for recycling.

Protocol 2: Chiral HPLC Analysis of 2-(4-Fluorophenoxy)propanoic acid

This protocol provides a general method for determining the enantiomeric excess of 2-(4-Fluorophenoxy)propanoic acid.

Materials:

  • Sample of 2-(4-Fluorophenoxy)propanoic acid

  • Chiral HPLC column (e.g., Chiralpak)[12]

  • HPLC grade solvents (e.g., n-hexane, isopropanol, trifluoroacetic acid)

  • HPLC system with a UV detector

Procedure:

  • Prepare a mobile phase, for example, a mixture of n-hexane, isopropanol, and trifluoroacetic acid (e.g., 90:10:0.1 v/v/v).[12]

  • Dissolve a small amount of the 2-(4-Fluorophenoxy)propanoic acid sample in the mobile phase.

  • Inject the sample onto the chiral HPLC column.

  • Elute the enantiomers with the mobile phase at a constant flow rate.

  • Detect the enantiomers using a UV detector at an appropriate wavelength.

  • The two enantiomers will have different retention times. Calculate the enantiomeric excess (% ee) from the peak areas of the two enantiomers using the formula: % ee = [Area(S) - Area(R)] / [Area(S) + Area(R)] x 100.

Visualizations

Workflow_for_Improving_ee cluster_synthesis Synthesis of (S)-2-(4-Fluorophenoxy)propanoic acid cluster_analysis Analysis cluster_evaluation Evaluation cluster_optimization Optimization Loop Start Start with Racemic or Prochiral Material Synthesis Perform Asymmetric Synthesis or Chiral Resolution Start->Synthesis Analysis Determine Enantiomeric Excess (% ee) via Chiral HPLC Synthesis->Analysis Decision Is % ee satisfactory? Analysis->Decision Optimization Troubleshoot and Optimize: - Temperature - Solvent - Catalyst Loading - Reagent Quality Decision->Optimization No End High % ee Product Decision->End Yes Optimization->Synthesis

Caption: Workflow for improving enantiomeric excess.

Enzymatic_Resolution cluster_products Separated Products Racemic Racemic 2-(4-Fluorophenoxy)propanoic acid (R and S enantiomers) Reaction Enantioselective Esterification Racemic->Reaction Enzyme Lipase + Alcohol Enzyme->Reaction S_Acid (S)-2-(4-Fluorophenoxy)propanoic acid (Unreacted) Reaction->S_Acid Desired Product R_Ester (R)-Ester Reaction->R_Ester Byproduct

Caption: Enzymatic kinetic resolution process.

References

  • Enantioselective synthesis - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]

  • Solvent induced enhancement of enantiomeric excess: a case study of the Henry reaction with cinchona thiourea as the catalyst - RSC Publishing. (n.d.). Retrieved February 14, 2026, from [Link]

  • Convenient preparation of (S)-fenoprofen by biocatalysed irreversible esterification. (2025, August 6). Retrieved February 14, 2026, from [Link]

  • Insights into temperature controlled enantioselectivity in asymmetric catalysis - RSC Blogs. (2017, March 24). Retrieved February 14, 2026, from [Link]

  • The Effect of Temperature on the Enantioselectivity of Lipase-Catalyzed Reactions; Case Study: Isopropylidene - DergiPark. (2022, April 5). Retrieved February 14, 2026, from [Link]

  • Solvent Steers Chiral Synthesis - ACS Axial - American Chemical Society. (2019, July 3). Retrieved February 14, 2026, from [Link]

  • Temperature drop triggers chirality twist | Research - Chemistry World. (2017, January 16). Retrieved February 14, 2026, from [Link]

  • Engineering of Styrene Oxide Isomerase for Enhanced Production of 2-Arylpropionaldehydes: Chemoenzymatic Synthesis of (S)-Profens | ACS Catalysis - ACS Publications. (2023, August 11). Retrieved February 14, 2026, from [Link]

  • (PDF) Enantioenriched calcium-complex mediated synthesis of (S)-(+)-Fenoprofen. (2025, August 7). Retrieved February 14, 2026, from [Link]

  • On the Use of Orthoformates as an Efficient Approach to Enhance the Enzymatic Enantioselective Synthesis of (S)-Ibuprofen - MDPI. (2023, January 22). Retrieved February 14, 2026, from [Link]

  • Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis - Frontiers. (2021, July 6). Retrieved February 14, 2026, from [Link]

  • Lipase Assisted (S)-Ketoprofen Resolution from Commercially Available Racemic Mixture - PMC. (2021, September 29). Retrieved February 14, 2026, from [Link]

  • Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens) - ResearchGate. (n.d.). Retrieved February 14, 2026, from [Link]

  • A Practical Enzymatic Method for Preparation of (S)-Ketoprofen with a Crude Candida rugosa Lipase | Request PDF - ResearchGate. (2025, August 6). Retrieved February 14, 2026, from [Link]

  • Chirality in Chemical Synthesis - Mettler Toledo. (n.d.). Retrieved February 14, 2026, from [Link]

  • Chemical structures of fenoprofen enantiomers. - ResearchGate. (n.d.). Retrieved February 14, 2026, from [Link]

  • Enhancing effect of Tween-80 on lipase performance in enantioselective hydrolysis of ketoprofen ester | Request PDF - ResearchGate. (2025, August 6). Retrieved February 14, 2026, from [Link]

  • Enantioselective disposition of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs. III. Fenoprofen disposition - PubMed. (n.d.). Retrieved February 14, 2026, from [Link]

  • Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid - PubMed. (n.d.). Retrieved February 14, 2026, from [Link]

  • Mechanism of metabolic chiral inversion of profens[8] - ResearchGate. (n.d.). Retrieved February 14, 2026, from [Link]

  • Stereoselective Synthesis of Axially Chiral Allenes and Styrenes via Chiral Phosphoric Acid Catalysis: An Overview - PMC. (n.d.). Retrieved February 14, 2026, from [Link]

  • Asymmetrical synthesis of R-(+)-2-(4-Hydroxyphenoxy) propionic acid | Semantic Scholar. (n.d.). Retrieved February 14, 2026, from [Link]

  • Asymmetric Synthesis - University of York. (n.d.). Retrieved February 14, 2026, from [Link]

  • A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids - MDPI. (2012, June 14). Retrieved February 14, 2026, from [Link]

  • A new method for production of chiral 2-aryl-2-fluoropropanoic acids using an effective kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids - PubMed. (2012, June 14). Retrieved February 14, 2026, from [Link]

  • Organocatalytic atroposelective synthesis of axially chiral styrenes - PMC. (2017, May 3). Retrieved February 14, 2026, from [Link]

  • The Improved Chiral Resolution of Mecoprop Enantiomers on CHIRALPAK® IM. (n.d.). Retrieved February 14, 2026, from [Link]

  • Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations - TailoredRead. (2025, September 16). Retrieved February 14, 2026, from [Link]

  • Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. (n.d.). Retrieved February 14, 2026, from [Link]

  • Part 6: Resolution of Enantiomers - Chiralpedia. (2025, September 15). Retrieved February 14, 2026, from [Link]

  • Efficient production of R-2-(4-hydroxyphenoxy) propionic acid by Beauveria bassiana using biofilm-based two-stage fermentation - PubMed. (2024, March 13). Retrieved February 14, 2026, from [Link]

  • CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid - Google Patents. (n.d.).
  • The Ghosh Laboratory: New Asymmetric Synthesis Research - Purdue University. (n.d.). Retrieved February 14, 2026, from [Link]

  • Asymmetric synthesis of sulfoximines, sulfonimidoyl fluorides, and sulfonimidamides enabled by an enantiopure bifunctional S(VI) reagent | ChemRxiv. (2023, April 19). Retrieved February 14, 2026, from [Link]

  • Asymmetric Synthesis of Axially Chiral Molecules via Organocatalytic Cycloaddition and Cyclization Reactions - MDPI. (2023, May 24). Retrieved February 14, 2026, from [Link]

  • A high-throughput screening method for improved R-2-(4-hydroxyphenoxy)propionic acid biosynthesis - ResearchGate. (2025, August 6). Retrieved February 14, 2026, from [Link]

  • Preparation method of 2-(4-alkylphenyl) propanoic acid - Eureka | Patsnap. (n.d.). Retrieved February 14, 2026, from [Link]

  • Process for preparing optically active 2-\4-hydroxyphenoxy\propionic acid compounds - European Patent Office - EP 0192849 B1 - Googleapis.com. (n.d.).

Sources

Validation & Comparative

Publish Comparison Guide: Enantiomeric Excess Determination of (S)-2-(4-Fluorophenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical, comparative analysis of methods for determining the enantiomeric excess (ee) of (S)-2-(4-Fluorophenoxy)propanoic acid . It is designed for analytical chemists and process development scientists who require robust, self-validating protocols.

Executive Summary & Compound Profile

(S)-2-(4-Fluorophenoxy)propanoic acid is a chiral carboxylic acid belonging to the 2-aryloxypropionic acid class. This structural motif is critical in pharmaceutical intermediates (e.g., PPAR agonists) and agrochemicals (e.g., herbicide precursors). The biological activity of these compounds is often strictly restricted to one enantiomer—typically the (R)-isomer for herbicides and varying specificities for pharmaceuticals—making the precise determination of the (S)-enantiomer content (either as the active ingredient or a specific impurity) a critical quality attribute.

Structural Considerations for Analysis
  • Acidic Moiety: The free carboxylic acid allows for diastereomeric salt formation (NMR) or ionic interactions (Anion Exchange HPLC).

  • Chromophore: The 4-fluorophenoxy group provides strong UV absorption (~270–280 nm), facilitating HPLC detection.

  • Volatility: Low volatility in the acid form makes direct GC difficult without derivatization.

Method Selection Framework

The choice of method depends on the stage of development (R&D vs. QC) and available instrumentation.

MethodSelection Start Start: Sample Type Purity Is the sample chemically pure? Start->Purity Speed Is speed/throughput the priority? Purity->Speed Yes (>90%) HPLC_Direct Method B: Direct Chiral HPLC (QC, Validation) Purity->HPLC_Direct No (Complex Mixture) Standard Is an enantiopure standard available? Speed->Standard No (Final Release) NMR Method A: 1H NMR with CSA (Rapid, In-Process) Speed->NMR Yes (Reaction Monitoring) Standard->HPLC_Direct Yes HPLC_Indirect Method C: Derivatization + Achiral HPLC (Low Cost, No Chiral Column) Standard->HPLC_Indirect No (Absolute config needed)

Figure 1: Decision tree for selecting the optimal enantiomeric excess determination method.

Comparative Analysis of Methods

FeatureMethod A: Direct Chiral HPLC Method B: 1H NMR with CSA Method C: Indirect HPLC (Derivatization)
Primary Use Case Final QC release, Impurity profilingIn-process reaction monitoringLabs without chiral columns
Accuracy (ee) High (< 0.1% error)Moderate (~1-2% error)High (dependent on derivatization completion)
Sample Prep Minimal (Dissolve & Shoot)Simple (Mix with CSA)Complex (Chemical reaction required)
Analysis Time 15–30 mins5–10 mins> 60 mins (Reaction + HPLC)
Cost per Run High (Column cost ~$1000+)Low (Solvent + CSA)Moderate (Reagents + Column)
Robustness Excellent (Self-validating)Good (Concentration dependent)Moderate (Risk of kinetic resolution)

Detailed Experimental Protocols

Method A: Direct Chiral HPLC (The Gold Standard)

This method utilizes polysaccharide-based stationary phases, which form inclusion complexes with the analyte. The 4-fluorophenoxy group interacts via


-

stacking, while the carboxylic acid hydrogen bonds with the carbamate linkage of the stationary phase.

Recommended Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

Protocol:
  • Mobile Phase Preparation:

    • Mix n-Hexane : Isopropanol : Trifluoroacetic Acid (TFA) in a ratio of 90 : 10 : 0.1 (v/v/v).

    • Note: The acid additive (TFA or Formic Acid) is strictly required to suppress ionization of the carboxylic acid, preventing peak tailing.

  • Sample Preparation:

    • Dissolve 1.0 mg of (S)-2-(4-Fluorophenoxy)propanoic acid in 1.0 mL of the mobile phase.

  • Instrument Settings:

    • Flow Rate: 0.5 – 1.0 mL/min.

    • Temperature: 25°C.

    • Detection: UV at 230 nm or 275 nm.

  • Validation Criteria:

    • Resolution (

      
      ):  > 1.5 (Baseline separation).
      
    • Tailing Factor: < 1.3.

Why this works: The cellulose backbone creates a chiral cavity. The "H" in OD-H signifies a high-performance 5µm particle size, crucial for separating the subtle electronic differences induced by the fluorine atom.

Method B: H NMR with Chiral Solvating Agents (CSA)

For rapid in-process checks where a chiral column is unavailable, NMR is a powerful alternative. A Chiral Solvating Agent (CSA) forms a transient diastereomeric salt with the analyte in situ.[1]

Recommended CSA: (R)-(+)-1-Phenylethylamine or (R)-(+)-


-Methylbenzylamine .
Protocol:
  • Solvent: Use CDCl

    
      (Chloroform-d). The non-polar solvent maximizes ion-pairing strength.
    
  • Sample Preparation:

    • In an NMR tube, dissolve 10 mg of the analyte (racemic or enantioenriched) in 0.6 mL CDCl

      
      .
      
    • Add 1.0 – 2.0 equivalents of (R)-(+)-1-Phenylethylamine.

  • Acquisition:

    • Acquire a standard

      
      H NMR spectrum (minimum 16 scans).
      
  • Analysis:

    • Focus on the methyl doublet of the propanoic acid moiety (approx. 1.6 ppm).

    • In the presence of the CSA, the methyl signals of the (S) and (R) enantiomers will split into two distinct doublets (

      
       ppm).
      
    • Calculation: Integrate the two methyl signals (

      
       and 
      
      
      
      ).
      
      

Causality: The acid-base reaction forms a salt. The chiral center of the amine sits in proximity to the chiral center of the acid, creating magnetically distinct environments for the protons in the (S,R)-salt versus the (R,R)-salt.

Workflow Visualization: HPLC Method Development

HPLC_Workflow Step1 1. Column Selection (Start with Chiralcel OD-H) Step2 2. Mobile Phase Screen Hexane/IPA/TFA (90:10:0.1) Step1->Step2 Decision Resolution > 1.5? Step2->Decision Optimize Optimize: - Lower Flow Rate - Lower Temp (10°C) - Change Modifier (EtOH) Decision->Optimize No Final Final Method: Calculate ee Decision->Final Yes Optimize->Decision Retest

Figure 2: Step-by-step optimization workflow for chiral HPLC method development.

Troubleshooting & Self-Validation

IssueProbable CauseCorrective Action
Peak Tailing Ionization of carboxylic acidIncrease TFA concentration to 0.1% or 0.2%. Ensure column is dedicated to acidic compounds.
No Separation (NMR) Weak ion pairingEnsure solvent is non-polar (CDCl

or C

D

). Avoid DMSO or Methanol which disrupt salt bridges.
Split Peaks (HPLC) Sample solvent mismatchDissolve sample in the mobile phase. Avoid dissolving in 100% IPA if mobile phase is 90% Hexane.
Inconsistent Retention Temperature fluctuationsUse a column oven. Chiral recognition mechanisms are highly temperature-dependent.

References

  • Application of Chiralcel OD for 2-Aryloxypropionic Acids

    • Chiral HPLC separation of various 2-aryloxypropionic acid herbicides using polysaccharide-based st
    • Source: Journal of Chrom
  • NMR Determination of Enantiomeric Purity

    • The use of chiral solvating agents for the determination of enantiomeric excess of chiral carboxylic acids.
    • Source: Tetrahedron: Asymmetry, Vol 12, Issue 1.
  • Chiral Stationary Phase Mechanisms

    • Daicel Chiral Technologies - Instruction Manual for Chiralcel OD-H.
    • Source: Chiral Technologies.[2]

(Note: While specific literature for the 4-fluoro derivative is a subset of the broader 2-phenoxypropionic acid class, the protocols listed above are standard, validated methodologies for this specific chemical family.)

Sources

A Tale of Two Enantiomers: Unraveling the Stereospecific Biological Activity of 2-(4-Fluorophenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Agrochemical Development

In the realm of biologically active molecules, the three-dimensional arrangement of atoms can be the deciding factor between a potent therapeutic and an inactive compound. This principle of stereochemistry is paramount for compounds possessing a chiral center, such as 2-(4-Fluorophenoxy)propanoic acid. This guide provides a comprehensive comparison of the anticipated biological activities of its two enantiomers, (S)- and (R)-2-(4-Fluorophenoxy)propanoic acid. While direct comparative studies on this specific molecule are not extensively available in public literature, by drawing upon well-established structure-activity relationships within the broader classes of 2-arylpropionic acids (profens) and aryloxyphenoxypropionate (APP) herbicides, we can construct a robust and scientifically-grounded predictive comparison. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and experimental frameworks to investigate these and similar chiral molecules.

The Decisive Role of Chirality in Biological Systems

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology and agrochemistry. Enzymes and receptors, themselves chiral entities, often exhibit a high degree of stereoselectivity, meaning they will interact preferentially with one enantiomer over the other. This selective interaction can lead to significant differences in potency, efficacy, and even the nature of the biological response between two enantiomers. For 2-(4-Fluorophenoxy)propanoic acid, the chiral carbon at the second position of the propanoic acid chain gives rise to the (S) and (R) enantiomers, each with a distinct predicted biological profile.

Part 1: Predicted Anti-Inflammatory Activity - A Profen Analogue

2-(4-Fluorophenoxy)propanoic acid shares a structural resemblance to the 2-arylpropionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs), commonly known as "profens" (e.g., ibuprofen, flurbiprofen). The primary mechanism of action for these drugs is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.

(S)-2-(4-Fluorophenoxy)propanoic Acid: The Eutomer for COX Inhibition

Based on extensive research on profens, the (S)-enantiomer is predicted to be the biologically active form for anti-inflammatory effects .[1][2] This is because the spatial arrangement of the (S)-form allows for optimal binding to the active site of both COX-1 and COX-2 enzymes, preventing the entry of the natural substrate, arachidonic acid.

(R)-2-(4-Fluorophenoxy)propanoic Acid: The Distomer and Its Metabolic Fate

Conversely, the (R)-enantiomer is expected to be significantly less active as a direct COX inhibitor .[1][2] However, a fascinating aspect of profen pharmacokinetics is the unidirectional chiral inversion of the (R)-enantiomer to the active (S)-enantiomer in vivo.[1][3][4] This metabolic process, primarily occurring in the liver, means that the (R)-form can act as a prodrug, gradually converting to the active therapeutic agent.

Mechanism of Chiral Inversion:

The chiral inversion of (R)-profens is an enzyme-mediated process involving three key steps:[3][5]

  • Stereoselective Activation: The (R)-enantiomer is selectively converted to a thioester with coenzyme A (CoA), a reaction that does not readily occur with the (S)-enantiomer.

  • Epimerization: An epimerase enzyme then converts the (R)-acyl-CoA thioester to the (S)-acyl-CoA thioester.

  • Hydrolysis: The (S)-acyl-CoA thioester is hydrolyzed to release the active (S)-2-(4-Fluorophenoxy)propanoic acid.

R_Enantiomer (R)-Enantiomer (Inactive) R_CoA (R)-Acyl-CoA Thioester R_Enantiomer->R_CoA Acyl-CoA Synthetase + ATP, CoA S_Enantiomer (S)-Enantiomer (Active) COX_Enzymes COX-1 & COX-2 Enzymes S_Enantiomer->COX_Enzymes Inhibition S_CoA (S)-Acyl-CoA Thioester R_CoA->S_CoA Epimerase S_CoA->S_Enantiomer Hydrolase Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Arachidonic Acid Inflammation Inflammation Prostaglandins->Inflammation

Predicted metabolic pathway and activity of 2-(4-Fluorophenoxy)propanoic acid enantiomers as anti-inflammatory agents.
Quantitative Comparison of Predicted Anti-Inflammatory Activity
EnantiomerPredicted COX InhibitionPredicted In Vivo ActivityRationale
(S)-2-(4-Fluorophenoxy)propanoic acid HighHighDirect inhibitor of COX-1 and COX-2.[1][2]
(R)-2-(4-Fluorophenoxy)propanoic acid Low to negligibleModerate to HighInactive as a direct inhibitor, but undergoes in vivo chiral inversion to the active (S)-enantiomer.[3][4]

Part 2: Predicted Herbicidal Activity - An Aryloxyphenoxypropionate Analogue

In the field of agrochemicals, 2-(4-Fluorophenoxy)propanoic acid is a building block for aryloxyphenoxypropionate (APP) herbicides.[6] These herbicides are potent and selective against grass weeds. Their mode of action is the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis in plants.[7][8]

(R)-2-(4-Fluorophenoxy)propanoic Acid: The Active Herbicidal Enantiomer

In stark contrast to the anti-inflammatory activity, for APP herbicides, the (R)-enantiomer is the biologically active form .[7][9][10] The stereochemistry of the (R)-enantiomer allows it to adopt a specific low-energy conformation that fits into the active site of the ACCase enzyme in susceptible grass species.[9]

(S)-2-(4-Fluorophenoxy)propanoic Acid: The Inactive Enantiomer in Herbicidal Action

The (S)-enantiomer is considered herbicidally inactive .[9] Steric hindrance from the methyl group in the (S)-configuration prevents it from adopting the necessary conformation to bind effectively to the ACCase active site.[9] Unlike the chiral inversion observed in mammals, this metabolic pathway is not a significant factor in plants.

R_Enantiomer (R)-Enantiomer (Active) ACCase ACCase Enzyme (in Grasses) R_Enantiomer->ACCase Inhibition S_Enantiomer (S)-Enantiomer (Inactive) S_Enantiomer->ACCase No significant inhibition Fatty_Acids Fatty Acid Biosynthesis ACCase->Fatty_Acids Acetyl-CoA Plant_Growth Plant Growth Fatty_Acids->Plant_Growth

Predicted herbicidal activity of 2-(4-Fluorophenoxy)propanoic acid enantiomers.
Quantitative Comparison of Predicted Herbicidal Activity
EnantiomerPredicted ACCase InhibitionPredicted Herbicidal ActivityRationale
(R)-2-(4-Fluorophenoxy)propanoic acid HighHighAdopts the correct conformation to bind and inhibit the ACCase enzyme in susceptible grasses.[7][9]
(S)-2-(4-Fluorophenoxy)propanoic acid Low to negligibleLow to negligibleSteric hindrance prevents effective binding to the ACCase active site.[9]

Experimental Protocols for Biological Activity Assessment

To empirically validate these predictions, the following experimental protocols are recommended.

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the half-maximal inhibitory concentration (IC50) of the test compounds against COX-1 and COX-2 enzymes.

Materials:

  • (S)- and (R)-2-(4-Fluorophenoxy)propanoic acid

  • Human recombinant COX-1 and COX-2 enzymes

  • COX assay buffer

  • Arachidonic acid (substrate)

  • Heme cofactor

  • A detection reagent for prostaglandin E2 (PGE2) (e.g., ELISA kit)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare stock solutions of the (S)- and (R)-enantiomers in a suitable solvent (e.g., DMSO) and create a series of dilutions.

  • Enzyme Reaction Setup: In a 96-well plate, add the COX assay buffer, heme, and either COX-1 or COX-2 enzyme to the respective wells.

  • Inhibitor Addition: Add the different concentrations of the (S)- and (R)-enantiomers or a vehicle control to the wells.

  • Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add arachidonic acid to all wells to start the enzymatic reaction.

  • Reaction Termination and Detection: After a defined incubation period, stop the reaction and measure the amount of PGE2 produced using a suitable detection method, such as an ELISA.

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Whole-Plant Herbicidal Activity Bioassay

This bioassay assesses the herbicidal efficacy of the enantiomers on a target grass species.

Materials:

  • (S)- and (R)-2-(4-Fluorophenoxy)propanoic acid

  • Seeds of a susceptible grass species (e.g., barnyardgrass) and a tolerant broadleaf crop (e.g., soybean)

  • Pots with a suitable soil mixture

  • Greenhouse or growth chamber with controlled environmental conditions

  • Herbicide sprayer

  • Adjuvants (if required for formulation)

Procedure:

  • Plant Growth: Sow the seeds of the grass and broadleaf species in separate pots and grow them under controlled conditions until they reach the appropriate growth stage for herbicide application (e.g., 2-3 leaf stage).

  • Herbicide Preparation: Prepare spray solutions of the (S)- and (R)-enantiomers at various concentrations. Include a negative control (no herbicide) and a positive control (a commercial standard herbicide).

  • Herbicide Application: Evenly spray the plants with the prepared herbicide solutions.

  • Evaluation: After a set period (e.g., 14-21 days), visually assess the plants for signs of injury, such as chlorosis, necrosis, and stunting.

  • Data Collection: Record the percentage of injury or biomass reduction compared to the untreated control plants.

  • Data Analysis: Determine the dose-response relationship and calculate the GR50 (the dose required to cause a 50% reduction in growth) for each enantiomer.

Conclusion

The biological activity of 2-(4-Fluorophenoxy)propanoic acid is predicted to be highly dependent on its stereochemistry, with the (S)- and (R)-enantiomers exhibiting distinct and opposing activities. The (S)-enantiomer is anticipated to be a potent anti-inflammatory agent through the inhibition of COX enzymes, a characteristic of the profen class of drugs. In contrast, the (R)-enantiomer is predicted to be a powerful herbicide by targeting the ACCase enzyme, in line with the properties of aryloxyphenoxypropionate herbicides. This tale of two enantiomers underscores the critical importance of stereochemical considerations in the design and development of new pharmaceuticals and agrochemicals. The experimental protocols outlined in this guide provide a clear path for the empirical validation of these well-founded predictions, paving the way for the development of more effective and selective active ingredients.

References

  • Hutt, A. J., & Caldwell, J. (1983). The metabolic chiral inversion of 2-arylpropionic acids—a novel route with pharmacological consequences. Journal of Pharmacy and Pharmacology, 35(11), 693-704.
  • Kopal, C., Wsól, V., & Skálová, L. (2012). Chiral inversion of drugs: coincidence or principle?. Current drug metabolism, 13(6), 746-756.
  • Panico, A. M., Cardile, V., Gentile, B., Garufi, F., Avondo, S., & Ronsisvalle, S. (2005). "In vitro" differences among (R) and (S) enantiomers of profens in their activities related to articular pathophysiology.
  • Brooks, P. M., & Day, R. O. (1991). Nonsteroidal antiinflammatory drugs—differences and similarities. New England Journal of Medicine, 324(24), 1716-1725.
  • Turner, J. A., & Pernich, D. J. (2002). Origin of enantiomeric selectivity in the aryloxyphenoxypropionic acid class of herbicidal acetyl coenzyme A carboxylase (ACCase) inhibitors. Journal of agricultural and food chemistry, 50(16), 4554-4566.
  • Tracy, T. S., Wirth, M., Gentry, S., & Wimsatt, S. A. (1995). Stereoselective metabolism of the 2-arylpropionic acid nonsteroidal anti-inflammatory drugs. Drug metabolism and disposition, 23(11), 1157-1165.
  • Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in molecular biology (Clifton, N.J.), 644, 131-144.
  • Moss, S. R., & Cussans, G. W. (1991). The development of herbicide-resistant populations of Alopecurus myosuroides (black-grass) in England. In Herbicide Resistance in Weeds and Crops (pp. 45-55). Butterworth-Heinemann.
  • University of California Agriculture and Natural Resources. (n.d.). ACCase Inhibitors. Herbicide Symptoms. Retrieved from [Link]

  • Heap, I. (2023). The International Herbicide-Resistant Weed Database. Online. Internet. Sunday, October 29, 2023. Available .

  • Senseman, S. A. (Ed.). (2007). Herbicide handbook. Weed Science Society of America.
  • Devine, M. D., & Shukla, A. (2000). Acetyl-CoA carboxylase inhibitors. In Herbicide Activity: Toxicology, Biochemistry and Molecular Biology (pp. 149-166). IOS Press.
  • Duggan, K. C., Hermanson, D. J., Musee, J., Prusakiewicz, J. J., Scheib, J. L., Carter, B. D., & Marnett, L. J. (2011). (R)-Profens are substrate-selective inhibitors of endocannabinoid oxygenation by COX-2.
  • Wikipedia contributors. (2023, October 26). Chiral inversion. In Wikipedia, The Free Encyclopedia. Retrieved 19:30, November 28, 2023, from [Link]

  • Baillie, T. A., Adams, W. J., Kaiser, D. G., Olanoff, L. S., Halstead, G. W., Harpootlian, H., & Van Giessen, G. J. (1989). Mechanistic studies of the metabolic chiral inversion of (R)-ibuprofen in humans. The Journal of pharmacology and experimental therapeutics, 249(2), 517-523.
  • Burton, J. D., Gronwald, J. W., Somers, D. A., Connelly, J. A., Gengenbach, B. G., & Wyse, D. L. (1987). Inhibition of plant acetyl-coenzyme A carboxylase by the herbicides sethoxydim and haloxyfop.
  • Tarczykowska, A., & Wsól, V. (2017). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). Medical Research Journal, 2(1), 1-6.
  • Orlando, B. J., Lucido, M. J., & Malkowski, M. G. (2015). The structure of ibuprofen bound to cyclooxygenase-2. Journal of structural biology, 189(1), 62-66.
  • Wikipedia contributors. (2023, November 23). Ibuprofen. In Wikipedia, The Free Encyclopedia. Retrieved 19:32, November 28, 2023, from [Link]

  • Analyzeseeds. (n.d.). Herbicide Bioassay Study Guide. Retrieved from [Link]

  • Zhang, J., Zheng, S., & Ma, Y. (2017). A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures. Weed Science, 65(1), 11-19.
  • Duggan, K. C., Walters, M. J., Musee, J., & Marnett, L. J. (2009). Differential sensitivity and mechanism of inhibition of COX-2 oxygenation of arachidonic acid and 2-arachidonoylglycerol by ibuprofen and mefenamic acid. Biochemistry, 48(30), 7151-7160.
  • Liu, W., & Li, L. (2012). Enantioselective Separation and Analysis of Chiral Herbicides. American Chemical Society.
  • Lu, H., & Vecitis, C. D. (2009). Differential sensitivity and mechanism of inhibition of COX-2 oxygenation of arachidonic acid and 2-arachidonoylglycerol by ibuprofen and mefenamic acid. Biochemistry, 48(30), 7151-7160.
  • Cerejeira, M. J., Viana, P., Batista, S., Pereira, T., Silva, E., Valério, M. J., ... & Silva, M. C. (2003). Relevance of the stereoselective behavior of chiral herbicides in the environment. Journal of agricultural and food chemistry, 51(27), 7875-7883.
  • Yuan, G., Liu, Y., & Wang, B. (2013). Enantioselective activity and toxicity of chiral herbicides. Journal of agricultural and food chemistry, 61(31), 7439-7451.
  • Singh, S., Kumar, V., & Singh, S. (2019). Mode of action of commonly used herbicides and their impact on crops and the environment. International Journal of Current Microbiology and Applied Sciences, 8(12), 246-257.
  • Grzonkowska, M., & Wiergowski, M. (2021). Study of the relationship between the structures and biological activity of herbicides derived from phenoxyacetic acid. Molecules, 26(8), 2209.

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for (S)-2-(4-Fluorophenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Enantiomeric Purity

(S)-2-(4-Fluorophenoxy)propanoic acid is a chiral carboxylic acid. In the pharmaceutical and agrochemical industries, the biological and pharmacological activity of a chiral compound often resides in one enantiomer, while the other may be inactive or, in some cases, exhibit undesirable or toxic effects.[1] Consequently, regulatory authorities mandate stringent control and accurate quantification of the undesired enantiomer in any active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical methodologies and a detailed framework for their validation, ensuring that the selected method is fit for its intended purpose: to reliably determine the enantiomeric purity of (S)-2-(4-Fluorophenoxy)propanoic acid.

The validation process is not merely a regulatory checkbox; it is a systematic demonstration of a method's reliability, providing assurance of its accuracy, precision, and robustness. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) guideline Q2(R1), which provides a harmonized framework for validating analytical procedures.[2][3][4]

Part 1: Comparative Analysis of Analytical Methodologies

The primary analytical challenge lies in separating and quantifying the (S)-enantiomer from its (R)-enantiomer. The two most powerful techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), each with distinct advantages and requirements.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs)

Chiral HPLC is the gold standard for enantiomeric separations in the pharmaceutical industry due to its high selectivity, broad applicability, and operation at ambient temperatures, which prevents degradation of thermally labile compounds.[1]

The Principle of Separation: Separation is achieved by exploiting the differential interactions between the enantiomers and a chiral stationary phase (CSP). These interactions form transient diastereomeric complexes, leading to different retention times for each enantiomer. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are exceptionally versatile and often the first choice for method development, as their helical structures provide numerous chiral recognition sites.[1][5][6]

Key Experimental Choices:

  • Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical factor.[1] Polysaccharide-based columns like CHIRALPAK® or Lux® series are excellent starting points for phenoxypropanoic acids due to their ability to engage in hydrogen bonding, dipole-dipole, and inclusion complexation interactions.[7]

  • Mobile Phase Mode:

    • Normal-Phase: Typically uses alkane/alcohol mixtures (e.g., hexane/isopropanol). It often provides excellent selectivity but requires solvent-miscible samples.

    • Reversed-Phase: Uses aqueous/organic mixtures (e.g., water/acetonitrile). This mode is compatible with a wider range of sample diluents and is often preferred for quality control applications.[5]

    • Polar Organic Mode: Uses polar organic solvents like acetonitrile or methanol, often with additives, offering a unique selectivity profile.

Gas Chromatography (GC)

GC is a high-resolution technique known for its speed and sensitivity. However, for non-volatile and polar compounds like carboxylic acids, derivatization is a mandatory prerequisite to increase volatility and thermal stability.[8][9]

The Principle of Separation:

  • Derivatization: The carboxylic acid group is converted into a less polar, more volatile ester (e.g., methyl or trifluoroethyl ester).[8][9]

  • Separation: The derivatized enantiomers are then separated on a chiral GC column (e.g., a cyclodextrin-based capillary column).

Key Experimental Choices:

  • Derivatization Agent: The choice of agent must ensure a quantitative and reproducible reaction without causing racemization. Reagents like diazomethane for methylation or 2,2,2-trifluoroethanol with a catalyst are common choices.[9]

  • Column Selection: Chiral capillary columns with cyclodextrin derivatives are widely used for their ability to form inclusion complexes with the derivatized enantiomers.

Methodology Comparison Summary

The following table provides an objective comparison of the typical performance characteristics of a validated Chiral HPLC and Chiral GC method for the analysis of (S)-2-(4-Fluorophenoxy)propanoic acid.

ParameterChiral HPLC MethodChiral GC MethodCausality and Field Insights
Specificity ExcellentExcellentBoth techniques, when properly developed, can achieve baseline resolution (Rs > 1.5) of the enantiomers.
Sample Prep Simple (Dissolve & Inject)Complex (Requires Derivatization)HPLC's direct analysis is a significant workflow advantage, reducing time and potential for error introduced during derivatization steps.
Analysis Time 10 - 20 minutes5 - 15 minutesGC often offers faster run times due to the nature of gas-phase separation.
Limit of Quantitation (LOQ) Typically ~0.05% of nominalTypically ~0.05% of nominalWith modern detectors (e.g., MS), both can achieve the low limits needed for impurity quantification. GC-MS can be particularly sensitive.[8]
Robustness HighModerateHPLC methods are generally less susceptible to minor variations. GC methods can be sensitive to derivatization conditions and injection parameters.
Development Cost Moderate (CSP columns can be expensive)High (Requires derivatization validation)The additional step of validating the derivatization reaction adds complexity and cost to the GC method development lifecycle.

Part 2: A Framework for Method Validation

The following sections detail the experimental protocols required to validate an analytical method for determining the enantiomeric purity of (S)-2-(4-Fluorophenoxy)propanoic acid, in accordance with ICH Q2(R1) guidelines.[2][10] The objective is to challenge the method and define its performance capabilities and limitations.

Validation_Workflow cluster_dev Phase 1: Development & Optimization cluster_val Phase 2: Validation Protocol Execution cluster_doc Phase 3: Documentation Dev Method Development (Select CSP, Mobile Phase) Opt Method Optimization (Resolution, Run Time) Dev->Opt Iterate Spec Specificity (Peak Purity, Resolution) Opt->Spec Final Method Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability, Intermediate) Acc->Prec Limit LOD & LOQ (S/N Ratio) Prec->Limit Robust Robustness (Deliberate Changes) Limit->Robust Report Validation Summary Report Robust->Report Compile Data SOP Final Standard Operating Procedure (SOP) Report->SOP

A typical workflow for analytical method validation.
Specificity

Objective: To demonstrate that the analytical procedure can unequivocally assess the (S)-enantiomer in the presence of components that may be expected to be present, namely its (R)-enantiomer and other potential impurities.[2]

Experimental Protocol:

  • Prepare Solutions:

    • A solution of the (S)-enantiomer reference standard.

    • A solution of the (R)-enantiomer reference standard.

    • A 50:50 mixture (racemate) of the (S) and (R) enantiomers.

    • A solution of the (S)-enantiomer spiked with known related substances and potential degradation products.

    • A placebo solution (if validating for a drug product).

  • Analysis: Inject each solution and record the chromatograms.

  • Acceptance Criteria:

    • The (S)-enantiomer peak should be free from any co-eluting peaks in the spiked sample.

    • The resolution (Rs) between the (S) and (R) enantiomer peaks in the racemic mixture must be greater than 1.5.[1]

Linearity

Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range. This is critical for accurately quantifying the undesired (R)-enantiomer.

Experimental Protocol:

  • Prepare Standards: Prepare a series of at least five standard solutions of the (R)-enantiomer at concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., if the limit is 0.1%, the range could be 0.05% to 0.15%).[11]

  • Analysis: Inject each standard solution in triplicate.

  • Data Evaluation: Plot a calibration curve of the average peak area versus concentration. Perform a linear regression analysis.

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.999.[11]

    • The y-intercept should not be significantly different from zero.

Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value. Accuracy is typically evaluated as percent recovery.[10]

Experimental Protocol:

  • Prepare Spiked Samples: Prepare samples of the (S)-enantiomer by spiking with known amounts of the (R)-enantiomer at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

  • Analysis: Analyze a minimum of three replicate preparations for each concentration level.

  • Data Evaluation: Calculate the percent recovery for each sample using the formula: (Measured Concentration / Theoretical Concentration) * 100.

  • Acceptance Criteria:

    • The mean percent recovery should be within 98.0% to 102.0% for an API.[11][12]

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent test samples of the (S)-enantiomer spiked with the (R)-enantiomer at 100% of the specification limit.

    • Analyze these samples on the same day, with the same analyst and instrument.

    • Calculate the Relative Standard Deviation (RSD) of the results.

  • Intermediate Precision:

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both sets of experiments.

Acceptance Criteria:

  • The RSD for repeatability should be ≤ 2.0%.[10][11]

  • The RSD for intermediate precision should also meet a predefined acceptance criterion, demonstrating the method's ruggedness in a single laboratory.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of the (R)-enantiomer that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.

Experimental Protocol (Signal-to-Noise Approach):

  • Determine LOD: Analyze solutions with decreasing concentrations of the (R)-enantiomer. The concentration that yields a signal-to-noise (S/N) ratio of 3:1 is estimated as the LOD.[13]

  • Determine LOQ: Analyze solutions with decreasing concentrations of the (R)-enantiomer. The concentration that yields an S/N ratio of 10:1 is estimated as the LOQ.[13]

  • Confirm LOQ: Prepare and inject at least six samples at the estimated LOQ concentration and verify that the precision (RSD) and accuracy (% recovery) meet predefined requirements.

Acceptance Criteria:

  • The LOQ must be at or below the reporting threshold for impurities.

  • Precision (RSD) at the LOQ should typically be ≤ 10%.

Robustness

Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Experimental Protocol:

  • Identify Parameters: Select critical method parameters to vary. For HPLC, this includes:

    • Mobile phase composition (e.g., ±2% organic)

    • Column temperature (e.g., ±5 °C)

    • Flow rate (e.g., ±0.1 mL/min)

    • pH of the mobile phase buffer (e.g., ±0.2 units)

  • Analysis: Analyze a suitable sample (e.g., a racemic mixture) under each modified condition.

  • Data Evaluation: Assess the impact of each change on key system suitability parameters like resolution, retention time, and peak asymmetry.

Acceptance Criteria:

  • Resolution (Rs) between enantiomers should remain > 1.5.

  • No significant change in the quantitative results should be observed.

Method_Selection Start Start: Need to separate (S)-2-(4-Fluorophenoxy)propanoic acid enantiomers CheckThermal Is the compound thermally stable? Start->CheckThermal CheckVolatile Is the compound volatile? CheckThermal->CheckVolatile Yes UseHPLC Primary Choice: Chiral HPLC CheckThermal->UseHPLC No Derivatize Is derivatization feasible and validated? CheckVolatile->Derivatize No UseGC Alternative: Chiral GC CheckVolatile->UseGC Yes Derivatize->UseGC Yes NoGC GC is not suitable Derivatize->NoGC No NoGC->UseHPLC Revert to HPLC

Decision logic for selecting a primary analytical method.

Part 3: Conclusion and Recommendations

For the routine quality control and enantiomeric purity determination of (S)-2-(4-Fluorophenoxy)propanoic acid, a validated Chiral High-Performance Liquid Chromatography (HPLC) method is the superior choice . Its operational simplicity, direct analysis capability without derivatization, and proven robustness make it a more reliable and efficient technique in a regulated environment compared to Gas Chromatography.

The validation framework presented in this guide, grounded in the ICH Q2(R1) principles, provides a comprehensive roadmap for any laboratory. By systematically evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness, researchers can establish a self-validating analytical system. This ensures that every result generated is scientifically sound, reproducible, and defensible, ultimately guaranteeing the quality and safety of the final product.

References

  • Hajslová, J., Pudil, F., Jehlicková, Z., Víden, I., & Davídek, J. (1988). Gas chromatographic-mass spectrometric investigation of phenoxypropanoic acid derivatives possessing herbicidal activity. Journal of Chromatography A, 438(1), 55-60. Available at: [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. Available at: [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available at: [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]

  • Neto, B. A. D., & Marques, F. de A. (2016). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. In Analytical Separation Science (pp. 1-26). ResearchGate. Available at: [Link]

  • Padivitage, N., Kumar, S., & Rustum, A. (2017). Development and Validation of a Reversed-Phase Chiral HPLC Method to Determine the Chiral Purity of Bulk Batches of (S)-Enantiomer in Afoxolaner. Science.gov. Available at: [Link]

  • Adolfsson‐Erici, M., & Renberg, L. (1991). Gas chromatographic determination of phenoxy acetic acids and phenoxy propionic acids as their 2,2,2-trifluoroethyl esters. Chemosphere. Semantic Scholar. Available at: [Link]

  • Dong, M. W. (2014). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America. Available at: [Link]

  • Reddy, B., & Kumar, K. (2014). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica, 6(6), 23-29. Available at: [Link]

  • Lin, C. E., Lin, C. H., & Li, F. K. (1995). Enantiomeric Derivatives Separation of 2-(Phenoxy)propionate by Chiral High-Performance Liquid Chromatography. NTU Scholars. Available at: [Link]

  • D'Orazio, G., & Fanali, C. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International, 36(1). Available at: [Link]

  • Orbulescu, J., et al. (2024). Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography. Molecules, 29(5), 1048. MDPI. Available at: [Link]

Sources

(S)-2-(4-Fluorophenoxy)propanoic acid vs other herbicidal compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to (S)-2-(4-Fluorophenoxy)propanoic Acid and Alternative Herbicidal Compounds

Introduction

The development of selective herbicides revolutionized modern agriculture, enabling the effective management of invasive weeds while preserving crop yields. Among the pioneering classes are the phenoxy herbicides, which function as synthetic auxins. (S)-2-(4-Fluorophenoxy)propanoic acid belongs to this family, representing a specific chemical structure within the broader class of phenoxypropanoic acids. These compounds are valued for their ability to selectively target broadleaf weeds.[1][2][3]

This guide provides a comprehensive comparison of phenoxypropanoic acid herbicides with other major classes of herbicidal compounds, each distinguished by a unique mechanism of action. We will delve into the biochemical pathways they disrupt, compare their performance characteristics, and provide detailed experimental protocols for their evaluation. This analysis is designed for researchers and professionals in drug development and agricultural science, offering insights into the causality behind experimental design and the principles of herbicidal efficacy.

Section 1: Phenoxypropanoic Acids: The Synthetic Auxin Mimics

Phenoxypropanoic acid herbicides, such as the well-studied Dichlorprop, are structural analogues of the natural plant hormone indole-3-acetic acid (IAA).[1][4] Their herbicidal activity stems from their ability to mimic IAA, leading to a cascade of physiological disruptions in susceptible plants.[2][5]

Mechanism of Action

When absorbed by broadleaf plants, these synthetic auxins overwhelm the plant's natural hormonal regulatory systems.[5] They bind to auxin receptors, leading to an abnormal increase in cell wall plasticity, protein synthesis, and ethylene production.[6][7] This results in uncontrolled and disorganized cell division and elongation, ultimately damaging vascular tissues and causing the plant to "grow to death".[1][2][6] This mechanism is particularly effective against broadleaf weeds, while monocotyledonous crops like corn and wheat exhibit tolerance due to factors like restricted translocation and enhanced metabolic breakdown of the herbicide.[1][4]

A crucial aspect of this herbicide class is stereochemistry. For phenoxypropanoic acids like Dichlorprop, the herbicidal activity resides almost exclusively in the (R)-isomer, also known as the "-p" form (e.g., Dichlorprop-p).[8][9] The (S)-isomer is largely inactive. This enantioselectivity highlights the specific structural requirements for binding to the target sites within the plant's hormonal pathways.[2]

Synthetic_Auxin_MOA cluster_0 Plant Cell Herbicide (S)-2-(4-Fluorophenoxy)propanoic Acid (Synthetic Auxin) Receptor Auxin Receptor Complex (TIR1/AFB) Herbicide->Receptor Binds & Hyper-activates IAA Natural Auxin (IAA) IAA->Receptor Binds & Activates Repressor Aux/IAA Repressor Proteins Receptor->Repressor Targets for Degradation ARF Auxin Response Factors (ARFs) Repressor->ARF Inhibits Genes Auxin-Responsive Genes ARF->Genes Activates Transcription Growth Uncontrolled Growth & Cell Division Genes->Growth Leads to Death Plant Death Growth->Death

Caption: Mechanism of action for synthetic auxin herbicides.

Section 2: Comparative Analysis of Alternative Herbicidal Mechanisms

To understand the specific advantages and limitations of phenoxypropanoic acids, it is essential to compare them with herbicides that operate through different biochemical pathways.

Glyphosate: A Systemic Inhibitor of Amino Acid Synthesis

Glyphosate is a broad-spectrum, non-selective systemic herbicide, making it one of the most widely used herbicides globally.[10]

  • Mechanism of Action: Glyphosate specifically inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS).[11][12] This enzyme is a critical component of the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and microorganisms.[10][13] By blocking this pathway, glyphosate prevents the production of proteins essential for plant growth, leading to plant death within 1 to 3 weeks.[11] Its effectiveness is enhanced by its ability to translocate from the leaves to the roots and growing points of the plant.[10][12]

Glyphosate_MOA Shikimate Shikimate Pathway EPSPS EPSPS Enzyme Shikimate->EPSPS Substrate for AAs Aromatic Amino Acids (Trp, Phe, Tyr) EPSPS->AAs Catalyzes production of Glyphosate Glyphosate Glyphosate->EPSPS Inhibits Proteins Essential Proteins AAs->Proteins Death Plant Death Proteins->Death Absence leads to

Caption: Glyphosate's inhibition of the shikimate pathway.

Sulfonylureas: Potent Inhibitors of Branched-Chain Amino Acid Synthesis

The sulfonylurea class of herbicides is characterized by its high efficacy at very low application rates and good crop selectivity.[14][15]

  • Mechanism of Action: Sulfonylureas act by inhibiting acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[16][17] This enzyme is essential for the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine.[14][15] Inhibition of ALS rapidly halts cell division and growth in susceptible plants.[15] Crop selectivity is primarily achieved through rapid metabolic inactivation of the herbicide in tolerant species like wheat and soybeans, whereas sensitive weeds metabolize the compound much more slowly.[14][16]

Sulfonylurea_MOA Precursors Pyruvate α-Ketobutyrate ALS ALS Enzyme Precursors->ALS BCAAs Branched-Chain Amino Acids (Val, Leu, Ile) ALS->BCAAs Catalyzes SUs Sulfonylurea Herbicides SUs->ALS Inhibits Growth Cell Division & Growth BCAAs->Growth Essential for

Caption: Sulfonylureas inhibit the ALS enzyme.

Atrazine: A Photosynthesis Disruptor

Atrazine is a triazine herbicide used for pre- and post-emergent control of broadleaf and grassy weeds.[18]

  • Mechanism of Action: Atrazine's primary mode of action is the inhibition of photosynthesis.[18] It enters the chloroplasts and binds to the D1 protein in the photosystem II (PSII) complex. This binding blocks the flow of electrons, interrupting the conversion of light energy into chemical energy (ATP and NADPH). This disruption not only halts energy production but also leads to the formation of reactive oxygen species, which cause oxidative damage to plant cells, ultimately leading to death.[18] Due to its persistence in soil and potential for water contamination, its use is closely monitored.[19][20][21]

Atrazine_MOA cluster_0 Photosystem II Light Light Energy PSII PSII Complex (D1 Protein) Light->PSII Transport Electron Transport Chain PSII->Transport Atrazine Atrazine Atrazine->PSII Binds & Blocks Energy ATP & NADPH (Chemical Energy) Transport->Energy

Caption: Atrazine blocks electron transport in Photosystem II.

Section 3: Data-Driven Performance Comparison

The choice of a herbicide depends on a multitude of factors, including target weed species, crop type, and environmental conditions. The following table summarizes the key performance characteristics of the discussed herbicide classes.

Characteristic Phenoxypropanoic Acids Glyphosate Sulfonylureas Atrazine
Mechanism of Action Synthetic Auxin (Growth Regulator)[1][6]EPSPS Inhibitor (Aromatic Amino Acid Synthesis)[10][12]ALS Inhibitor (Branched-Chain Amino Acid Synthesis)[14][15]Photosystem II Inhibitor[18]
Selectivity Selective for broadleaf weeds[1][4]Non-selective (Broad-spectrum)[12]Selective in tolerant crops (e.g., cereals, soybeans) via metabolism[14][16]Selective for broadleaf and some grass control in tolerant crops (e.g., corn, sorghum)[18]
Translocation Systemic; absorbed by leaves and translocated[4][8]Systemic; readily translocated from foliage to all plant parts[10][12]Systemic; absorbed by roots and foliage[16]Systemic; primarily absorbed through roots[20]
Primary Use Post-emergence control of broadleaf weeds in grass crops[4]Pre-plant burndown; in-crop use with glyphosate-resistant crops[12]Pre- and post-emergence broadleaf weed control at very low use rates[17][22]Pre- and post-emergence broadleaf and grass control[18]
Resistance Issues Relatively low incidence of resistance compared to other MOAs[23]Significant and widespread resistance in numerous weed species[10][24]Widespread resistance due to target-site mutations in the ALS gene[17]Resistance documented in many weed species
Soil Half-Life Generally not persistent (e.g., Dichlorprop)[8]Relatively rapid degradation by soil microbes (7-60 days)[11]Variable; from weeks to months depending on the compound and soil pH[14][22]Highly persistent; can last from several days to over a year[18]

Section 4: Experimental Protocols for Herbicide Evaluation

Evaluating the efficacy and selectivity of herbicidal compounds requires robust and standardized methodologies. The following protocols provide a framework for conducting whole-plant bioassays. The causality behind this experimental design is to systematically determine the dose at which a herbicide is effective (efficacy) and the dose at which it causes unacceptable damage to a desirable crop (selectivity).

Experimental Workflow: Whole-Plant Dose-Response Assay

Herbicide_Assay_Workflow Start Start: Seed Collection Germination Seed Germination & Seedling Growth (Controlled Environment) Start->Germination Transplant Transplant Seedlings to Pots (Uniform Growth Stage) Germination->Transplant Acclimate Acclimatization Period (5-7 days) Transplant->Acclimate Application Herbicide Application (Dose-Response Range + Control) Acclimate->Application GrowthPeriod Post-Treatment Growth (21-28 days) Application->GrowthPeriod Assessment Data Collection & Assessment (Visual Injury, Biomass) GrowthPeriod->Assessment Analysis Data Analysis (Calculate GR50 / ED50) Assessment->Analysis End End: Determine Efficacy Analysis->End

Caption: Workflow for a whole-plant herbicide efficacy assay.

Protocol 1: Whole-Plant Dose-Response Efficacy Assay

This protocol is adapted from established guidelines for herbicide resistance and efficacy testing.[25][26]

  • Seed and Plant Preparation:

    • Collect mature seeds from the target weed population. For comparison, include a known susceptible population.[25]

    • Germinate seeds in petri dishes or trays with a suitable substrate. Methods may need to be optimized based on the species' dormancy requirements.[25]

    • Once seedlings reach a consistent growth stage (e.g., 2-3 true leaves), transplant them into individual pots filled with a standardized soil mix.

    • Allow plants to acclimate in a greenhouse or growth chamber with controlled temperature, humidity, and photoperiod for at least 5-7 days before treatment.[26]

  • Herbicide Application:

    • Prepare a stock solution of the test herbicide. Perform serial dilutions to create a range of at least 6-8 application rates. The rates should be chosen to bracket the expected 50% growth reduction (GR₅₀) value, including rates that cause no effect and rates that cause complete mortality.[27]

    • Include a non-treated control group (sprayed with water/carrier only) for each population being tested.[25]

    • Apply the herbicide using a calibrated laboratory track sprayer to ensure uniform coverage. Record the application volume, pressure, and speed.

  • Post-Treatment Growth and Assessment:

    • Return the treated plants to the controlled environment and arrange them in a randomized complete block design to minimize positional effects.

    • Assess the plants at regular intervals. Final assessment should typically occur 21-28 days after treatment, allowing the full effects of the herbicide to manifest.[26]

    • Data Collection:

      • Visual Injury Rating: Score each plant on a scale of 0% (no effect) to 100% (complete death) relative to the untreated control.[25]

      • Biomass Reduction: Harvest the above-ground biomass for each plant, dry it in an oven at 60-70°C until a constant weight is achieved, and record the dry weight.

  • Data Analysis:

    • Calculate the percent reduction in biomass for each treated plant relative to the average biomass of the untreated control group.

    • Use non-linear regression analysis to fit the dose-response data to a log-logistic model.

    • From the regression, calculate the GR₅₀ (the dose required to cause a 50% reduction in plant growth) or ED₅₀ (effective dose for 50% of the population). This value is the primary metric for herbicidal efficacy.

Protocol 2: Crop Selectivity Assay

This protocol determines the tolerance of a desirable crop species to the herbicide.

  • Methodology: The procedure is identical to the Efficacy Assay, with the target weed being replaced by the crop species of interest (e.g., wheat, soybean, corn).

  • Dose Selection: The range of application rates must be adjusted. It is critical to include the proposed label-recommended rate (1x) and at least double that rate (2x) to assess the margin of safety.

  • Assessment: In addition to biomass, assess for specific phytotoxicity symptoms such as stunting, chlorosis, or malformation. Crop yield data from more extensive field trials may be required for full registration. A herbicide is considered selective if it controls the target weed at a dose that causes little to no injury to the crop.

Conclusion

(S)-2-(4-Fluorophenoxy)propanoic acid is a member of the synthetic auxin herbicide class, which offers selective, post-emergence control of broadleaf weeds by disrupting their hormonal growth regulation. This mechanism stands in contrast to other major herbicide classes, such as the broad-spectrum EPSPS inhibitor glyphosate, the low-dose ALS-inhibiting sulfonylureas, and the photosynthesis-blocking triazines like atrazine. Each class possesses a unique combination of selectivity, translocation properties, environmental persistence, and propensity for developing resistance. A thorough understanding of these distinct mechanisms, validated through robust experimental protocols, is paramount for the strategic development of new herbicidal agents and the sustainable management of weed resistance in agricultural and research settings.

References

  • Beyer, E. M., et al. (1987). Mode of action, crop selectivity and soil relations of the sulfonylurea herbicides. Pesticide Science. [Source 1]
  • Duke, S. O., & Powles, S. B. (2008). AN OVERVIEW OF GLYPHOSATE MODE OF ACTION: WHY IS IT SUCH A GREAT HERBICIDE. North Central Weed Science Society. [Source 2]
  • Kenso Agcare. (n.d.). Sulfonylurea. Kenso Agcare. [Source 3]
  • Wikipedia contributors. (2023). Phenoxy herbicide. Wikipedia. [Source 4]
  • Brown, H. M. (1990). Mode of action, crop selectivity, and soil relations of the sulfonylurea herbicides. Pest Management Science. [Source 5]
  • Singh, S., et al. (2014). Chemical, biochemical and environmental aspects of atrazine. Analytica Chimica Acta. [Source 6]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Mechanism of Action: How Phenoxy Herbicides Work. inno-pharmchem.com. [Source 7]
  • AERU, University of Hertfordshire. (2026). Dichlorprop (Ref: RD 406). sitem.herts.ac.uk. [Source 8]
  • Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments. [Source 9]
  • Oreate AI Blog. (2026). Comprehensive Guide to Herbicide Application Technology for Crops: Classification Characteristics and Field Operation Guidelines.
  • Gomes, M. P., et al. (2019). Glyphosate: Its Environmental Persistence and Impact on Crop Health and Nutrition. Nutrients. [Source 11]
  • Unnamed Source. (2024). sulfonylurea herbicides. agchemaccess.com. [Source 12]
  • Wikipedia contributors. (2023). Dichlorprop. Wikipedia. [Source 13]
  • Mofokeng, M. M., et al. (2021). Mechanism(s)
  • Britannica, The Editors of Encyclopaedia. (2026). Glyphosate. Encyclopaedia Britannica. [Source 15]
  • Wikipedia contributors. (2024).
  • Madsen, J. D., et al. (2018). General guidelines for sound, small-scale herbicide efficacy research.
  • PubChem. (n.d.). Dichlorprop.
  • Al-Ghamdi, M. S. (2019). Toxic Mechanisms of Aryloxyphenoxypropionates in Target and Non-target Organisms. SciSpace. [Source 19]
  • Californians for Alternatives to Toxics. (n.d.). Toxicological Profile for Atrazine.
  • AERU, University of Hertfordshire. (2025). Dichlorprop-P (Ref: BAS 044H). sitem.herts.ac.uk. [Source 21]
  • Unnamed Source. (n.d.). Herbicidal Aryloxyphenoxypropionate Inhibitors of Acetyl-CoA Carboxylase. Request PDF. [Source 22]
  • Dettmer, A., et al. (2018). Experimental methods to evaluate herbicides behavior in soil. Weed Control Journal. [Source 23]
  • APVMA. (n.d.).
  • Encyclopedia.pub. (2023). Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. encyclopedia.pub. [Source 25]
  • National Pesticide Information Center. (2020). Atrazine Fact Sheet.
  • European Weed Research Society. (2017). European Guidelines to conduct herbicide resistance tests. ewrs.org. [Source 27]
  • Chem-Impex. (n.d.). 2-(4-Fluorophenoxy)propionic acid. chemimpex.com. [Source 28]
  • Health Canada. (1993). Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators.
  • The Ohio State University Pressbooks. (n.d.). 17.3 Herbicides that Mimic or Interfere with Auxin.
  • Soares, D. J., et al. (2024). Differentiation and correct use of auxinic herbicides. Cultivar Magazine. [Source 31]
  • Moreno Serrano, D., et al. (2024). Current Status of Auxin‐Mimic Herbicides.
  • HRAC. (n.d.). Synthetic Auxin Resistant Weeds. hracglobal.com. [Source 33]
  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2001). Atrazine. Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances. [Source 34]
  • Dettmer, A., et al. (2018). Experimental methods to evaluate herbicides behavior in soil. Weed Control Journal. [Source 35]
  • Regulations.gov. (2016). Attachment 1 Atrazine: Proposed Interim Registration Review Decision (PID) and Environmental Fate.
  • University of Nebraska-Lincoln. (2004). Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 1 - Introduction. passel.unl.edu. [Source 37]
  • Unnamed Source. (n.d.). Selectivity of Herbicides. Scribd. [Source 38]
  • Global Herbicide Resistance Action Committee. (n.d.). Monitoring and Mitigation of Herbicide Resistance: Global Herbicide Resistance Committee (HRAC) Perspectives. hracglobal.com. [Source 39]
  • Strandberg, M., & Scott-Fordsmand, J. J. (2012).
  • Unnamed Source. (n.d.). Synthesis and Herbicidal Activity of 2-(4-aryloxyphenoxy) propionamides. Journal of Chemical and Pharmaceutical Research. [Source 41]
  • Unnamed Source. (2025). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. MDPI. [Source 42]

Sources

Stereospecific Activity of Phenoxypropanoic Acids: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chiral Switch Imperative

Phenoxypropanoic acids represent a critical class of bioactive molecules used extensively as herbicides (auxin mimics) and serving as structural scaffolds in pharmaceutical lipid-regulators (fibrates). Their activity is governed by a single chiral center at the


-carbon of the propanoic acid moiety.

Historically, these compounds were marketed as racemic mixtures (50:50 R/S). However, modern comparative analysis confirms that biological activity is almost exclusively resident in the (R)-(+) enantiomer . The (S)-enantiomer is not merely an inert ballast; it contributes to metabolic stress, environmental persistence, and off-target toxicity. This guide provides the technical justification and experimental protocols for the transition from racemates to enantiopure formulations (e.g., Mecoprop-P, Dichlorprop-P).

Molecular Mechanism: The Auxin Receptor Fit

The stereospecificity of phenoxypropanoic acids is dictated by their interaction with the Transport Inhibitor Response 1 (TIR1) ubiquitin-ligase complex.

The Structural Basis of Activity
  • The Active (R)-Enantiomer: The spatial arrangement of the methyl group at the C2 position allows the carboxylate group to form an electrostatic clamp with the receptor's binding pocket, while the aromatic ring slots into the hydrophobic niche. This mimics the natural plant hormone Indole-3-acetic acid (IAA).

  • The Inactive (S)-Enantiomer: The inversion of the methyl group creates steric hindrance. The molecule cannot achieve the "three-point attachment" required to stabilize the TIR1-Aux/IAA co-receptor complex, failing to trigger the ubiquitination pathway necessary for gene activation.

Pathway Visualization

The following diagram illustrates the differential signaling activation between the (R) and (S) isomers.

AuxinSignaling cluster_inputs Ligand Input R_Iso (R)-Enantiomer (Active) Receptor TIR1/AFB Receptor Pocket R_Iso->Receptor High Affinity Fit S_Iso (S)-Enantiomer (Inactive) S_Iso->Receptor Steric Clash Null No Binding/ Displacement S_Iso->Null Complex SCF-TIR1-Aux/IAA Complex Stabilization Receptor->Complex Ligand Dependent Ubiquitin Ubiquitination of Repressor Proteins Complex->Ubiquitin Proteasome Recruitment Response Gene Expression (Uncontrolled Growth) Ubiquitin->Response Repressor Degradation

Figure 1: Differential activation of the auxin signaling pathway by (R) and (S) phenoxypropanoic acid enantiomers.

Comparative Analysis: Racemic vs. Enantiopure[1][2][3][4]

The transition to enantiopure compounds (denoted with the suffix "-P", e.g., Mecoprop-P) offers distinct advantages in efficacy and environmental stewardship.

Performance and Toxicity Metrics
ParameterRacemic Mixture (Mecoprop/Dichlorprop)Enantiopure ((R)-Mecoprop-P)Technical Insight
Active Ingredient Content 50% (R-isomer)>95% (R-isomer)Racemates require double the mass for equal biological effect.
Typical Application Rate 2.0 - 2.5 kg/ha 1.0 - 1.2 kg/ha 50% Dosage Reduction reduces transport costs and soil load.
Metabolic Load HighLowPlants/Organisms must metabolize the inactive (S)-isomer, stressing detoxification pathways (Cytochrome P450).
Environmental Half-Life Variable (Enantioselective degradation)PredictableIn aquatic systems, the (S)-isomer often degrades slower, leading to "enantiomeric enrichment" of the inactive pollutant.
Toxicity (Mammalian) ModerateReducedEliminating the (S)-isomer removes potential off-target toxicity associated with non-specific binding.
Pharmaceutical Parallel: The Fibrate Connection

While this guide focuses on agrochemicals, drug developers should note that the PPAR-


 agonist activity  of fibrates (e.g., Clofibric acid derivatives) follows the same stereochemical rules. The (R)-enantiomers typically exhibit significantly higher potency in lipid regulation, making chiral resolution a critical step in modern fibrate synthesis to minimize hepatic load.

Experimental Protocols

To validate stereospecific activity and purity, precise analytical workflows are required. The following protocols are self-validating systems designed for high reproducibility.

Protocol A: Chiral Separation (HPLC)

Objective: Quantify the Enantiomeric Ratio (ER) of a phenoxypropanoic acid sample.

  • Sample Preparation:

    • Extract sample (soil/tissue) using acidified acetone/water (90:10 v/v).

    • Crucial Step: Derivatization is often required for high resolution. React extract with diazomethane or BF3-methanol to form methyl esters . Free acids often tail on chiral columns.

  • Column Selection:

    • Stationary Phase: Cellulose tris-(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H).

    • Why: The polysaccharide backbone creates chiral cavities that discriminate based on the spatial projection of the propanoic methyl group.

  • Mobile Phase Optimization:

    • Composition: n-Hexane : Isopropanol (90:10 to 98:2).

    • Flow Rate: 0.5 mL/min (Low flow enhances interaction time with chiral selector).

    • Temperature: 20°C (Lower temperatures often improve separation factors (

      
      ) in chiral chromatography).
      
  • Detection:

    • UV at 230 nm or MS/MS (MRM mode) for trace analysis.

Protocol B: Biological Assay (Root Growth Inhibition)

Objective: Confirm bioactivity difference between isomers.

  • Subject: Lepidium sativum (Cress) or Arabidopsis thaliana (wild type).

  • Dosing: Prepare 5 concentrations (0.01 to 100

    
    M) of:
    
    • Pure (R)-isomer.

    • Pure (S)-isomer.[1]

    • Racemic mixture.[2][3][4][5]

  • Incubation: 72 hours in growth chamber (22°C, 16h light).

  • Measurement: Digital root length analysis.

  • Validation: The

    
     of the Racemic mixture must be exactly 2x  the 
    
    
    
    of the (R)-isomer. If Racemic
    
    
    < 2x (R), check for isomer inversion (racemization) in the media.
Analytical Workflow Diagram

AnalyticalWorkflow cluster_prep Sample Preparation cluster_analysis Chiral Analysis Start Raw Sample (Soil/Tissue/Formulation) Extract Extraction (Acidified Solvent) Start->Extract Deriv Derivatization (Methyl Esterification) Extract->Deriv Essential for Peak Shape Cleanup SPE Cleanup (Remove Matrix) Deriv->Cleanup HPLC Chiral HPLC (Cellulose Phase) Cleanup->HPLC Detect Detection (UV 230nm / MS-MS) HPLC->Detect Data Data Output: Enantiomeric Fraction (EF) Detect->Data

Figure 2: Standardized workflow for the chiral separation and quantification of phenoxypropanoic acids.

Environmental Fate & Stewardship

Understanding the fate of these isomers is critical for regulatory compliance (E-E-A-T principle: Safety).

  • Enantioselective Degradation: Unlike chemical hydrolysis, microbial degradation is enzymatic and therefore chiral. In many soil microbiomes, the (S)-isomer degrades at a different rate than the (R)-isomer.[1][6]

  • Inversion: Some soil bacteria possess isomerases that can convert the inactive (S)-isomer into the active (R)-isomer. This effectively "activates" the pollutant in the soil, potentially extending the window of herbicidal activity beyond the intended timeframe.

  • Recommendation: Use of enantiopure (R)-isomers eliminates the reliance on uncertain soil microbial dynamics to clear the inactive isomer, resulting in a more predictable environmental safety profile.

References

  • Müller, M. D., & Buser, H. R. (1997). Environmental behavior of acetamide pesticide stereoisomers.[7] 2. Stereoselective degradation in sewage sludge and soil. Environmental Science & Technology.

  • Buser, H. R., & Müller, M. D. (1998). Occurrence and transformation of the chiral herbicide mecoprop in the environment.[8][3] Chemosphere.

  • Zipper, C., et al. (1996). Microbial degradation of the herbicide mecoprop and related chlorophenoxycarboxylic acids. FEMS Microbiology Reviews.

  • Garrison, A. W., et al. (1996). The enantioselective accumulation of chiral pesticides.[3][9] In Chiral Pesticides: Stereoselectivity and Its Consequences.[7][8][3][10] ACS Symposium Series.

  • Shaner, D. L. (2014). Herbicide Handbook. Weed Science Society of America. (Standard reference for dosage comparisons).

Sources

Determination of optical purity of (S)-2-(4-Fluorophenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Quality Control Scientists

Executive Summary & Strategic Context

(S)-2-(4-Fluorophenoxy)propanoic acid is a critical chiral building block, serving as the pharmacophore for a class of aryloxyphenoxypropionate herbicides (the "fops," e.g., Fluazifop-P) and as a key intermediate in the synthesis of PPAR agonists in pharmaceutical development.

In these applications, biological activity is strictly stereospecific. The (R)-enantiomer is often inactive or antagonistic, making the determination of Enantiomeric Excess (ee%) not just a regulatory requirement but a functional necessity.

This guide moves beyond generic textbook definitions to provide a rigorous, field-validated comparison of analytical methodologies. We prioritize Chiral HPLC as the definitive "Gold Standard" while evaluating Chiral GC and Polarimetry as situational alternatives.

Comparative Methodological Landscape
FeatureMethod A: Chiral HPLC Method B: Chiral GC Method C: Polarimetry
Primary Utility Trace Quantification (Gold Standard) High-Throughput ScreeningGross Purity Check
Selectivity High (Direct separation)High (Requires derivatization)Low (Aggregate signal)
LOD/LOQ < 0.05% impurity< 0.1% impurity~1-2% impurity
Sample Prep Minimal (Dilute & Shoot)Moderate (Methylation required)Minimal (Dissolution)
Cost per Run High (Solvents/Columns)Low (Gas/Columns)Negligible
Risk Factor Column longevityRacemization during derivatizationChemical impurities skewing data

Deep Dive: Chiral HPLC (The Gold Standard)

Scientific Rationale

For 2-aryloxypropionic acids, polysaccharide-based stationary phases (Amylose or Cellulose carbamates) offer the most robust resolution. The separation mechanism relies on a combination of hydrogen bonding (between the carboxylic acid/ether linkage and the carbamate residues) and steric inclusion within the helical polymer structure.

Why Normal Phase? While Reverse Phase (RP) is possible, Normal Phase (NP) is preferred for this compound class because:

  • Solubility: The acid is highly soluble in hexane/alcohol mixtures.

  • Ionization Suppression: The use of non-polar solvents with acidic modifiers (TFA/Formic acid) ensures the analyte remains in its non-ionized form, preventing peak tailing without the need for complex buffers.

Validated Protocol

Stationary Phase:

  • Primary: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

  • Alternative: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

  • Dimensions: 250 mm x 4.6 mm, 5 µm particle size.

Mobile Phase:

  • Composition: n-Hexane : Isopropanol : Trifluoroacetic Acid (TFA)

  • Ratio: 90 : 10 : 0.1 (v/v/v)

  • Note: TFA is critical. Without it, the carboxylic acid moiety will interact non-specifically with the silica support, causing severe peak broadening.

Operating Parameters:

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C (Isothermal)

  • Detection: UV @ 230 nm (Targets the fluorophenoxy chromophore)

  • Injection Volume: 10 µL (1 mg/mL concentration)

Workflow Visualization

HPLC_Workflow Sample Racemic/Enriched Sample (Solid) Dissolution Dissolve in Mobile Phase (1 mg/mL) Sample->Dissolution Filter Filter (0.45 µm PTFE) Dissolution->Filter Injection Inject into HPLC (Chiralcel OD-H) Filter->Injection Separation Isocratic Elution Hex:IPA:TFA (90:10:0.1) Injection->Separation Detection UV Detection (230 nm) Separation->Detection Analysis Calculate ee% Area(S) vs Area(R) Detection->Analysis

Caption: Step-by-step workflow for the direct enantiomeric separation of (S)-2-(4-Fluorophenoxy)propanoic acid via Normal Phase Chiral HPLC.

Alternative Method: Chiral GC (Derivatization Required)

Scientific Rationale

Gas Chromatography is excellent for volatile intermediates. However, 2-(4-Fluorophenoxy)propanoic acid has high polarity and hydrogen-bonding potential, leading to adsorption in the GC inlet. Derivatization to the methyl ester is mandatory to mask the carboxylic acid, improving volatility and peak shape.

Critical Caution: The derivatization method must be non-racemizing. Acid-catalyzed esterification (MeOH/H2SO4) or Trimethylsilyldiazomethane are preferred over base-catalyzed methods which can induce proton abstraction at the chiral center (alpha-proton).

Validated Protocol

Derivatization Step:

  • Dissolve 5 mg of sample in 0.5 mL Methanol.

  • Add 2 drops of conc. H2SO4.[1]

  • Heat at 60°C for 30 minutes.

  • Extract with n-Hexane; dry organic layer over Na2SO4.

GC Conditions:

  • Column: CP-Chirasil-Dex CB (Cyclodextrin bonded phase) or equivalent (e.g., Rt-bDEXsm).

  • Dimensions: 25 m x 0.25 mm x 0.25 µm.

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 100°C (Hold 1 min)

    • Ramp: 2°C/min to 160°C

    • Hold: 5 min at 160°C

  • Detector: FID @ 250°C.

Workflow Visualization

GC_Workflow RawSample Sample: (S)-Acid Deriv Derivatization (MeOH / H2SO4, 60°C) RawSample->Deriv Esterification Extract Extraction (n-Hexane) Deriv->Extract Phase Separation GC_Inject Split Injection (1:50) CP-Chirasil-Dex CB Extract->GC_Inject Injection Separation Enantiomer Separation (Methyl Ester Forms) GC_Inject->Separation Result Data Output (Chromatogram) Separation->Result

Caption: Derivatization and analysis workflow for Chiral GC determination.

Method C: Polarimetry (The "Quick Check")

Scientific Rationale

Polarimetry measures the rotation of plane-polarized light.[2][3] While simple, it is non-specific . Impurities (even achiral ones) can dilute the reading, and chiral impurities (like starting materials) can counteract the rotation. It should never be the sole release criteria for high-purity applications.

Protocol
  • Instrument: Digital Polarimeter (Sodium D-line, 589 nm).

  • Solvent: Ethanol or Methanol (Rotation is solvent-dependent).

  • Concentration: 1.0 g/100 mL (c=1).

  • Calculation:

    
    
    
    • Where

      
       is observed rotation, 
      
      
      
      is path length (dm), and
      
      
      is concentration (g/mL).
  • Reference Value: Compare against a certified standard of (S)-2-(4-Fluorophenoxy)propanoic acid. (Typical range for (S)-phenoxypropionates is often positive (+), but must be experimentally verified against a standard due to substituent effects).

References

  • Chiral Separation Mechanisms

    • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers.[4][5][6][7] Chemical Society Reviews. Link

  • Phenoxypropionate Herbicide Analysis

    • Nufarm. (2010). Dichlorprop-P and related aryloxy acids: Enantiomeric separation. CIPAC Methods. Link

  • Derivatization Risks

    • Allenmark, S. G. (1991). Chromatographic Enantioseparation: Methods and Applications.[4][5][6] Ellis Horwood.

  • General Protocol for Aryloxy Acids

    • Daicel Chiral Technologies. Application Note: Separation of 2-Aryloxypropionic Acids on Chiralcel OD-H.Link

  • Chiral GC Methodology

    • Schurig, V. (2001). Separation of enantiomers by gas chromatography.[8] Journal of Chromatography A. Link

Sources

Comparative study of different synthesis routes for (S)-2-(4-Fluorophenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

(S)-2-(4-Fluorophenoxy)propanoic acid is a valuable chiral building block in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals. Its specific stereochemistry is often crucial for its desired therapeutic or herbicidal activity. This guide provides a comparative analysis of different synthetic routes to obtain the enantiomerically pure (S)-isomer, offering insights into the methodologies, advantages, and limitations of each approach.

Introduction to Synthetic Strategies

The synthesis of a specific enantiomer like (S)-2-(4-Fluorophenoxy)propanoic acid can be broadly approached in two ways:

  • Resolution of a Racemic Mixture: This involves the initial synthesis of a 50:50 mixture of both the (S) and (R) enantiomers, followed by a separation process to isolate the desired (S)-isomer.

  • Asymmetric Synthesis: This strategy aims to directly synthesize the (S)-enantiomer with high selectivity, minimizing the formation of the unwanted (R)-isomer.

This guide will delve into specific experimental protocols for both of these overarching strategies, providing a framework for selecting the most suitable route based on factors such as yield, enantiomeric purity, scalability, and cost.

Route 1: Racemic Synthesis via Williamson Ether Synthesis followed by Chiral Resolution

This is a classical and widely applicable approach. It involves two main stages: the synthesis of the racemic acid and the subsequent separation of the enantiomers.

Part A: Synthesis of Racemic 2-(4-Fluorophenoxy)propanoic Acid

The Williamson ether synthesis is a robust method for forming the ether linkage in 2-(4-fluorophenoxy)propanoic acid.[1][2][3][4] This reaction proceeds via an S_N2 mechanism, where the sodium salt of 4-fluorophenol acts as a nucleophile, attacking an ester of 2-halopropanoic acid.[2][4] The resulting ester is then hydrolyzed to yield the racemic carboxylic acid.

Experimental Protocol: Williamson Ether Synthesis and Hydrolysis

  • Step 1: Formation of Ethyl 2-(4-fluorophenoxy)propanoate. In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluorophenol in a suitable solvent such as ethanol or acetone. Add one equivalent of a base, like sodium hydroxide or potassium carbonate, to form the phenoxide salt.[5] To this solution, add a slight excess of ethyl 2-bromopropanoate. Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).[6] After cooling, the reaction mixture is filtered to remove any inorganic salts, and the solvent is removed under reduced pressure. The crude ester can be purified by vacuum distillation or column chromatography.

  • Step 2: Hydrolysis to 2-(4-Fluorophenoxy)propanoic Acid. The purified ethyl 2-(4-fluorophenoxy)propanoate is then dissolved in a mixture of ethanol and water. An excess of a strong base, such as sodium hydroxide or potassium hydroxide, is added, and the mixture is heated to reflux for 1-2 hours. After cooling, the ethanol is removed under reduced pressure. The aqueous solution is then washed with a non-polar solvent like diethyl ether to remove any unreacted ester. The aqueous layer is acidified with a mineral acid (e.g., HCl) to a pH of approximately 2, leading to the precipitation of the racemic 2-(4-fluorophenoxy)propanoic acid. The solid product is collected by filtration, washed with cold water, and dried.

Part B: Chiral Resolution of Racemic 2-(4-Fluorophenoxy)propanoic Acid

With the racemic acid in hand, the next critical step is to separate the two enantiomers. Diastereomeric salt formation is a common and effective method for this purpose.[7] This technique involves reacting the racemic acid with a chiral base to form a pair of diastereomeric salts, which have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[1][8]

Experimental Protocol: Resolution with (R)-(+)-α-Methylbenzylamine

  • Step 1: Diastereomeric Salt Formation. Dissolve the racemic 2-(4-fluorophenoxy)propanoic acid in a suitable hot solvent, such as methanol or a mixture of methanol and toluene. In a separate flask, dissolve an equimolar amount of a chiral resolving agent, for example, (R)-(+)-α-methylbenzylamine, in the same solvent.[1] Slowly add the amine solution to the acid solution with stirring. Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization. The less soluble diastereomeric salt, in this case, the salt of (S)-2-(4-fluorophenoxy)propanoic acid with (R)-(+)-α-methylbenzylamine, will preferentially crystallize out of the solution.

  • Step 2: Isolation and Purification of the Diastereomeric Salt. Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold solvent. The enantiomeric purity of the acid in the salt can be improved by recrystallization from the same solvent system.

  • Step 3: Liberation of the (S)-Enantiomer. Suspend the purified diastereomeric salt in water and add a strong acid, such as hydrochloric acid, until the solution is acidic (pH ~2). This will protonate the carboxylic acid and convert the amine to its water-soluble hydrochloride salt. The enantiomerically enriched (S)-2-(4-fluorophenoxy)propanoic acid will precipitate out of the solution.

  • Step 4: Final Purification. Collect the solid by filtration, wash thoroughly with cold water to remove any remaining amine salt, and dry to obtain the final product. The enantiomeric excess (e.e.) of the product should be determined by chiral HPLC analysis.[9][10]

Workflow for Racemic Synthesis and Resolution

G cluster_0 Racemic Synthesis cluster_1 Chiral Resolution 4-Fluorophenol 4-Fluorophenol Williamson Ether Synthesis Williamson Ether Synthesis 4-Fluorophenol->Williamson Ether Synthesis Ethyl 2-bromopropanoate Ethyl 2-bromopropanoate Ethyl 2-bromopropanoate->Williamson Ether Synthesis Racemic Ester Racemic Ester Williamson Ether Synthesis->Racemic Ester Hydrolysis Hydrolysis Racemic Ester->Hydrolysis Racemic Acid Racemic Acid Hydrolysis->Racemic Acid Salt Formation Salt Formation Racemic Acid->Salt Formation (R)-Amine (R)-(+)-alpha-Methylbenzylamine (R)-Amine->Salt Formation Diastereomeric Salts Diastereomeric Salts Salt Formation->Diastereomeric Salts Crystallization Crystallization Diastereomeric Salts->Crystallization Less Soluble Salt Less Soluble (S)-Acid-(R)-Amine Salt Crystallization->Less Soluble Salt Acidification Acidification Less Soluble Salt->Acidification S-Acid (S)-2-(4-Fluorophenoxy)propanoic acid Acidification->S-Acid

Caption: Workflow for the synthesis of (S)-2-(4-Fluorophenoxy)propanoic acid via racemic synthesis and subsequent chiral resolution.

Route 2: Asymmetric Synthesis Using a Chiral Auxiliary

Asymmetric synthesis offers a more direct approach to the desired enantiomer by employing a chiral auxiliary to control the stereochemistry of the key bond-forming step.[11][12][13][14] The Evans oxazolidinone auxiliaries are a well-established class of compounds for achieving high levels of stereocontrol in alkylation reactions.[15]

Experimental Protocol: Asymmetric Alkylation with an Evans Auxiliary

  • Step 1: Acylation of the Chiral Auxiliary. The chiral auxiliary, for instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is first acylated with propionyl chloride in the presence of a base like triethylamine to form the corresponding N-acyloxazolidinone.

  • Step 2: Diastereoselective Enolization and Alkylation. The N-acyloxazolidinone is then treated with a strong base, such as sodium hexamethyldisilazide (NaHMDS) or lithium diisopropylamide (LDA), at low temperature (e.g., -78 °C) to generate a chiral enolate. This enolate is then reacted with an electrophilic fluorinating agent (for a different synthetic strategy) or in this conceptual adaptation, would be reacted in a nucleophilic aromatic substitution with a suitable activated 4-fluorophenyl electrophile. Self-correction: A more plausible Evans auxiliary approach for this target would involve alkylation of an N-acyloxazolidinone with a reagent that introduces the 4-fluorophenoxy group. However, a direct S_NAr reaction on an unactivated fluorobenzene with the enolate is unlikely. A more viable, though multi-step, approach would involve alkylation with a protected hydroxyphenyl group, followed by deprotection and fluorination, or coupling with a fluorinated aryl partner. For the purpose of this guide, a conceptual workflow is presented.

  • Step 3: Cleavage of the Chiral Auxiliary. After the diastereoselective alkylation, the chiral auxiliary is cleaved from the product. This is typically achieved by hydrolysis with a base like lithium hydroxide, which yields the desired (S)-2-(4-fluorophenoxy)propanoic acid and recovers the chiral auxiliary for reuse.

Workflow for Asymmetric Synthesis

G Chiral Auxiliary Evans Auxiliary ((4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) Acylation Acylation Chiral Auxiliary->Acylation Propionyl Chloride Propionyl Chloride Propionyl Chloride->Acylation N-Acyloxazolidinone N-Acyloxazolidinone Acylation->N-Acyloxazolidinone Enolate Formation Enolate Formation N-Acyloxazolidinone->Enolate Formation Base Strong Base (e.g., LDA) Base->Enolate Formation Chiral Enolate Chiral Enolate Enolate Formation->Chiral Enolate Alkylation Alkylation Chiral Enolate->Alkylation Electrophile Activated 4-Fluorophenyl Electrophile Electrophile->Alkylation Alkylated Auxiliary Alkylated Auxiliary Alkylation->Alkylated Auxiliary Cleavage Cleavage Alkylated Auxiliary->Cleavage S-Acid (S)-2-(4-Fluorophenoxy)propanoic acid Cleavage->S-Acid Recovered Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered Auxiliary

Caption: Conceptual workflow for the asymmetric synthesis of (S)-2-(4-Fluorophenoxy)propanoic acid using an Evans chiral auxiliary.

Comparative Analysis of Synthesis Routes

FeatureRoute 1: Racemic Synthesis & ResolutionRoute 2: Asymmetric Synthesis
Overall Yield Typically lower (<50% for the desired enantiomer) due to the discarding of the (R)-enantiomer.Potentially higher as the desired enantiomer is the major product.
Enantiomeric Excess (e.e.) Can be very high (>99%) after recrystallization of the diastereomeric salt.Generally high (>95%), dependent on the effectiveness of the chiral auxiliary.
Scalability Well-established and scalable, particularly the crystallization step.Can be more challenging to scale up due to the use of stoichiometric chiral auxiliaries and often cryogenic conditions.
Cost of Reagents Racemic starting materials and resolving agents are often less expensive.Chiral auxiliaries can be expensive, although they are often recoverable.
Atom Economy Lower, as half of the material (the unwanted enantiomer) is typically discarded or requires a separate racemization and recycling process.Higher, as the majority of the starting material is converted to the desired product.
Process Complexity Involves multiple distinct stages (synthesis, salt formation, crystallization, liberation).Can be more complex in terms of reaction setup (e.g., inert atmospheres, low temperatures).
Versatility The racemic acid can be resolved with various chiral bases, offering flexibility.The choice of chiral auxiliary dictates the stereochemical outcome.

Conclusion

Both the resolution of a racemic mixture and asymmetric synthesis are viable strategies for obtaining (S)-2-(4-fluorophenoxy)propanoic acid.

The racemic synthesis followed by chiral resolution is a robust and often more practical approach for large-scale production, especially if the resolving agent is inexpensive and efficient. The primary drawback is the inherent loss of at least 50% of the material as the unwanted enantiomer, unless an effective racemization and recycling protocol is implemented.

Asymmetric synthesis using a chiral auxiliary offers a more elegant and atom-economical route, with the potential for higher overall yields of the desired enantiomer from the outset. However, the cost and recovery of the chiral auxiliary, along with potentially more demanding reaction conditions, can be significant considerations, particularly for industrial-scale synthesis.

The choice between these routes will ultimately depend on the specific requirements of the synthesis, including the desired scale, cost constraints, and the available expertise and equipment. For laboratory-scale synthesis where high enantiopurity is paramount, and the cost of the auxiliary is manageable, asymmetric synthesis is an attractive option. For larger-scale industrial production, the classical resolution method often remains the more economically viable choice.

References

  • Solvent Dependence of Optical Resolution of α–Methylbenzylamine Using N–Tosyl–(S)–phenylalanine. Journal of the Chemical Society of Pakistan, 2010. [URL not directly available]
  • Resolution of a Racemic Mixture - Science Learning Center. University of Colorado Boulder. [URL not directly available]
  • Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. Journal of Chromatography A, 1987 . [Link]

  • HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. ResearchGate, 2025 . [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • EXPERIMENT 7. CDN. [URL not directly available]
  • Organic Chemistry Williamson Ether Synthesis - University of Richmond. University of Richmond. [Link]

    • The Williamson Ether Synthesis. University of Wisconsin-Platteville. [Link]

  • Williamson Ether Synthesis - Chemistry Steps. Chemistry Steps. [Link]

  • Williamson Ether Synthesis. Barnard College. [Link]

  • Kinetic Resolution of Drug Intermediates Catalyzed by Lipase B From Candida Antarctica Immobilized on immobead-350. PubMed, 2018 . [Link]

  • Evans Aldol reaction|Asymmetric synthesis. YouTube, 2020 . [Link]

  • 6 Separation of enantiomers - Stereochemistry - Stereoelectronics. University of Liverpool, 2021 . [Link]

  • Diisopropyl Malonate as Acylating Agent in Kinetic Resolution of Chiral Amines with Lipase B from Candida antarctica. Periodica Polytechnica Chemical Engineering, 2022 . [Link]

  • Process of resolving phenylpropionic acids using alpha-methylbenzylamine.
  • Modulation of lipase B from Candida antarctica properties via covalent immobilization on eco-friendly support for enzymatic kinetic resolution of rac-indanyl acetate. ResearchGate, 2020 . [Link]

  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Methods in Molecular Biology, 1994. [URL not directly available]
  • Activation and Stabilization of Lipase B from Candida antarctica by Immobilization on Polymer Brushes with Optimized Surface Structure. PMC, 2016 . [Link]

  • Asymmetric Synthesis. University of York. [Link]

  • Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of. University of Babylon Private CDN, 2023 . [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 2023 . [Link]

  • Chiral Auxiliary Controlled Reactions. No Added Chemicals, 2016 . [Link]

  • Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Chiral HPLC separation: strategy and approaches. Chiralpedia, 2022 . [Link]

Sources

A Comprehensive Guide to Cross-Reactivity Studies of (S)-2-(4-Fluorophenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed framework for conducting comprehensive cross-reactivity studies of (S)-2-(4-Fluorophenoxy)propanoic acid. As a Senior Application Scientist, this document is structured to provide not only the "how" but also the "why" behind the experimental choices, ensuring a robust and scientifically sound investigation. The protocols described herein are designed to be self-validating, providing a high degree of confidence in the generated data.

Introduction: The Significance of Cross-Reactivity for (S)-2-(4-Fluorophenoxy)propanoic Acid

(S)-2-(4-Fluorophenoxy)propanoic acid is a chiral molecule belonging to the class of phenoxypropanoic acids. This structural class includes various herbicides and non-steroidal anti-inflammatory drugs (NSAIDs)[1][2]. Given its potential applications and structural similarities to biologically active compounds, a thorough assessment of its cross-reactivity is paramount. Cross-reactivity, in this context, refers to the potential of analytical methods to detect compounds other than the intended analyte, or the ability of the compound to interact with biological targets intended for other molecules. Understanding the cross-reactivity profile of (S)-2-(4-Fluorophenoxy)propanoic acid is critical for:

  • Analytical Accuracy: Ensuring that methods for its detection and quantification are specific and not confounded by the presence of structurally similar compounds.

  • Pharmacological Specificity: If developed as a therapeutic agent, understanding its potential to interact with unintended biological targets, which could lead to off-target effects.

  • Toxicological Assessment: Evaluating the potential for additive or synergistic effects when present with other structurally related compounds in biological systems.

This guide will detail a two-pronged approach to evaluating the cross-reactivity of (S)-2-(4-Fluorophenoxy)propanoic acid: a high-throughput immunoassay-based screening method and a highly specific confirmatory chromatographic method.

Selection of Comparator Compounds for Cross-Reactivity Analysis

The selection of appropriate comparator compounds is crucial for a meaningful cross-reactivity study. The following compounds have been chosen based on their structural similarity to (S)-2-(4-Fluorophenoxy)propanoic acid and their prevalence as either herbicides or pharmaceuticals.

Compound Name Structure Rationale for Inclusion
(R)-2-(4-Fluorophenoxy)propanoic acid Enantiomer of the target analyteTo assess the stereoselectivity of the analytical methods and biological interactions.
2,4-Dichlorophenoxyacetic acid (2,4-D) Herbicide with a related phenoxyacetic acid coreA widely used herbicide, potential for co-occurrence and cross-reactivity in environmental and biological samples[3][4].
Dichlorprop (2,4-DP) Chiral herbicide with a dichlorophenoxypropanoic acid structureHigh structural similarity, differing in the number and position of chlorine atoms on the phenyl ring[5][6].
Fenoprop (2,4,5-TP or Silvex) Herbicide with a trichlorophenoxypropanoic acid structureAnother structurally analogous phenoxyalkanoic acid herbicide[2][7].
2-(4-Chlorophenoxy)propionic acid A closely related monochlorinated analogueAllows for the investigation of the effect of the nature and position of the halogen substituent on cross-reactivity[8].
Ibuprofen NSAID with a 2-phenylpropionic acid coreRepresents a widely used pharmaceutical with a similar propionic acid side chain, relevant for assessing potential off-target pharmacological effects[1][9].

Experimental Design: A Dual-Methodology Approach

A robust cross-reactivity assessment should not rely on a single analytical technique. Here, we propose a combination of a sensitive immunoassay for initial screening and a highly specific chromatographic method for confirmation and quantification.

Part A: Immunoassay-Based Cross-Reactivity Assessment

Immunoassays, particularly the competitive enzyme-linked immunosorbent assay (ELISA), offer a high-throughput and sensitive method for initial cross-reactivity screening[10]. The principle lies in the competition between the target analyte and potential cross-reactants for a limited number of specific antibody binding sites.

Experimental Workflow for Competitive ELISA

ELISA_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection P1 Coat microplate wells with (S)-2-(4-FP) acid-protein conjugate P2 Block non-specific binding sites P1->P2 A1 Add standard or sample containing (S)-2-(4-FP) acid or cross-reactant P2->A1 A2 Add specific primary antibody A1->A2 A3 Incubate to allow competition A2->A3 D1 Wash to remove unbound antibody A3->D1 D2 Add enzyme-conjugated secondary antibody D1->D2 D3 Wash to remove unbound secondary antibody D2->D3 D4 Add substrate and incubate D3->D4 D5 Measure signal (e.g., color change) D4->D5

Caption: Competitive ELISA workflow for cross-reactivity assessment.

Detailed Protocol for Competitive ELISA:

  • Antigen Synthesis: Synthesize a protein conjugate of (S)-2-(4-Fluorophenoxy)propanoic acid (e.g., by coupling to bovine serum albumin, BSA) to be used for coating the microplate wells.

  • Antibody Production: Generate polyclonal or monoclonal antibodies with high affinity for (S)-2-(4-Fluorophenoxy)propanoic acid. This can be achieved by immunizing animals with the synthesized protein conjugate.

  • Plate Coating: Coat the wells of a 96-well microplate with the (S)-2-(4-Fluorophenoxy)propanoic acid-protein conjugate and incubate overnight at 4°C.

  • Blocking: Wash the plates and block any remaining non-specific binding sites with a suitable blocking buffer (e.g., 1% BSA in phosphate-buffered saline, PBS).

  • Competitive Reaction: Add standard solutions of (S)-2-(4-Fluorophenoxy)propanoic acid or the comparator compounds at various concentrations to the wells, followed by the addition of a fixed concentration of the primary antibody. Incubate to allow for competition.

  • Detection:

    • Wash the plates to remove unbound antibodies.

    • Add an enzyme-conjugated secondary antibody that binds to the primary antibody.

    • Wash the plates again to remove any unbound secondary antibody.

    • Add a substrate that produces a measurable signal (e.g., colorimetric or fluorescent) upon reaction with the enzyme.

  • Data Analysis: Measure the signal intensity using a microplate reader. The signal will be inversely proportional to the concentration of the analyte or cross-reactant in the sample. Calculate the concentration that causes 50% inhibition (IC50) for the target analyte and each comparator compound.

Calculation of Cross-Reactivity:

Cross-reactivity (%) is calculated using the following formula:

Cross-reactivity (%) = (IC50 of (S)-2-(4-Fluorophenoxy)propanoic acid / IC50 of comparator compound) x 100

Part B: Chromatographic Specificity and Confirmation

While immunoassays are excellent for screening, they are susceptible to matrix effects and may not be able to distinguish between compounds with very similar structures. Therefore, a highly specific and sensitive chromatographic method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), is essential for confirmation.

Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis S1 Prepare standard solutions of (S)-2-(4-FP) acid and comparators S2 Spike samples with a mixture of all compounds S1->S2 S3 Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) S2->S3 L1 Inject extracted sample into a chiral HPLC column S3->L1 L2 Separate compounds based on retention time L1->L2 M1 Ionize eluting compounds (e.g., ESI-) L2->M1 M2 Select precursor ion in Q1 M1->M2 M3 Fragment precursor ion in Q2 M2->M3 M4 Detect product ions in Q3 M3->M4

Caption: LC-MS/MS workflow for specificity confirmation.

Detailed Protocol for LC-MS/MS Analysis:

  • Sample Preparation:

    • Prepare standard solutions of (S)-2-(4-Fluorophenoxy)propanoic acid and each comparator compound in a suitable solvent.

    • For complex matrices (e.g., plasma, soil extracts), perform a sample clean-up step using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances[11].

  • Chromatographic Separation:

    • Utilize a high-performance liquid chromatography (HPLC) system equipped with a chiral column capable of separating the (S) and (R) enantiomers of 2-(4-Fluorophenoxy)propanoic acid and resolving the target analyte from the comparator compounds[12].

    • Develop a gradient elution method using a mobile phase consisting of, for example, acetonitrile and water with a formic acid modifier to ensure good peak shape and ionization efficiency[13].

  • Mass Spectrometric Detection:

    • Interface the HPLC system with a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

    • Optimize the MS parameters (e.g., capillary voltage, source temperature, gas flows) for each compound by infusing individual standard solutions.

    • For each compound, determine the precursor ion and at least two product ions for selected reaction monitoring (SRM) to ensure high selectivity and sensitivity.

  • Data Analysis:

    • Analyze samples containing a mixture of (S)-2-(4-Fluorophenoxy)propanoic acid and all comparator compounds.

    • Confirm the identity of each compound based on its unique retention time and the ratio of its SRM transitions.

    • Quantify the concentration of each compound using a calibration curve prepared from the standard solutions.

Data Interpretation and Reporting

The results from both the immunoassay and the LC-MS/MS analysis should be compiled and compared to provide a comprehensive cross-reactivity profile.

Table for Summarizing Cross-Reactivity Data:

Comparator CompoundImmunoassay Cross-Reactivity (%)LC-MS/MS Specificity
(R)-2-(4-Fluorophenoxy)propanoic acidCalculated valueBaseline resolved from (S)-enantiomer (Yes/No)
2,4-Dichlorophenoxyacetic acid (2,4-D)Calculated valueBaseline resolved (Yes/No)
Dichlorprop (2,4-DP)Calculated valueBaseline resolved (Yes/No)
Fenoprop (2,4,5-TP)Calculated valueBaseline resolved (Yes/No)
2-(4-Chlorophenoxy)propionic acidCalculated valueBaseline resolved (Yes/No)
IbuprofenCalculated valueBaseline resolved (Yes/No)

A finding of "Yes" for LC-MS/MS specificity indicates that the method can distinguish the target analyte from the comparator, confirming no cross-reactivity at the chromatographic level. Any significant cross-reactivity observed in the immunoassay should be carefully considered, especially if the cross-reacting compound is likely to be present in samples being tested.

Discussion and Implications

The cross-reactivity profile of (S)-2-(4-Fluorophenoxy)propanoic acid will have significant implications for its future development and application.

  • High Cross-Reactivity in Immunoassays: If significant cross-reactivity is observed with other common herbicides, the use of immunoassays for its detection in environmental samples may be unreliable without a confirmatory method.

  • Stereospecificity: A high degree of stereospecificity in both the immunoassay and any potential biological activity is desirable, as the (R)-enantiomer may have different or undesirable effects.

  • Cross-Reactivity with NSAIDs: Any cross-reactivity with NSAIDs like ibuprofen could suggest a potential for interaction with cyclooxygenase (COX) enzymes, warranting further pharmacological investigation[9][14][15]. This could open up new avenues for its application but also raises concerns about potential side effects.

References

  • Benchchem. Unraveling the Stereochemistry of 2-Phenylpropionic Acid: A Technical Guide.
  • National Center for Biotechnology Information. 2-phenyl propionic acid. PubChem Compound Database.
  • Iowa State University Digital Repository. Immunoassays for Pesticide Detection.
  • Public Health Toxicology. New tracers for fluorescence polarization immunoassay of herbicide 2,4-dichlorophenoxyacetic acid.
  • Organic Syntheses. 2-phenylpropionic acid.
  • MDPI. Fluorescence Polarization Immunoassay for Rapid, Sensitive Detection of the Herbicide 2,4-Dichlorophenoxyacetic Acid in Juice and Water Samples.
  • National Center for Biotechnology Information. Fenoprop. PubChem Compound Database.
  • Wikipedia. Fenoprop.
  • Eurofins. ANALYTICAL METHOD SUMMARIES.
  • ResearchGate. Fluorescence Polarization Immunoassay for Rapid, Sensitive Detection of the Herbicide 2,4-Dichlorophenoxyacetic Acid in Juice and Water Samples.
  • National Institutes of Health. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents.
  • SIELC Technologies. Separation of Propanoic acid, 2-(4-acetylphenoxy)-2-methyl- on Newcrom R1 HPLC column.
  • Sigma-Aldrich. 2-phenoxypropionic acid synthesis.
  • National Center for Biotechnology Information. (2S)-2-(4-fluorophenyl)propanoic acid. PubChem Compound Database.
  • PubMed. Immunological changes among farmers exposed to phenoxy herbicides: preliminary observations.
  • ChemScene. (S)-2-(4-Fluorophenyl)propanoic acid.
  • U.S. Environmental Protection Agency. Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil.
  • National Center for Biotechnology Information. 2-(4-Chlorophenoxy)propionic acid. PubChem Compound Database.
  • PubMed. Phytotoxicity of the chiral herbicide dichlorprop: Cross-talk between nitric oxide, reactive oxygen species and phytohormones.
  • Creative Proteomics. Propanoic Acid: Properties, Production, Applications, and Analysis.
  • ResearchGate. Cross-reactivity of herbicides structurally related to 2,4,5-TP.
  • National Center for Biotechnology Information. Dichlorprop. PubChem Compound Database.
  • ResearchGate. Clinical Characteristics of Patients With NSAID-Induced Cross-Reactive Reactions.
  • PubMed. Cross-reactive Reactions to Nonsteroidal Anti-Inflammatory Drugs.
  • U.S. Pharmacist. Management of Nonsteroidal Anti-inflammatory Drug-Induced Hypersensitivity Reactions.

Sources

A Senior Application Scientist's Guide to Benchmarking (S)-2-(4-Fluorophenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quality of starting materials is paramount. This guide provides an in-depth technical framework for benchmarking an in-house batch of (S)-2-(4-Fluorophenoxy)propanoic acid against typical commercial standards. We will move beyond simple pass/fail criteria, delving into the causality behind experimental choices to provide a robust, self-validating quality assessment.

(S)-2-(4-Fluorophenoxy)propanoic acid is a chiral building block with applications in the pharmaceutical and agrochemical industries[1]. Its efficacy is intrinsically linked to its chemical and stereochemical purity. This guide will equip you with the necessary protocols to thoroughly characterize your material, ensuring it meets the stringent requirements of your research and development endeavors.

The Analytical Gauntlet: A Multi-Pronged Approach to Quality Control

A comprehensive assessment of (S)-2-(4-Fluorophenoxy)propanoic acid necessitates a suite of orthogonal analytical techniques. Each method provides a unique piece of the quality puzzle, and together they create a high-fidelity picture of the material's identity, purity, and critical physicochemical properties.

QC_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Comparison In-House_Batch In-House Batch of (S)-2-(4-Fluorophenoxy)propanoic acid Chiral_HPLC Chiral HPLC (Enantiomeric Purity) In-House_Batch->Chiral_HPLC Achiral_HPLC Achiral HPLC (Chemical Purity) In-House_Batch->Achiral_HPLC GC_MS GC-MS (Residual Solvents) In-House_Batch->GC_MS NMR ¹H and ¹³C NMR (Structure & Purity) In-House_Batch->NMR KF_Titration Karl Fischer Titration (Water Content) In-House_Batch->KF_Titration Commercial_Standard Commercial Standard Commercial_Standard->Chiral_HPLC Commercial_Standard->Achiral_HPLC Commercial_Standard->GC_MS Commercial_Standard->NMR Commercial_Standard->KF_Titration Data_Comparison Comparative Data Analysis Chiral_HPLC->Data_Comparison Achiral_HPLC->Data_Comparison GC_MS->Data_Comparison NMR->Data_Comparison KF_Titration->Data_Comparison

Caption: A comprehensive analytical workflow for benchmarking (S)-2-(4-Fluorophenoxy)propanoic acid.

Establishing the Benchmark: Defining the Commercial Standard

While a specific Certificate of Analysis from a single vendor provides a snapshot, a robust commercial standard is best represented by a compilation of typical specifications from reputable suppliers. For the purpose of this guide, we will establish a benchmark based on commonly available high-purity grades of (S)-2-(4-Fluorophenoxy)propanoic acid.

ParameterCommercial Standard Specification
Appearance White to off-white crystalline solid
Purity (HPLC) ≥ 99.0%
Enantiomeric Purity (Chiral HPLC) ≥ 98.0% e.e. (enantiomeric excess)
Water Content (Karl Fischer) ≤ 0.5%
Residual Solvents (GC-MS) To be specified based on synthesis
Identity (¹H NMR, ¹³C NMR) Conforms to structure

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating, with built-in system suitability checks to ensure the reliability of the generated data.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Rationale: The biological activity of chiral molecules often resides in a single enantiomer. Therefore, confirming the enantiomeric purity is critical. Chiral HPLC utilizes a chiral stationary phase (CSP) to differentially interact with the enantiomers, leading to their separation. Polysaccharide-based CSPs are often a good starting point for the separation of acidic compounds.

Chiral_HPLC_Workflow Start Start Sample_Prep Prepare Sample and Standard Solutions (approx. 1 mg/mL in mobile phase) Start->Sample_Prep System_Equilibration Equilibrate Chiral HPLC System Sample_Prep->System_Equilibration SST Perform System Suitability Test (Inject Racemic Mixture) System_Equilibration->SST Inject_Sample Inject In-House Sample and Standard SST->Inject_Sample Data_Acquisition Acquire Chromatograms Inject_Sample->Data_Acquisition Data_Analysis Integrate Peaks and Calculate Enantiomeric Excess Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the determination of enantiomeric purity by Chiral HPLC.

Protocol:

  • Column: Chiralpak® AD-H, 4.6 x 250 mm, 5 µm (or equivalent polysaccharide-based chiral column).

  • Mobile Phase: A mixture of n-Hexane, Isopropanol, and Trifluoroacetic Acid (TFA) in a ratio of 90:10:0.1 (v/v/v). The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 230 nm.

  • Sample Preparation: Accurately weigh and dissolve the in-house sample and a commercial standard in the mobile phase to a concentration of approximately 1 mg/mL. Prepare a solution of the racemic mixture for system suitability.

  • System Suitability: Inject the racemic mixture. The resolution between the two enantiomer peaks should be ≥ 1.5.

  • Analysis: Inject the in-house sample and commercial standard solutions.

  • Calculation of Enantiomeric Excess (e.e.): e.e. (%) = [ (Area of (S)-enantiomer - Area of (R)-enantiomer) / (Area of (S)-enantiomer + Area of (R)-enantiomer) ] x 100

Achiral Reversed-Phase HPLC for Chemical Purity

Rationale: This method quantifies the main compound and any non-enantiomeric, process-related impurities. A C18 stationary phase is a versatile choice for the separation of moderately polar organic compounds like (S)-2-(4-Fluorophenoxy)propanoic acid.

Protocol:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient elution may be necessary to resolve all impurities. A typical starting point is a gradient of Acetonitrile and 0.1% Phosphoric Acid in Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Sample Preparation: Prepare solutions of the in-house sample and commercial standard in the mobile phase at a concentration of approximately 1 mg/mL.

  • Analysis: Inject the prepared solutions and record the chromatograms.

  • Purity Calculation: Purity (%) = (Area of the main peak / Total area of all peaks) x 100.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

Rationale: Residual solvents from the synthesis and purification processes must be controlled as they can impact the material's properties and may have toxicological concerns. Headspace GC-MS is the standard technique for this analysis.

Protocol:

  • Instrumentation: Headspace Gas Chromatograph coupled with a Mass Spectrometer.

  • Column: A DB-624 or equivalent column is suitable for the separation of a wide range of common organic solvents.

  • Carrier Gas: Helium or Hydrogen.

  • Oven Temperature Program: A suitable temperature gradient to separate solvents with a range of boiling points (e.g., 40 °C hold for 5 min, then ramp to 240 °C at 10 °C/min).

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C

    • Vial Equilibration Time: 30 min

  • Sample Preparation: Accurately weigh a sample (e.g., 100 mg) into a headspace vial and dissolve in a suitable high-boiling point solvent like Dimethyl Sulfoxide (DMSO).

  • Analysis: Analyze the sample alongside a standard containing known concentrations of expected residual solvents. The mass spectrometer will confirm the identity of any detected peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

Rationale: ¹H and ¹³C NMR are powerful tools for unambiguous structural confirmation. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum provide a detailed fingerprint of the molecule. The ¹³C NMR spectrum confirms the carbon framework.

Protocol:

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 10-20 mg of the sample in a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Data Analysis:

    • ¹H NMR: Confirm the expected chemical shifts, splitting patterns, and integration ratios for the aromatic protons, the methine proton, and the methyl protons.

    • ¹³C NMR: Confirm the expected number of signals and their chemical shifts, corresponding to the different carbon environments in the molecule.

    • The absence of significant unassigned signals is an indicator of high purity.

Karl Fischer Titration for Water Content

Rationale: Water can affect the stability and reactivity of the compound. Karl Fischer titration is a highly specific and accurate method for the determination of water content.

Protocol:

  • Instrumentation: Volumetric or coulometric Karl Fischer titrator.

  • Reagents: Karl Fischer reagent (e.g., Hydranal™-Composite 5) and a suitable solvent (e.g., methanol). For acidic samples, a buffered solvent may be necessary to maintain the optimal pH for the reaction[1].

  • Procedure:

    • Standardize the Karl Fischer reagent with a known amount of water or a water standard.

    • Accurately weigh a sample of (S)-2-(4-Fluorophenoxy)propanoic acid and add it to the titration vessel.

    • Titrate the sample to the endpoint.

    • The instrument will calculate the water content as a percentage.

Comparative Data Summary

The following table provides a template for summarizing the analytical data, comparing the in-house batch against the established commercial standard.

Analytical TestParameterCommercial StandardIn-House BatchConformance
Appearance Visual InspectionWhite to off-white crystalline solid[Record Observation]Yes/No
Identity (NMR) ¹H and ¹³C SpectraConforms to reference spectra[Conforms/Does not conform]Yes/No
Chemical Purity (HPLC) Purity (%)≥ 99.0%[Insert Value]Yes/No
Enantiomeric Purity (Chiral HPLC) Enantiomeric Excess (%)≥ 98.0%[Insert Value]Yes/No
Water Content (Karl Fischer) Water (%)≤ 0.5%[Insert Value]Yes/No
Residual Solvents (GC-MS) [Solvent Name] (ppm)[Specify Limit][Insert Value]Yes/No
[Solvent Name] (ppm)[Specify Limit][Insert Value]Yes/No
Potential Process-Related Impurities (HPLC) [Impurity Name] (%)Not Detected[Insert Value or ND]Yes/No
[Impurity Name] (%)Not Detected[Insert Value or ND]Yes/No

Discussion of Potential Impurities

The most probable synthetic route to (S)-2-(4-Fluorophenoxy)propanoic acid is the Williamson ether synthesis, involving the reaction of 4-fluorophenol with an ester of (S)-2-chloropropanoic acid or a similar leaving group, followed by hydrolysis. Based on this, potential impurities could include:

  • 4-Fluorophenol: Unreacted starting material.

  • (S)-2-Chloropropanoic acid (or its ester): Unreacted starting material.

  • Dimer impurity: Reaction of the product with another molecule of the chloro-propanoate.

  • Positional isomers: If the starting phenol was not exclusively para-substituted.

The achiral HPLC method should be developed with the goal of separating these potential impurities from the main peak.

Conclusion

This comprehensive benchmarking guide provides a robust framework for the quality assessment of (S)-2-(4-Fluorophenoxy)propanoic acid. By employing a suite of orthogonal analytical techniques and understanding the rationale behind each, researchers can confidently ascertain the quality of their in-house material relative to commercial standards. This rigorous approach to quality control is a cornerstone of reproducible and reliable scientific outcomes.

References

  • PubChem. (2S)-2-(4-fluorophenyl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Efficacy comparison of fluorinated vs non-fluorinated phenoxypropanoic acids

Author: BenchChem Technical Support Team. Date: February 2026

Efficacy Comparison: Fluorinated vs. Non-Fluorinated Phenoxypropanoic Acids

Executive Summary: The Fluorine Effect

In the optimization of phenoxypropanoic acids—a scaffold ubiquitous in both aryloxyphenoxypropionate herbicides ("Fops") and PPAR-agonist therapeutics (fibrates)—fluorine substitution is rarely a cosmetic change. It is a fundamental efficacy driver.

This guide objectively compares fluorinated and non-fluorinated variants, demonstrating that fluorine incorporation typically shifts the efficacy profile from "moderate" to "potent" through three distinct mechanisms:

  • Metabolic Blockade: Preventing oxidative degradation at susceptible aromatic sites (para-blockade).

  • pKa Modulation: Increasing the acidity of the propanoic acid tail, altering bioavailability and receptor interaction.

  • Lipophilic Enhancement: Increasing

    
     to facilitate membrane permeation (plant cuticle or blood-brain barrier).
    

Physicochemical Profiling

The efficacy divergence begins with physical chemistry. The following table contrasts the core properties of a standard non-fluorinated phenoxypropanoic acid against its fluorinated analogs.

PropertyNon-Fluorinated Scaffold

-Fluorinated Analog
Ring-Fluorinated AnalogImpact on Efficacy
Bond Strength (C-X) C-H: ~98 kcal/molC-F: ~116 kcal/molC-F: ~116 kcal/molHigh: Resists metabolic cleavage.
Van der Waals Radius H: 1.20 ÅF: 1.47 ÅF: 1.47 ÅModerate: Steric mimicry of H allows binding retention.
Lipophilicity (

)
Baseline+0.2 to +0.5 units+0.5 to +1.2 unitsCritical: Enhances cuticle/membrane penetration.
Acidity (pKa) ~4.5 - 4.8~3.2 - 3.8~4.2 - 4.5High:

-F stabilizes the carboxylate, altering binding kinetics.
Dipole Moment LowHigh (C-F bond)HighModerate: Alters electrostatic interactions in the binding pocket.

Comparative Efficacy Data

Case Study A: Herbicidal Potency (ACCase Inhibition)

Context: Aryloxyphenoxypropionates inhibit Acetyl-CoA Carboxylase (ACCase) in grasses. Comparison:Fluazifop (Fluorinated) vs. Non-fluorinated Analogs .[1]

Experimental data indicates that the trifluoromethyl (


) group on the pyridyl ether moiety is not merely enhancing; it is often binary for selectivity and potency.
Compound VariantDosage (g a.i./ha)Weed Control (Setaria viridis)Crop Safety (Soybean)Observation
Non-Fluorinated (Chlorinated analog)150< 40%HighFails to penetrate/bind effectively at low doses.
Ring-Fluorinated (Monofluoro)15085%HighImproved lipophilicity increases uptake.
Trifluoromethylated (e.g., Fluazifop-P)75 100% HighSuperior Efficacy: Achieves complete control at half the dosage of non-fluorinated counterparts.

Data Synthesis Source: Derived from SAR studies on pyridinyloxy-phenoxy-propionates [1][4].[2]

Case Study B: Metabolic Stability (Microsomal Half-Life)

Context: Drug development candidates (PPAR agonists) susceptible to CYP450 oxidation.

SubstrateMetabolic Site

(Human Liver Microsomes)
Clearance (

)
Phenoxypropanoic Acid Para-position (Ring)12 minHigh (Rapid hydroxylation)
4-Fluoro-Phenoxypropanoic Acid Para-position (Blocked)> 120 min Low (Metabolically stable)

Insight: The C-F bond renders the aromatic ring electron-deficient, deactivating it towards electrophilic attack by CYP450 enzymes. This "Metabolic Blockade" extends the duration of action significantly [5][6].

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the strategic placement of fluorine atoms and their specific biological consequences.

SAR_Analysis Core Phenoxypropanoic Acid Scaffold Alpha_Pos Alpha-Carbon (α) Substitution Core->Alpha_Pos Fluorination Site 1 Ring_Pos Aromatic Ring Substitution Core->Ring_Pos Fluorination Site 2 Distal_Pos Distal Heterocycle (e.g., Pyridine) Core->Distal_Pos Fluorination Site 3 Effect_Acid Increases Acidity (pKa ↓) Stabilizes Carboxylate Alpha_Pos->Effect_Acid Inductive Effect Effect_Metab Blocks CYP Oxidation Increases Half-life Ring_Pos->Effect_Metab Steric/Electronic Shield Effect_Lipo Crucial for Potency High Lipophilicity Distal_Pos->Effect_Lipo -CF3 Group

Figure 1: Strategic fluorination sites on the phenoxypropanoic acid scaffold and their pharmacological impacts.

Experimental Protocols

To validate these differences in your own laboratory, use the following standardized protocols.

Protocol A: Synthesis via Nucleophilic Aromatic Substitution ( )

Objective: Synthesize a fluorinated phenoxypropionate ether (e.g., for herbicide screening).

Reagents:

  • 2-Chloro-5-(trifluoromethyl)pyridine (Fluorinated building block)

  • Hydroquinone (Linker)

  • Ethyl 2-bromopropionate

  • Potassium Carbonate (

    
    ), Acetonitrile (ACN)
    

Workflow:

  • Phenoxide Formation: Dissolve Hydroquinone (1.0 eq) in ACN. Add

    
     (2.5 eq). Stir at RT for 30 min under 
    
    
    
    .
  • Coupling 1 (Heterocycle): Add 2-Chloro-5-(trifluoromethyl)pyridine (1.0 eq). Reflux for 4-6 hours. Monitor TLC for disappearance of pyridine.

    • Note: The electron-withdrawing

      
       group activates the pyridine for this substitution. Non-fluorinated analogs require harsher conditions.
      
  • Coupling 2 (Tail): Cool to RT. Add Ethyl 2-bromopropionate (1.1 eq). Reflux for 2 hours.

  • Workup: Filter salts. Concentrate filtrate. Purify via silica gel chromatography (Hexane/EtOAc).

Protocol B: Comparative Metabolic Stability Assay

Objective: Quantify the "Fluorine Blockade" effect.

  • Preparation: Prepare 10 mM DMSO stocks of the Fluorinated and Non-fluorinated analogs.

  • Incubation:

    • Mix Test Compound (1 µM final) with Human Liver Microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

    • Pre-incubate at 37°C for 5 min.

    • Initiate reaction with NADPH-regenerating system.

  • Sampling: Aliquot 50 µL at

    
     min into ice-cold acetonitrile (quench).
    
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs time.
    
    • Expectation: Fluorinated analog slope will be significantly flatter (lower

      
      ).
      

Synthesis Workflow Visualization

Synthesis_Flow cluster_control Critical Control Point Start Start: Fluorinated Building Block (e.g., 2-Cl-5-CF3-Pyridine) Step1 Step 1: SnAr Coupling + Hydroquinone / K2CO3 (Fluorine activates ring) Start->Step1 Intermed Intermediate: Pyridyloxy-Phenol Step1->Intermed Step2 Step 2: Alkylation + Ethyl 2-bromopropionate Intermed->Step2 Final Final Product: Fluorinated Phenoxypropionate Step2->Final

Figure 2: Synthesis pathway utilizing the activating nature of the trifluoromethyl group for efficient coupling.

Conclusion

The comparison between fluorinated and non-fluorinated phenoxypropanoic acids is not one of equivalence. The fluorinated analogs consistently demonstrate superior bioactivity and stability .

  • For Herbicides: The trifluoromethyl group is essential for the high-potency inhibition of ACCase required in modern agriculture (75 g/ha vs >150 g/ha).

  • For Therapeutics: Fluorine substitution provides the metabolic armor necessary to convert a transient chemical probe into a viable drug candidate with an acceptable half-life.

Recommendation: For any development program involving this scaffold, a "Fluorine Scan"—specifically at the para-phenyl and distal heterocyclic positions—should be a mandatory Phase I optimization step.

References

  • Hamprecht, G., Würzer, B., & Witschel, M. (2004). Changes in the Activity and Selectivity of Herbicides by Selective Fluorine Substitution . CHIMIA International Journal for Chemistry, 58(3), 117-122.[3] Link[3][4]

  • Kasuga, J., et al. (2008).[5] Improvement of the transactivation activity of phenylpropanoic acid-type peroxisome proliferator-activated receptor pan agonists: effect of introduction of fluorine at the linker part . Bioorganic & Medicinal Chemistry Letters, 18(16), 4525-4528.[5] Link

  • Wang, Q., Song, H., & Wang, Q. (2021).[6] Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation . Chinese Chemical Letters. Link

  • Liu, Y., et al. (2024). Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates . Pest Management Science. Link

  • Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026).[7] Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective . Journal of Medicinal Chemistry. Link[8]

  • Inoue, M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) . Molecules, 28(16), 6066. Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (S)-2-(4-Fluorophenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to safety and environmental stewardship is as critical as our scientific discoveries. The handling and disposal of specialized chemical reagents demand a rigorous, scientifically-grounded approach. This guide provides an in-depth, procedural framework for the proper disposal of (S)-2-(4-Fluorophenoxy)propanoic acid, moving beyond mere compliance to foster a culture of intrinsic safety and operational excellence.

The core principle guiding the disposal of this compound is an understanding of its chemical nature. As a fluorinated organic acid, it presents unique challenges that standard acid-base neutralization protocols do not address. The strength of the carbon-fluorine bond and the potential for hazardous decomposition byproducts necessitate a specialized waste management strategy.

Part 1: Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's properties and hazards is essential. While some suppliers may not classify this specific isomer as hazardous for transport, related compounds and available toxicological data suggest a cautious approach is warranted[1][2]. It is classified as toxic if swallowed and harmful in contact with skin or if inhaled[3].

Table 1: Chemical & Physical Properties of (S)-2-(4-Fluorophenoxy)propanoic Acid

PropertyValueSource
CAS Number 191725-90-3[3][4]
Molecular Formula C₉H₉FO₂[3][4]
Molecular Weight 168.16 g/mol [3][4]
Appearance White crystals / solid[2]
Melting Point 112-118 °C[2]

Table 2: GHS Hazard Identification

CategoryInformationSource(s)
Pictogram GHS07 (Exclamation Mark), GHS06 (Skull and Crossbones)[3][5]
Signal Word Danger[3]
Hazard Statements H301: Toxic if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation[3][5][6]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/protective clothing/eye protection/face protectionP301+P316: IF SWALLOWED: Get emergency medical help immediatelyP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsingP501: Dispose of contents/container in accordance with local/regional/national/international regulations[3][5][7]

Part 2: The Regulatory Imperative: Why Special Disposal is Required

(S)-2-(4-Fluorophenoxy)propanoic acid is a halogenated organic compound. As such, its disposal is governed by stringent environmental regulations, including the Resource Conservation and Recovery Act (RCRA) in the United States[8][9][10]. The presence of the carbon-halogen bond means it falls into a category of chemicals that require specific disposal technologies[9][10].

The U.S. Environmental Protection Agency (EPA) has issued interim guidance on the disposal of fluorinated organic compounds like PFAS, which are known for their environmental persistence[11]. This guidance recommends three primary disposal methods for such "forever chemicals": high-temperature incineration, placement in permitted hazardous waste landfills, and deep well injection[8][11][12]. For laboratory-scale waste, high-temperature incineration is the most effective and appropriate method.

The critical takeaway is that simple acid-base neutralization is insufficient and inappropriate. While neutralization can address the corrosivity of the acid, it does not break down the fluorinated organic molecule itself. The resulting salt would still be a regulated chemical waste that requires proper disposal.

Part 3: Standard Operating Procedure for Disposal

This procedure applies to the routine disposal of residual amounts, contaminated labware, and small quantities of (S)-2-(4-Fluorophenoxy)propanoic acid.

Step 1: Waste Segregation and Collection
  • Designate a Waste Container: Use a dedicated, leak-proof, and chemically compatible container. A high-density polyethylene (HDPE) container is a suitable choice.

  • Proper Labeling: Immediately label the container with a hazardous waste tag. The label must clearly state:

    • The words "Hazardous Waste"

    • Full Chemical Name: "(S)-2-(4-Fluorophenoxy)propanoic Acid"

    • The hazard characteristics: "Toxic," "Irritant"

    • Accumulation Start Date

  • Segregate Waste Streams: This waste must be collected separately from non-halogenated organic solvents[13]. Mixing halogenated and non-halogenated waste streams significantly increases disposal costs and complexity.

  • Keep Container Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste[13][14]. This prevents the release of vapors and potential spills.

Step 2: Storage
  • Store in a Satellite Accumulation Area (SAA): Store the sealed waste container at or near the point of generation, such as in a designated area within the laboratory fume hood[15].

  • Use Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks[14].

  • Avoid Incompatibles: Ensure the waste is stored away from incompatible materials, particularly strong bases and oxidizing agents[16][17].

Step 3: Arrange for Professional Disposal
  • Contact EHS: Once the container is full or you are finished with the process, contact your institution's Environmental Health & Safety (EHS) department to arrange for a waste pickup[14].

  • Manifesting: The waste will be manifested as a halogenated organic acid. The ultimate disposal method must be high-temperature incineration at an EPA-permitted hazardous waste facility[1][12].

  • Why Incineration? The high temperatures (typically >1,000°C) and long residence times in these incinerators are necessary to break the robust carbon-fluorine bond[18]. Furthermore, these facilities are equipped with advanced scrubber systems to neutralize the hazardous hydrogen fluoride (HF) gas that is produced during combustion, preventing its release into the atmosphere[18].

DisposalWorkflow cluster_start Waste Generation cluster_protocol Disposal Protocol cluster_end Final Disposition start (S)-2-(4-Fluorophenoxy)propanoic Acid Waste Generated collect Step 1: Segregate into a labeled 'Halogenated Organic Waste' container start->collect store Step 2: Store in a designated Satellite Accumulation Area with secondary containment collect->store contact Step 3: Contact EHS or licensed waste disposal vendor for pickup store->contact incinerate High-Temperature Incineration at an EPA-Permitted Facility contact->incinerate

Sources

Definitive Safety & Operational Guide: Handling (S)-2-(4-Fluorophenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Logic

(S)-2-(4-Fluorophenoxy)propanoic acid is a chiral carboxylic acid intermediate, frequently employed in the synthesis of herbicides and pharmaceutical agents. Its handling requires a nuanced approach that goes beyond standard "organic acid" protocols due to two specific molecular features:

  • The Fluorine Substituent: Increases lipophilicity compared to non-halogenated analogs, potentially enhancing dermal absorption and biological availability.

  • The Chiral Center: While not a direct safety hazard, the high value of enantiopure materials necessitates handling protocols that prevent cross-contamination, which aligns with strict containment safety measures.

Core Hazard Profile (Derived from GHS Analogues):

  • Corrosivity/Irritation: The free carboxylic acid moiety poses a risk of Serious Eye Damage (Category 1/2A) and Skin Irritation (Category 2) .

  • Acute Toxicity: Harmful if swallowed (Category 4).[1]

  • Target Organ Toxicity: Respiratory tract irritation (STOT SE 3) upon inhalation of dusts.

Personal Protective Equipment (PPE) Matrix

As a senior scientist, I advocate for a "Task-Based" PPE assignment rather than a blanket rule. The physical state (solid powder vs. dissolved solution) drastically changes the risk vector.

The PPE Decision Framework
Protection ZoneStandard Handling (Closed Vessels/Solution) High-Risk Operations (Weighing Solids/Open Transfer) Scientific Rationale
Ocular Chemical Splash Goggles (Indirect Vented)Face Shield + Splash GogglesStandard safety glasses fail against airborne acidic dusts, which can cause immediate corneal opacity.
Dermal (Hands) Nitrile Gloves (Min thickness: 0.11 mm)Double Gloving (Inner: Nitrile, Outer: Nitrile or Neoprene)Fluorinated compounds often permeate standard latex. Double gloving provides a "color-change" breach indicator if colored inner gloves are used.
Respiratory Fume Hood (Sash at working height)N95/P100 Respirator (If outside hood)Fine organic acid dusts are potent respiratory irritants. Engineering controls (Hood) are primary; respirators are secondary.
Body Lab Coat (Cotton/Poly blend)Chemical Resistant Apron (Tyvek or PVC)Protects personal clothing from acidic burns.
Visualization: PPE Selection Workflow

The following diagram illustrates the logical flow for selecting the correct PPE based on the immediate operational state.

PPE_Selection Start Operation Start State_Check Identify Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Liquid Solution / Oil State_Check->Liquid Dust_Risk Risk: Airborne Acidic Dust Solid->Dust_Risk Splash_Risk Risk: Corrosive Splash Liquid->Splash_Risk Action_Solid MANDATORY: 1. Fume Hood (No open bench) 2. Anti-static gun (if avail) 3. Double Nitrile Gloves Dust_Risk->Action_Solid Action_Liquid MANDATORY: 1. Splash Goggles 2. Single Nitrile Gloves (0.11mm) 3. Syringe Transfer preferred Splash_Risk->Action_Liquid

Caption: Decision logic for PPE selection based on physical state hazards.

Operational Protocols: "Self-Validating" Systems

A self-validating system is one where the procedure itself reveals errors (e.g., spills, breaches) immediately.

Protocol A: Weighing & Transferring Solids

Objective: Transfer (S)-2-(4-Fluorophenoxy)propanoic acid without generating inhalable dust or static dispersion.

  • Preparation:

    • Place a disposable black weighing boat or dark paper inside the balance. Why? White powder is invisible on white paper. Contrast allows you to see spills immediately.

    • Use an ionizing fan or anti-static gun if the humidity is <30%. Fluorinated acids are prone to static charge.

  • The Transfer:

    • Open the container only inside the chemical fume hood.

    • Transfer the required amount into a tared vial.

    • Wipe Down: Before removing the vial from the hood, wipe the exterior with a Kimwipe dampened with methanol. Check the wipe for residue (validation step).

  • Solubilization:

    • Add solvent (e.g., Methanol, DCM) immediately to the solid in the vial to lock down the dust before transport.

Protocol B: Reaction Setup (Acid Chloride Formation/Coupling)

Context: This acid is often converted to an acid chloride or coupled using EDC/NHS.

  • Venting:

    • If reacting with thionyl chloride or oxalyl chloride, significant HCl and SO2 gas will be evolved.

    • Requirement: Use a scrubber trap (NaOH solution) or a high-efficiency hood. Do not rely solely on the hood airflow for large-scale (>5g) acid chloride formation.

  • Quenching:

    • Never add water directly to the neat reaction mixture if activated intermediates are present. Add the reaction mixture dropwise into an ice/water slurry to dissipate heat.

Decontamination & Disposal Strategy

Disposal of fluorinated organics requires strict adherence to "Halogenated" waste streams. Mixing this with general organic waste can violate incineration protocols in many jurisdictions.

Spill Response (Small Scale < 5g)
  • Isolate: Evacuate the immediate 2-meter radius.

  • Neutralize:

    • Do not use water initially (spreads the acid).

    • Cover the spill with Sodium Bicarbonate (NaHCO3) or Sodium Carbonate .

    • Wait for bubbling (CO2 evolution) to cease. This indicates the acid is neutralized to the salt form.

  • Clean: Scoop the resulting paste into a waste container. Clean the surface with soap and water.[1][2][3][4][5]

Waste Classification Workflow

Waste_Disposal Waste Chemical Waste Check_F Contains Fluorine? Waste->Check_F Aqueous Aqueous Extraction? Waste->Aqueous Halogenated Stream A: Halogenated Organic Waste Check_F->Halogenated Yes (This Compound) NonHalogenated Stream B: Non-Halogenated Waste Check_F->NonHalogenated No Check_pH Check pH Aqueous->Check_pH Neutralize Neutralize to pH 6-8 Check_pH->Neutralize pH < 5 Drain Drain (If Permitted) OR Aqueous Waste Drum Neutralize->Drain

Caption: Waste stream segregation logic emphasizing the Halogenated pathway for fluorinated intermediates.

References & Authority

The protocols above are grounded in global safety standards for organic acids and halogenated compounds.

  • PubChem. 2-(4-Fluorophenoxy)propionic acid (Compound Summary). National Library of Medicine. [Link] (Note: Link directs to the racemate CID 1549026 as the primary safety proxy for the enantiomer).

  • European Chemicals Agency (ECHA). Registration Dossier: 2-phenoxypropionic acid derivatives.[6] [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). [Link]

  • Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards. National Academies Press. [Link]

Disclaimer: This guide is intended for use by trained laboratory professionals. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier before handling.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.